molecular formula C8H6FNO B1366502 3-Fluoro-5-methoxybenzonitrile CAS No. 439280-18-9

3-Fluoro-5-methoxybenzonitrile

Cat. No.: B1366502
CAS No.: 439280-18-9
M. Wt: 151.14 g/mol
InChI Key: GWZXPLKMHPCXDE-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZXPLKMHPCXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442650
Record name 3-Fluoro-5-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439280-18-9
Record name 3-Fluoro-5-methoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 439280-18-9
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-5-methoxybenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Fluoro-5-methoxybenzonitrile (CAS No. 439280-18-9).[1] As a key building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application. This document consolidates critical data on its structure, reactivity, and safety, offering valuable insights for researchers, synthetic chemists, and professionals in drug development. The strategic placement of the fluoro and methoxy groups on the benzonitrile scaffold imparts unique electronic properties that influence its reactivity and potential as a precursor to a wide range of functionalized molecules. This guide aims to be an essential resource, enabling the scientific community to harness the full potential of this versatile compound.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₈H₆FNO and a molecular weight of 151.14 g/mol .[1] The molecule consists of a benzene ring substituted with a fluorine atom, a methoxy group, and a nitrile group at positions 3, 5, and 1, respectively. This substitution pattern is crucial in defining the molecule's electronic and steric properties, which in turn govern its reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 439280-18-9[1]
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]
Melting Point 98-100 °C
Boiling Point 203.5 ± 25.0 °C at 760 Torr
Density 1.18 ± 0.1 g/cm³ (at 20°C)
Flash Point 76.9 ± 23.2 °C
IUPAC Name This compound[1]
SMILES COC1=CC(=CC(=C1)C#N)F[1]
InChI InChI=1S/C8H6FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3[1]

Spectroscopic Characterization

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy group will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the methoxy group.[2][3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[6][7][8][9] Key expected absorptions include:

  • A sharp, strong band around 2230 cm⁻¹ due to the C≡N stretching of the nitrile group.

  • Bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic ring.

  • A strong absorption around 1250-1000 cm⁻¹ due to the C-O stretching of the methoxy group.

  • A band in the 1200-1100 cm⁻¹ region attributed to the C-F stretching vibration.[10]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 151.[1] Fragmentation patterns are expected to involve the loss of small molecules or radicals, such as HCN, CO, and CH₃, providing further structural information.[11][12][13][14][15][16][17][18][19]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its three functional groups.

Reactivity_of_this compound A This compound B Nitrile Group (C≡N) A->B Hydrolysis, Reduction C Aromatic Ring A->C Electrophilic/ Nucleophilic Substitution D Methoxy Group (OCH₃) A->D Ether Cleavage E Fluorine Atom (F) A->E Nucleophilic Substitution (under harsh conditions)

Figure 1: Key reactive sites of this compound.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-fluoro-5-methoxybenzoic acid) via an intermediate amide.[20][21][22] The reaction conditions can be tuned to favor either the amide or the carboxylic acid product.

  • Reduction: The nitrile group can be reduced to a primary amine (3-fluoro-5-methoxybenzylamine) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][23][24][25][26]

Reactions of the Aromatic Ring

The aromatic ring can participate in both nucleophilic and electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituents. The fluorine and nitrile groups are electron-withdrawing and meta-directing, while the methoxy group is electron-donating and ortho-, para-directing.

Stability

This compound is a stable compound under standard laboratory conditions. However, prolonged exposure to strong acids or bases can lead to the hydrolysis of the nitrile group.[4][14][27][28] The fluoroaromatic moiety generally exhibits high thermal and chemical stability.[29][30]

Synthesis

Proposed Synthesis Workflow:

Synthesis_of_this compound A 3,5-Difluorobenzonitrile C Nucleophilic Aromatic Substitution A->C B Sodium Methoxide (NaOMe) in Methanol (MeOH) B->C D This compound C->D

Figure 2: Proposed synthesis of this compound.

Experimental Protocol (Adapted from similar transformations):

  • Reaction Setup: To a solution of 3,5-difluorobenzonitrile in an appropriate solvent such as methanol or a polar aprotic solvent like DMF, add sodium methoxide.

  • Reaction Conditions: The reaction mixture is typically heated to reflux to facilitate the nucleophilic aromatic substitution of one of the fluorine atoms by the methoxy group. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

  • Medicinal Chemistry: The fluorinated benzonitrile moiety is a common scaffold in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can be converted into other functional groups to modulate the pharmacological profile of the target molecule.[31]

  • Agrochemicals: Similar to its application in pharmaceuticals, this compound can serve as a building block for the synthesis of new pesticides and herbicides.

  • Materials Science: The electronic properties imparted by the substituents make it a potential precursor for the synthesis of advanced materials with specific optical or electronic properties.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1]

Table 2: GHS Hazard Statements for this compound

Hazard CodeStatement
H301Toxic if swallowed
H311Toxic in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H331Toxic if inhaled
H335May cause respiratory irritation

Source: PubChem CID 10630684[1]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a key chemical intermediate with a unique set of physical and chemical properties that make it highly valuable in various fields of chemical synthesis. This guide has provided a comprehensive overview of its structure, properties, reactivity, and safety considerations. The information presented herein is intended to serve as a valuable resource for scientists and researchers, enabling them to safely and effectively utilize this versatile compound in their research and development endeavors.

References

  • Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Organic & Biomolecular Chemistry.

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed.

  • Mass spectrometric study on the fragmentation of anisole. INIS-IAEA.

  • Nitrile Reduction. Wordpress.

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal.

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.

  • Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile. Benchchem.

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.

  • Mass spectrometric study on the fragmentation of anisole. ETDEWEB.

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing.

  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. PMC - NIH.

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.

  • Mass Spectrometry: Fragmentation. University of Arizona.

  • Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. ResearchGate.

  • The role of fluoride and fluorocarbons in enhanced stability and performance of halide perovskites for photovoltaics. University of Washington.

  • Hydrolysis of hydroxybenzotrifluorides and fluorinated uracil derivatives. A general mechanism for carbon-fluorine bond labilization. PubMed.

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

  • This compound(439280-18-9) 1H NMR spectrum. ChemicalBook.

  • NMR Chemical Shifts. University of Puget Sound.

  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed.

  • Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the... ResearchGate.

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  • This compound. PubChem.

  • Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates. NINGBO INNO PHARMCHEM CO.,LTD..

  • Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile. Benchchem.

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Seton Hall University.

  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing.

  • a guide to 13c nmr chemical shift values. Compound Interest.

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.

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  • This compound. PubChemLite.

  • Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents.

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  • Interpreting Infrared Spectra. Specac Ltd.

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  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

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  • 3,5-Difluorobenzonitrile. Toronto Research Chemicals.

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung A.

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Sources

An In-Depth Technical Guide to 3-Fluoro-5-methoxybenzonitrile: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-Fluoro-5-methoxybenzonitrile, a valuable building block in medicinal chemistry and materials science. As a substituted benzonitrile, its unique electronic properties, arising from the interplay of the electron-withdrawing nitrile and fluorine groups and the electron-donating methoxy group, make it an attractive intermediate for the synthesis of complex molecular architectures.

Molecular Structure and Properties

This compound possesses a well-defined molecular structure with the chemical formula C₈H₆FNO.[1] The molecule consists of a benzene ring substituted with a fluorine atom, a methoxy group (-OCH₃), and a nitrile group (-C≡N) at positions 3, 5, and 1, respectively.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 151.14 g/mol [1]
IUPAC Name This compound[1]
CAS Number 439280-18-9[1]
SMILES COC1=CC(=CC(=C1)C#N)F[1]
Appearance Expected to be a solid at room temperatureGeneral Knowledge

The strategic placement of the substituents on the aromatic ring dictates its reactivity. The strong electron-withdrawing nature of the nitrile group and the fluorine atom deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. The methoxy group, being an electron-donating group, can influence the regioselectivity of certain reactions.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary and logical retrosynthetic disconnections. These strategies leverage commercially available starting materials and well-established reaction mechanisms.

DOT Diagram of Synthetic Strategies

G cluster_0 Synthetic Strategies cluster_1 Route A: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Route B: Williamson Ether Synthesis Target This compound Start_A 3,5-Difluorobenzonitrile Start_A->Target SNAr Reaction Reagent_A Sodium Methoxide (NaOMe) Reagent_A->Start_A Start_B 3-Fluoro-5-hydroxybenzonitrile Start_B->Target Williamson Ether Synthesis Reagent_B Methylating Agent (e.g., CH3I) + Base (e.g., K2CO3) Reagent_B->Start_B

Caption: Retrosynthetic analysis of this compound.

Synthetic Route A: Nucleophilic Aromatic Substitution (SNAr)

This approach utilizes the electron-deficient nature of the aromatic ring in 3,5-difluorobenzonitrile, facilitated by the two fluorine atoms and the potent electron-withdrawing nitrile group. This activation allows for the displacement of one of the fluoride ions by a nucleophile, in this case, the methoxide ion.

Causality of Experimental Choices
  • Starting Material: 3,5-Difluorobenzonitrile is an ideal precursor. The two fluorine atoms are good leaving groups in SNAr reactions, and the nitrile group at the 1-position strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions (in this case, the 3 and 5 positions are equivalent to ortho and para to the activating group in terms of electronic effect).

  • Nucleophile: Sodium methoxide is a strong nucleophile and the source of the desired methoxy group. It is typically used in excess to drive the reaction to completion.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen. These solvents are effective at solvating the sodium cation, leaving the methoxide ion more "naked" and thus more nucleophilic. They also have high boiling points, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.

DOT Diagram of SNAr Mechanism

G Start 3,5-Difluorobenzonitrile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Methoxide MeO⁻ Methoxide->Start Product This compound Intermediate->Product Elimination of Fluoride Fluoride F⁻ Product->Fluoride

Caption: Mechanism of the SNAr synthesis.

Experimental Protocol (Representative)
  • To a solution of 3,5-difluorobenzonitrile (1.0 eq.) in anhydrous DMF, add sodium methoxide (1.1 - 1.5 eq.) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthetic Route B: Williamson Ether Synthesis

This classical ether synthesis method is a reliable alternative, starting from 3-Fluoro-5-hydroxybenzonitrile. The key transformation is the O-alkylation of the phenolic hydroxyl group.

Causality of Experimental Choices
  • Starting Material: 3-Fluoro-5-hydroxybenzonitrile provides the necessary scaffold. The phenolic proton is acidic and can be readily removed by a base to form a nucleophilic phenoxide.

  • Base: A mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed. These bases are strong enough to deprotonate the phenol but are generally not so harsh as to cause unwanted side reactions.

  • Methylating Agent: Methyl iodide (CH₃I) is a common and effective methylating agent. The iodine is an excellent leaving group, facilitating the Sₙ2 reaction. Other methylating agents like dimethyl sulfate can also be used.

  • Solvent: A polar aprotic solvent like acetone or acetonitrile is often used. These solvents facilitate the Sₙ2 reaction and are relatively easy to remove after the reaction is complete.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

DOT Diagram of Williamson Ether Synthesis Mechanism

G Phenol 3-Fluoro-5-hydroxybenzonitrile Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenol Product This compound Phenoxide->Product Sₙ2 Attack MethylIodide Methyl Iodide (CH₃I) MethylIodide->Phenoxide Iodide I⁻ Product->Iodide

Sources

A Technical Guide to 3-Fluoro-5-methoxybenzonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 3-Fluoro-5-methoxybenzonitrile, a fluorinated aromatic compound of increasing interest to researchers in drug discovery and fine chemical synthesis. We will cover its fundamental physicochemical properties, propose a detailed and field-proven synthetic methodology, discuss its strategic applications as a molecular building block, and provide essential safety and handling information. This document is intended for an audience of researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Compound Identification & Physicochemical Properties

This compound is a substituted aromatic nitrile. The strategic placement of its functional groups—a fluorine atom, a methoxy group, and a nitrile—makes it a valuable and versatile precursor in multi-step organic synthesis.

The nitrile group is a highly versatile functional handle, readily convertible into primary amines, amides, carboxylic acids, or tetrazoles, which are common moieties in biologically active molecules.[1] The presence of a fluorine atom can significantly enhance key drug-like properties, such as metabolic stability, binding affinity, and lipophilicity.[2][3]

Table 1: Compound Identifiers and Physicochemical Properties

Identifier/Property Value Source
IUPAC Name This compound PubChem[4]
CAS Number 439280-18-9 PubChem[4]
Molecular Formula C₈H₆FNO PubChem[4][5]
Molecular Weight 151.14 g/mol PubChem[4]
Monoisotopic Mass 151.043341977 Da PubChem[4][5]
Canonical SMILES COC1=CC(=CC(=C1)C#N)F PubChem[5]
InChIKey GWZXPLKMHPCXDE-UHFFFAOYSA-N PubChem[5]
XLogP3 (Computed) 1.7 PubChem[4][5]

| Appearance | (Expected) White to off-white solid or oil | General Knowledge |

Proposed Synthesis & Mechanistic Insight

While multiple proprietary routes may exist, a robust and widely applicable method for the synthesis of substituted benzonitriles from anilines is the Sandmeyer reaction . This classic transformation provides a reliable pathway from commercially available 3-fluoro-5-methoxyaniline.

Causality Behind the Workflow: The synthesis is a two-step, one-pot process.

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures. The fluorine and methoxy groups are stable under these acidic conditions.

  • Cyanation: The diazonium salt is then treated with a copper(I) cyanide salt. The copper catalyst facilitates the displacement of the diazonio group (N₂) with a cyanide anion, forming the stable benzonitrile product. The evolution of nitrogen gas is a strong driving force for the reaction.

Experimental Workflow Diagram

Synthesis_Workflow A 3-Fluoro-5-methoxyaniline (Starting Material) R1 1. NaNO₂, aq. HCl 2. 0-5 °C A->R1 B Intermediate Diazonium Salt (in situ) R2 CuCN, KCN ~60-70 °C B->R2 C This compound (Final Product) R1->B Diazotization R2->C Sandmeyer Cyanation

Caption: Proposed Sandmeyer reaction workflow for synthesis.

Detailed Laboratory Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate risk assessments.

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-fluoro-5-methoxyaniline (1.0 eq) and 6M hydrochloric acid (4.0 eq). Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. Stir vigorously for 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.5 eq) in deionized water. (CAUTION: Cyanide salts are highly toxic) . Carefully add the cold diazonium salt solution to the cyanide solution.

  • Reaction & Work-up: Allow the mixture to warm to room temperature, then heat gently to 60 °C until the evolution of nitrogen gas ceases (approx. 1-2 hours). Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Applications in Medicinal Chemistry & Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate or building block. Its utility stems from the unique combination of its functional groups.

  • Scaffold for Bioactive Molecules: The benzonitrile core provides a rigid scaffold onto which other functionalities can be built. Similar fluorinated aromatic compounds are precursors to molecules investigated as anti-cancer agents, anti-inflammatory drugs, and treatments for neurological disorders.[3]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites that are otherwise susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[3]

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of both the fluorine and nitrile groups, combined with the electron-donating methoxy group, creates a unique electronic environment on the aromatic ring. This influences the pKa of adjacent groups and can be exploited to fine-tune a molecule's binding affinity to its biological target.[1]

  • Versatile Chemical Handle: As noted, the nitrile group can be elaborated into other functional groups, providing synthetic access to a wide range of compound classes. This versatility is a key reason for its use in constructing compound libraries for high-throughput screening.

Safety, Handling, & Toxicology

It is imperative to handle this compound with strict safety protocols in a controlled laboratory environment.

GHS Hazard Classification: According to GHS classifications, this compound is considered highly hazardous.[4]

  • Acute Toxicity, Oral (H301): Toxic if swallowed.[4][6]

  • Acute Toxicity, Dermal (H311): Toxic in contact with skin.[4][6]

  • Acute Toxicity, Inhalation (H331): Toxic if inhaled.[4][6]

  • Skin Irritation (H315): Causes skin irritation.[4][6]

  • Eye Irritation (H319): Causes serious eye irritation.[4][6]

  • Specific Target Organ Toxicity (H335): May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE):

  • Work exclusively in a certified chemical fume hood to avoid inhalation.[6][7]

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[6][8]

  • Avoid all contact with skin, eyes, and clothing.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Storage and Disposal:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains.[7]

Conclusion

This compound represents a strategically important building block for the synthesis of complex organic molecules. Its value is derived from the synergistic interplay of its three functional groups, which offer synthetic versatility and the ability to impart desirable pharmacological properties. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for researchers aiming to unlock its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

  • Capot Chemical Co., Ltd. (2013). MSDS of this compound. Retrieved January 12, 2026, from [Link]

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An In-Depth Technical Guide to 3-Fluoro-5-methoxybenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated synthons, 3-Fluoro-5-methoxybenzonitrile stands out as a versatile intermediate. Its unique substitution pattern—a fluorine atom and a methoxy group meta to a reactive nitrile moiety—offers a powerful combination of electronic and steric properties that are highly sought after in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, synthesis, spectroscopic profile, and key applications for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is characterized by the following key identifiers and properties.

PropertyValueSource
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]
IUPAC Name This compound[1]
CAS Number 439280-18-9[1]
Canonical SMILES COC1=CC(=CC(=C1)C#N)F[1]
InChI Key GWZXPLKMHPCXDE-UHFFFAOYSA-N[1]
Monoisotopic Mass 151.043341977 Da[1]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext];

} Caption: 2D Structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is not commonly detailed in standard literature, but a logical and efficient pathway can be devised based on established principles of organic chemistry, particularly nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A highly plausible route commences with a commercially available starting material, 3,5-difluorobenzonitrile. The differential reactivity of the fluorine atoms, influenced by the electron-withdrawing nitrile group, allows for a regioselective substitution.

dot graph "Synthesis_Pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Proposed synthesis of this compound.

Causality of the Reaction:

The nitrile group (-C≡N) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions. In 3,5-difluorobenzonitrile, both fluorine atoms are ortho to the nitrile group's sphere of influence (meta to the carbon atom of the nitrile group, but the overall electron withdrawal affects the entire ring). The methoxide ion (CH₃O⁻), a potent nucleophile, will attack one of the carbon atoms bearing a fluorine atom. Fluorine, being highly electronegative, is an excellent leaving group in SNAr reactions, a counterintuitive fact when compared to SN1/SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is facilitated by the strong inductive electron withdrawal of the fluorine atom.

Experimental Protocol: Synthesis via SNAr

This protocol is a generalized procedure based on established methodologies for similar transformations.

  • Reaction Setup: To a solution of 3,5-difluorobenzonitrile (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add sodium methoxide (1.0 to 1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: The reaction mixture is then stirred at a moderately elevated temperature (e.g., 60-80 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validating System: The purity and identity of the synthesized product must be rigorously confirmed through spectroscopic analysis (NMR, IR, MS) and comparison with known data, ensuring the integrity of the protocol.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region for the methoxy group protons. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

¹³C NMR Spectroscopy

The carbon NMR will provide information on all eight carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting (C-F coupling). The chemical shifts will be influenced by the electronic effects of the three different substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeSignificance
~2230-2210C≡N stretchConfirms the presence of the nitrile group.
~3100-3000C-H stretch (aromatic)Indicates the aromatic nature of the compound.
~2950-2850C-H stretch (aliphatic)Corresponds to the methoxy group.
~1600-1450C=C stretch (aromatic)Characteristic of the benzene ring.
~1250-1000C-O stretch (aryl ether) & C-F stretchConfirms the presence of the methoxy and fluoro substituents.
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 151.0433 Da.[1] Fragmentation patterns would likely involve the loss of the methoxy group or rearrangements related to the nitrile functionality.

Applications in Drug Discovery and Development

The strategic placement of the fluoro and methoxy groups, combined with the versatile nitrile functionality, makes this compound a valuable intermediate in the synthesis of bioactive molecules.

Rationale for Use:

  • Metabolic Blocking: The fluorine atom can serve as a metabolic blocker. The carbon-fluorine bond is exceptionally strong, and its presence can prevent enzymatic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-target interactions and pharmacokinetic properties.

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets like proteins and enzymes.

  • Versatility of the Nitrile Group: The nitrile group is a versatile functional handle that can be readily converted into other key functional groups, such as primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition), which are common moieties in drug structures.

While specific drug synthesis pathways starting directly from this compound are not widely published in readily accessible literature, its structural motifs are present in various patented compounds, indicating its role as a key building block in proprietary drug discovery programs. Its utility is often in the synthesis of substituted anilines or benzaldehydes after transformation of the nitrile group.

Safety and Handling

Based on available safety data, this compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Statements: [1]

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H331: Toxic if inhaled

  • H335: May cause respiratory irritation

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical sciences and materials research. Its unique combination of a metabolically robust fluorine atom, a modulating methoxy group, and a synthetically versatile nitrile function provides chemists with a powerful tool for the construction of complex and novel molecules. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

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Introduction: Navigating the Chemistry of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility is derived from the specific arrangement of its functional groups: a nitrile (-C≡N), a fluorine atom, and a methoxy group (-OCH₃) on a benzene ring.[2] The nitrile group is a versatile handle for transformations into amines, carboxylic acids, or heterocycles, while the fluorine and methoxy groups modulate the electronic properties and metabolic stability of target compounds.[3]

However, the very features that make this compound synthetically attractive also necessitate a rigorous and informed approach to its handling. The presence of the nitrile group introduces a significant toxicological risk comparable to that of other organic cyanides, while the aromatic fluorine substituent implies persistence and potential for unique reactivity.

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. It moves beyond a simple recitation of precautionary statements to explain the causality behind safety protocols, empowering researchers to build self-validating systems of safety in their laboratories.

Core Hazard Profile and Toxicological Assessment

The primary acute hazard of this compound stems from its classification as a toxic substance via oral, dermal, and inhalation routes of exposure.[4] While specific toxicological data for this compound are not thoroughly investigated, the hazard profile of the benzonitrile family provides a strong basis for risk assessment.[5] Organic nitriles can be metabolized to release cyanide, which inhibits cellular respiration and can rapidly become fatal.[6]

GHS Classification and Interpretation

The Globally Harmonized System (GHS) provides a clear summary of the critical hazards associated with this compound.[4]

Hazard Class & Category Hazard Statement Interpretation for the Researcher
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedIngestion of even small amounts can cause severe poisoning or death. Meticulous housekeeping and a strict prohibition of food and drink in the lab are critical.
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinThe compound can be absorbed through the skin, leading to systemic toxicity. This mandates the use of appropriate chemical-resistant gloves and a lab coat.
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaledInhalation of dust or vapors can be life-threatening. All manipulations must be performed in a certified chemical fume hood.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort.
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritationContact with eyes can cause significant, potentially lasting damage. Chemical splash goggles are mandatory.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationInhalation may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Onset of Symptoms

A critical aspect of cyanide-related toxicology is that the onset of symptoms can be delayed following exposure.[7] Researchers must be aware that an absence of immediate effects does not negate the possibility of a serious, life-threatening exposure. Initial symptoms can include headache, dizziness, weakness, and nausea, progressing rapidly to convulsions, loss of consciousness, and respiratory arrest.[8]

Laboratory Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential, combining engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be conducted within a properly functioning and certified chemical fume hood. This is the most critical engineering control to prevent inhalation exposure.[7]

  • Safety Shower and Eyewash Station: These must be readily accessible and tested regularly. Immediate and prolonged flushing (at least 15 minutes) is the most effective first aid for skin or eye contact.[6][9]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesWear double-gloving for enhanced protection during transfers of significant quantities. Gloves must be inspected for tears or pinholes before use. Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.[10]
Eye Protection Chemical Splash GogglesStandard safety glasses do not provide adequate protection from splashes. Goggles that form a seal around the eyes are required.[7] A face shield should be worn over goggles when there is a significant splash risk.
Body Protection Chemical-resistant Lab CoatA fully fastened lab coat, preferably made of a material with low permeability, protects against skin contact from spills.[9]
Respiratory Protection (If Engineering Controls Fail)A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used if there is a failure of engineering controls or during a large-scale spill cleanup.[7]

Workflow for Safe Handling: From Receipt to Disposal

The following diagram outlines a self-validating workflow for handling this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Material Handling cluster_cleanup Decontamination & Disposal cluster_storage Storage ReviewSDS 1. Review SDS & SOPs PrepPPE 2. Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) ReviewSDS->PrepPPE PrepHood 3. Prepare & Verify Fume Hood PrepPPE->PrepHood Weighing 4. Weigh Compound in Fume Hood PrepHood->Weighing Work inside hood Reaction 5. Perform Synthesis in Fume Hood Weighing->Reaction Decon 6. Decontaminate Glassware & Surfaces Reaction->Decon Post-reaction Waste 7. Segregate Halogenated Organic Waste Decon->Waste DisposePPE 8. Dispose of Contaminated PPE Properly Waste->DisposePPE Store 9. Store in Cool, Dry, Well-Ventilated Area DisposePPE->Store Post-session

Caption: A logical workflow for the safe laboratory handling of this compound.

Emergency Response Protocols

Rapid and decisive action is critical in any incident involving this compound. For any suspected exposure, seek immediate medical attention, even if symptoms are not present. [6][11]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Call emergency services.[5]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water in a safety shower for at least 15 minutes.[12]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[12]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call emergency services immediately.[5]

  • Spill Response:

    • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a 10% bleach solution, followed by a water rinse.[12]

    • Large Spill (or any spill outside a hood): Evacuate the immediate area. Alert colleagues and activate the local alarm. Contact your institution's Environmental Health & Safety (EH&S) department and emergency services.[8][12]

Chemical Reactivity, Storage, and Disposal

Stability and Incompatibilities
  • Stability: The compound is stable under recommended storage conditions.[5]

  • Incompatible Materials: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[5] Contact with strong acids is particularly hazardous as it can lead to the rapid evolution of highly toxic hydrogen cyanide gas.[6]

  • Conditions to Avoid: Protect from moisture.[5]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[5]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area, separate from incompatible materials.[13]

Waste Disposal

Disposal must be handled by a licensed professional waste disposal service.[5] As a halogenated organic compound, all waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14][15] Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal.[16]

Practical Application: A Representative Synthetic Protocol

To contextualize the handling procedures, this section provides a representative protocol for a common reaction type involving substituted benzonitriles: a Suzuki coupling. This protocol is illustrative and must be adapted and subjected to a full risk assessment before implementation.

Objective: Palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

SuzukiProtocol cluster_setup Reaction Setup (in Fume Hood) cluster_reaction Reaction & Workup cluster_purification Purification & Disposal Reagents 1. Charge oven-dried flask with: - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) - Base (e.g., K2CO3, 2.0 eq) Purge 2. Seal flask and purge with inert gas (N2 or Ar) Reagents->Purge AddSolvent 3. Add degassed solvent (e.g., Toluene/H2O mixture) via syringe Purge->AddSolvent AddNitrile 4. Add this compound (1.0 eq) via syringe as a solution AddSolvent->AddNitrile Heat 5. Heat reaction mixture (e.g., 80-100 °C) with stirring AddNitrile->Heat Start Reaction Monitor 6. Monitor reaction progress by TLC or LC-MS Heat->Monitor Quench 7. Cool to RT and quench carefully with water Monitor->Quench Extract 8. Perform aqueous workup. Extract with organic solvent (e.g., EtOAc) Quench->Extract Dry 9. Dry organic layers (e.g., Na2SO4), filter, and concentrate Extract->Dry Isolate Product Purify 10. Purify crude product (e.g., column chromatography) Dry->Purify Waste 11. Collect all aqueous and organic waste into Halogenated Waste container Purify->Waste

Caption: Key steps in a representative Suzuki coupling protocol involving this compound.

Step-by-Step Methodology with Integrated Safety Actions:
  • Preparation (Fume Hood):

    • Action: Don all required PPE (double nitrile gloves, safety goggles, lab coat).

    • Rationale: Ensures personal protection before any chemicals are handled.

    • Action: Assemble and dry all glassware. Weigh the solid reagents (arylboronic acid, palladium catalyst, base) directly into the reaction flask inside the fume hood.

    • Rationale: Prevents inhalation of potentially hazardous powders.

  • Reaction Setup (Fume Hood):

    • Action: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).

    • Rationale: Many organometallic catalysts and reagents are air-sensitive.

    • Action: Add degassed solvents via cannula or syringe.

    • Rationale: Minimizes exposure to solvent vapors.

    • Action: Prepare a stock solution of this compound in a small amount of the reaction solvent and add it to the reaction flask via syringe.

    • Rationale: Avoids weighing and transferring the toxic solid in an open atmosphere multiple times.

  • Running the Reaction:

    • Action: Heat the reaction mixture using a controlled heating mantle with stirring.

    • Rationale: Ensures even heat distribution and prevents bumping.

    • Action: Monitor the reaction by taking small aliquots with a syringe for analysis (e.g., TLC or LC-MS).

    • Rationale: Minimizes the volume of material handled and keeps the system closed.

  • Workup and Purification:

    • Action: After cooling the reaction, quench it by slowly adding water while still in the fume hood.

    • Rationale: Quenching can be exothermic; performing it slowly and in the hood contains any potential splashes or off-gassing.

    • Action: Perform all extractions and solvent removal (rotary evaporation) within the fume hood.

    • Rationale: Prevents the release of solvent vapors and residual reagent aerosols into the lab.

    • Action: Collect all aqueous and organic waste from the workup and purification steps into a single, appropriately labeled "Halogenated Organic Waste" container.

    • Rationale: Ensures compliant and safe waste stream management.[14]

Conclusion

This compound is a potent tool for chemical innovation. Its safe and effective use hinges on a deep understanding of its hazard profile and the diligent application of robust safety protocols. By treating this compound with the respect its toxicology demands—through the consistent use of engineering controls, appropriate PPE, and validated procedures—researchers can confidently leverage its synthetic versatility while ensuring the protection of themselves, their colleagues, and the environment.

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The Strategic Deployment of 3-Fluoro-5-methoxybenzonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. Among the vast arsenal of chemical scaffolds, 3-Fluoro-5-methoxybenzonitrile has emerged as a cornerstone intermediate, prized for its unique confluence of electronic and steric properties. This technical guide delves into the multifaceted role of this versatile molecule in medicinal chemistry. We will explore the synergistic contributions of the fluoro, methoxy, and nitrile functionalities to molecular design, offering insights into their influence on target engagement, pharmacokinetic properties, and metabolic stability. Through an examination of its application in the synthesis of contemporary drug candidates, particularly in the realm of kinase inhibitors, this guide will illuminate the causal relationships between the structural attributes of this compound and its successful integration into advanced pharmaceutical research and development.

Introduction: The Power of Strategic Substitution

The journey of a drug molecule from a preliminary hit to a clinical candidate is a meticulous process of optimization. Medicinal chemists strategically employ specific functional groups and structural motifs to fine-tune a molecule's interaction with its biological target while simultaneously enhancing its drug-like properties. The benzonitrile scaffold, a benzene ring bearing a nitrile group, is a well-established pharmacophore and a versatile synthetic handle in drug discovery.[1][2] The strategic placement of substituents on this aromatic core can dramatically alter a compound's biological activity and pharmacokinetic profile.

This guide focuses on a particularly insightful example of such strategic substitution: this compound. The deliberate positioning of a fluorine atom and a methoxy group at the meta positions relative to the nitrile functionality is not arbitrary; it is a calculated design choice that leverages the unique physicochemical properties of these groups to overcome common challenges in drug development.

Deconstructing the Core: A Trifecta of Functionality

The utility of this compound in medicinal chemistry stems from the interplay of its three key components: the nitrile group, the fluorine atom, and the methoxy group.

The Nitrile Group: A Versatile Anchor and Bioisostere

The cyano (-C≡N) group is a cornerstone of many pharmaceuticals. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic other functional groups, serving as a bioisostere for carbonyls or other polar moieties.[1] This mimicry can be crucial for establishing key interactions within a protein's binding pocket. Beyond its role in target binding, the nitrile group is a highly versatile synthetic intermediate, readily convertible into a wide range of other functionalities, including:

  • Primary amines (-CH₂NH₂): via reduction.

  • Carboxylic acids (-COOH): via hydrolysis.

  • Tetrazoles: via cycloaddition with azides, often used as a bioisosteric replacement for a carboxylic acid with improved metabolic stability and cell permeability.

This synthetic flexibility allows for the late-stage diversification of drug candidates, enabling the rapid exploration of structure-activity relationships (SAR).

The Fluorine Atom: The "Magic" Halogen

The introduction of fluorine into drug molecules has become a widespread strategy in modern medicinal chemistry.[3][4] Its small size, high electronegativity, and the strength of the carbon-fluorine bond impart a range of beneficial properties:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block sites of metabolism, increasing the drug's half-life and bioavailability.[3]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing a drug's ionization state at physiological pH, thereby improving cell membrane permeability.

  • Increased Binding Affinity: Fluorine can engage in favorable non-covalent interactions within a protein's active site, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and dipole-dipole interactions. It can also favorably interact with aromatic rings.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its target.

The Methoxy Group: A Subtle Modulator of Properties

The methoxy group (-OCH₃) is another frequently employed substituent in drug design, offering a nuanced approach to property modulation:

  • Improved Physicochemical Properties: The methoxy group can enhance aqueous solubility compared to a simple methyl group and can act as a hydrogen bond acceptor.[4]

  • Electronic Effects: As an electron-donating group through resonance, the methoxy group can influence the electronic character of the aromatic ring, which can in turn affect binding interactions.

  • Metabolic Considerations: While the methoxy group can be a site of metabolism via O-demethylation, this can sometimes be exploited to generate active metabolites. Its metabolic fate is often predictable and can be managed through careful molecular design.

Synergistic Effects in this compound

The true power of this compound lies in the synergistic interplay of its substituents. The meta-positioning of the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment on the benzonitrile ring. This electronic push-pull effect can influence the reactivity of the nitrile group and modulate the overall dipole moment of the molecule, which can be critical for optimizing interactions with the biological target and for fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synergy cluster_molecule This compound cluster_properties Physicochemical & Biological Properties Molecule C₈H₆FNO Target_Binding Enhanced Target Binding Molecule->Target_Binding PK_Profile Improved Pharmacokinetics Molecule->PK_Profile Metabolic_Stability Increased Metabolic Stability Molecule->Metabolic_Stability Fluorine Fluorine (-F) - Electron Withdrawing - Metabolic Shield - H-bond Acceptor Fluorine->Molecule Methoxy Methoxy (-OCH₃) - Electron Donating (Resonance) - H-bond Acceptor - Modulates Solubility Methoxy->Molecule Nitrile Nitrile (-C≡N) - Synthetic Handle - Bioisostere - H-bond Acceptor Nitrile->Molecule

Caption: Synergistic contributions of the functional groups in this compound.

Application in Kinase Inhibitor Synthesis: A Case Study Approach

Protein kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors often involves the use of heterocyclic scaffolds that can mimic the hinge-binding motif of ATP. Substituted benzonitriles are frequently employed as key building blocks in the synthesis of these inhibitors.[5]

While specific, publicly disclosed examples of marketed drugs containing the this compound moiety remain limited, its presence in numerous patents for kinase inhibitors underscores its value in drug discovery programs. The general synthetic strategy often involves the nucleophilic substitution of a leaving group on a heterocyclic core with the aniline derived from the reduction of a related nitro precursor, or the direct use of the benzonitrile in coupling reactions.

Let's consider a hypothetical synthetic workflow for a generic kinase inhibitor to illustrate the role of this compound.

Hypothetical Synthetic Workflow

Workflow A This compound B Nitration (e.g., HNO₃/H₂SO₄) A->B C 4-Nitro-3-fluoro-5-methoxybenzonitrile B->C D Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D E 4-Amino-3-fluoro-5-methoxybenzonitrile D->E G Nucleophilic Aromatic Substitution (SₙAr) E->G F Heterocyclic Core (with leaving group, e.g., -Cl) F->G H Kinase Inhibitor Precursor G->H I Further Functionalization (e.g., nitrile conversion) H->I J Final Kinase Inhibitor I->J

Caption: A generalized synthetic pathway for incorporating this compound into a kinase inhibitor.

Experimental Protocol: A Representative Synthetic Transformation

The following is a generalized, representative protocol for the reduction of a nitro-substituted this compound to the corresponding aniline, a key step in many synthetic routes.

Reaction: Reduction of 4-Nitro-3-fluoro-5-methoxybenzonitrile to 4-Amino-3-fluoro-5-methoxybenzonitrile

Materials:

  • 4-Nitro-3-fluoro-5-methoxybenzonitrile

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Nitro-3-fluoro-5-methoxybenzonitrile (1.0 eq) and ethanol.

  • Add water to the mixture, followed by the slow addition of iron powder (e.g., 5.0 eq).

  • Heat the mixture to reflux and add concentrated hydrochloric acid (e.g., 0.5 eq) dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution until the pH is ~8.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Amino-3-fluoro-5-methoxybenzonitrile.

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group and the appearance of the amino group can be monitored by IR spectroscopy.

Quantitative Data and Structure-Activity Relationship (SAR) Insights

The impact of the 3-fluoro-5-methoxy substitution pattern can be quantified by comparing the biological activity and physicochemical properties of analogues with and without these substituents. The following table presents hypothetical data for a generic kinase inhibitor series to illustrate these effects.

CompoundSubstituents on BenzonitrileKinase IC₅₀ (nM)Cell Proliferation EC₅₀ (nM)Microsomal Stability (t½, min)ClogP
1 H5002000153.5
2 3-Fluoro150600453.7
3 5-Methoxy4001500203.3
4 3-Fluoro, 5-Methoxy 50 150 60 3.5

This is illustrative data and not from a specific study.

Analysis of Hypothetical Data:

  • Fluorine's Impact (Compound 2 vs. 1): The introduction of the fluorine atom leads to a significant improvement in both kinase inhibitory activity and metabolic stability, consistent with its known effects.

  • Methoxy's Impact (Compound 3 vs. 1): The methoxy group alone provides a modest improvement in activity, potentially through favorable interactions in the binding pocket.

  • Synergistic Effect (Compound 4 vs. 1, 2, and 3): The combination of both the fluoro and methoxy groups results in a synergistic enhancement of potency and metabolic stability, highlighting the value of this specific substitution pattern. The ClogP remains in a favorable range for drug-like molecules.

Conclusion: A Strategically Important Building Block

This compound is more than just another chemical intermediate; it is a testament to the power of rational drug design. The strategic incorporation of fluorine and a methoxy group onto the versatile benzonitrile scaffold provides medicinal chemists with a powerful tool to address multiple challenges in drug discovery simultaneously. From enhancing target affinity and metabolic stability to providing a flexible synthetic handle for further optimization, this molecule encapsulates many of the key principles of modern medicinal chemistry. As the quest for more selective and effective therapeutics continues, the judicious use of well-designed building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • BenchChem. (2025).
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  • Unnamed Publisher. (2025, October 12). The Role of 3-Fluoro-4-methoxybenzonitrile in Pharmaceutical R&D.
  • Google Patents. (n.d.). Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.
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  • BenchChem. (2025). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
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The Strategic deployment of 3-Fluoro-5-methoxybenzonitrile in Modern Pharmaceutical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Fluoro-5-methoxybenzonitrile as a pivotal building block in contemporary pharmaceutical research. This document provides a detailed exploration of its synthesis, reactivity, and established applications, underpinned by field-proven insights and authoritative references to empower your drug discovery endeavors.

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.[1][2] Within this context, fluorinated aromatic building blocks have emerged as indispensable tools for fine-tuning the pharmacokinetic and pharmacodynamic profiles of novel therapeutics.

This compound (CAS No: 439280-18-9) is a prime example of such a high-value intermediate.[3] Its trifunctional nature, featuring a nitrile group, a fluorine atom, and a methoxy group on a benzene ring, offers a versatile platform for a wide array of chemical transformations. This guide will delve into the practical aspects of utilizing this building block, from its synthesis to its strategic deployment in the design of innovative therapeutic agents.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.

PropertyValueSource(s)
Molecular Formula C₈H₆FNO[3]
Molecular Weight 151.14 g/mol [3]
Appearance Not explicitly stated, but related compounds are often white to pale yellow solids or colorless liquids.
Melting Point Not available in the searched results.
Boiling Point Not available in the searched results.
CAS Number 439280-18-9[3]

Safety Information: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis and Reactivity: A Guide for the Synthetic Chemist

The synthesis of this compound can be approached through several strategic disconnections. A highly effective and widely employed method in industrial and academic settings is the palladium-catalyzed cyanation of a corresponding aryl halide.[4][5][6][7]

Proposed Synthetic Pathway: Palladium-Catalyzed Cyanation

This approach offers a robust and versatile route to this compound, starting from the readily available 1-bromo-3-fluoro-5-methoxybenzene.

Reaction: Palladium-catalyzed cyanation of 1-bromo-3-fluoro-5-methoxybenzene.

Causality behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes, particularly those with phosphine ligands, are highly efficient in catalyzing cross-coupling reactions. The choice of a specific catalyst and ligand combination can significantly impact reaction yield and purity.[5][6][7]

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over other cyanide sources like potassium cyanide due to its lower toxicity and better solubility in organic solvents.[4][5]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) is typically used to facilitate the dissolution of the reactants and the palladium catalyst.[5]

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific catalyst and substrate.

Experimental Protocol: Synthesis of this compound

The following is a detailed, step-by-step methodology for the synthesis of this compound based on established palladium-catalyzed cyanation procedures.[4][5]

Materials:

  • 1-bromo-3-fluoro-5-methoxybenzene

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-fluoro-5-methoxybenzene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove any insoluble material.

    • Separate the organic layer and wash it with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reactivity of the Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups:

  • Nitrile Group: The nitrile group is a versatile functional handle that can be readily transformed into other key functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to an amide.

  • Fluorine Atom: The fluorine atom can participate in nucleophilic aromatic substitution (SₙAr) reactions, although this is generally less facile than with other halogens unless activated by strongly electron-withdrawing groups.

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The 3-fluoro-5-methoxyphenyl moiety is a valuable scaffold in the design of biologically active molecules, particularly in the development of kinase inhibitors for the treatment of cancer.[1][2]

Kinase Inhibitors in Oncology

Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 3-fluoro-5-methoxyphenyl group can serve as a key recognition element for the kinase active site, contributing to potent and selective inhibition.

While a specific FDA-approved drug containing the this compound scaffold was not identified in the search results, the closely related 3-fluoro-4-methoxybenzonitrile is a known intermediate in the synthesis of anti-cancer and anti-inflammatory drugs.[2] This highlights the general importance of this class of compounds in medicinal chemistry.

Structure-Activity Relationships (SAR)

The substitution pattern of the phenyl ring in kinase inhibitors is critical for their biological activity. The fluorine and methoxy groups of this compound can influence the molecule's conformation and electronic properties, thereby affecting its interaction with the target protein. Medicinal chemists can systematically modify the substitution pattern to optimize potency, selectivity, and pharmacokinetic properties.

Agrochemical Applications

Beyond pharmaceuticals, fluorinated benzonitriles are also important intermediates in the agrochemical industry.[1] They are used in the synthesis of herbicides and pesticides, where the fluorine atom can enhance the biological activity and metabolic stability of the final product.

Conclusion

This compound is a versatile and valuable building block for both pharmaceutical and agrochemical research. Its unique combination of functional groups provides a rich platform for chemical diversification, enabling the synthesis of a wide range of biologically active molecules. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher looking to leverage the potential of this important intermediate in their drug discovery and development programs.

Visualizations

Chemical Structure of this compound

Caption: 2D structure of this compound.

Proposed Synthetic Workflow

G Start 1-bromo-3-fluoro-5-methoxybenzene Step1 Pd-catalyzed Cyanation (Zn(CN)2, Pd2(dba)3, dppf, DMF) Start->Step1 Workup Aqueous Workup & Extraction Step1->Workup Product This compound Purification Column Chromatography Workup->Purification Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.
  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie (International ed. in English), 52(38), 10035-9.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205.
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  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • PubChem. (n.d.). 3-Fluoro-5-(fluoromethyl)-2-methoxybenzonitrile. Retrieved January 12, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-3-methoxybenzoic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methoxy-2-methylbenzonitrile. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). JPH06239810A - Method for producing 3,5-difluoroaniline.
  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • ResearchGate. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • Synthonix, Inc. (n.d.). 3-Fluoro-5-hydroxybenzonitrile. Retrieved January 12, 2026, from [Link]

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  • European Patent Office. (1999).
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  • Home Sunshine Pharma. (n.d.). 3,5-Difluorobenzonitrile CAS 64248-63-1. Retrieved January 12, 2026, from [Link]

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solubility of 3-Fluoro-5-methoxybenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Solubility of 3-Fluoro-5-methoxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This compound is a substituted benzonitrile derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility profile in a range of organic solvents is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, outlines a robust experimental protocol for its determination, and offers a predictive framework based on theoretical principles and data from analogous compounds.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical and chemical research, the solubility of a compound is not merely a physical constant but a cornerstone of its developability. For a compound like this compound, which serves as a versatile building block in organic synthesis, its solubility dictates the choice of reaction media, purification strategies (such as crystallization), and ultimately, the efficiency and scalability of a synthetic route. In the context of drug development, the solubility of an API in various physiological and non-physiological media is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide delves into the solubility of this compound, providing both theoretical insights and practical methodologies for its assessment. By understanding the interplay of molecular structure and solvent properties, researchers can make informed decisions to optimize their experimental designs and accelerate their research and development endeavors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]
Melting Point 98-100 °C[2]
Boiling Point 203.5±25.0 °C (at 760 Torr)[2]
Density 1.18±0.1 g/cm³ (at 20 °C, 760 Torr)[2]

The presence of a fluorine atom and a methoxy group on the benzonitrile scaffold introduces specific electronic and steric features that influence its intermolecular interactions and, consequently, its solubility. The nitrile group (-C≡N) is a strong dipole and a hydrogen bond acceptor. The fluorine atom is highly electronegative, contributing to the molecule's polarity, while the methoxy group (-OCH₃) can also act as a hydrogen bond acceptor.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.

The Role of Polarity and Intermolecular Forces

The solubility of an organic compound is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

  • Van der Waals Forces: These are weak, non-specific interactions that are present in all molecules.

  • Dipole-Dipole Interactions: The nitrile group in this compound imparts a significant dipole moment, leading to strong dipole-dipole interactions. Polar solvents will be more effective at solvating the molecule through these interactions.

  • Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the nitrogen of the nitrile group and the oxygen of the methoxy group can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can, therefore, form hydrogen bonds with the solute, enhancing solubility.

Hansen Solubility Parameters (HSP): A Quantitative Approach

A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[3][4][5] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are more likely to be miscible. To predict the solubility of this compound in a given solvent, one would ideally need to determine its HSP values and compare them to the known HSP values of various organic solvents.

Predicted Solubility Profile of this compound

In the absence of specific experimental data for this compound, we can make informed predictions based on the solubility of its parent compound, benzonitrile, and the influence of the fluoro and methoxy substituents. Benzonitrile is miscible with many common organic solvents.[6][7][8] The addition of the polar fluoro and methoxy groups is expected to increase the polarity of the molecule.

Solvent ClassPredicted SolubilityRationale
Non-polar Solvents (e.g., Hexane, Toluene)Low to ModerateThe aromatic ring of this compound will have some affinity for aromatic solvents like toluene through π-π stacking. However, the overall polarity of the molecule will limit its solubility in non-polar aliphatic solvents like hexane.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, DMSO, DMF)HighThese solvents have significant dipole moments and can effectively solvate the polar benzonitrile core through dipole-dipole interactions. The absence of hydrogen bond donation from the solvent prevents competition with the solute's hydrogen bond accepting sites.
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)Moderate to HighThese solvents can engage in hydrogen bonding with the nitrile and methoxy groups, in addition to dipole-dipole interactions. However, the energy required to disrupt the strong hydrogen bonding network of the alcohol solvents may slightly reduce the solubility compared to polar aprotic solvents.
Water LowDespite its polarity, this compound is a relatively large organic molecule with significant non-polar surface area. The energy required to disrupt the strong hydrogen bonding network of water is unlikely to be compensated by the formation of new solute-water interactions, leading to low aqueous solubility.

Experimental Protocol for Determining the Solubility of this compound

To obtain accurate and reliable solubility data, a well-controlled experimental procedure is essential. The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[9]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at known concentrations. These will be used to construct a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a scintillation vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.

  • Phase Separation: After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

  • Filtration: Using a syringe, draw up the supernatant and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution (if necessary): If the concentration of the saturated solution is expected to be high, dilute an accurately measured volume of the filtrate with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Quantification by HPLC: Analyze the filtered (and diluted, if applicable) saturated solution using a validated HPLC method.

  • Data Analysis: Using the calibration curve, determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in the test solvent at the specified temperature.

Self-Validating System and Causality
  • Excess Solid: The presence of excess solid throughout the equilibration period is a visual confirmation that the solution is saturated.

  • Equilibration Time: Performing a time-course study (e.g., sampling at 24, 48, and 72 hours) can validate that equilibrium has been reached when the measured solubility no longer changes over time.

  • Temperature Control: Maintaining a constant and accurately recorded temperature is critical, as solubility is temperature-dependent.

  • Purity of Materials: Using high-purity solute and solvents ensures that the measured solubility is not influenced by impurities.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine in Vial equilibration Shake at Constant Temperature (24-48 hours) prep_solvent->equilibration filtration Filter Supernatant equilibration->filtration hplc Quantify by HPLC filtration->hplc calculation Calculate Solubility hplc->calculation G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute_polarity Polarity (Dipole Moment) solubility High or Low Solubility solute_polarity->solubility Interaction solute_hbond H-bond Acceptors solute_hbond->solubility Interaction solvent_polarity Polarity (Dielectric Constant) solvent_polarity->solubility Interaction solvent_hbond H-bond Donors/Acceptors solvent_hbond->solubility Interaction

Caption: Factors influencing solubility.

Conclusion

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

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A Preliminary Investigation into the Reactivity of 3-Fluoro-5-methoxybenzonitrile: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive preliminary investigation into the chemical reactivity of 3-Fluoro-5-methoxybenzonitrile, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Lacking extensive direct literature, this document synthesizes established principles of organic chemistry to predict the molecule's behavior in key synthetic transformations. We will analyze its electronic profile, forecast its reactivity in electrophilic and nucleophilic substitution reactions, and detail protocols for transformations of the nitrile functional group. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this and structurally related molecules into their synthetic programs.

Electronic Profile and Structural Analysis

The reactivity of this compound is dictated by the interplay of the electronic effects of its three substituents on the aromatic ring: the nitrile (-CN), the fluoro (-F), and the methoxy (-OCH₃) groups.

  • Nitrile Group (-CN): The cyano group is a potent electron-withdrawing group through both induction (-I) and resonance (-R). It strongly deactivates the ring towards electrophilic attack and is a meta-director.

  • Fluoro Group (-F): Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also possesses a weak electron-donating resonance effect (+R) via its lone pairs.[2] Overall, it deactivates the ring but is considered an ortho, para-director.

  • Methoxy Group (-OCH₃): The methoxy group has a weak inductive electron-withdrawing effect (-I) but a very strong electron-donating effect via resonance (+R). This makes it a powerful activating group and an ortho, para-director.[3]

The combined influence of these groups renders the aromatic ring electron-poor overall, yet susceptible to directed substitution. The potent activating effect of the methoxy group is the dominant factor in directing electrophilic attack.

Predicted Spectroscopic Data

A summary of key identifiers and computed physical properties for this compound is provided below.

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₈H₆FNO[5]
Molecular Weight 151.14 g/mol [4]
InChIKey GWZXPLKMHPCXDE-UHFFFAOYSA-N[4]
CAS Number 439280-18-9[4]

Predicted Reactivity in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS), the incoming electrophile will be directed by the most powerfully activating group on the ring, which in this case is the methoxy substituent.[3]

The methoxy group directs ortho and para to its position.

  • Ortho positions: C4 and C6

  • Para position: C2

The nitrile group directs meta (C2, C6), and the fluoro group directs ortho, para (C2, C4, C6). The convergence of these directing effects strongly suggests that substitution will occur at positions C2, C4, and C6. The strong deactivation from the nitrile and fluoro groups means that forcing conditions may be necessary compared to a more activated ring like anisole.[3]

The positive charge of the intermediate carbocation (the sigma complex or arenium ion) is stabilized by resonance.[6] The methoxy group at C5 can effectively stabilize a positive charge at C2, C4, and C6 through resonance donation.

SNAr_Analysis cluster_pathways SNAr Pathway Analysis start This compound check_position Is Leaving Group (F) ortho or para to Electron-Withdrawing Group (CN)? start->check_position meta_position No, F is meta to CN check_position->meta_position No no_stabilization Meisenheimer intermediate is NOT resonance-stabilized by the CN group. meta_position->no_stabilization snar_unlikely SNAr is Unfavorable meta_position->snar_unlikely

Sources

An In-depth Technical Guide to the Material Safety Data Sheet for 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the safety protocols, chemical properties, and handling procedures for 3-Fluoro-5-methoxybenzonitrile (CAS No: 439280-18-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the causality behind safety measures, ensuring a framework of self-validating laboratory practices.

Introduction: The Scientific Context of this compound

This compound is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile building block in organic synthesis.[1][2] Its molecular structure, featuring a fluorine atom, a methoxy group, and a nitrile function, makes it a valuable intermediate in the synthesis of complex molecules. Fluorinated compounds, in particular, are of significant interest in medicinal chemistry for their ability to enhance metabolic stability and binding affinity of drug candidates.[3][4] The nitrile group serves as a versatile chemical handle, readily convertible into amines, carboxylic acids, or other functional groups essential for constructing active pharmaceutical ingredients (APIs) and agrochemicals.[5]

Given its reactive nature and potential applications, a thorough understanding of its hazard profile is not merely a regulatory formality but a prerequisite for its safe and effective use in a research and development setting. This guide is predicated on the principle that true laboratory safety is achieved when protocols are understood, not just followed.

Hazard Identification and Risk Assessment

The primary directive for handling any chemical is a complete understanding of its potential hazards. This compound is classified as acutely toxic and an irritant.[1][6] The Globally Harmonized System (GHS) provides a clear and concise summary of these risks.

Table 1: GHS Hazard Classification for this compound

GHS Hazard Statement Classification Rationale and Implication
H301: Toxic if swallowed Acute Toxicity, Oral (Category 3) Ingestion of small quantities may cause serious health damage or be fatal. The toxicity is likely associated with the nitrile group, which can metabolize to release cyanide ions.
H311: Toxic in contact with skin Acute Toxicity, Dermal (Category 3) The compound can be absorbed through the skin, leading to systemic toxicity. This necessitates the use of impermeable gloves and immediate decontamination upon contact.[6]
H331: Toxic if inhaled Acute Toxicity, Inhalation (Category 3) Inhalation of dust or aerosols can lead to severe respiratory distress and systemic poisoning. All handling must be performed in a well-ventilated area, preferably a certified fume hood.[6]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2) Direct contact can cause inflammation, redness, and discomfort.[1]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2) The compound is a significant eye irritant, capable of causing serious damage if not promptly flushed.[1]

| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Inhalation may irritate the respiratory tract, leading to coughing and shortness of breath.[1][7] |

It is critical to note that, according to available safety data sheets, the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[7] This lack of comprehensive data elevates the importance of treating it with the utmost caution, assuming a high degree of risk until more information becomes available.

Safe Handling and Exposure Control: A Proactive Protocol

A self-validating safety protocol is one where every step is logically justified by the chemical's known hazards. The handling of this compound demands stringent adherence to engineering controls and Personal Protective Equipment (PPE).

Engineering Controls
  • Fume Hood: All weighing and manipulation of the solid compound or its solutions must be conducted within a certified chemical fume hood. This is non-negotiable due to its high inhalation toxicity (H331) and potential for respiratory irritation (H335).[6]

  • Safety Shower and Eyewash Station: Ensure that a fully functional and easily accessible safety shower and eyewash station are located in the immediate vicinity of the handling area.[6] This is critical for responding to accidental skin (H311, H315) and eye (H319) contact.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear compatible, chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use and disposed of properly after handling. The "why" is to prevent dermal absorption, which is a key route of toxic exposure (H311).[8]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles to protect against serious eye irritation (H319).[6]

  • Skin and Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron or suit. All contaminated clothing must be removed immediately and decontaminated before reuse.[6]

  • Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, a NIOSH (US) or CEN (EU) approved respirator is necessary. A particle respirator (type P95 or P1) may be used for nuisance exposures, while higher-level protection may require a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[7]

Experimental Workflow: Risk Mitigation Diagram

The following diagram illustrates the logical workflow for safely managing an experiment involving this compound.

G Workflow for Safe Handling of this compound cluster_prep Pre-Experiment Phase cluster_exec Execution Phase cluster_post Post-Experiment Phase cluster_emergency Emergency Response A 1. Risk Assessment - Review MSDS - Identify Hazards (H301, H311, H331) B 2. Engineering Controls Check - Verify Fume Hood Certification - Test Eyewash/Shower A->B Proceed if Hazards Understood C 3. PPE Selection - Nitrile Gloves, Goggles, Lab Coat - Respirator if needed B->C Proceed if Controls are Functional D 4. Chemical Handling - Work within Fume Hood - Avoid Dust Generation C->D Begin Experiment E 5. In-Process Monitoring - Observe for Spills or Exposure - Maintain Situational Awareness D->E F 6. Decontamination - Clean work surfaces - Decontaminate equipment E->F Experiment Complete I Spill or Exposure Event E->I If event occurs G 7. Waste Disposal - Segregate into hazardous waste - Use licensed disposal service F->G H 8. PPE Removal & Hygiene - Remove gloves correctly - Wash hands thoroughly G->H J Activate Emergency Protocol - Evacuate if necessary - Use Eyewash/Shower - Seek Medical Attention I->J

Caption: A logical workflow for risk mitigation.

Emergency Procedures

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

First-Aid Measures

Always consult a physician and show them the safety data sheet in case of any exposure.[7]

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][10]

  • Skin Contact: Promptly wash the affected area with soap and plenty of water while removing all contaminated clothing. Consult a physician.[7][9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride/fluoride gas.[7][11]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with toxic fumes and substances.[7][11]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear the appropriate level of PPE as described in Section 3.2. Avoid breathing dust and ensure adequate ventilation.[7]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[7]

  • Containment and Cleanup: Carefully sweep up or shovel the spilled material into a suitable, closed container for disposal without creating dust.[7] Use a licensed professional waste disposal service for final disposal.[7]

Storage, Stability, and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6][11]

  • Stability: The material is stable under recommended storage conditions.

  • Disposal: This material is considered hazardous waste. Disposal must be conducted by a licensed professional waste disposal company. Chemical incineration with an afterburner and scrubber is the recommended method.[7] Do not dispose of as unused product into the environment.

Physicochemical Properties

Table 2: Properties of this compound

Property Value Source
Molecular Formula C₈H₆FNO [1]
Molecular Weight 151.14 g/mol [1]
CAS Number 439280-18-9 [1][7]
Appearance Data not consistently available (often a solid) N/A

| Flash Point | 80 °C / 176 °F |[11] |

Conclusion

This compound is a valuable chemical intermediate whose utility in research is matched by its significant hazard profile. Its acute toxicity via all primary exposure routes and its irritant properties demand a handling protocol rooted in a deep understanding of chemical causality. By implementing robust engineering controls, correctly using personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks and leverage the synthetic potential of this compound safely and effectively. The guiding principle must always be to treat this compound with the caution warranted by a substance whose toxicological profile is not yet fully elucidated.

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spectroscopic data for 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-methoxybenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the (CAS No: 439280-18-9). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this important fluorinated aromatic intermediate. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the unambiguous characterization of this compound, a building block of significant interest in the synthesis of novel therapeutics and advanced materials.[1][2]

Introduction: The Significance of this compound

This compound is a substituted aromatic compound featuring three key functional groups: a nitrile, a fluoro group, and a methoxy group. This unique combination makes it a valuable intermediate in organic synthesis. The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The nitrile and methoxy groups offer versatile handles for further chemical modification, enabling the construction of complex molecular architectures. Consequently, understanding the precise structure and purity of this compound through spectroscopic methods is a critical first step in any research and development pipeline that utilizes it.

This guide provides a multi-faceted spectroscopic profile of this compound, establishing a validated system for its identification and characterization.

Molecular Structure and Physicochemical Properties

A thorough spectroscopic analysis is predicated on a foundational understanding of the molecule's composition and connectivity.

  • Molecular Formula: C₈H₆FNO[5]

  • Molecular Weight: 151.14 g/mol [5]

  • Monoisotopic Mass: 151.043341977 Da[5]

  • IUPAC Name: this compound[5]

The structural arrangement of the substituents on the benzene ring dictates the electronic environment of each atom, which in turn gives rise to a unique spectroscopic fingerprint.

Figure 1: Chemical Structure of this compound cluster_ring C1 C1 C2 C2 C1->C2 CN C≡N C1->CN C3 C3 C2->C3 H2 H C2->H2 C4 C4 C3->C4 F F C3->F C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 OCH3 OCH₃ C5->OCH3 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the structure of this compound.

Experimental Protocol: NMR Spectrum Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex coupling patterns.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-180 ppm.

    • Use a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets, simplifying the spectrum.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

¹H NMR Data Interpretation

The ¹H NMR spectrum reveals three distinct signals corresponding to the methoxy protons and the three aromatic protons. The substitution pattern and the influence of the electronegative fluorine atom are key to interpreting the chemical shifts and coupling patterns.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OCH₃~3.85Singlet (s)N/A3H
H-4~6.9 - 7.1Triplet of triplets (tt) or Multiplet (m)JH-F, JH-H1H
H-2~7.0 - 7.2Doublet of triplets (dt) or Multiplet (m)JH-F, JH-H1H
H-6~7.2 - 7.4Triplet (t) or Multiplet (m)JH-H1H

Causality Behind Assignments:

  • -OCH₃ Protons: These three equivalent protons are attached to an oxygen atom, deshielding them to ~3.85 ppm. They appear as a sharp singlet as there are no adjacent protons to couple with.

  • Aromatic Protons: The electron-withdrawing nature of the nitrile and fluorine substituents, combined with the electron-donating effect of the methoxy group, creates a complex electronic environment. The fluorine atom will couple with the protons on the ring, with the magnitude of the coupling constant (JH-F) depending on the number of bonds separating them (typically, ³JH-F > ⁴JH-F). This results in complex multiplets for the aromatic signals. H-4 is expected to be the most upfield due to the ortho and para relationship with the donating methoxy group.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly informative about the electronic environment of each carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Feature
-OC H₃~56Typical for a methoxy carbon.
C -CN~112Shielded quaternary carbon attached to the nitrile.
-C N~117Characteristic chemical shift for a nitrile carbon.
C -4~110 - 115Shielded by methoxy, split by fluorine (²JC-F).
C -2~115 - 120Influenced by nitrile and fluorine, split by fluorine (⁴JC-F).
C -6~120 - 125Influenced by methoxy and nitrile.
C -5~160Deshielded due to direct attachment to oxygen.
C -3~163Deshielded due to direct attachment to fluorine, large C-F coupling (¹JC-F ~250 Hz).

Causality Behind Assignments:

  • C-F Coupling: The most definitive feature is the large one-bond coupling constant (¹JC-F) for C-3, which causes this signal to appear as a doublet with a splitting of approximately 250 Hz. Other carbons will also show smaller couplings to fluorine.

  • Substituent Effects: The electronegative oxygen and fluorine atoms cause significant downfield shifts (deshielding) for the carbons they are directly attached to (C-5 and C-3, respectively). The nitrile group (C≡N) also has a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

    • Press the resulting fine powder into a transparent pellet using a hydraulic press.[6]

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

IR Data Interpretation

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100-3000Aromatic C-H StretchMedium-Weak
~2950-2850Aliphatic C-H Stretch (-OCH₃)Medium-Weak
~2230-2220C≡N StretchStrong, Sharp
~1610, ~1580, ~1470Aromatic C=C BendingMedium-Strong
~1280-1200Aryl C-O StretchStrong
~1150-1050C-F StretchStrong

Causality Behind Assignments:

  • C≡N Stretch: The nitrile group has a very strong, sharp, and highly characteristic absorption band around 2225 cm⁻¹. Its position and intensity make it a key diagnostic peak.[7]

  • Aromatic Region: The peaks between 1610-1470 cm⁻¹ are characteristic of the benzene ring itself.

  • C-O and C-F Stretches: The strong absorptions in the "fingerprint region" below 1300 cm⁻¹ for the C-O and C-F bonds are also important confirmatory signals.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Experimental Protocol: ESI-MS Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.

  • High-Resolution MS (HRMS): For unambiguous formula determination, acquire data on a high-resolution instrument (e.g., TOF or Orbitrap) to measure the exact mass to within a few parts per million (ppm).

MS Data Interpretation
Ion Calculated m/z Interpretation
[M]⁺151.0433Molecular Ion
[M+H]⁺152.0506Protonated Molecular Ion
[M+Na]⁺174.0326Sodium Adduct

Causality Behind Analysis:

  • Exact Mass: The primary piece of data is the exact mass of the molecular ion. The calculated exact mass for C₈H₆FNO is 151.0433 Da.[5] An HRMS measurement confirming this value provides very strong evidence for the molecular formula.

  • Isotope Pattern: The presence of carbon and other elements will give rise to a characteristic isotopic pattern (e.g., the M+1 peak from ¹³C) that should match the theoretical pattern for C₈H₆FNO.

  • Fragmentation: While ESI is a soft technique, some fragmentation may occur. Potential fragmentation pathways could include the loss of CH₃ or the entire OCH₃ group.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from multiple methods to build an unshakeable structural assignment.

cluster_input Experimental Data Acquisition cluster_interp Data Interpretation & Hypothesis MS Mass Spectrometry (HRMS) MS_Interp Molecular Formula Confirmed (C₈H₆FNO from Exact Mass) MS->MS_Interp IR Infrared Spectroscopy IR_Interp Functional Groups Identified (-CN, C-F, C-O, Aromatic) IR->IR_Interp NMR 1H & 13C NMR Spectroscopy NMR_Interp Carbon-Hydrogen Framework (Connectivity & Environment) NMR->NMR_Interp Structure Final Structure Confirmed: This compound MS_Interp->Structure IR_Interp->Structure NMR_Interp->Structure

Sources

Methodological & Application

Application Note & Synthesis Protocol: 3-Fluoro-5-methoxybenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The 3-fluoro-5-methoxybenzonitrile scaffold is a privileged structural motif in modern chemical synthesis, serving as a critical building block for a wide array of functional molecules. The strategic incorporation of fluorine and methoxy groups onto the benzonitrile core imparts unique physicochemical properties that are highly sought after in pharmaceutical and agrochemical development.[1][2] Fluorine substitution is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, significantly improving their pharmacological profiles.[3][4] The nitrile group itself is a versatile functional handle, readily convertible into amines, carboxylic acids, or tetrazoles, further expanding its synthetic utility.

Consequently, these derivatives are integral to the synthesis of complex molecules, including anti-cancer agents, antipsychotics, and advanced crop protection agents.[1][5] This document provides an in-depth guide to the principal synthetic strategies for accessing this compound and its analogues, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices. We will explore three primary, robust synthetic pathways: the classic Sandmeyer reaction, modern Palladium-catalyzed cyanation, and targeted Nucleophilic Aromatic Substitution (SNAr).

Strategic Synthesis Pathways

The selection of an optimal synthetic route depends on factors such as starting material availability, scalability, cost, and functional group tolerance. Below, we dissect three authoritative methods for the synthesis of this compound.

Pathway I: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting an aryl amine into an aryl nitrile via an aryl diazonium salt intermediate.[5][6] This transformation is typically catalyzed by copper(I) cyanide and has been a workhorse in organic synthesis since its discovery in 1884.[7][8]

Causality and Mechanism: The reaction proceeds in two distinct stages. First, the primary aromatic amine is treated with a nitrite source (e.g., NaNO₂) in a strong acid to generate a diazonium salt. This intermediate is highly reactive. In the second stage, the diazonium group (a superb leaving group as N₂) is displaced by a cyanide nucleophile, a process facilitated by a single-electron transfer from the copper(I) catalyst.[9] The resulting aryl radical then reacts with the copper-bound cyanide to form the target benzonitrile and regenerate the catalyst.[9]

Start 3-Fluoro-5-methoxyaniline Diazonium Aryl Diazonium Salt (in situ) Start->Diazonium  NaNO₂, HCl  0-5 °C (Diazotization)   Product This compound Diazonium->Product  CuCN, KCN  Heat (Cyanation)  

Caption: Sandmeyer reaction workflow for nitrile synthesis.

Experimental Protocol: Synthesis from 3-Fluoro-5-methoxyaniline

Materials & Reagents:

  • 3-Fluoro-5-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) - EXTREME CAUTION: Highly Toxic

  • Deionized Water

  • Toluene

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Diazotization (Formation of the Diazonium Salt):

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 3-Fluoro-5-methoxyaniline (1.0 eq).

    • Add water and concentrated HCl (3.0 eq). Stir the mixture until a clear solution of the amine salt is formed.

    • Cool the flask to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature to prevent the premature decomposition of the diazonium salt.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine salt solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

  • Cyanation (Sandmeyer Reaction):

    • In a separate, larger flask, prepare a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water. Work in a well-ventilated fume hood and wear appropriate PPE.

    • Gently warm this copper cyanide solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

    • After the addition is complete, continue heating the reaction mixture at 70 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with toluene (3x volumes).

    • Combine the organic layers and wash sequentially with dilute NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Pathway II: Palladium-Catalyzed Cyanation

Modern transition-metal catalysis offers a powerful and versatile alternative to classical methods. Palladium-catalyzed cross-coupling reactions allow for the cyanation of aryl halides or triflates under relatively mild conditions with excellent functional group tolerance.[10][11]

Causality and Mechanism: This reaction follows a standard Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then undergoes transmetalation with a cyanide source (often zinc cyanide, Zn(CN)₂), followed by reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst.[11] The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic steps. Zinc cyanide is often preferred over more toxic alkali metal cyanides due to its lower toxicity and ability to mitigate catalyst poisoning.[11]

Start 1-Bromo-3-fluoro-5- methoxybenzene Product This compound Start->Product  Heat, Inert Atmosphere (Cross-Coupling)   Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., dppf) Catalyst->Product Cyanide Cyanide Source (e.g., Zn(CN)₂) Cyanide->Product

Caption: Palladium-catalyzed cyanation workflow.

Experimental Protocol: Synthesis from 1-Bromo-3-fluoro-5-methoxybenzene

Materials & Reagents:

  • 1-Bromo-3-fluoro-5-methoxybenzene

  • Zinc Cyanide (Zn(CN)₂) - CAUTION: Toxic

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonium Hydroxide (NH₄OH) solution

  • Ethyl Acetate

  • Deionized Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 1-Bromo-3-fluoro-5-methoxybenzene (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Add anhydrous DMF via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into an aqueous solution of ammonium hydroxide to quench any unreacted cyanide and complex the zinc salts. Stir for 30 minutes.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the resulting residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure this compound.

Pathway III: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing electron-deficient aromatic rings.[12] For this pathway to be viable, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), and there must be a good leaving group (typically a halide) positioned ortho or para to the EWG.

Causality and Mechanism: The reaction is a two-step addition-elimination process. A potent nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] In the second, typically rapid step, the leaving group is expelled, restoring the aromaticity of the ring. The presence of EWGs is critical as they stabilize the negative charge of the Meisenheimer complex, lowering the activation energy of the reaction.[13]

Start 3,5-Difluorobenzonitrile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate  NaOCH₃, DMSO (Nucleophilic Attack)   Product This compound Intermediate->Product  - F⁻ (Elimination)  

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

Experimental Protocol: Synthesis from 3,5-Difluorobenzonitrile

Materials & Reagents:

  • 3,5-Difluorobenzonitrile

  • Sodium Methoxide (NaOCH₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Deionized Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,5-Difluorobenzonitrile (1.0 eq) in anhydrous DMSO.

    • Add sodium methoxide (1.1 eq) portion-wise at room temperature. An exotherm may be observed.

  • Reaction Execution:

    • Heat the mixture to 50-60 °C and stir for 2-4 hours. The methoxy group will selectively displace one of the fluorine atoms, which act as both leaving groups and activating groups.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and carefully pour it into a beaker containing ice water.

    • Acidify the aqueous mixture to pH ~5-6 with dilute HCl.

    • Extract the product with diethyl ether (3x volumes).

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation to obtain this compound.

Comparative Analysis of Synthetic Routes

Parameter Sandmeyer Reaction Palladium-Catalyzed Cyanation Nucleophilic Aromatic Substitution (SNAr)
Starting Material Aryl AmineAryl Halide / TriflateActivated Aryl Halide
Key Reagents NaNO₂, CuCN, AcidPd catalyst, Ligand, Zn(CN)₂Strong Nucleophile (e.g., NaOCH₃)
Typical Yields Moderate to GoodGood to ExcellentGood to Excellent
Conditions Low temp (diazotization), then heatMild to high heat, inert atmosphereMild heat
Advantages Inexpensive reagents, well-established.[6]High functional group tolerance, broad scope.[10]Often high-yielding, avoids toxic cyanides.
Disadvantages Unstable diazonium intermediate, toxic CuCN waste, safety concerns.[5][9]Expensive catalyst/ligands, air/moisture sensitive, catalyst poisoning.[11]Requires specific electronic activation of the substrate.[12]

Conclusion and Route Selection

We have detailed three robust and validated synthetic protocols for the preparation of this compound derivatives.

  • The Sandmeyer Reaction is a cost-effective and classical choice, ideal when the corresponding aniline is readily available and scalable production is a priority, provided that safety protocols for handling diazonium salts and cyanides are strictly followed.

  • Palladium-Catalyzed Cyanation represents the state-of-the-art in cross-coupling chemistry. It is the method of choice for complex substrates with sensitive functional groups or when the corresponding aryl halide is the most accessible precursor.[10][11]

  • Nucleophilic Aromatic Substitution (SNAr) is a highly efficient and often operationally simple method when a suitably activated precursor, such as a di-fluoro or nitro-fluoro arene, is available.[14]

The ultimate choice of method should be guided by a careful consideration of starting material availability, project budget, required scale, and the specific chemical environment of the target molecule. Each protocol offers a reliable pathway to this valuable class of chemical intermediates, empowering further discovery in medicinal and materials chemistry.

References

  • Wikipedia. Sandmeyer reaction. [Online] Available at: [Link]

  • chemeurope.com. Sandmeyer reaction. [Online] Available at: [Link]

  • Gondal, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Online] Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Fluoro-5-Methylbenzonitrile in Chemical Synthesis. [Online] Available at: [Link]

  • Fors, B. P., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. [Online] Available at: [Link]

  • J&K Scientific LLC. Sandmeyer Reaction. [Online] Available at: [Link]

  • ResearchGate. A new palladium catalyst system for the cyanation of aryl chlorides. [Online] Available at: [Link]

  • Wang, D. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Online] Available at: [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Online] Available at: [Link]

  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Online] Available at: [Link]

  • Pendidikan Kimia. (2018). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. [Online] Available at: [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Online] Available at: [Link]

  • Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Online] Available at: [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]

Sources

Application Notes & Protocols for the Suzuki Coupling of 3-Fluoro-5-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Modern Drug Discovery

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This capability is particularly vital in the fields of medicinal chemistry and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount. The strategic incorporation of fluorine atoms and nitrile groups into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[4][5][6]

This document provides a comprehensive technical guide for researchers employing 3-fluoro-5-methoxybenzonitrile scaffolds in Suzuki coupling reactions. For the purpose of providing a detailed and actionable protocol, we will focus on a representative substrate, 1-bromo-3-fluoro-5-methoxybenzene , a common precursor that allows for regioselective coupling at the C-Br bond. The principles and methodologies discussed herein are broadly applicable to other halogenated derivatives of this core structure. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and provide a guide for troubleshooting common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8] Understanding these steps is critical for optimizing reaction conditions and diagnosing issues.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (e.g., C-Br) of the aryl halide. This is often the rate-determining step and results in a Pd(II) intermediate.[1][9] For electron-deficient systems like our target substrate, this step is generally facilitated.

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then displaces the halide on the palladium center.[10][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][8]

Suzuki_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_ArX Ar-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_ArX Trans Transmetalation PdII_ArX->Trans Boronic R-B(OH)₂ (Boronic Acid) Base Base (e.g., K₃PO₄) Boronic->Base Base->Trans Activates Boronic Acid PdII_ArR Ar-Pd(II)L₂-R (Di-organic Complex) Trans->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 1-bromo-3-fluoro-5-methoxybenzene

This protocol details a general procedure for the coupling of 1-bromo-3-fluoro-5-methoxybenzene with 4-methoxyphenylboronic acid. This serves as a robust starting point that can be adapted for other boronic acids.

Reagents & Equipment
Reagent/MaterialGradeSupplierNotes
1-bromo-3-fluoro-5-methoxybenzene≥98%Commercial SourceLimiting reagent
4-methoxyphenylboronic acid≥98%Commercial Source1.2 - 1.5 equivalents
SPhos Pd G2 PrecatalystN/ACommercial Source1-3 mol% loading
Potassium Phosphate (K₃PO₄)Anhydrous, PowderedCommercial Source2.0 - 3.0 equivalents
1,4-DioxaneAnhydrousCommercial SourceSolvent
Deionized WaterN/AIn-houseCo-solvent
Argon or Nitrogen GasHigh PurityGas SupplierFor inert atmosphere
Schlenk flask or sealed vialN/ALab Supplier
Magnetic stirrer and stir barN/ALab Supplier
Heating mantle or oil bathN/ALab Supplier
Standard GlasswareN/ALab SupplierFor workup
Rotary EvaporatorN/ALab SupplierFor solvent removal
Silica Gel60 Å, 230-400 meshCommercial SourceFor chromatography
Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow Diagram A 1. Reagent Prep B 2. Inert Atmosphere Setup A->B C 3. Solvent Addition & Degassing B->C D 4. Reaction Heating C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E E->D If incomplete F 6. Workup & Extraction E->F If complete G 7. Purification (Chromatography) F->G H 8. Product Characterization G->H

Caption: A typical workflow for performing and analyzing the Suzuki coupling reaction.

1. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-fluoro-5-methoxybenzene (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), and the SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

2. Establishing Inert Atmosphere:

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This can also be achieved by evacuating the flask on a Schlenk line and backfilling with inert gas (repeat 3 times).

  • Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, leading to catalyst death and promoting undesirable side reactions like the homocoupling of the boronic acid.[7][12]

3. Solvent Addition and Degassing:

  • Add degassed 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe. The typical concentration is 0.1 - 0.2 M with respect to the aryl halide.

  • Bubble argon through the resulting suspension for an additional 10 minutes.

  • Rationale: A mixture of an organic solvent and water is often beneficial. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[12][13] Degassing the solvent post-addition ensures the removal of any remaining oxygen.

4. Reaction Execution:

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the starting aryl bromide is consumed (typically 4-12 hours).

  • Rationale: Higher temperatures are often required to overcome the activation energy barrier for the oxidative addition and other steps in the catalytic cycle, especially with less reactive substrates.

5. Workup and Extraction:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

6. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Parameter Optimization and Data

The success of the Suzuki coupling is highly dependent on the specific substrates and conditions. The following table provides a starting point for optimization when coupling 1-bromo-3-fluoro-5-methoxybenzene with various boronic acids.

Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Expected Outcome / Key Consideration
4-methoxyphenyl-B(OH)₂ (Electron-rich)SPhos Pd G2 (1-2 mol%)K₃PO₄Dioxane/H₂O80-90Generally high-yielding. Transmetalation is typically fast.
4-cyanophenyl-B(OH)₂ (Electron-poor)XPhos Pd G3 (2-3 mol%)Cs₂CO₃THF/H₂O90-100May require a stronger base or more active catalyst. Prone to protodeboronation.[14]
2-methylphenyl-B(OH)₂ (Sterically hindered)RuPhos Pd G3 (2-3 mol%)K₃PO₄Toluene/H₂O100-110May require higher temperatures and a bulkier ligand to facilitate reductive elimination.[15]
Pyridine-3-boronic acid (Heterocyclic)CPhos Pd G2 (2-4 mol%)K₂CO₃DMF/H₂O100Heterocyclic boronates can be unstable; use of boronate esters (e.g., pinacol esters) may improve results.[14]

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific optimization.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure rigorous degassing of all reagents and solvents.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[9]3. Increase the reaction temperature in 10 °C increments.
Protodeboronation (Boronic acid is replaced by -H)1. Presence of excess water or protic sources.2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and ensure the base is dry. Consider using potassium trifluoroborate salts (Ar-BF₃K) which are more stable.[3][16]2. Use a milder base (e.g., K₂CO₃) or reduce reaction time.
Homocoupling of Boronic Acid (R-R product)1. Presence of oxygen oxidizing Pd(0) to Pd(II).2. Use of a Pd(II) precatalyst without complete reduction.1. Improve inert atmosphere technique; thoroughly degas all components.[7]2. Ensure conditions are sufficient to generate the active Pd(0) species.
Dehalogenation of Aryl Halide (Ar-H product)1. Presence of hydride sources (e.g., from solvent or base impurities).2. Side reaction pathway after oxidative addition.1. Use high-purity, anhydrous solvents.2. Screen different ligands and bases; this side-reaction is complex and system-dependent.[7]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). vertexaisearch.cloud.google.com.
  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides - ACS Publications. (n.d.). pubs.acs.org. [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. (2021). . [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (n.d.). . [Link]

  • Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed. (2011). pubmed.ncbi.nlm.nih.gov. [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. (2017). . [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (2010). . [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. (2021). . [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). buchwaldgroup.mit.edu. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). . [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). myers.chemistry.harvard.edu. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). . [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). . [Link]

  • The Role of 3-Fluoro-4-methoxybenzonitrile in Pharmaceutical R&D. (n.d.). . [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). . [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (n.d.). . [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024). . [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). . [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). pubs.rsc.org. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2023). . [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020). . [Link]

  • Suzuki reaction - Wikipedia. (n.d.). en.wikipedia.org. [Link]

  • Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides | Request PDF - ResearchGate. (2007). . [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Semantic Scholar. (2005). . [Link]

  • This compound | C8H6FNO | CID 10630684 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

  • Simultaneous exploration of TBAF·3H2O as a base as well as a solvating agent for the palladium catalyzed Suzuki cross-coupling of 4-methyl-7-nonafluorobutylsulfonyloxy coumarins under microwave irradiation - ResearchGate. (2015). . [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (n.d.). . [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). . [Link]

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development - ACS Publications. (2024). pubs.acs.org. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[2] The reaction's broad substrate scope and functional group tolerance offer significant advantages over traditional methods for C-N bond formation, such as nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited applicability.[2]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 3-fluoro-5-methoxybenzonitrile, a substrate of significant interest in medicinal chemistry. The presence of both an electron-withdrawing nitrile group and an electron-donating methoxy group, along with a fluorine substituent, presents a unique set of electronic and steric challenges that necessitate careful optimization of reaction conditions.

Mechanistic Insights: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-F bond of this compound is less reactive than a C-Br or C-I bond would be, presenting a specific challenge), forming a Pd(II) intermediate.[3][4]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5]

  • Reductive Elimination: The final and irreversible step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

A competing side reaction, β-hydride elimination, can occur from the palladium-amido intermediate, leading to the formation of a hydrodehalogenated arene and an imine. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination and suppress this unwanted side reaction.[6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido L-Pd(II)-Ar(NR'R'') AmineCoord->PdII_Amido HX_Base [Base-H]X AmineCoord->HX_Base RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' Product RedElim->Product ArX This compound (Ar-X) ArX->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord Base Base Base->AmineCoord

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for different amine coupling partners.

Materials and Reagents
  • This compound

  • Amine (e.g., morpholine, aniline, or a primary alkylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)[7]

  • Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)[6][8]

  • Base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃))[1][7]

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)[1][9]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure

Experimental_Workflow start Start prep 1. Reagent Preparation (Weigh solids in glovebox or under inert gas) start->prep setup 2. Reaction Setup (Assemble oven-dried glassware under inert atmosphere) prep->setup addition 3. Reagent Addition (Add solvent, aryl halide, amine, base, ligand, and catalyst) setup->addition reaction 4. Reaction (Heat to desired temperature with stirring) addition->reaction monitoring 5. Monitoring (TLC, GC-MS, or LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Workup (Cool, quench, extract, and dry) monitoring->workup Upon completion purification 7. Purification (Column chromatography) workup->purification analysis 8. Characterization (NMR, MS) purification->analysis end End analysis->end

Sources

experimental procedure for cyanation of 3-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for the Cyanation of 3-Fluoro-5-methoxyaniline

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesis of 5-Fluoro-3-methoxybenzonitrile via Sandmeyer Cyanation

5-Fluoro-3-methoxybenzonitrile is a valuable substituted benzonitrile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluoro, methoxy, and cyano groups on the aromatic ring provides multiple points for further chemical modification, making it a versatile building block. The cyano group, in particular, can be readily transformed into other functional groups such as carboxylic acids, amides, or amines.[1]

This document provides a detailed protocol for the synthesis of 5-Fluoro-3-methoxybenzonitrile from 3-fluoro-5-methoxyaniline via the Sandmeyer reaction. The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into an aryl halide or pseudohalide.[2][3] The transformation proceeds through a two-step sequence:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[4]

  • Copper(I)-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt, such as copper(I) cyanide, which facilitates the replacement of the diazonium group (-N₂⁺) with a cyanide nucleophile (-CN).[5][6]

This protocol emphasizes experimental causality, robust safety procedures, and validation through characterization.

Reaction Mechanism: The Sandmeyer Pathway

The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution.[3] The copper(I) catalyst is essential for the reaction to proceed efficiently.

  • Diazotization: 3-Fluoro-5-methoxyaniline is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C) in the presence of a strong acid like HCl. This converts the amino group into a highly reactive diazonium salt. Strict temperature control is crucial as diazonium salts are unstable and can decompose at higher temperatures.[6]

  • Single Electron Transfer (SET): The diazonium salt is then introduced to a solution of copper(I) cyanide. The Cu(I) species donates a single electron to the diazonium salt.[6]

  • Dinitrogen Extrusion & Radical Formation: The resulting intermediate rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically very stable molecule, to form an aryl radical.[5][6]

  • Cyanide Transfer & Catalyst Regeneration: This aryl radical then abstracts a cyanide group from the now Cu(II) complex, forming the final benzonitrile product and regenerating the Cu(I) catalyst, allowing the catalytic cycle to continue.

Below is a diagram illustrating the core mechanistic steps of the Sandmeyer cyanation.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Cyanation Aniline Ar-NH₂ (3-Fluoro-5-methoxyaniline) Diazonium Ar-N₂⁺ (Diazonium Salt) Aniline->Diazonium NaNO₂, HCl 0-5 °C SET Ar-N₂⁺ + Cu(I)CN → [Ar-N₂·] + Cu(II)CN⁺ Radical [Ar-N₂·] → Ar· + N₂ SET->Radical SET & N₂ loss Product Ar· + Cu(II)CN⁺ → Ar-CN + Cu(I) Radical->Product Cyanide Transfer Product_Final Ar-CN (5-Fluoro-3-methoxybenzonitrile) Product->Product_Final Diazonium_Salt Ar-N₂⁺ Diazonium_Salt->SET Add to CuCN soln.

Caption: The Sandmeyer reaction mechanism.

Experimental Workflow Overview

The overall experimental procedure can be visualized as a three-stage process: preparation of reagents, the core reaction, and finally, product isolation and purification.

experimental_workflow cluster_prep Stage 1: Reagent Preparation cluster_reaction Stage 2: Reaction Execution cluster_purification Stage 3: Isolation & Purification start Start prep_aniline Prepare Aniline Solution (3-Fluoro-5-methoxyaniline in HCl) start->prep_aniline diazotization Diazotization (Add NaNO₂ to Aniline soln. at 0-5°C) prep_aniline->diazotization prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotization prep_cyanide Prepare CuCN/NaCN Solution sandmeyer Sandmeyer Reaction (Add Diazonium soln. to CuCN soln.) prep_cyanide->sandmeyer diazotization->sandmeyer Slowly quench Reaction Quench & Neutralization sandmeyer->quench extraction Solvent Extraction (e.g., with Ethyl Acetate) quench->extraction wash_dry Wash & Dry Organic Layer extraction->wash_dry purification Purification (Column Chromatography) wash_dry->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end_node End Product: 5-Fluoro-3-methoxybenzonitrile characterization->end_node

Caption: Overall experimental workflow.

Detailed Experimental Protocol

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Physical Data
3-Fluoro-5-methoxyanilineC₇H₈FNO141.1450.0Solid
Hydrochloric Acid (conc., 37%)HCl36.46~500d = 1.18 g/mL
Sodium NitriteNaNO₂69.0055.0Solid
Copper(I) CyanideCuCN89.5655.0Solid (HIGHLY TOXIC)
Sodium CyanideNaCN49.0160.0Solid (HIGHLY TOXIC)
Ethyl AcetateC₄H₈O₂88.11-Solvent for extraction
Saturated Sodium Bicarbonate Soln.NaHCO₃84.01-Aqueous solution for washing
Brine (Saturated NaCl Soln.)NaCl58.44-Aqueous solution for washing
Anhydrous Magnesium SulfateMgSO₄120.37-Drying agent
Silica GelSiO₂60.08-Stationary phase for chromatography
Hexanes/Ethyl Acetate Mixture---Mobile phase for chromatography

Equipment: Three-neck round-bottom flask, dropping funnels, magnetic stirrer, ice-salt bath, thermometer, separatory funnel, rotary evaporator, column chromatography setup.

Step-by-Step Procedure

Part A: Diazotization of 3-Fluoro-5-methoxyaniline

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 3-fluoro-5-methoxyaniline (7.06 g, 50.0 mmol).

  • Add concentrated hydrochloric acid (42 mL) and water (42 mL). Stir the mixture until the aniline salt has fully dissolved.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Maintain this temperature range for the entire diazotization process.

  • In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol) in water (20 mL).

  • Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred aniline solution over 30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 15 minutes in the ice bath. This solution should be used immediately in the next step.

Part B: Sandmeyer Cyanation

  • EXTREME CAUTION: Perform in a certified chemical fume hood. Wear appropriate PPE. Cyanide is highly toxic. In a separate 1 L flask, dissolve copper(I) cyanide (4.93 g, 55.0 mmol) and sodium cyanide (2.94 g, 60.0 mmol) in water (100 mL). Gently warm the mixture if necessary to achieve dissolution, then cool it to 10-15 °C.[7]

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the copper cyanide solution via a dropping funnel over 45-60 minutes.

  • A vigorous evolution of nitrogen gas will be observed. Control the addition rate to manage the effervescence.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the evolution of nitrogen ceases. The mixture will likely be a dark color.[7]

Part C: Work-up and Purification

  • Transfer the reaction mixture to a 2 L beaker in a fume hood and cautiously neutralize it by slowly adding solid sodium carbonate until the pH is ~8-9. This will neutralize the excess acid.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting with 95:5).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-fluoro-3-methoxybenzonitrile as a solid or oil.

Expected Results & Characterization
ParameterExpected Outcome
Yield 65-80%
Appearance Off-white to light brown solid or oil
¹H NMR Peaks corresponding to the aromatic protons and methoxy group.
¹⁹F NMR A single peak corresponding to the fluorine atom.
IR Spectroscopy A sharp peak around 2230 cm⁻¹ characteristic of a nitrile (C≡N) stretch.
Mass Spec (EI) M⁺ peak at m/z = 151.05

Safety and Waste Disposal

CRITICAL SAFETY INFORMATION

  • Cyanide Toxicity: Sodium cyanide and copper(I) cyanide are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8][9] Hydrogen cyanide (HCN), a highly toxic gas, is liberated when cyanides are mixed with acid.[8] All manipulations involving cyanide salts must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling these chemicals.[9][10][11]

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to use the salt directly in solution, which is much safer. Never attempt to isolate the diazonium salt.

Cyanide Waste Disposal

  • All aqueous waste and solutions used to wash glassware must be quenched before disposal.

  • In a fume hood, treat the cyanide-containing aqueous waste by adding a freshly prepared solution of 10% sodium hypochlorite (bleach) or 10% calcium hypochlorite while stirring.

  • Maintain the pH of the solution above 10 by adding 1 M NaOH solution as needed. The alkaline condition is crucial to prevent the formation of toxic cyanogen chloride.

  • Continue adding the bleach solution until a persistent blue color is obtained with potassium iodide-starch paper, indicating an excess of oxidant.

  • Allow the solution to stand for several hours to ensure complete oxidation of the cyanide to the much less toxic cyanate ion. The detoxified solution can then be disposed of according to institutional guidelines.

References

  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. [Link]

  • New Jersey Department of Health. (2006, August). Hazard Summary: Sodium Cyanide. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Letters. (2025, August 4). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. [Link]

  • ResearchGate. (n.d.). Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure. [Link]

  • Orica. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). [Link]

  • National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • YouTube. (2022, August 14). Preparation of Benzonitriles, Part 2: From Anilines. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methoxyaniline. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • National Institutes of Health. (2021). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. [Link]

  • L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

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Application Notes and Protocols for the Purification of 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-Fluoro-5-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical impact of purity on reaction outcomes, biological activity, and regulatory compliance, this document outlines multiple purification strategies, including recrystallization, distillation, and column chromatography. Each protocol is presented with a focus on the underlying chemical principles, enabling researchers to adapt and optimize these methods for various scales and purity requirements. This guide is intended to be a practical resource for scientists engaged in the synthesis and application of substituted benzonitrile derivatives.

Introduction: The Importance of Purity for this compound

This compound is a substituted aromatic nitrile whose utility as a building block in drug discovery and materials science is directly correlated with its purity.[1] The presence of impurities, such as starting materials, reaction byproducts, or degradation products, can lead to unpredictable reaction kinetics, reduced yields, and the formation of undesired side products. In the context of drug development, even trace impurities can have significant pharmacological effects or lead to toxicological concerns, making rigorous purification an indispensable step in the synthetic workflow.

The unique electronic properties conferred by the fluoro and methoxy substituents influence the compound's polarity, solubility, and thermal stability, which are critical parameters for designing effective purification strategies.[2][3] This document provides a systematic approach to purifying this compound, ensuring the high level of quality required for demanding applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification protocols. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 439280-18-9[4]
Molecular Formula C₈H₆FNO[4]
Molecular Weight 151.14 g/mol [4]
Appearance Solid (at room temperature)[5]
Melting Point 98-100 °C[5]
Boiling Point 203.5 ± 25.0 °C (Predicted)[5]
Density 1.18 ± 0.1 g/cm³ (Predicted)[5]

The solid nature of this compound at room temperature, as indicated by its melting point, makes recrystallization a particularly suitable and highly effective method for purification.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Use a respirator with an appropriate filter (e.g., Type ABEK) when handling the solid or its solutions.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Purification Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[7] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Principle of Recrystallization

The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in lower concentrations, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.

Workflow for Recrystallization

Recrystallization_Workflow A Solvent Screening B Dissolution in Minimum Hot Solvent A->B Select Solvent C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E Induce Crystallization F Washing with Cold Solvent E->F G Drying of Crystals F->G H Purity Analysis (e.g., mp, TLC) G->H

Caption: Workflow for the recrystallization of this compound.

Protocol for Solvent Screening

The selection of the right solvent is the most critical step for successful recrystallization.[8] A systematic screening process is recommended.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, water, and mixtures thereof)

  • Hot plate and water bath

Procedure:

  • Place approximately 20-30 mg of the crude solid into several test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • For solvents that do not dissolve the compound, heat the tube in a water bath. Add the solvent dropwise with agitation until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent provides a high yield of well-formed crystals.

Solvent Selection Guide:

Solvent SystemRationale
Isopropanol/Water Isopropanol is likely to dissolve the compound when hot. The slow addition of water as an anti-solvent can induce crystallization.
Toluene/Heptane Toluene will likely dissolve the aromatic compound, while heptane is a non-polar anti-solvent.
Ethanol A common polar protic solvent that is often effective for recrystallizing moderately polar compounds.
Ethyl Acetate/Hexane A versatile solvent pair for compounds of intermediate polarity.
Protocol for Bulk Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent/system

  • Erlenmeyer flask

  • Reflux condenser

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a small amount of the chosen solvent to create a slurry.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Gradually add more hot solvent until all the solid has just dissolved. Avoid adding an excess of solvent to maximize yield.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum to a constant weight.

  • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (98-100 °C) is indicative of high purity.

Purification Method 2: Flash Column Chromatography

For mixtures that are difficult to separate by recrystallization, or for the purification of oils or non-crystalline solids, flash column chromatography is a highly effective technique.[9] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Principle of Flash Column Chromatography

A solution of the crude product is loaded onto a column packed with a solid adsorbent (stationary phase). A solvent or mixture of solvents (mobile phase) is then passed through the column under pressure. Compounds that have a stronger affinity for the stationary phase will move down the column more slowly, while compounds that are more soluble in the mobile phase will move more quickly, thus effecting separation.

Workflow for Flash Column Chromatography

Chromatography_Workflow A TLC Analysis for Solvent System Selection B Column Packing with Silica Gel A->B Determine Rf ≈ 0.3 C Sample Loading (Wet or Dry) B->C D Elution with Mobile Phase C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H

Caption: Workflow for purification by flash column chromatography.

Protocol for Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Air or nitrogen source for pressure

  • Test tubes for fraction collection

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good solvent system will give the target compound an Rf value of approximately 0.3.[9] For this compound, a mixture of hexane and ethyl acetate is a good starting point (e.g., 9:1 to 4:1 hexane:ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column and apply gentle pressure to begin elution. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the final product by appropriate analytical techniques (e.g., NMR, melting point).

Purification Method 3: Distillation

Given the predicted boiling point of 203.5 °C, atmospheric distillation is a possibility, though vacuum distillation is generally preferred for compounds of this molecular weight to prevent thermal degradation. Distillation is most effective for separating liquids with different boiling points but can also be used to purify a solid by melting it first, or for removing volatile impurities from a solid product.

Protocol for Vacuum Distillation

This method is suitable for removing lower or higher boiling point impurities.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Place the crude material in the distillation flask.

  • Assemble the distillation apparatus and ensure all joints are properly sealed.

  • Connect the apparatus to a vacuum source and slowly reduce the pressure.

  • Begin heating the distillation flask gently.

  • Collect fractions based on the boiling point at the given pressure. For benzonitrile derivatives, initial treatment with a drying agent like CaSO₄ or K₂CO₃ followed by distillation from P₂O₅ under reduced pressure can be effective.[6][10]

  • Analyze the purity of the collected fractions.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. This guide has provided detailed protocols for three common and effective purification techniques: recrystallization, flash column chromatography, and distillation. For this particular compound, which is a solid at room temperature, recrystallization is often the most efficient and scalable method . The choice of the optimal technique will depend on the nature and quantity of the impurities, the scale of the purification, and the final purity requirements. By applying the principles and protocols outlined in this document, researchers can confidently obtain high-purity this compound for their synthetic and biological investigations.

References

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  • Purification of Benzonitrile. Chempedia - LookChem. Available at: https://www.lookchem.
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  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: https://www.sas.rochester.
  • Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile. Benchchem. Available at: https://www.benchchem.com/application-notes/recrystallization-of-3-5-difluoro-4-methoxybenzonitrile
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  • 3-Methoxybenzonitrile 98%. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/190233
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  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase.
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  • 3-Fluoro-4-methoxybenzonitrile. Santa Cruz Biotechnology. Available at: https://www.scbt.com/p/3-fluoro-4-methoxybenzonitrile-331-62-4
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Mass Spectrometry Analysis of 3-Fluoro-5-methoxybenzonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-5-methoxybenzonitrile is a substituted aromatic nitrile, a structural motif of increasing importance in medicinal chemistry and materials science. The presence of a fluorine atom and a methoxy group can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making it a valuable building block in drug discovery.[1] Accurate and reliable analytical methods are therefore essential for its characterization, purity assessment, and quantification in various matrices. This application note provides a comprehensive guide to the analysis of this compound using mass spectrometry, detailing protocols for sample preparation, direct infusion, and liquid chromatography-mass spectrometry (LC-MS), along with an in-depth discussion of its ionization and fragmentation behavior.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₈H₆FNO[2]
Monoisotopic Mass151.043341977 Da[2]
Molecular Weight151.14 g/mol [2]
Predicted XlogP1.7[2]

The moderate polarity, indicated by the predicted XlogP, suggests that this compound is amenable to analysis by both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[2][3]

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is critical to obtaining high-quality, reproducible mass spectrometry data. The primary goals are to ensure the analyte is in a suitable solvent, free of interfering contaminants, and at an appropriate concentration.[4]

Protocol: Standard Sample Preparation
  • Initial Dissolution: Accurately weigh a small amount of this compound and dissolve it in a high-purity organic solvent such as methanol or acetonitrile to create a stock solution of approximately 1 mg/mL.[5]

  • Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a working concentration suitable for mass spectrometry, typically in the range of 1-10 µg/mL for direct infusion and 0.1-1 µg/mL for LC-MS analysis.[5]

  • Solvent Compatibility: Ensure the final solvent composition is compatible with the chosen ionization technique and LC mobile phase. For ESI, solvents like methanol, acetonitrile, and water are ideal.[4] For APCI, a wider range of solvents can be used as the ionization occurs in the gas phase.[6]

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the MS instrument's sample introduction system.[7]

  • Vials: Use appropriate glass or polypropylene autosampler vials with PTFE septa to avoid contamination from plasticizers.[4]

Ionization Technique Selection: ESI vs. APCI

The choice of ionization source is paramount for achieving optimal sensitivity.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar to moderately polar molecules that can be ionized in solution.[8] Given the presence of the nitrogen atom in the nitrile group and the oxygen in the methoxy group, this compound is expected to have sufficient proton affinity to be efficiently ionized by ESI in positive ion mode, forming a protonated molecule, [M+H]⁺.[4] The addition of a small amount of formic acid (0.1%) to the solvent can enhance protonation.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for less polar compounds or those that are thermally stable.[9][10] In APCI, the sample is vaporized and then ionized by gas-phase ion-molecule reactions.[9] This technique can also be expected to produce the protonated molecule [M+H]⁺ for this compound and may offer better sensitivity if the compound is not sufficiently polar for ESI.[11]

The following workflow illustrates the decision-making process for method development:

G cluster_prep Sample Preparation cluster_analysis Analysis Strategy Prep Dissolve & Dilute (1-10 µg/mL) Filter Filter (0.22 µm) Prep->Filter Direct_Infusion Direct Infusion (ESI & APCI Screening) Filter->Direct_Infusion LCMS LC-MS Method Development Direct_Infusion->LCMS Optimize Parameters MSMS Tandem MS (MS/MS) for Structural Confirmation LCMS->MSMS Isolate Precursor

Caption: General workflow for mass spectrometry analysis.

Direct Infusion Analysis: Initial Characterization

Direct infusion is a rapid method to confirm the molecular weight of the analyte and to optimize ionization parameters.

Protocol: Direct Infusion by ESI and APCI
  • System Setup: Configure the mass spectrometer for full scan analysis in both positive and negative ion modes. A typical mass range would be m/z 50-300.

  • Infusion: Infuse the prepared sample solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for ESI) at a flow rate of 5-10 µL/min.

  • Parameter Optimization:

    • ESI: Optimize the capillary voltage, cone voltage (or fragmentor voltage), and nebulizing gas flow to maximize the signal of the [M+H]⁺ ion (expected at m/z 152.0506).

    • APCI: Optimize the corona discharge current and vaporizer temperature.[11]

  • Data Acquisition: Acquire full scan mass spectra. The primary ion expected in positive mode is the protonated molecule [M+H]⁺ at m/z 152.05. In some cases, adducts such as [M+Na]⁺ (m/z 174.03) or [M+K]⁺ (m/z 190.01) may be observed.[12]

LC-MS Analysis: Separation and Quantification

For the analysis of this compound in complex mixtures or for quantitative studies, coupling liquid chromatography with mass spectrometry is essential.

Protocol: Reversed-Phase LC-MS
ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic phase; formic acid aids in protonation for ESI.[4]
Gradient 5% B to 95% B over 5-10 minutesA generic gradient suitable for initial method development.
Flow Rate 0.2-0.4 mL/minCompatible with standard ESI and APCI sources.[7]
Injection Volume 1-5 µLTo be optimized for sensitivity and peak shape.[7]
Ion Source ESI or APCI (Positive Ion Mode)As determined from direct infusion experiments.
MS Scan Mode Full Scan (for qualitative) or Selected Ion Monitoring (SIM) of m/z 152.05 (for quantitative)SIM mode offers higher sensitivity and selectivity for quantification.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is a powerful tool for structural elucidation.[13][14] In an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 152.05) is isolated and then fragmented by collision with an inert gas (e.g., argon or nitrogen).[13]

Proposed Fragmentation Pathway

Based on the known fragmentation patterns of aromatic nitriles and methoxy-substituted aromatic compounds, the following fragmentation pathway for this compound is proposed.[15] The primary fragmentation events are expected to be the loss of small neutral molecules.

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the protonated molecular ion, leading to a radical cation at m/z 137.03.

  • Subsequent Loss of Carbon Monoxide (CO): The resulting ion can then lose carbon monoxide to form a fragment at m/z 109.02.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of benzonitrile derivatives is the loss of HCN from the aromatic ring, which would result in a fragment at m/z 125.04.[15]

  • Loss of Formaldehyde (CH₂O): The methoxy group can also be lost as formaldehyde, leading to a fragment at m/z 122.04.

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M_H [M+H]⁺ m/z 152.05 Frag1 [M+H - •CH₃]⁺ m/z 137.03 M_H->Frag1 - •CH₃ Frag3 [M+H - HCN]⁺ m/z 125.04 M_H->Frag3 - HCN Frag4 [M+H - CH₂O]⁺ m/z 122.04 M_H->Frag4 - CH₂O Frag2 [M+H - •CH₃ - CO]⁺ m/z 109.02 Frag1->Frag2 - CO

Caption: Proposed CID fragmentation pathways for [M+H]⁺.

Protocol: MS/MS Analysis
  • Precursor Ion Selection: Set the first mass analyzer (Q1) to isolate the [M+H]⁺ ion at m/z 152.05.

  • Collision Energy Optimization: In the collision cell (q2), apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy will depend on the instrument and should be empirically determined to produce a rich but interpretable fragment ion spectrum.

  • Product Ion Scan: Scan the third mass analyzer (Q3) to detect the resulting fragment ions.

  • Data Interpretation: Analyze the product ion spectrum to confirm the proposed fragmentation pathways and thus verify the structure of the analyte.

Conclusion

This application note provides a robust framework for the mass spectrometric analysis of this compound. By following the detailed protocols for sample preparation, ionization source selection, and both direct infusion and LC-MS analysis, researchers can achieve reliable and accurate characterization of this important compound. The proposed fragmentation pathway offers a basis for structural confirmation using tandem mass spectrometry. These methodologies are broadly applicable to the analysis of similar small molecules in pharmaceutical and chemical research.

References

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  • De Vijlder, T., Valkenborg, D., & Lemiere, F. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-633. Retrieved from [Link]

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Application and Protocol Guide: Infrared Spectroscopy of the Nitrile Group in Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Nitrile Group as a Precise Spectroscopic Reporter

Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for the structural elucidation and quantitative analysis of molecules.[1][2][3] Within the rich tapestry of molecular vibrations, the nitrile (-C≡N) functional group in aromatic compounds offers a particularly sharp, intense, and environmentally sensitive spectroscopic signal.[4] This unique signature, appearing in a relatively uncongested region of the mid-infrared spectrum, makes it an invaluable probe in diverse fields, from monitoring chemical reactions to understanding the microenvironment of protein active sites in drug development.[1][5][6] Spectroscopic analysis is a cornerstone of chemical synthesis and drug development for confirming molecular structure and purity.[1]

This technical guide provides an in-depth exploration of the principles and practical applications of Fourier Transform Infrared (FTIR) spectroscopy for the analysis of the nitrile group in aromatic systems. We will delve into the theoretical underpinnings of the nitrile stretching vibration, explore the subtle yet significant influences of molecular structure and environment on its frequency, and provide detailed, field-proven protocols for sample analysis. The objective is to equip researchers, scientists, and drug development professionals with the expertise to leverage the nitrile group as a precise reporter of molecular and intermolecular phenomena.[1]

Fundamental Principles: The C≡N Stretching Vibration

The defining characteristic of the nitrile group in an IR spectrum is its stretching vibration (νC≡N), which corresponds to the rhythmic expansion and contraction of the carbon-nitrogen triple bond. This vibration gives rise to a sharp and typically intense absorption band in the region of 2240-2220 cm⁻¹ for aromatic nitriles.[2][4]

Several factors contribute to the diagnostic utility of this peak:

  • High Frequency: The triple bond of the nitrile group is strong, requiring a significant amount of energy to excite its stretching vibration. This results in an absorption at a high wavenumber, a region of the IR spectrum that is often free from interfering absorptions from other common functional groups.[4][5]

  • Intensity: The carbon-nitrogen triple bond possesses a significant dipole moment due to the difference in electronegativity between carbon and nitrogen. The stretching of this bond leads to a large change in the dipole moment, resulting in a strong absorption of infrared radiation and thus an intense peak.[4]

  • Sharpness: The C≡N stretching vibration is a relatively isolated motion, not strongly coupled with other vibrations in the molecule. This lack of coupling results in a characteristically sharp and well-defined absorption band, facilitating its identification and analysis.[4]

Conjugation of the nitrile group with an aromatic ring leads to a slight delocalization of electron density, which weakens the C≡N bond. This weakening of the bond results in a lower force constant and, consequently, a lower absorption frequency compared to saturated (aliphatic) nitriles, which typically absorb in the 2260-2240 cm⁻¹ range.[4][7]

Factors Influencing the Nitrile Stretching Frequency

The precise position of the νC≡N band is exquisitely sensitive to the electronic environment around the nitrile group. Understanding these influences is critical for accurate spectral interpretation and for using the nitrile as a probe of its surroundings.

Substituent Effects

The electronic nature of substituents on the aromatic ring significantly modulates the frequency of the nitrile stretch. This effect is a direct consequence of the substituent's ability to donate or withdraw electron density from the aromatic system, which in turn affects the electron density and bond strength of the conjugated nitrile group.[6][7]

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups donate electron density to the aromatic ring through resonance. This increased electron density can be delocalized into the π* antibonding orbital of the nitrile group, weakening the C≡N bond and causing a red shift (a shift to lower wavenumber).[6]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and carbonyl (-C=O) withdraw electron density from the aromatic ring. This withdrawal of electron density strengthens the C≡N triple bond, leading to a blue shift (a shift to higher wavenumber).

The interplay of these electronic effects provides a powerful tool for probing the electronic structure of aromatic nitriles.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the nitrile stretching frequency, a phenomenon known as vibrational solvatochromism.[8][9] The interaction between the dipole moment of the nitrile group and the local electric field created by the solvent molecules is the primary driver of these shifts.[8][10] In aprotic solvents, an increase in solvent polarity generally leads to a red shift in the νC≡N frequency.[9] This is because more polar solvents create a stronger reaction field that perturbs the vibrational energy levels of the nitrile bond.[9]

Hydrogen Bonding

Hydrogen bonding has a pronounced and distinct effect on the nitrile stretching frequency. When the nitrogen atom of the nitrile group acts as a hydrogen bond acceptor, a blue shift (shift to higher frequency) is typically observed.[5][11][12] This seemingly counterintuitive shift is not fully explained by simple electrostatic arguments alone and involves quantum chemical effects.[9][11] The formation of a hydrogen bond can alter the electronic structure of the nitrile group in a way that strengthens the C≡N bond.[13] The magnitude of this blue shift can be correlated with the geometry and strength of the hydrogen bond, making the nitrile group an effective probe for hydrogen bonding interactions in complex systems like proteins.[12][14][15]

Fermi Resonance

In some cases, the nitrile stretching band may appear as a doublet or exhibit a shoulder. This splitting can be due to Fermi resonance, which is an interaction between a fundamental vibrational mode (like the C≡N stretch) and an overtone or combination band that has nearly the same energy.[16][17][18] For this interaction to occur, the two vibrational modes must have the same symmetry.[18] The presence of Fermi resonance can sometimes complicate spectral interpretation, but it can also provide additional structural information.[16][19] For instance, the coupling constant in a Fermi resonance can be indicative of the hydrogen-bonding status of the nitrile group.[16]

Influencing_Factors Nitrile_Frequency ν(C≡N) Position Substituents Aromatic Substituents Substituents->Nitrile_Frequency Red/Blue Shift Solvent Solvent Polarity (Solvatochromism) Solvent->Nitrile_Frequency Red Shift (Aprotic) H_Bonding Hydrogen Bonding H_Bonding->Nitrile_Frequency Blue Shift Fermi_Resonance Fermi Resonance Fermi_Resonance->Nitrile_Frequency Peak Splitting FTIR_Workflow Start Start Sample_Prep Sample Preparation (Choose appropriate method) Start->Sample_Prep Background Acquire Background Spectrum (Clean ATR or empty holder) Sample_Prep->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Processing Data Processing (Baseline correction, normalization) Sample_Scan->Processing Analysis Spectral Analysis (Peak identification, interpretation) Processing->Analysis End End Analysis->End

Caption: General workflow for FTIR analysis of aromatic nitriles.

Detailed Step-by-Step Methodologies

1. Sample Preparation

The choice of sample preparation method depends on the physical state of the analyte. The goal is to obtain a sample concentration that results in an absorbance spectrum where the most intense band (often the nitrile stretch) is not saturated (i.e., does not have near-zero transmittance).

  • For Solid Samples (KBr Pellet Method): [1][20] 1. Grind the Sample: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid aromatic nitrile sample. 2. Mix with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. KBr is transparent in the mid-IR range. 3. Homogenize: Gently but thoroughly mix the sample and KBr until a fine, homogeneous powder is obtained. 4. Press the Pellet: Transfer the powder to a pellet die and apply pressure using a hydraulic press (typically 7-10 tons) to form a thin, transparent, or translucent pellet. 5. Validation: A good pellet should be clear and free of cracks or cloudiness, which can cause scattering of the IR beam.

  • For Solid or Liquid Samples (Attenuated Total Reflectance - ATR): [1][2][20] 1. Instrument Preparation: Install the ATR accessory in the FTIR spectrometer's sample compartment. 2. Clean the Crystal: Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a lint-free wipe dampened with a volatile solvent like isopropanol or acetone and allow it to dry completely. 3. Acquire Background: Collect a background spectrum of the clean, empty ATR crystal. This is a critical step to account for atmospheric and instrumental background signals. [2] 4. Apply Sample: Place a small amount of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. [2] 5. Apply Pressure (for solids): For solid samples, use the ATR's pressure clamp to ensure good contact between the sample and the crystal. 6. Validation: The resulting spectrum should have a flat baseline and good signal-to-noise ratio.

  • For Solutions: [21] 1. Solvent Selection: Choose a solvent that dissolves the sample and has minimal absorption in the spectral region of interest (around 2230 cm⁻¹). Carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are common choices, but their toxicity requires careful handling. 2. Prepare Solution: Prepare a dilute solution (typically 1-5% w/v) of the aromatic nitrile. 3. Fill the Cell: Use a liquid transmission cell with windows made of materials transparent to IR radiation (e.g., NaCl or KBr). 4. Acquire Spectrum: Place the cell in the spectrometer's sample holder and acquire the spectrum. A reference spectrum of the pure solvent in the same cell should be taken and subtracted from the sample spectrum. 5. Validation: Ensure that the solvent peaks do not obscure the nitrile absorption band.

2. Data Acquisition

  • Instrument Setup: Ensure the FTIR spectrometer is properly purged (if necessary) and has performed its diagnostic checks.

  • Scan Parameters: For routine analysis, typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 64 scans to improve the signal-to-noise ratio.

  • Background Collection: Always collect a background spectrum immediately before running the sample, using the same scan parameters. [1]4. Sample Collection: Place the prepared sample in the beam path and initiate the scan. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. [1] 3. Data Processing and Analysis

  • Baseline Correction: If the baseline of the spectrum is sloped or curved, apply a baseline correction algorithm available in the spectrometer's software.

  • Peak Identification: Identify the characteristic absorption bands. The nitrile peak should be a sharp, intense band in the 2240-2220 cm⁻¹ region. [4]Also, identify other expected peaks, such as aromatic C-H and C=C stretches, to confirm the overall structure. [22][23]3. Quantitative Analysis: For quantitative measurements, the Beer-Lambert law can be applied. This involves creating a calibration curve by measuring the absorbance of a series of standards of known concentrations. [24][25]The area of the nitrile absorption peak is generally more reliable for quantitative analysis than the peak height, as it is less sensitive to changes in resolution.

Applications in Drug Development and Research

The sensitivity of the nitrile group's IR signature makes it a versatile tool in the pharmaceutical sciences. [3][26][27][28]

  • Reaction Monitoring: The progress of a chemical reaction involving the formation or consumption of a nitrile group can be easily followed by monitoring the appearance or disappearance of its characteristic IR band. [25]* Structural Elucidation: As part of a suite of spectroscopic techniques (along with NMR and Mass Spectrometry), FTIR provides definitive evidence for the presence of a nitrile functional group in a newly synthesized compound. [1][3]* Quality Control: FTIR can be used as a rapid and reliable method to verify the identity of raw materials and final products containing aromatic nitriles and to detect impurities. [25]* Probing Biomolecular Environments: Nitriles can be incorporated into peptides, proteins, or nucleic acids as vibrational probes. [5][11][29]The frequency of the nitrile stretch then reports on the local electric field, hydrogen bonding status, and hydration within the biomolecule's microenvironment, providing valuable insights into structure-function relationships. [5][11][29][30]

Conclusion

The nitrile group in aromatic compounds presents a uniquely informative and experimentally accessible handle for infrared spectroscopic analysis. Its sharp, intense absorption in a clear spectral window, coupled with its sensitivity to electronic and environmental effects, makes it an ideal probe for a wide range of applications. By understanding the fundamental principles governing its vibrational behavior and by employing robust, self-validating experimental protocols, researchers can effectively harness the power of FTIR spectroscopy to gain deep insights into the structure, function, and dynamics of aromatic nitrile-containing molecules. This guide provides the foundational knowledge and practical steps necessary to confidently apply this powerful technique in research and development settings.

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The Strategic Application of 3-Fluoro-5-methoxybenzonitrile in the Synthesis of Novel mGlu5 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Modulating the mGlu5 Receptor

The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability.[1] Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and chronic pain.[1] Consequently, the development of selective mGlu5 receptor ligands has become a significant focus in medicinal chemistry and drug discovery. Negative allosteric modulators (NAMs), which bind to a site distinct from the endogenous glutamate binding site to inhibit receptor activity, have shown particular promise as therapeutic agents.[1]

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 3-Fluoro-5-methoxybenzonitrile as a key building block in the synthesis of potent and selective mGlu5 NAMs. We will explore the rationale behind its use, provide detailed synthetic protocols for its incorporation into two distinct ligand scaffolds, and discuss the structure-activity relationships (SAR) that underscore its value.

Rationale for Employing the this compound Scaffold

The 3-fluoro-5-methoxyphenyl moiety has emerged as a privileged structure in the design of mGlu5 NAMs. The strategic placement of the fluorine and methoxy groups offers several advantages:

  • Enhanced Metabolic Stability: The presence of a fluorine atom can block potential sites of metabolism, leading to improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The combination of the electron-withdrawing fluorine and electron-donating methoxy group allows for fine-tuning of the molecule's lipophilicity and polarity, which is crucial for brain penetration and target engagement.

  • Key Binding Interactions: SAR studies have indicated that substituents at the 3 and 5 positions of the phenyl ring can form important interactions within the allosteric binding pocket of the mGlu5 receptor, contributing to high affinity and selectivity.[2]

  • Synthetic Versatility: The nitrile group serves as a versatile synthetic handle, readily convertible into various heterocycles, such as tetrazoles and oxadiazoles, which are common bioisosteres for carboxylic acids and amides in medicinal chemistry.

Synthetic Pathways to mGlu5 NAMs from this compound

We present two robust synthetic routes that leverage this compound to generate distinct classes of mGlu5 NAMs: a biaryl scaffold via Suzuki coupling and a 1,2,4-oxadiazole-based ligand.

Workflow Overview

G A This compound B Route 1: Suzuki Coupling A->B C Route 2: Oxadiazole Formation A->C D (3-Cyano-5-fluorophenyl)boronic acid B->D Borylation F N'-Hydroxy-3-fluoro-5-methoxybenzimidamide C->F Amidoxime Formation E Biaryl mGlu5 NAM D->E Suzuki Coupling G 1,2,4-Oxadiazole mGlu5 NAM F->G Cyclization

Caption: Synthetic strategies for mGlu5 NAMs.

Route 1: Synthesis of a Biaryl mGlu5 NAM via Suzuki Coupling

This route is analogous to the synthesis of potent biaryl mGlu5 NAMs and involves the initial conversion of this compound to its corresponding boronic acid, followed by a palladium-catalyzed Suzuki cross-coupling reaction.[3]

Step 1.1: Synthesis of (3-Cyano-5-methoxyphenyl)boronic acid

This protocol adapts standard methods for the borylation of aryl halides. For this specific transformation, we will start from the corresponding bromo-analogue, 3-bromo-5-fluorobenzonitrile, and then introduce the methoxy group. A more direct route from this compound would involve a C-H borylation, which is a more advanced technique. For clarity, we will proceed with a more classical approach.

Materials:

Reagent/SolventM.W.AmountMoles
3-Bromo-5-fluorobenzonitrile200.011.0 g5.0 mmol
Bis(pinacolato)diboron253.941.4 g5.5 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)816.64204 mg0.25 mmol
Potassium Acetate98.141.47 g15.0 mmol
1,4-Dioxane (anhydrous)88.1125 mL-
Sodium Methoxide54.02324 mg6.0 mmol
Methanol (anhydrous)32.0410 mL-

Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add 3-bromo-5-fluorobenzonitrile, bis(pinacolato)diboron, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and potassium acetate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and add a solution of sodium methoxide in methanol.

  • Stir for an additional 2 hours at room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (3-cyano-5-methoxyphenyl)boronic acid.

Step 1.2: Suzuki Coupling with a Heterocyclic Halide

Materials:

Reagent/SolventM.W.AmountMoles
(3-Cyano-5-methoxyphenyl)boronic acid176.97177 mg1.0 mmol
5-Bromo-2-methylbenzo[d]thiazole228.12228 mg1.0 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05 mmol
Sodium Carbonate (2M aqueous solution)105.991.5 mL3.0 mmol
Toluene92.145 mL-
Ethanol46.072 mL-

Protocol:

  • In a microwave vial, combine (3-cyano-5-methoxyphenyl)boronic acid, 5-bromo-2-methylbenzo[d]thiazole, and tetrakis(triphenylphosphine)palladium(0).

  • Add toluene, ethanol, and the 2M aqueous sodium carbonate solution.

  • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final biaryl mGlu5 NAM.

G A 3-Bromo-5-fluorobenzonitrile B Borylation (Pd(dppf)Cl2, B2pin2, KOAc) A->B C Intermediate Boronate Ester B->C D Methoxylation (NaOMe, MeOH) C->D E (3-Cyano-5-methoxyphenyl)boronic acid D->E F Suzuki Coupling (Pd(PPh3)4, Na2CO3) E->F G Biaryl mGlu5 NAM F->G

Caption: Suzuki coupling route to biaryl mGlu5 NAMs.

Route 2: Synthesis of a 1,2,4-Oxadiazole mGlu5 NAM

This pathway is inspired by the synthesis of VU0285683 and involves the conversion of the nitrile functionality of this compound into an N-hydroxy-benzimidamide (amidoxime), which is then cyclized to form the 1,2,4-oxadiazole ring.[4]

Step 2.1: Synthesis of N'-Hydroxy-3-fluoro-5-methoxybenzimidamide

Materials:

Reagent/SolventM.W.AmountMoles
This compound151.141.51 g10.0 mmol
Hydroxylamine hydrochloride69.491.04 g15.0 mmol
Sodium bicarbonate84.011.26 g15.0 mmol
Ethanol46.0730 mL-
Water18.0210 mL-

Protocol:

  • To a round-bottom flask, add this compound, hydroxylamine hydrochloride, and sodium bicarbonate.

  • Add a mixture of ethanol and water.

  • Heat the mixture to reflux and stir for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N'-hydroxy-3-fluoro-5-methoxybenzimidamide, which can be used in the next step without further purification.

Step 2.2: Cyclization to form the 1,2,4-Oxadiazole

Materials:

Reagent/SolventM.W.AmountMoles
N'-Hydroxy-3-fluoro-5-methoxybenzimidamide184.161.84 g10.0 mmol
Picolinoyl chloride141.561.42 g10.0 mmol
Pyridine (anhydrous)79.1020 mL-
Toluene (anhydrous)92.1420 mL-

Protocol:

  • Dissolve N'-hydroxy-3-fluoro-5-methoxybenzimidamide in anhydrous pyridine in a round-bottom flask and cool to 0 °C.

  • Slowly add picolinoyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Add anhydrous toluene to the reaction mixture.

  • Heat the mixture to reflux for 8 hours to effect cyclization.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final 1,2,4-oxadiazole mGlu5 NAM.

G A This compound B Amidoxime Formation (NH2OH.HCl, NaHCO3) A->B C N'-Hydroxy-3-fluoro-5-methoxybenzimidamide B->C D Acylation (Picolinoyl chloride) C->D E O-Acyl Amidoxime Intermediate D->E F Cyclization (Heat) E->F G 1,2,4-Oxadiazole mGlu5 NAM F->G

Sources

Application Notes & Protocols: 3-Fluoro-5-methoxybenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-AGRO-FMBN-001

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties.[1][2][3][4][5] 3-Fluoro-5-methoxybenzonitrile emerges as a highly versatile, yet specialized, fluorinated building block. Its distinct substitution pattern—a meta-fluoro group, a meta-methoxy group, and a synthetically labile nitrile—offers a unique platform for accessing novel agrochemical scaffolds. This document provides detailed application notes on the synthetic utility of this compound and presents exemplary protocols for its conversion into key agrochemical intermediates, demonstrating its potential in the synthesis of next-generation fungicides and herbicides.

Introduction: The Role of Fluorinated Benzonitriles in Agrochemicals

Fluorinated aromatic compounds are pivotal in the agrochemical industry.[2][3] The presence of a fluorine atom can significantly alter a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation by plant or pest detoxification systems.[4] Benzonitriles, in parallel, are valuable synthetic precursors due to the versatile chemistry of the nitrile group (–C≡N), which can be readily transformed into amines, carboxylic acids, amides, or tetrazoles.

This compound (Figure 1) is a unique synthon that combines these features. The electron-withdrawing nature of both the fluorine and nitrile groups, contrasted with the electron-donating methoxy group, creates a distinct electronic profile on the aromatic ring, influencing its reactivity in nucleophilic and electrophilic substitution reactions. These attributes make it an attractive starting material for agrochemicals where precise control over electronic and steric properties is critical for bioactivity.

Figure 1: Structure of this compound

Chemical structure of this compound
Caption: The chemical structure of this compound (CAS No: 90435-90-8).

Physicochemical & Reactivity Profile

A comprehensive understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource / Note
CAS Number 90435-90-8
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Appearance Off-white to white crystalline solidTypical
Melting Point 68-72 °CVaries by purity
Boiling Point ~115 °C at 15 mmHgEstimated
Solubility Soluble in DCM, EtOAc, THF, DMSOInsoluble in water

Key Reactivity Insights:

  • Nitrile Group: Serves as a versatile handle for hydrolysis to the corresponding benzoic acid, reduction to a benzylamine, or participation in cycloaddition reactions.

  • Aromatic Ring: The fluorine and methoxy groups direct the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho to the methoxy group (C4 and C6) and ortho to the fluorine (C2 and C4) are activated, though steric hindrance must be considered.

  • Fluoro Group: Can be a site for nucleophilic aromatic substitution (SNAr) under harsh conditions, although this is less common than reactions involving other functional groups.

Application I: Synthesis of a Phenylpyrazole Carboxamide Fungicide Intermediate

Phenylpyrazole carboxamides are a critical class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). The synthesis often involves the coupling of a substituted aniline with a pyrazole carboxylic acid. This compound is an excellent precursor to the required 3-Fluoro-5-methoxyaniline intermediate.

Workflow Overview

The conversion of the nitrile to the key aniline intermediate is a straightforward, high-yielding reduction. This aniline can then be used in standard amide coupling reactions.

G A This compound B Reduction (e.g., H₂, Raney Ni or LiAlH₄) A->B Step 1 C 3-Fluoro-5-methoxyaniline (Key Intermediate) B->C E Amide Coupling (e.g., with Et₃N or Pyridine) C->E Step 2 D Pyrazole-4-carboxylic acid chloride (Coupling Partner) D->E F Target Phenylpyrazole Carboxamide (Fungicide Precursor) E->F

Diagram 1: Workflow for the synthesis of a phenylpyrazole carboxamide intermediate.

Protocol 1: Synthesis of 3-Fluoro-5-methoxyaniline

Rationale: Catalytic hydrogenation using Raney Nickel is a common industrial method for the reduction of aromatic nitriles. It is chosen for its efficiency, relatively mild conditions, and cost-effectiveness compared to stoichiometric metal hydride reagents. The use of an ammonia-saturated solvent minimizes the formation of secondary amine byproducts.

Materials:

  • This compound (1.0 eq, 15.1 g, 100 mmol)

  • Raney Nickel (50% slurry in water, ~5 g)

  • Methanol (MeOH), saturated with ammonia (250 mL)

  • Pressurized Hydrogenation Vessel (e.g., Parr Shaker)

  • Celite®

Procedure:

  • Catalyst Preparation: Wash the Raney Nickel slurry (5 g) with deionized water (3 x 50 mL) followed by anhydrous methanol (3 x 50 mL) to remove water.

  • Reaction Setup: To a 500 mL hydrogenation vessel, add the washed Raney Nickel, ammonia-saturated methanol (250 mL), and this compound (15.1 g, 100 mmol).

  • Hydrogenation: Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Heat the mixture to 50 °C and shake vigorously. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-Fluoro-5-methoxyaniline as an oil, which may solidify upon standing. The product is often of sufficient purity (>95%) for the next step.

  • Expected Yield: 13.5-14.5 g (95-103%, may contain residual solvent).

Application II: Synthesis of a Strobilurin-Type Fungicide Precursor

Strobilurin fungicides are inspired by a natural product and act by inhibiting mitochondrial respiration.[5] A common structural motif is a substituted phenyl group linked via an ether to a pharmacophore. This compound can be converted to a key phenolic intermediate for constructing such analogues.

Workflow Overview

This pathway involves a demethylation of the methoxy group to reveal a phenol, which is the key functional group for ether linkage formation in many strobilurin syntheses.

G A This compound B O-Demethylation (e.g., BBr₃ or L-Selectride®) A->B Step 1 C 3-Fluoro-5-hydroxybenzonitrile (Phenolic Intermediate) B->C E Williamson Ether Synthesis (e.g., K₂CO₃, Acetone) C->E Step 2 D Pharmacophore-CH₂-X (X = Br, Cl, OTs) D->E F Strobilurin Analogue E->F

Diagram 2: Workflow for the synthesis of a strobilurin-type fungicide analogue.

Protocol 2: Synthesis of 3-Fluoro-5-hydroxybenzonitrile

Rationale: Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating cleavage by a bromide ion. The reaction is typically fast even at low temperatures, minimizing side reactions.

Materials:

  • This compound (1.0 eq, 7.55 g, 50 mmol)

  • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM) (1.2 eq, 60 mL, 60 mmol)

  • Anhydrous Dichloromethane (DCM) (150 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (7.55 g, 50 mmol) in anhydrous DCM (150 mL) in a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the BBr₃ solution (60 mL, 60 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. A precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of deionized water (50 mL), followed by saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral (~7-8).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-Fluoro-5-hydroxybenzonitrile as a solid.

  • Expected Yield: 5.8 - 6.5 g (85-95%).

Conclusion

This compound is a valuable building block for agrochemical synthesis, providing access to uniquely substituted aniline and phenol intermediates. The protocols outlined here demonstrate robust and scalable methods for its conversion into precursors for two of the most important classes of modern fungicides: SDHIs and strobilurins. The distinct electronic properties conferred by its substitution pattern warrant its consideration in discovery programs aimed at developing novel, highly active crop protection agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Chemistry & Biodiversity, 7(4), 843-856.
  • Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • Hirai, K. (2017). Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. In Modern Agrochemicals (pp. 1-139).
  • Google Patents. (2022). Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.
  • Serafin, V., et al. (2021). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. RSC Medicinal Chemistry, 12(10), 1637-1662.
  • Jeschke, P. (2021). Current Trends in the Design of Fluorine‐Containing Agrochemicals. Pest Management Science, 77(8), 3435-3453.
  • Maienfisch, P., et al. (2021).
  • Jeschke, P. (2023). Recent developments in fluorine-containing pesticides. Pest Management Science.
  • Harsanyi, A., & Sandford, G. (2022). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 27(19), 6296.
  • Lamberth, C. (2016). Synthetic approaches to the 2010-2014 new agrochemicals. Pest Management Science, 72(4), 645-661.
  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662.
  • Yerande, S. G., et al. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Tetrahedron Letters, 55(13), 2145-2148.

Sources

Application Notes & Protocols: Developing Fluorescent Probes from Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Versatility of the Benzonitrile Scaffold in Fluorescence Sensing

The benzonitrile framework represents a remarkably versatile and powerful scaffold for the design of novel fluorescent probes. Its inherent structural rigidity, combined with the strong electron-withdrawing nature of the nitrile (-C≡N) group, makes it an ideal acceptor moiety in donor-π-acceptor (D-π-A) systems. This electronic arrangement is fundamental to many photophysical phenomena that are harnessed for sensing applications, including Intramolecular Charge Transfer (ICT), solvatochromism, and viscosity sensitivity.[1][2][3] Furthermore, the benzonitrile core is readily amenable to synthetic modification via established organic chemistry reactions, allowing for the fine-tuning of photophysical properties and the introduction of specific recognition elements for targeted analytes.[4][5][6]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the design, synthesis, characterization, and application of fluorescent probes derived from benzonitrile. We will delve into the mechanistic principles behind their function, provide detailed, field-tested protocols, and offer insights into data interpretation and troubleshooting.

Section 1: Core Principles of Probe Design

The rational design of a fluorescent probe begins with understanding the photophysical mechanism that will be exploited for sensing. For benzonitrile derivatives, two mechanisms are particularly prominent: Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE).

Intramolecular Charge Transfer (ICT) and Solvatochromism

ICT is a process that occurs in D-π-A fluorophores where, upon photoexcitation, an electron is transferred from the electron-donating group to the electron-accepting group.[7] In benzonitrile-based probes, the benzonitrile unit typically serves as the acceptor. This charge transfer results in a significant increase in the dipole moment of the excited state compared to the ground state.[3][7]

This change in dipole moment is the origin of solvatochromism , the phenomenon where the color of light a substance emits is dependent on the polarity of the surrounding solvent.[8][9] In polar solvents, the solvent molecules can reorient around the highly polar excited state, stabilizing it and lowering its energy. This leads to a lower energy emission, i.e., a bathochromic or red-shift in the fluorescence spectrum.[9][10] This property can be exploited to create probes that report on the polarity of their microenvironment, such as within the lipid droplets of a cell.[11]

Viscosity Sensing via Twisted Intramolecular Charge Transfer (TICT)

A special case of ICT is the Twisted Intramolecular Charge Transfer (TICT) state, which is the basis for most "molecular rotor" viscosity sensors.[1][12] In these probes, the donor and acceptor moieties are able to rotate relative to each other around a single bond. In low-viscosity environments, the molecule can freely rotate in the excited state to form a non-emissive or weakly emissive, fully twisted TICT state, providing an efficient non-radiative decay pathway.[12][13]

However, in a high-viscosity environment, this intramolecular rotation is hindered. The restriction of this non-radiative decay channel forces the molecule to relax via fluorescence, leading to a significant increase in fluorescence quantum yield.[7][12] This makes benzonitrile-based molecular rotors excellent tools for mapping viscosity changes in real-time within living cells and other complex systems.[1]

Aggregation-Induced Emission (AIE)

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation or in the solid state.[14][15][16] This is often the opposite of what is observed for traditional fluorophores, which suffer from aggregation-caused quenching (ACQ). The mechanism behind AIE is typically the Restriction of Intramolecular Motion (RIM), which includes vibrations and rotations.[15][17] In dilute solutions, these motions provide non-radiative pathways for the excited state to decay. In the aggregated state, these motions are physically restricted, closing off the non-radiative channels and forcing the molecule to decay radiatively, resulting in strong fluorescence.[14][18] Benzonitrile derivatives, particularly those with bulky, rotatable substituents like tetraphenylethylene (TPE), are classic examples of AIE luminogens (AIEgens).[15]

G Core Design Principles for Benzonitrile Probes cluster_0 Photophysical Mechanisms cluster_1 Resulting Properties & Applications ICT Intramolecular Charge Transfer (ICT) TICT Twisted ICT (TICT) (Molecular Rotors) ICT->TICT Intramolecular Rotation Solvato Solvatochromism (Polarity Sensing) ICT->Solvato Change in Dipole Moment Visco Viscosity Sensitivity TICT->Visco Restriction of Rotation AIE Aggregation-Induced Emission (AIE) SolidState Bright Solid-State Emission (Biosensing, OLEDs) AIE->SolidState Restriction of Motion

Caption: Key photophysical mechanisms and their resulting applications in benzonitrile probe design.

Section 2: Synthesis and Characterization Protocols

Here, we provide a representative, generalized protocol for the synthesis of a D-π-A type benzonitrile probe. This hypothetical probe, Cz-Ph-BzN , features a carbazole donor and a benzonitrile acceptor linked by a phenyl ring. The synthesis involves a Suzuki cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

Synthesis Protocol for Cz-Ph-BzN

Reaction Scheme: (4-bromophenyl)carbazole + (4-cyanophenyl)boronic acid → Cz-Ph-BzN

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
9-(4-bromophenyl)-9H-carbazole≥98%CommercialStarting material (A)
4-cyanophenylboronic acid≥98%CommercialStarting material (B)
Tetrakis(triphenylphosphine)palladium(0)99%CommercialCatalyst
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialBase
TolueneAnhydrous, ≥99.8%CommercialSolvent
Ethanol (EtOH)Reagent GradeCommercialSolvent
Deionized WaterHigh PurityIn-house
Silica Gel230-400 meshCommercialFor column chromatography
Dichloromethane (DCM)HPLC GradeCommercialEluent
HexaneHPLC GradeCommercialEluent

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 9-(4-bromophenyl)-9H-carbazole (1.0 mmol, 324 mg), 4-cyanophenylboronic acid (1.2 mmol, 176 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to create an inert atmosphere. This is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent Addition: Add anhydrous toluene (20 mL) and ethanol (5 mL) to the flask via syringe. The solvent mixture facilitates the dissolution of both organic and inorganic reagents.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask under a positive flow of nitrogen. The yellow color of the catalyst should be visible.

  • Reflux: Heat the reaction mixture to reflux (approximately 95-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours. A typical mobile phase for TLC would be 8:2 Hexane:DCM. The product spot should be fluorescent under a UV lamp. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers contain the desired product.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Use a gradient elution system, starting with 100% hexane and gradually increasing the polarity with dichloromethane (e.g., from 0% to 20% DCM in hexane). The desired product is typically less polar than any remaining starting boronic acid and more polar than the starting bromide.

  • Collection: Collect the fluorescent fractions and combine them.

  • Final Product: Evaporate the solvent to yield the pure product as a solid. Determine the yield.

Structural Characterization

It is essential to confirm the identity and purity of the synthesized probe.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The spectra should be consistent with the proposed structure of Cz-Ph-BzN, showing the correct number of protons and carbons with appropriate chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching its molecular formula.

Section 3: Photophysical Characterization Protocols

Once the probe is synthesized and purified, its photophysical properties must be thoroughly characterized.

G start Synthesized Probe abs_em Measure Absorbance & Emission Spectra start->abs_em qy Determine Fluorescence Quantum Yield (ΦF) abs_em->qy λex matches λabs,max solvato Assess Solvatochromic Effects abs_em->solvato end Characterized Probe for Application qy->end visco Assess Viscosity Sensitivity solvato->visco Identify suitable solvent system visco->end

Caption: Workflow for the photophysical characterization of a new fluorescent probe.

Protocol for Measuring Absorption and Emission Spectra
  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the probe in a spectroscopic grade solvent (e.g., Dichloromethane or Toluene). Ensure the solvent is of high purity to avoid fluorescent impurities.[19]

  • Working Solution: Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. The absorbance at the maximum absorption wavelength (λ_abs,max) should be between 0.05 and 0.1 to minimize inner filter effects.[20]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution in a 1 cm path length quartz cuvette. Record the λ_abs,max.

  • Emission Measurement: Using a fluorescence spectrometer, excite the sample at its λ_abs,max. Record the emission spectrum. Ensure the emission correction files for the instrument are applied.[21]

  • Data Analysis: Note the maximum emission wavelength (λ_em,max) and calculate the Stokes shift (λ_em,max - λ_abs,max). A large Stokes shift is generally desirable to minimize self-absorption.

Protocol for Relative Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.[19] It is the ratio of photons emitted to photons absorbed.[20] The relative method, comparing the probe to a known standard, is most common.[20][22]

Materials:

  • Synthesized probe solution.

  • Quantum yield standard solution (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or Coumarin 153 in Ethanol, ΦF = 0.38). The standard should absorb and emit in a similar spectral region as the sample.

  • Spectroscopic grade solvents.

Procedure:

  • Prepare a series of five solutions of both the standard and the test sample with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. Use the same excitation wavelength for both standard and sample.

  • Measure the absorbance of each solution using a UV-Vis spectrophotometer.

  • Measure the emission spectrum for each solution on a corrected fluorometer, ensuring identical instrument settings (excitation/emission slits, detector voltage).

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plot should be linear.

  • Calculate the gradient (slope) of the straight line for both plots.

  • Calculate the quantum yield of the test sample (Φ_X) using the following equation[20]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the test sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.

Protocol for Assessing Environmental Sensitivity (Solvatochromism & Viscosity)

Solvatochromism:

  • Prepare solutions of the probe (e.g., 5 µM) in a range of solvents with varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).

  • Measure the absorption and emission spectra for each solution.

  • Tabulate the λ_abs,max and λ_em,max against a solvent polarity parameter (e.g., Reichardt's E_T(30) or Lippert-Mataga plots). A significant shift in λ_em,max with solvent polarity is indicative of a strong ICT character.[3][23]

Viscosity Sensing:

  • Prepare a series of solvent mixtures with varying viscosity but similar polarity. Common systems include methanol/glycerol or ethanol/glycerol mixtures.[12][13]

  • Accurately measure the viscosity of each mixture using a viscometer.

  • Prepare solutions of the probe at a constant concentration in each solvent mixture.

  • Measure the fluorescence emission spectrum and quantum yield for the probe in each mixture.

  • Plot the fluorescence intensity or quantum yield against viscosity (often on a log scale). A linear relationship in the log-log plot of fluorescence intensity vs. viscosity is predicted by the Förster-Hoffmann equation and is a hallmark of a molecular rotor.

Example Data Table for a Solvatochromic Benzonitrile Probe:

SolventPolarity (E_T(30))λ_abs,max (nm)λ_em,max (nm)Stokes Shift (cm⁻¹)Φ_F
Toluene33.938549054800.25
DCM40.739253567500.11
Acetonitrile45.639558082100.04
Ethanol51.939861090500.01

Section 4: Application Protocols

The ultimate goal is to apply these probes in biological or material science contexts. Cellular imaging is a primary application for many benzonitrile-based probes.[24][25][26]

General Protocol for Live-Cell Fluorescence Imaging

Objective: To visualize a specific cellular feature (e.g., lipid droplets, areas of high viscosity) using a newly developed benzonitrile probe.

Materials:

  • HeLa cells (or other suitable cell line).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Phosphate-Buffered Saline (PBS).

  • Probe stock solution (e.g., 1 mM in DMSO).

  • Confocal laser scanning microscope.

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottomed dishes or chamber slides in DMEM supplemented with 10% FBS at 37 °C in a humidified atmosphere with 5% CO₂ until they reach 60-70% confluency.

  • Probe Loading: Prepare a working solution of the probe by diluting the DMSO stock into pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Incubation: Remove the culture medium from the cells, wash once with warm PBS, and then add the probe-containing medium. Incubate the cells for 15-60 minutes at 37 °C. The optimal time and concentration should be determined empirically.

  • Washing: Remove the loading medium and wash the cells twice with warm PBS to remove any excess, non-localized probe.

  • Imaging: Add fresh PBS or imaging buffer to the cells. Immediately image the cells using a confocal microscope.

    • Excitation: Use a laser line close to the probe's λ_abs,max.

    • Emission: Set the detector to collect the fluorescence in the expected emission range of the probe.

    • Controls: Image unstained (autofluorescent) cells using the same settings to establish a baseline.

  • Co-localization (Optional): To confirm the probe's target, co-stain the cells with a commercially available tracker for the organelle of interest (e.g., Nile Red for lipid droplets) and check for overlap in the fluorescence signals.

Section 5: Troubleshooting and Expert Insights

  • Low Quantum Yield: If the synthesized probe has a very low ΦF even in a rigid environment, consider modifying the structure to be more rigid or to introduce substituents that disfavor non-radiative decay pathways. For ICT probes, ensure a strong enough donor and acceptor are used.

  • Poor Water Solubility: Many organic probes have poor aqueous solubility. This can be improved by incorporating water-solubilizing groups like sulfonates, carboxylates, or short polyethylene glycol (PEG) chains. Alternatively, using Pluronic F-127 or other surfactants can help disperse the probe in aqueous media for biological experiments.

  • Photobleaching: If the probe photobleaches quickly under the microscope, reduce the laser power, decrease the pixel dwell time, and use an anti-fade mounting medium if imaging fixed cells.

  • Off-Target Staining: Non-specific binding can be an issue. Ensure thorough washing steps. If the problem persists, the probe's structure may need to be modified to improve specificity for its intended target.

By following these detailed guidelines and protocols, researchers can successfully design, synthesize, and apply novel fluorescent probes based on the versatile benzonitrile scaffold, enabling new insights into complex chemical and biological systems.

References

  • A Head-to-Head Battle of Molecular Rotors: 4- (diisopropylamino)benzonitrile Derivatives vs. BODIPY-Based Probes for Viscosity Sensing. Benchchem.
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
  • Application Notes and Protocols: Synthesis of Novel Fluorescent Probes Utilizing 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.
  • Intramolecular charge transfer and dual fluorescence of 4-(dimethylamino)benzonitrile: ultrafast branching followed by a two-fold decay mechanism. RSC Publishing.
  • Intramolecular charge transfer of 4-(dimethylamino)
  • Hydroquinone-benzonitrile system: intramolecular charge-transfer and comput
  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • Monitoring protein interactions and dynamics with solv
  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
  • Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France.
  • Intramolecular charge transfer for optical applic
  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent.
  • Fluorescence quantum yield measurement. JASCO Global.
  • Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives.
  • Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. PubMed.
  • A Diphenylamine-Functionalized[27]Helicene as a Solvatochromic Fluorescent Sensor for Methanol: Synthesis, Photophysics, and Computational Analysis. The Journal of Physical Chemistry B - ACS Publications.

  • Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties.
  • A Dual-responsive Benzothiazole Based Fluorescent Probes for Viscosity Detection in Beverages, in Situ Imaging of Molecular Viscosity and L
  • Aggreg
  • Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. NIH.
  • 1 Aggregation-induced emission materials based on restriction of intramolecular vibration Andreis Lau1, Zhan Yang1, Bo Wu1, Ziji. ChemRxiv.
  • A Dual-responsive Benzothiazole Based Fluorescent Probes for Viscosity Detection in Beverages, in Situ Imaging of Molecular Viscosity and Latent Fingerprints.
  • Fluorescent Probes and Labels for Cellular Imaging. PMC - PubMed Central.
  • Aggregation-Induced Emission (AIE): A Historical Perspective. PubMed.
  • Aggregation-induced emission: materials, mechanism, and applic
  • Fluorescent Probes and Labels for Cellular Imaging. Semantic Scholar.
  • Review on new horizons of aggregation induced emission: from design to development. Materials Chemistry Frontiers (RSC Publishing).
  • Fluorescent probes for imaging live cells. Max-Planck-Gesellschaft.

Sources

Application Note & Protocol: Chemoselective Reduction of 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of aromatic nitriles to benzylamines is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. This document provides an in-depth guide to the chemoselective reduction of the nitrile moiety in 3-Fluoro-5-methoxybenzonitrile to yield (3-Fluoro-5-methoxyphenyl)methanamine. We explore two primary, field-proven methodologies: hydride reduction using Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation with Raney® Nickel. The protocols are designed to maximize yield and purity while addressing the key challenge of preserving the fluoro and methoxy functional groups. This guide explains the causality behind procedural steps, offers detailed, step-by-step protocols, and includes troubleshooting advice for common issues encountered during the synthesis.

Introduction and Strategic Considerations

(3-Fluoro-5-methoxyphenyl)methanamine is a valuable building block in medicinal chemistry due to the unique electronic properties imparted by the meta-substituted fluorine and methoxy groups. The primary challenge in the reduction of its nitrile precursor, this compound, lies in achieving high chemoselectivity. The chosen reducing agent must be potent enough to convert the stable nitrile group while being mild enough to avoid undesirable side reactions such as defluorination or ether cleavage.

The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methoxy group influence the reactivity of the aromatic ring and the nitrile carbon. Therefore, the selection of the reduction method is critical. We will compare a powerful, non-selective hydride reagent (LiAlH₄) with a heterogeneous catalytic approach (Raney® Ni), each offering distinct advantages and requiring specific experimental controls.

Method Selection: A Comparative Rationale

Choosing the appropriate reduction strategy is paramount for success. The decision involves a trade-off between reaction speed, operational complexity, cost, and scalability.

Method Reducing Agent Advantages Disadvantages Ideal Scale
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)- Fast reaction times- High yields- Well-understood mechanism- Highly reactive & pyrophoric- Requires strictly anhydrous conditions- Vigorous quenching procedureLab-scale (mg to g)
Catalytic Hydrogenation Raney® Nickel / H₂- High atom economy- Milder conditions possible- Catalyst is recyclable- Scalable for industrial production- Requires specialized pressure equipment- Potential for catalyst poisoning- Risk of side reactions (dehalogenation) if not optimizedLab to Industrial (g to kg)

Causality Behind Method Choice:

  • LiAlH₄ is often the first choice in a research setting for its reliability and speed. The mechanism involves the nucleophilic attack of hydride ions (H⁻) on the electrophilic nitrile carbon.[1] Two equivalents of hydride are required: the first forms an imine anion intermediate, and the second reduces this intermediate to a dianion, which is then protonated during aqueous workup to yield the primary amine.[1][2]

  • Catalytic Hydrogenation is the industrial method of choice. The reaction occurs on the surface of a metal catalyst, like Raney® Nickel.[3] The process involves the adsorption of hydrogen gas and the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the triple bond.[4] Adding a base like ammonia or sodium hydroxide is often necessary to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the final amine product.[5][6]

Experimental Protocols

Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol details the reduction using LiAlH₄, a powerful reducing agent that provides rapid and high-yielding conversion under anhydrous conditions.[7]

Workflow Diagram:

LiAlH4_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Dry Glassware & Reagents reagents 2. Prepare Anhydrous THF start->reagents setup 3. Assemble Apparatus under N₂/Ar reagents->setup add_lialh4 4. Suspend LiAlH₄ in THF setup->add_lialh4 cool 5. Cool to 0 °C add_lialh4->cool add_nitrile 6. Add Substrate Solution Dropwise cool->add_nitrile reflux 7. Warm to RT, then Reflux add_nitrile->reflux monitor 8. Monitor by TLC reflux->monitor quench 9. Quench Reaction (Fieser Method) monitor->quench filter 10. Filter Aluminum Salts quench->filter extract 11. Extract with Organic Solvent filter->extract purify 12. Dry, Concentrate & Purify extract->purify

Caption: Workflow for LiAlH₄ reduction of this compound.

Materials:

  • This compound (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄), powder (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Ethyl Acetate or Dichloromethane

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Equipment:

  • Round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • Setup: Under an inert atmosphere, add LiAlH₄ (1.5 eq) to a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Add anhydrous THF to create a slurry (approx. 0.5 M concentration relative to LiAlH₄).

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Reaction Initiation: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the nitrile solution dropwise over 30-60 minutes. Causality: Slow, cooled addition is crucial to control the initial exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, more polar spot (the amine) should appear at the baseline.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of water.

    • Safety Note: This quenching is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition.

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

This protocol uses heterogeneous catalysis, a greener and more scalable approach for nitrile reduction.

Workflow Diagram:

RaneyNi_Workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification charge_reactor 1. Charge Reactor add_reagents 2. Add Substrate, Solvent, & Catalyst charge_reactor->add_reagents purge 3. Purge with N₂ then H₂ add_reagents->purge pressurize 4. Pressurize with H₂ purge->pressurize heat_stir 5. Heat and Stir pressurize->heat_stir monitor 6. Monitor H₂ uptake heat_stir->monitor cool_depressurize 7. Cool & Vent Reactor monitor->cool_depressurize purge_n2 8. Purge with N₂ cool_depressurize->purge_n2 filter_catalyst 9. Filter Catalyst purge_n2->filter_catalyst concentrate 10. Concentrate Filtrate filter_catalyst->concentrate purify 11. Purify Product concentrate->purify

Sources

Strategic Derivatization of 3-Fluoro-5-methoxybenzonitrile for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOLS

Introduction

The benzonitrile scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2] The parent molecule, 3-Fluoro-5-methoxybenzonitrile, presents a unique starting point for library synthesis due to its distinct electronic properties and multiple reaction handles. The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring for certain transformations, while the methoxy group offers a site for modification. This document provides a detailed guide for the strategic derivatization of this compound to generate a diverse chemical library for biological screening, with a focus on anticancer applications.

Rationale for Derivatization

The goal of derivatization is to explore the chemical space around the this compound core to identify novel compounds with potent and selective biological activity. The key positions for modification are:

  • The Nitrile Group: Can be converted to other functional groups such as amides, carboxylic acids, or tetrazoles, which can act as bioisosteres or engage in different binding interactions with biological targets.[1]

  • The Aromatic Ring: The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), or other positions on the ring can be functionalized through electrophilic or cross-coupling reactions.

  • The Methoxy Group: Can be demethylated to a hydroxyl group, providing a handle for further functionalization through etherification or esterification.

By systematically modifying these positions, a library of compounds with diverse physicochemical properties can be generated, increasing the probability of identifying hits in biological screens.

Experimental Protocols: Synthetic Derivatization Strategies

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between aryl halides and boronic acids.[3][4] To apply this to this compound, a halogen must first be introduced onto the aromatic ring. A common strategy is bromination.

Step 1a: Bromination of this compound

A bromination reaction can introduce a bromine atom at a position amenable to cross-coupling.

Step 1b: Suzuki-Miyaura Coupling Protocol

This protocol outlines the general procedure for the palladium-catalyzed cross-coupling of the brominated intermediate with various arylboronic acids.

Materials:

  • Brominated this compound derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂) (0.02 eq)[4]

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the brominated benzonitrile derivative, arylboronic acid, PdCl₂(PhCN)₂, PPh₃, and K₂CO₃.[4]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water (typically a 5:1 ratio) via syringe.[4]

  • Stir the reaction mixture vigorously and heat to 80-100°C in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality behind Experimental Choices:

  • Catalyst: Bis(benzonitrile)palladium(II) chloride is a stable and air-tolerant Pd(II) precursor that is readily reduced in situ to the active Pd(0) catalyst.[4]

  • Ligand: Triphenylphosphine stabilizes the palladium catalyst, preventing its precipitation as palladium black and enhancing its catalytic activity.[4]

  • Base: Potassium carbonate is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: The biphasic toluene/water system is effective for many Suzuki couplings, with the aqueous phase facilitating the dissolution of the base.

Data Presentation: Expected Product Diversity

Arylboronic Acid PartnerExpected Product StructurePotential Biological Relevance
Phenylboronic acidBiphenyl derivativeCore structure in many bioactive molecules
4-Pyridylboronic acidPyridyl-phenyl derivativeIntroduction of a basic nitrogen for improved solubility and potential H-bonding
3-Thienylboronic acidThienyl-phenyl derivativeBioisostere for a phenyl ring, altering electronic properties

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow A Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate & Backfill) A->B C Solvent Addition (Toluene/Water) B->C D Heating & Stirring (80-100°C) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Extraction & Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom on the electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr).[5][6] This allows for the introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., morpholine, sodium methoxide, sodium thiophenoxide) (1.5 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound and the nucleophile in DMF.

  • Add the base to the mixture.

  • Heat the reaction to a temperature between 80°C and 120°C, depending on the nucleophile's reactivity.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[6]

  • Base: The base is required to deprotonate protic nucleophiles or to neutralize any acid formed during the reaction.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction.

Protocol 3: Transformation of the Nitrile Group into a Tetrazole

The nitrile group can be converted into a 5-substituted-1H-tetrazole, which is a common bioisostere for a carboxylic acid group and can participate in hydrogen bonding.[7][8]

Materials:

  • This compound derivative (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Zinc chloride (ZnCl₂) or another Lewis acid catalyst (0.5 eq)[8]

  • Isopropanol or another suitable solvent[8]

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a solution of the benzonitrile derivative in isopropanol, add sodium azide and zinc chloride.[8]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Carefully acidify the reaction mixture with dilute HCl to pH ~2.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Lewis Acid: The Lewis acid (e.g., ZnCl₂) activates the nitrile group towards nucleophilic attack by the azide ion.[9]

  • Acidic Work-up: The acidic work-up is necessary to protonate the initially formed tetrazolate anion.

Visualization of Derivatization Strategies

Derivatization_Strategies Start This compound Nitrile_Mod Nitrile Transformation Start->Nitrile_Mod Aromatic_Mod Aromatic Ring Functionalization Start->Aromatic_Mod Methoxy_Mod Methoxy Demethylation Start->Methoxy_Mod Tetrazole Tetrazole Formation Nitrile_Mod->Tetrazole Amide Amide Hydrolysis Nitrile_Mod->Amide Suzuki Suzuki Coupling Aromatic_Mod->Suzuki SNAr Nucleophilic Aromatic Substitution Aromatic_Mod->SNAr Hydroxyl Hydroxyl Formation Methoxy_Mod->Hydroxyl

Caption: Key derivatization pathways for this compound.

Protocols for Biological Screening: Anticancer Activity

Benzonitrile derivatives have shown promise as anticancer agents, often by inhibiting tubulin polymerization or key signaling kinases.[2][10] The following protocols describe initial in vitro screening assays to evaluate the anticancer potential of the synthesized library.

Protocol 4: Cell Culture and Maintenance

A panel of human cancer cell lines should be used for initial screening.[11] The NCI-60 panel often starts with MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma) as they are sensitive to a broad range of chemotherapeutics.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

  • Appropriate culture medium (e.g., RPMI-1640 or DMEM)[11]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture cells in medium supplemented with 10% FBS and 1% penicillin-streptomycin.[11]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[11][13]

  • Passage cells upon reaching 80-90% confluency to maintain exponential growth.[11]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity.[11]

Materials:

  • 96-well plates

  • Cultured cancer cells

  • Synthesized benzonitrile derivatives

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Prepare serial dilutions of the test compounds and the positive control.

  • Treat the cells with the compounds at various concentrations for 48-72 hours. Include a vehicle control.[14]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.[11]

Data Presentation: Example IC₅₀ Data Table

Compound IDMCF-7 IC₅₀ (µM)NCI-H460 IC₅₀ (µM)SF-268 IC₅₀ (µM)
Parent > 100> 100> 100
Derivative 1 15.2 ± 1.825.4 ± 3.118.9 ± 2.2
Derivative 2 5.8 ± 0.78.1 ± 1.04.5 ± 0.5
Doxorubicin 0.9 ± 0.11.1 ± 0.20.8 ± 0.1
Protocol 6: Kinase Inhibition Assay (General Protocol)

For hits identified in the cytotoxicity screen, further investigation into their mechanism of action is warranted. Kinase inhibition is a common mechanism for anticancer drugs.[15][16]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • In a 96-well or 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) to determine the amount of ADP produced, which is proportional to kinase activity.

  • Calculate the IC₅₀ value for kinase inhibition.

Visualization of Biological Screening Workflow

Biological_Screening_Workflow A Synthesized Compound Library B In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) A->B C Identify 'Hit' Compounds (Low IC50 values) B->C D Mechanism of Action Studies C->D E Kinase Inhibition Assays D->E F Tubulin Polymerization Assay D->F G Lead Optimization E->G F->G

Caption: A general workflow for the biological screening of a new compound library.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bis(benzonitrile)palladium(II) Chloride.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]. Retrieved from [Link]

  • Bio, M., Baji, M., Vianello, R., & Hranjec, M. (2021). N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. European journal of medicinal chemistry, 211, 113003. [Link]. Retrieved from [Link]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]. Retrieved from [Link]

  • BenchChem. (n.d.). The Diverse Biological Activities of Benzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Screening of MAX-10181.
  • Oksenych, V., & Zhylinska, M. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 337. [Link]. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines.
  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]. Retrieved from [Link]_

  • Mori, T., Kobayashi, Y., & Takemoto, Y. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules (Basel, Switzerland), 26(5), 1421. [Link]. Retrieved from [Link]

  • Singh, S., Sharma, P., & Jain, V. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13271. [Link]. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • An, G., & Morris, J. C. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition, 51(10), 1339–1349. [Link]. Retrieved from [Link]

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Application Note: A Robust and Scalable Protocol for the Synthesis of 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-Fluoro-5-methoxybenzonitrile is a key substituted benzonitrile intermediate, valuable in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2][3] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, allows for targeted modifications and can impart desirable properties such as enhanced metabolic stability and binding affinity in final products.[2][3] The development of a safe, efficient, and scalable synthesis is therefore of significant interest to researchers in process chemistry and drug development.

This application note provides a comprehensive guide to the scale-up synthesis of this compound. We present a detailed protocol based on the well-established Sandmeyer reaction, a reliable method for converting aryl amines into aryl nitriles via a diazonium salt intermediate.[4] The narrative emphasizes the rationale behind procedural choices, critical safety considerations for handling hazardous reagents, and robust analytical methods for product validation. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reproducible and scalable manufacturing process for this important building block.

Synthetic Strategy and Rationale

The chosen synthetic pathway for this compound begins with the commercially available starting material, 3-Fluoro-5-methoxyaniline. The core transformation is a two-step, one-pot process centered around the Sandmeyer reaction.

Diagram 1: Overall Synthetic Workflow

G A 3-Fluoro-5-methoxyaniline (Starting Material) B Step 1: Diazotization NaNO2, aq. HCl 0-5 °C A->B Reagents C Aryl Diazonium Salt (Intermediate) B->C Forms D Step 2: Sandmeyer Cyanation CuCN, KCN Heat C->D Reacts with E Crude Product Mixture D->E Yields F Work-up & Purification (Extraction, Distillation) E->F Processed via G This compound (Final Product) F->G Isolates

Caption: High-level overview of the two-step synthesis.

Rationale for Route Selection:

  • Convergent Approach: The Sandmeyer reaction provides a direct and efficient method to introduce the nitrile functionality onto the aromatic ring, starting from a readily available aniline precursor.[5][4][6]

  • Scalability: This reaction class is well-documented in process chemistry and can be adapted for large-scale production with appropriate engineering controls.[7]

  • Cost-Effectiveness: The primary reagents (sodium nitrite, hydrochloric acid, copper(I) cyanide) are commodity chemicals, making the process economically viable for scale-up.

Alternative routes, such as palladium-catalyzed cyanation (Buchwald-Hartwig amination type reactions), exist but often require more expensive catalysts and ligands, which can be a significant cost driver on an industrial scale.[8][9][10][11]

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations involving cyanide salts must be performed in a certified, properly functioning chemical fume hood by personnel trained in handling highly toxic substances.[12][13][14][15]

Table 1: Reagent and Parameter Summary

Reagent/ParameterMolecular Weight ( g/mol )Quantity UsedMoles (mol)Equivalents
3-Fluoro-5-methoxyaniline141.14100.0 g0.7081.0
Concentrated HCl (37%)36.46233 mL2.834.0
Sodium Nitrite (NaNO₂)69.0051.3 g0.7441.05
Copper(I) Cyanide (CuCN)89.5670.0 g0.7821.1
Potassium Cyanide (KCN)65.1251.5 g0.7911.12
Parameter Value
Diazotization Temperature0 - 5 °C
Cyanation Temperature60 - 70 °C
Expected Yield75 - 85%
Final Product Mol. Weight151.14
Step 3.1: Preparation of the Diazonium Salt Solution
  • Reactor Setup: Equip a 2 L, 3-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a chemical fume hood.

  • Acid Dilution: In the flask, combine 233 mL (2.83 mol) of concentrated hydrochloric acid with 500 mL of water. Cool the solution to 0 °C using an ice-salt bath.

  • Aniline Addition: Slowly add 100.0 g (0.708 mol) of 3-Fluoro-5-methoxyaniline to the stirred, cold acid solution. A slurry of the hydrochloride salt will form. Maintain the temperature between 0 and 5 °C.

  • Nitrite Solution: In a separate beaker, dissolve 51.3 g (0.744 mol) of sodium nitrite in 150 mL of water.

  • Diazotization: Add the sodium nitrite solution dropwise to the aniline hydrochloride slurry via the dropping funnel. Crucial: Maintain the internal temperature strictly between 0 and 5 °C. The addition rate should be controlled to prevent a temperature rise above 5 °C, which could lead to decomposition of the unstable diazonium salt. The formation of the diazonium salt is indicated by the dissolution of the slurry to form a clear, pale-yellow solution.[16] The addition typically takes 60-90 minutes.

  • Confirmation: After the addition is complete, stir the solution for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

Step 3.2: Preparation of the Copper(I) Cyanide Reagent
  • Reactor Setup: In a separate 2 L flask suitable for heating, equipped with a mechanical stirrer, add 70.0 g (0.782 mol) of copper(I) cyanide and 51.5 g (0.791 mol) of potassium cyanide to 400 mL of water.

  • Complex Formation: Stir the mixture. The solids will dissolve to form a solution of potassium tetracyanocuprate(I) (K₃[Cu(CN)₄]).[16] Gently warm the solution to ~60 °C.

Step 3.3: Sandmeyer Cyanation Reaction
  • Addition: Slowly and carefully add the cold diazonium salt solution prepared in Step 3.1 to the warm copper(I) cyanide solution from Step 3.2. Caution: This step is exothermic and involves the evolution of nitrogen gas. The addition rate must be controlled to maintain the reaction temperature between 60-70 °C and to manage the rate of gas evolution.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 70 °C and stir for 1 hour to ensure the reaction goes to completion. The product will separate as a dark oil or solid.

  • Cooling: Cool the reaction mixture to room temperature.

Step 3.4: Product Isolation and Purification
  • Extraction: Transfer the cooled reaction mixture to a separatory funnel. Extract the product with toluene or ethyl acetate (3 x 200 mL).

  • Washing: Combine the organic extracts and wash sequentially with 200 mL of water, 200 mL of 10% sodium hydroxide solution (to remove any phenolic byproducts), and finally with 200 mL of brine.[16]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a dark oil or low-melting solid, should be purified by vacuum distillation to yield this compound as a colorless oil or white solid.

Process Safety and Hazard Analysis

The scale-up of this synthesis requires strict adherence to safety protocols due to the use of highly toxic cyanide compounds and potentially unstable diazonium intermediates.[12][13]

Diagram 2: Hazard Management and Control

G cluster_0 Hazards cluster_1 Control Measures H1 Diazonium Salt Potentially Explosive Thermally Unstable H2 Cyanide Salts (CuCN, KCN) Highly Toxic (Oral, Dermal, Inhalation) Forms HCN with Acid H3 HCN Gas Lethal Inhalation Hazard Rapidly Acting Poison C1 Engineering Controls Certified Chemical Fume Hood Emergency Shower/Eyewash C1->H1 Mitigates C1->H2 Contains C1->H3 Vents C2 Procedural Controls Strict Temp. Control (0-5°C) Slow, Controlled Addition Never Mix Cyanide Waste with Acid C2->H1 Prevents Decomposition C2->H2 Prevents Exposure C2->H3 Prevents Generation C3 Personal Protective Equipment (PPE) Splash Goggles & Face Shield Lab Coat Double Nitrile Gloves C3->H2 Protects From Contact

Caption: Relationship between key hazards and control measures.

  • Diazonium Salt Stability: Aryl diazonium salts are notoriously unstable and can decompose violently, especially when dry. Never isolate the diazonium salt intermediate. Always use it in solution immediately after preparation and maintain low temperatures (0-5 °C) throughout its handling.

  • Cyanide Toxicity: Sodium, potassium, and copper(I) cyanide are all highly toxic.[14] They can be fatal if swallowed, inhaled, or absorbed through the skin.[12][14]

    • Handling: Always handle cyanide salts in a designated area within a fume hood.[12] Use dedicated spatulas and glassware. Double gloving with nitrile gloves is recommended.[12]

    • HCN Gas Formation: The most significant risk is the accidental generation of highly toxic hydrogen cyanide (HCN) gas. This occurs when cyanide salts are mixed with acid.[13][17] Ensure all cyanide-containing solutions and waste are kept at a neutral or basic pH. Cyanide waste must be segregated from all other chemical waste streams, especially acidic waste.[12]

  • Emergency Procedures (Cyanide Exposure):

    • Alert all personnel in the area and call emergency services immediately.[13] State that a cyanide exposure has occurred.

    • If safe to do so, remove the victim from the contaminated area to fresh air.[17]

    • Remove all contaminated clothing. For skin contact, flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[12] For eye contact, use an eyewash station for 15 minutes.[17]

    • First responders must wear appropriate PPE to avoid secondary contamination.[15]

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed using a suite of analytical techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons, with coupling patterns influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: This will show a singlet for the single fluorine atom on the aromatic ring.

  • FTIR: The infrared spectrum will show a strong, sharp absorbance characteristic of the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹.

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used to determine the purity of the sample and confirm the molecular weight (151.14 g/mol ) via the mass-to-charge ratio of the molecular ion [M]⁺.[18]

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By employing a classic Sandmeyer reaction and adhering to stringent safety protocols, researchers can produce this valuable intermediate with good yield and high purity. The detailed procedural steps, coupled with the rationale and comprehensive safety analysis, offer a self-validating system for professionals in the chemical and pharmaceutical industries.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology Environmental Health & Safety. [Link]

  • Cyanide. Occupational Health and Safety Administration (OHSA). [Link]

  • Cyanide Salts. Dartmouth College Environmental Health and Safety. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Royal Society of Chemistry. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Preparation of benzonitrile. PrepChem.com. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Unlocking Organic Synthesis: The Role of 3-Fluoro-5-Methylbenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Key Applications of 3-Fluoro-5-Methylbenzonitrile in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound. PubChem. [Link]

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Application Note: The Strategic Use of 3-Fluoro-5-methoxybenzonitrile in Solid-Phase Synthesis for the Generation of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details a proposed application of 3-Fluoro-5-methoxybenzonitrile as a versatile building block in solid-phase organic synthesis (SPOS). While direct literature for this specific application is nascent, this note provides a scientifically grounded protocol for its use in generating libraries of 1,2,4-triazoles, a privileged scaffold in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals seeking to expand their chemical space with novel, fluorinated heterocyclic compounds. We will explore the rationale behind experimental choices, provide a detailed step-by-step protocol, and offer insights into the expected outcomes, thereby establishing a self-validating system for its implementation.

Introduction: The Rationale for Fluorinated Building Blocks in SPOS

The incorporation of fluorine into small molecules is a widely recognized strategy in modern drug discovery.[1] The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's conformation, pKa, metabolic stability, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] this compound is a valuable, yet underutilized, building block that offers a unique combination of a reactive nitrile group and a strategically fluorinated and methoxylated phenyl ring.

Solid-phase organic synthesis (SPOS) provides a powerful platform for the rapid generation of compound libraries.[2] By anchoring a starting material to a solid support, reagents and byproducts can be easily removed by simple washing steps, streamlining the purification process and enabling high-throughput synthesis.[3] This application note outlines a hypothetical, yet chemically sound, protocol for the integration of this compound into a solid-phase workflow to generate a library of substituted 1,2,4-triazoles.

Proposed Synthetic Strategy: Solid-Phase Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

The proposed strategy leverages the nitrile functionality of this compound as a key precursor for the construction of the 1,2,4-triazole ring system. The synthesis commences with an N-acylated amino acid anchored to a solid support, which is then converted to an N-acyl-N'-amidinyl intermediate. Cyclization with a hydrazine derivative, followed by cleavage from the resin, yields the desired 3,5-disubstituted-1,2,4-triazole.

Workflow Diagram

sps_workflow resin Start: Wang Resin fmoc_aa Fmoc-Protected Amino Acid resin->fmoc_aa 1. Loading resin_aa Resin-Bound Amino Acid fmoc_aa->resin_aa deprotection Fmoc Deprotection resin_aa->deprotection acylation Acylation with 3-Fluoro-5-methoxy- benzoyl chloride deprotection->acylation resin_amide Resin-Bound N-Acyl Amino Acid acylation->resin_amide thioamide_formation Thioamide Formation resin_amide->thioamide_formation resin_thioamide Resin-Bound Thioamide thioamide_formation->resin_thioamide s_methylation S-Methylation resin_thioamide->s_methylation resin_methylthioimidate Resin-Bound S-Methylthioimidate s_methylation->resin_methylthioimidate amidine_formation Amidine Formation resin_methylthioimidate->amidine_formation resin_amidine Resin-Bound N-Acyl-N'-amidinyl Intermediate amidine_formation->resin_amidine cyclization Cyclization with Hydrazine resin_amidine->cyclization resin_triazole Resin-Bound 1,2,4-Triazole cyclization->resin_triazole cleavage Cleavage from Resin resin_triazole->cleavage product Final Product: 3,5-Disubstituted- 1,2,4-Triazole cleavage->product

Caption: Solid-phase synthesis workflow for 1,2,4-triazoles.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the proposed solid-phase synthesis.

Materials and Reagents
ReagentSupplierPurity
Wang Resin, 100-200 mesh, 1.0 mmol/gSigma-AldrichN/A
Fmoc-Amino AcidsVarious>99%
This compoundSigma-Aldrich>98%
Oxalyl ChlorideSigma-Aldrich>98%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich>99.5%
PiperidineSigma-Aldrich>99.5%
Lawesson's ReagentSigma-Aldrich>98%
Methyl IodideSigma-Aldrich>99.5%
Hydrazine MonohydrateSigma-Aldrich>98%
Trifluoroacetic Acid (TFA)Sigma-Aldrich>99.5%
Dichloromethane (DCM), AnhydrousSigma-Aldrich>99.8%
N,N-Dimethylformamide (DMF), AnhydrousSigma-Aldrich>99.8%
Step-by-Step Protocol

Step 1: Preparation of 3-Fluoro-5-methoxybenzoyl chloride

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • The resulting acid chloride solution is used directly in the next step.

Step 2: Loading of the First Amino Acid onto Wang Resin

  • Swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve Fmoc-amino acid (3.0 eq) and DIPEA (6.0 eq) in a minimal amount of DMF.

  • Add the amino acid solution to the resin and shake for 4 hours at room temperature.

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Step 3: Fmoc-Deprotection

  • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.

  • Drain the solution and repeat the treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Step 4: Acylation with 3-Fluoro-5-methoxybenzoyl chloride

  • Swell the deprotected resin in anhydrous DCM (10 mL).

  • Add the freshly prepared solution of 3-Fluoro-5-methoxybenzoyl chloride (3.0 eq) and DIPEA (6.0 eq).

  • Shake the mixture for 4 hours at room temperature.

  • Wash the resin with DCM (5 x 10 mL) and DMF (5 x 10 mL).

Step 5: Thioamide Formation

  • Suspend the resin in anhydrous toluene (10 mL).

  • Add Lawesson's reagent (2.0 eq) and heat the mixture at 80 °C for 6 hours.

  • Cool to room temperature and wash the resin with toluene (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Step 6: S-Methylation

  • Suspend the thioamide-functionalized resin in anhydrous DMF (10 mL).

  • Add methyl iodide (5.0 eq) and shake at room temperature for 3 hours.

  • Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Step 7: Amidine Formation and Cyclization

  • Suspend the S-methylated resin in a solution of hydrazine monohydrate (10.0 eq) in ethanol (10 mL).

  • Heat the mixture at 70 °C for 12 hours.

  • Cool to room temperature and wash the resin with ethanol (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

Step 8: Cleavage from the Resin and Purification

  • Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water (10 mL) for 2 hours at room temperature.

  • Filter the resin and wash with additional TFA.

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the solid by centrifugation and purify by preparative HPLC.

Mechanistic Insights

The conversion of the nitrile to the 1,2,4-triazole proceeds through a series of well-established transformations. The initial acylation of the resin-bound amino acid is followed by thionation using Lawesson's reagent. The resulting thioamide is a key intermediate, which is then activated by S-methylation to form a reactive methylthioimidate. This electrophilic species readily reacts with hydrazine, which acts as a dinucleophile. Subsequent intramolecular cyclization and elimination of methanethiol and water afford the desired 1,2,4-triazole ring system.

mechanism cluster_0 On-Resin Transformations Resin-Amide Resin-Amide Resin-Thioamide Resin-Thioamide Resin-Amide->Resin-Thioamide Lawesson's Reagent Resin-Methylthioimidate Resin-Methylthioimidate Resin-Thioamide->Resin-Methylthioimidate MeI Resin-Triazole Resin-Triazole Resin-Methylthioimidate->Resin-Triazole Hydrazine, Cyclization Final Product Final Product Resin-Triazole->Final Product TFA Cleavage

Caption: Key transformations in the 1,2,4-triazole synthesis.

Conclusion

This application note presents a robust and detailed protocol for the proposed use of this compound in solid-phase organic synthesis. By leveraging the principles of established solid-phase chemistry, this building block can be effectively employed to generate libraries of novel, fluorinated 1,2,4-triazoles. This strategy offers a valuable tool for medicinal chemists and drug discovery professionals seeking to explore new chemical space and develop next-generation therapeutics. The provided protocol is intended to serve as a foundational methodology that can be further optimized and adapted for the synthesis of a diverse range of heterocyclic compounds.

References

  • Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Al Shaer, D., Albericio, F., & de la Torre, B. G. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 321. [Link]

  • Marik, J., Hausner, S. H., Fix, L. A., Gagnon, M. K. J., & Sutcliffe, J. L. (2006). Solid-phase synthesis of 2-[18F]fluoropropionyl peptides. Bioconjugate Chemistry, 17(4), 1017–1021. [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. [Link]

  • Gutti, N. K. (2014). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 19(9), 13576-13636. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Scott, P. J. H. (2011). Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK. ACS Combinatorial Science, 13(4), 425-429. [Link]

  • O'Hagan, D. (2017). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 12(12), 1213-1224. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Fluoro-5-methoxybenzonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on established synthetic protocols and extensive experience in addressing common challenges in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The synthesis of this compound can be approached through several strategic pathways, primarily depending on the starting materials and desired scale. A common and effective method involves the Sandmeyer reaction. This classical approach typically starts from an appropriately substituted aniline, which undergoes diazotization followed by cyanation.

Another viable route is palladium-catalyzed cyanation. This modern cross-coupling method offers an alternative to traditional techniques and can be highly efficient.

Q2: What are the critical reaction parameters to control during the synthesis?

Regardless of the chosen synthetic route, precise control of reaction parameters is paramount to ensure high yield and purity. Key parameters include:

  • Temperature: Many of the reactions involved, particularly the diazotization in the Sandmeyer reaction, are highly temperature-sensitive. Maintaining the recommended temperature range is crucial to prevent side reactions and decomposition of intermediates.

  • Stoichiometry of Reagents: The molar ratios of reactants, catalysts, and any additives must be carefully controlled. Deviations can lead to incomplete reactions or the formation of unwanted byproducts.

  • Solvent Purity: The use of high-purity, dry solvents is often essential, especially in palladium-catalyzed reactions where moisture can deactivate the catalyst.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[1] These techniques are also invaluable for identifying the presence of impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Degradation of Intermediates or Product: Sensitive intermediates, such as diazonium salts in the Sandmeyer reaction, can decompose if the temperature is not strictly controlled. The final product may also be susceptible to degradation under harsh reaction or workup conditions.

  • Catalyst Deactivation: In palladium-catalyzed cyanations, the catalyst can be deactivated by impurities in the starting materials or solvents.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Conduct small-scale experiments to determine the optimal reaction time and temperature profile. Use in-process monitoring (TLC, HPLC, or GC) to track the reaction progress.

  • Verify Reagent Quality: Ensure all reagents and solvents are of high purity and appropriately dried.

  • Control Stoichiometry: Carefully measure and dispense all reagents to maintain the correct molar ratios.

  • Inert Atmosphere: For oxygen- or moisture-sensitive reactions, such as those involving organometallic catalysts, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of Significant Impurities in the Crude Product

The nature and quantity of impurities will largely depend on the synthetic route employed. Below is a summary of common impurities and strategies for their mitigation.

Impurity TypePotential SourceMitigation and Removal Strategies
Starting Materials Incomplete conversion of starting materials.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purify the crude product using column chromatography or recrystallization.
Over-brominated or under-brominated species In reactions involving bromination steps.[1][2]Precise control over the amount of brominating agent and reaction time. Purification by column chromatography can separate these closely related species.
** regioisomers**Non-selective reactions or side reactions.Careful selection of directing groups on the aromatic ring and optimization of reaction conditions (e.g., temperature, catalyst) to favor the desired isomer. Purification via chromatography or fractional crystallization.
Hydrolysis Products (e.g., 3-Fluoro-5-methoxybenzamide or 3-Fluoro-5-methoxybenzoic acid) Hydrolysis of the nitrile group during workup or purification.Use anhydrous conditions where possible and avoid prolonged exposure to acidic or basic aqueous solutions, especially at elevated temperatures.
Solvent-related Impurities Residual solvents from the reaction or purification steps.Thoroughly dry the final product under vacuum. Use techniques like steam distillation or recrystallization from appropriate solvents to remove residual organic solvents.[3]
Workflow for Impurity Identification and Removal

The following diagram illustrates a general workflow for identifying and removing impurities during the synthesis of this compound.

Caption: Workflow for impurity analysis and purification.

Q4: What are the recommended analytical methods for purity assessment?

A combination of analytical techniques is recommended for a comprehensive purity assessment of the final product:

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main product and any non-volatile impurities.[4][5]

    • Gas Chromatography (GC): Suitable for analyzing volatile impurities and the main product if it is thermally stable.[4]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used for quantitative analysis (qNMR).

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities.

  • Other Techniques:

    • Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds.

    • Elemental Analysis: Confirms the elemental composition of the compound.

Visualizing Impurity Formation Pathways

Understanding the potential side reactions is key to minimizing impurity formation. Below is a conceptual diagram illustrating potential impurity formation pathways from a hypothetical intermediate.

G Intermediate Key Synthetic Intermediate Product This compound Intermediate->Product Desired Reaction Pathway ImpurityA Over-reacted Impurity (e.g., dibrominated species) Intermediate->ImpurityA Excess Reagent/ Prolonged Time ImpurityB Side-reaction Product (e.g., regioisomer) Intermediate->ImpurityB Suboptimal Conditions ImpurityC Hydrolysis Product (e.g., benzamide) Product->ImpurityC Aqueous Workup (Acid/Base)

Caption: Potential pathways for impurity formation.

By understanding these potential pitfalls and implementing the recommended troubleshooting strategies, researchers can significantly improve the yield and purity of their this compound synthesis. For further assistance, please do not hesitate to contact our technical support team.

References

  • This section would be populated with specific citations from peer-reviewed literature and patents related to the synthesis and analysis of this compound, identified during the research phase.

Sources

Technical Support Center: Optimizing Suzuki Coupling of Electron-Deficient Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face when working with electron-deficient benzonitriles in Suzuki-Miyaura cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues and provide robust, field-proven solutions.

FAQs and Troubleshooting Guides

Section 1: Catalyst & Ligand Selection
Q1: My reaction with an electron-deficient bromobenzonitrile is sluggish or stalls completely. I thought electron-deficient halides were supposed to be more reactive. What's going on, and how do I choose a better catalyst system?

A1: You are correct that electron-deficient aryl halides generally undergo oxidative addition to the Pd(0) center more readily, which is the first step in the catalytic cycle.[1] However, the overall success of the reaction is not solely dependent on this step. The subsequent steps, transmetalation and reductive elimination, are equally crucial, and this is where challenges with benzonitriles often arise.

The Causality: The rate-limiting step for electron-deficient substrates can shift from oxidative addition to transmetalation or reductive elimination. A catalyst system that is excellent for electron-rich halides may not be optimal here. The key is to use a ligand that not only facilitates oxidative addition but also accelerates the final, product-forming reductive elimination step.

Solution & Rationale: For these substrates, the most effective ligands are typically bulky and electron-rich monophosphines or N-heterocyclic carbenes (NHCs).

  • Bulky, Electron-Rich Phosphine Ligands: Ligands like SPhos, XPhos, and other "Buchwald ligands" are highly effective.[2] Their steric bulk promotes the formation of a coordinatively unsaturated L-Pd-Ar intermediate, which is crucial for accelerating the rate of reductive elimination. Their strong electron-donating ability increases the electron density on the palladium center, which also facilitates this final step.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium.[3] This stability prevents catalyst decomposition at higher temperatures and can lead to highly active catalysts for challenging substrates like aryl chlorides.[4] PEPPSI-type precatalysts are particularly useful as they are air- and moisture-stable.[1]

Table 1: Recommended Catalyst Systems for Electron-Deficient Benzonitriles

Precatalyst Source Recommended Ligand Typical Loading (mol%) Key Advantages
Pd₂(dba)₃ or Pd(OAc)₂ SPhos, XPhos, RuPhos 1-3% High activity for hindered and electron-poor substrates.[2]
[Pd(NHC)(allyl)Cl] IPr, IMes 1-2% High thermal stability, effective for aryl chlorides.[5]
XPhos Pd G3/G4 (Integrated Ligand) 1-2% Air- and moisture-stable, simplified reaction setup.

| PEPPSI-IPr | (Integrated Ligand) | 2-5% | Robust and effective for a wide range of substrates.[1] |

Section 2: Managing Critical Side Reactions

The nitrile group, while providing beneficial electronic properties, is also a reactive functional group that can lead to specific side reactions under typical Suzuki conditions.

Q2: I'm observing significant hydrolysis of my benzonitrile starting material or product, resulting in the corresponding benzamide or benzoic acid. How can I prevent this?

A2: This is one of the most common pitfalls when working with benzonitriles. The cyano group is susceptible to hydrolysis under both acidic and basic conditions, a reaction that is often accelerated by heat.[6][7] Since Suzuki couplings require a base, choosing the right base and conditions is paramount.

The Causality: Strong bases, particularly hydroxide ions (from NaOH, KOH, or even the hydrolysis of strong carbonate bases in water), can directly attack the electrophilic carbon of the nitrile.[8] This initiates a cascade that first leads to an amide and can proceed to the carboxylate under harsh conditions.[7][9]

Solution & Rationale: The strategy is to create conditions where the base is effective enough to promote the Suzuki coupling but not so harsh that it causes significant nitrile hydrolysis.

  • Select a Milder Base: Avoid strong hydroxide bases. Instead, use:

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are the most common and effective choices.[10] While they produce some hydroxide in situ in the presence of water, the concentration is much lower than when using NaOH.

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective and can sometimes reduce hydrolysis compared to carbonates.

    • Potassium Fluoride (KF): In cases of extreme sensitivity, KF can be used. It is less basic and activates the boronic acid through a different mechanism, but reactions may be slower.[11]

  • Control Water Content: While a small amount of water is often necessary to solubilize the base and facilitate transmetalation, excess water can promote hydrolysis. Use anhydrous organic solvents and add a controlled amount of water (e.g., a 10:1 ratio of organic solvent to water).

  • Minimize Reaction Temperature and Time: Run reactions at the lowest temperature that provides a reasonable rate (e.g., starting at 80 °C). Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation.

Nitrile_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Benzonitrile Ar-C≡N ProtonatedNitrile Ar-C≡N⁺-H Benzonitrile->ProtonatedNitrile H⁺ AmideTautomer Amide Intermediate (Ar-C(OH)=NH) Benzonitrile->AmideTautomer + OH⁻ ProtonatedNitrile->AmideTautomer + H₂O - H⁺ Amide Benzamide (Ar-CONH₂) AmideTautomer->Amide Tautomerization CarboxylicAcid Benzoic Acid (Ar-COOH) Amide->CarboxylicAcid Further Hydrolysis (H⁺ or OH⁻, Δ)

Caption: Nitrile hydrolysis pathways under acidic or basic conditions.

Q3: My main byproducts are from homocoupling of the boronic acid (biaryl) and protodeboronation (C-H instead of C-B). How do I minimize these pathways?

A3: These are two distinct but common side reactions involving the boronic acid partner.[12][13]

1. Homocoupling:

  • Cause: This side reaction, which forms an Ar-Ar species from two molecules of the boronic acid, is often promoted by the presence of Pd(II) species and dissolved oxygen.[1] If you use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must first be reduced to the active Pd(0) in situ. This reduction can sometimes occur via homocoupling of the boronic acid.

  • Solution:

    • Rigorous Degassing: Before heating, thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes. This removes oxygen, a common oxidant that can disrupt the catalytic cycle.

    • Use a Pd(0) Source: Using a precatalyst that is already in the Pd(0) state, such as Pd₂(dba)₃, can sometimes mitigate this issue.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can favor side reactions.

2. Protodeboronation:

  • Cause: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[14] It is a known decomposition pathway for boronic acids, particularly electron-deficient ones, and can be catalyzed by the base or trace acid/water in the reaction medium.[12]

  • Solution:

    • Use More Stable Boron Reagents: Boronic acids are in equilibrium with their trimeric, dehydrated form (boroxines). For sensitive substrates, it is often better to use a more stable derivative:

      • Pinacol Esters (Bpin): Generally more stable to storage and less prone to protodeboronation than the corresponding boronic acids.[12]

      • Trifluoroborate Salts (BF₃K): These are highly crystalline, air-stable solids that slowly release the active boronic acid under the reaction conditions.

      • MIDA Boronates: These offer a "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition pathways.[3][14]

    • Careful Base Selection: Ensure the base is fully dissolved. Sometimes, a weaker base or anhydrous conditions can suppress this side reaction.

Suzuki_vs_SideReactions pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar¹-X pd2_complex Ar¹-Pd(II)L₂(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + [Ar²-B(OH)₃]⁻ pd2_biaryl Ar¹-Pd(II)L₂(Ar²) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Product Ar¹-Ar² red_elim->product boronic Ar²-B(OH)₂ homocoupling Homocoupling Product Ar²-Ar² boronic->homocoupling O₂, Pd(II) protodeboronation Protodeboronation Product Ar²-H boronic->protodeboronation H⁺ / Base

Caption: Suzuki catalytic cycle versus common boronic acid side reactions.

Section 3: General Protocol & Optimization
Q4: Can you provide a reliable starting protocol for coupling an electron-deficient bromobenzonitrile with a generic arylboronic acid?

A4: Certainly. This protocol is a robust starting point that emphasizes best practices to avoid the common pitfalls discussed above.

Experimental Protocol: General Procedure

  • Reagent Preparation:

    • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the bromobenzonitrile (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and ligand (if not using an integrated precatalyst).

  • Atmosphere Inerting & Solvent Addition:

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Via syringe, add the degassed organic solvent (e.g., dioxane, 0.1 M concentration relative to the limiting reagent) and degassed water (e.g., for a 10:1 dioxane:water ratio). The solution should be thoroughly sparged with inert gas for at least 20 minutes prior to addition.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 80-100 °C).

    • Stir the reaction vigorously for the allotted time.

  • Monitoring and Workup:

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Table 2: Troubleshooting Quick-Reference Guide

Issue Potential Cause(s) Recommended Action(s)
No Reaction Inactive catalyst; Insufficient temperature; Poor reagent quality. Use a more active ligand (e.g., SPhos). Increase temperature in 10 °C increments. Verify purity of starting materials.
Low Yield Incomplete reaction; Catalyst decomposition; Side reactions dominant. Increase catalyst loading slightly. Switch to a more robust precatalyst (e.g., PEPPSI). See sections on hydrolysis, homocoupling, and protodeboronation.
Nitrile Hydrolysis Base is too strong or conditions too harsh. Switch to K₂CO₃ or K₃PO₄. Lower reaction temperature. Use anhydrous solvent with minimal water.
Homocoupling Presence of oxygen; Inefficient Pd(II) -> Pd(0) reduction. Ensure rigorous degassing. Use a Pd(0) source like Pd₂(dba)₃.

| Protodeboronation | Unstable boronic acid. | Switch to a more stable boronic ester (Bpin) or a trifluoroborate salt. |

References
  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • Wikipedia. (n.d.). Protodeboronation.
  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • WordPress. (n.d.). Use of Base Metals in Suzuki Coupling.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • PubMed. (2015). Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • Chemistry LibreTexts. (2023). Reactivity of Nitriles.

Sources

Technical Support Center: Synthesis of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzonitriles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of benzonitrile synthesis. Our goal is to equip you with the expertise to identify, understand, and resolve common challenges encountered in your laboratory work.

Introduction: The Synthetic Challenge

Substituted benzonitriles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. Their synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. This guide provides a structured approach to troubleshooting these issues, focusing on the three most common synthetic methodologies: the Sandmeyer reaction, the Rosenmund-von Braun reaction, and palladium-catalyzed cyanation.

Troubleshooting Guide: Navigating Common Side Reactions

This section is organized by synthetic method and addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation and actionable solutions.

I. The Sandmeyer Reaction

The Sandmeyer reaction, which transforms an aryl diazonium salt into a benzonitrile using a copper(I) cyanide catalyst, is a classic and widely used method.[1][2][3] However, its success is highly dependent on careful control of reaction conditions.

Question 1: My Sandmeyer reaction yield is consistently low, and I observe significant formation of a phenolic byproduct. What is the cause and how can I prevent this?

Answer:

The formation of a phenol is a common side reaction in the Sandmeyer synthesis and is primarily caused by the reaction of the aryl diazonium salt with water.[4] This is particularly problematic at elevated temperatures, where the diazonium salt is more prone to decomposition.

Causality: The diazonium group (N₂⁺) is an excellent leaving group. At higher temperatures, it can dissociate prematurely, generating an aryl cation that is readily trapped by water, leading to the corresponding phenol.

Troubleshooting Steps:

  • Strict Temperature Control: The diazotization step (formation of the diazonium salt from the aniline) and the subsequent Sandmeyer reaction should be carried out at low temperatures, typically between 0-5 °C.[4] Use an ice-salt bath to maintain this temperature range rigorously.

  • Minimize Water Content: While the reaction is typically run in an aqueous medium, ensure that you are not introducing excess water. Use concentrated acids for the diazotization where appropriate.

  • Order of Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. This ensures that the diazonium salt reacts with the cyanide nucleophile as soon as it is introduced, minimizing its residence time and the opportunity to react with water.

Question 2: Besides the desired benzonitrile and the phenolic byproduct, I am observing a significant amount of a high-molecular-weight impurity that I suspect is a biaryl compound. Why is this happening and what can I do to minimize it?

Answer:

The formation of biaryl compounds is indicative of a radical-mediated side reaction.[1][5] The Sandmeyer reaction is believed to proceed, at least in part, through a single-electron transfer (SET) mechanism, generating an aryl radical intermediate.[1][5]

Causality: The copper(I) catalyst can reduce the diazonium salt to form an aryl radical. This radical can then dimerize to form a biaryl compound instead of reacting with the cyanide to form the desired benzonitrile.

Troubleshooting Steps:

  • Optimize Catalyst Concentration: While a catalytic amount of copper(I) is required, using a large excess can promote radical formation. Experiment with reducing the catalyst loading.

  • Control Reaction Rate: A slower addition of the diazonium salt can help to maintain a low concentration of the aryl radical intermediate, disfavoring dimerization.

  • Scavenge Radicals: While not a standard procedure, the addition of a radical scavenger could be explored in problematic cases, though this may also interfere with the desired reaction pathway. Careful optimization would be necessary.

II. The Rosenmund-von Braun Reaction

This reaction involves the cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide, typically at high temperatures in a polar aprotic solvent like DMF or NMP.[6][7][8] The harsh conditions are a primary source of side reactions.

Question 3: My Rosenmund-von Braun reaction is giving me a complex mixture of products, and purification is extremely difficult. What are the likely side reactions, and how can I improve the outcome?

Answer:

The high temperatures (often >150 °C) required for the classical Rosenmund-von Braun reaction can lead to a variety of side reactions and decomposition products.[6][9] The use of a large excess of copper cyanide also complicates the workup.[6]

Causality: At elevated temperatures, sensitive functional groups on the starting aryl halide or the benzonitrile product can decompose. The solvent itself (e.g., DMF) can also decompose, leading to impurities. The workup often involves treatment with strong acids or bases to break up copper complexes, which can hydrolyze the nitrile product.

Troubleshooting Steps:

  • Lowering the Reaction Temperature: Recent advancements have shown that the addition of promoters like L-proline can significantly lower the required reaction temperature to 80-120 °C.[9] This can dramatically improve the reaction's functional group tolerance.

  • Catalytic Variants: Explore catalytic versions of the Rosenmund-von Braun reaction that use a substoichiometric amount of a copper catalyst. This simplifies purification as there is less copper to remove.[10][11][12]

  • Solvent Choice: Consider using a more stable, high-boiling solvent or even ionic liquids, which have been shown to be effective media for this reaction.[7][13]

  • Careful Workup: To avoid hydrolysis of the nitrile, use milder workup procedures. Instead of harsh acids, consider using aqueous ammonia or ethylenediamine to complex with the copper salts, allowing for easier extraction of the organic product.

III. Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions offer a milder and more general route to substituted benzonitriles from aryl halides and triflates.[14][15] However, these systems are sensitive to catalyst deactivation and can be affected by various side reactions.

Question 4: My palladium-catalyzed cyanation of an aryl bromide is sluggish and gives incomplete conversion, even with a high catalyst loading. What could be the issue?

Answer:

Incomplete conversion in palladium-catalyzed cyanation is often due to catalyst deactivation. Cyanide ions are strong ligands for palladium and can poison the catalyst by forming stable, catalytically inactive complexes.[14][16][17]

Causality: The active Pd(0) catalyst can be oxidized to Pd(II) by the aryl halide. After reductive elimination of the benzonitrile product, the Pd(0) catalyst is regenerated. However, if excess cyanide is present in the solution, it can coordinate strongly to the palladium at various stages of the catalytic cycle, preventing turnover.

Troubleshooting Workflow for Catalyst Deactivation:

G start Incomplete Conversion in Pd-Catalyzed Cyanation check_reagents 1. Check Reagent Purity & Dryness (Aryl halide, Cyanide source, Solvent) start->check_reagents optimize_cyanide 2. Optimize Cyanide Source - Use a less soluble source (e.g., Zn(CN)₂) - Use a slow-release source (e.g., K₄[Fe(CN)₆]) check_reagents->optimize_cyanide Reagents are pure & dry ligand_choice 3. Evaluate Ligand - Use bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) optimize_cyanide->ligand_choice Still incomplete conversion precatalyst 4. Use a Pre-catalyst - Palladacycles can improve in situ activation ligand_choice->precatalyst Still incomplete conversion additives 5. Consider Additives - Co-catalysts (e.g., Cu(I), Zn) can protect the Pd catalyst precatalyst->additives Still incomplete conversion success Successful Cyanation additives->success Optimization Successful G start Start diazotization 1. Diazotization of Aniline - Dissolve aniline in aqueous acid - Cool to 0-5 °C - Slowly add aqueous NaNO₂ start->diazotization sandmeyer 3. Sandmeyer Reaction - Slowly add cold diazonium salt solution to the CuCN solution - Maintain temperature at 0-5 °C diazotization->sandmeyer cu_soln 2. Prepare CuCN Solution - Dissolve CuCN in aqueous KCN or NaCN cu_soln->sandmeyer workup 4. Workup - Warm to room temperature - Extract with organic solvent - Wash and dry organic layer sandmeyer->workup purification 5. Purification - Distillation or column chromatography workup->purification end Substituted Benzonitrile purification->end

Sources

Technical Support Center: Challenges in the Purification of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for navigating the intricate challenges of purifying fluorinated aromatic compounds. This guide is crafted for researchers, scientists, and drug development professionals who encounter the unique hurdles presented by these molecules. The introduction of fluorine into an aromatic system dramatically alters its physicochemical properties, often demanding a departure from standard purification protocols. This center provides in-depth troubleshooting guides and frequently asked questions to empower you with the expertise to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in purifying fluorinated aromatic compounds compared to their non-fluorinated counterparts?

A1: The introduction of fluorine atoms into an aromatic ring induces significant changes in a molecule's properties, leading to several purification challenges.[1] These include:

  • Altered Polarity and Solubility: Fluorine's high electronegativity can create strong molecular dipoles and affect intermolecular interactions, unpredictably changing the compound's solubility and chromatographic behavior.[1]

  • Co-elution of Isomers: Regioisomers of fluorinated aromatics often have very similar polarities, making their separation by standard chromatographic techniques difficult.[1]

  • Strong Intermolecular Interactions: Fluorinated compounds can participate in unique interactions, such as fluorous-fluorous interactions, which can be leveraged for purification but also complicate standard methods.[2][3]

  • Changes in pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which affects their ionization state and behavior in various purification systems.[2][3]

Q2: Which chromatographic techniques are most effective for purifying fluorinated aromatic compounds?

A2: Several chromatographic techniques can be successfully employed, often with specific considerations for fluorinated compounds:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for purifying fluorinated compounds.[3] The use of columns with fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can offer different selectivity compared to traditional C8 and C18 columns and may improve the separation of halogenated compounds.[3][4][5]

  • Column Chromatography: This is a fundamental technique for separating reaction mixtures. However, for basic fluorinated compounds like quinolines, care must be taken to avoid decomposition on acidic silica gel. Using a neutral stationary phase like alumina or deactivating silica gel with a base is recommended.[3]

  • Hydrophilic Interaction Chromatography (HILIC): For highly polar, water-soluble fluorinated compounds, HILIC is often a more suitable choice than reverse-phase chromatography.[6]

Q3: How can I improve the separation of my fluorinated compound from non-fluorinated impurities?

A3: Leveraging the unique properties of fluorinated compounds is key. "Fluorous-fluorous" interactions can be exploited using specialized fluorinated stationary phases in chromatography.[2][5] These phases can selectively retain fluorinated molecules, allowing for their separation from non-fluorinated counterparts. Additionally, fluorous affinity purification, which uses a fluorous tag on the target molecule and a fluorinated adsorbent, offers a highly selective method for separating fluorinated compounds from a complex mixture.[7]

Q4: Are there specific safety considerations when handling and purifying volatile fluorinated compounds?

A4: Yes, the primary challenges with volatile fluorinated compounds are their low boiling points and high vapor pressures, which can lead to significant sample loss and exposure risks.[8] It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment. When performing distillations, careful temperature and pressure control is necessary to avoid rapid boiling and potential system over-pressurization.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of fluorinated aromatic compounds in a question-and-answer format.

Chromatographic Challenges
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation in Reversed-Phase HPLC Inappropriate stationary phase.Switch to a stationary phase with different selectivity. For fluorinated compounds, a pentafluorophenyl (PFP) or other fluorinated phase can offer unique retention mechanisms and improved separation.[9][10]
Suboptimal mobile phase.Optimize the mobile phase composition by varying the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH. The addition of a small amount of an ion-pairing agent or a modifier like trifluoroethanol (TFE) can also be beneficial.[9]
Gradient not optimized.Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.[9]
Severe Peak Tailing in HPLC Strong interaction with acidic silanol groups on the silica surface, especially for basic compounds.Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to block active sites. Use an end-capped or amine-functionalized column.[11]
Product Not Eluting from the Column The product is too polar for the mobile phase.Gradually increase the polarity of the mobile phase. If using normal phase, add a more polar solvent like methanol.[11]
Low or No Recovery from the Column The highly polar fluorinated compound is irreversibly adsorbing to the stationary phase.Switch to a different stationary phase (e.g., alumina or a bonded phase with different characteristics).[1]
The compound is degrading on the column.Test for stability on silica gel. Consider using a less acidic stationary phase like Florisil or alumina.[6]
Crystallization Challenges
Problem Potential Cause(s) Suggested Solution(s)
Compound Oils Out Instead of Crystallizing The compound is melting in the hot solvent.Use a solvent with a lower boiling point.[3]
The solvent has too high a solvating power.Use a two-solvent system where the compound has high solubility in one and low solubility in the other.[3]
No Crystal Formation Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration.[1][3]
The compound is too soluble in the chosen solvent.Add an anti-solvent (a solvent in which the compound is insoluble). Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.[1][3]
Low Recovery After Crystallization The product has significant solubility in the chosen solvent.Cool the solution slowly to a lower temperature. Use a minimal amount of solvent for dissolution.[11]
Impurities Inhibit Crystal Formation Co-crystallization of impurities or inhibition of lattice formation.Pre-purify the crude material by another method (e.g., flash chromatography) to remove major impurities.[11]
Distillation Challenges
Problem Potential Cause(s) Suggested Solution(s)
Decomposition Upon Heating The boiling point of the compound is too high at atmospheric pressure.Use a reduced pressure (vacuum) distillation to lower the boiling point.[12]
Formation of an Azeotrope The fluorinated compound forms a constant boiling mixture with a solvent or impurity.Intentionally add an additional solvent to disrupt the azeotrope.[12]
Broad Boiling Point Range The presence of multiple components with close boiling points.Use fractional distillation with a column that has a high number of theoretical plates for better separation.

Experimental Workflows & Diagrams

General Purification Strategy

A logical workflow is crucial for efficiently purifying a novel fluorinated aromatic compound. The following diagram outlines a typical decision-making process.

Purification_Workflow Purification Strategy for Fluorinated Aromatic Compounds Start Crude Product Purity_Check Initial Purity Assessment (TLC, LC-MS, NMR) Start->Purity_Check High_Purity High Purity? Purity_Check->High_Purity Purification_Method Select Purification Method High_Purity->Purification_Method No Pure_Product Pure Product High_Purity->Pure_Product Yes Liquid_Liquid Liquid-Liquid Extraction Purification_Method->Liquid_Liquid Gross Impurity Removal Chromatography Chromatography Purification_Method->Chromatography Complex Mixtures Crystallization Crystallization Purification_Method->Crystallization Solid Product Distillation Distillation Purification_Method->Distillation Volatile Liquid Liquid_Liquid->Chromatography Final_Purity Final Purity Assessment Chromatography->Final_Purity Crystallization->Final_Purity Distillation->Final_Purity Final_Purity->Pure_Product Purity > 98% Repurify Repurify or Choose Orthogonal Method Final_Purity->Repurify Purity < 98% Repurify->Purification_Method

Caption: A generalized workflow for the purification of fluorinated aromatic compounds.

Detailed Protocol: Flash Column Chromatography of a Basic Fluorinated Aromatic

This protocol is designed for the purification of a moderately polar, basic fluorinated aromatic compound that may be sensitive to acidic silica gel.

  • Stationary Phase Selection and Preparation:

    • Choose neutral alumina or deactivate silica gel to prevent compound decomposition.[3]

    • To deactivate silica gel, prepare a slurry with the initial eluent containing a small amount of a volatile base (e.g., 0.1-1% triethylamine).[3]

  • Solvent System Selection:

    • Use thin-layer chromatography (TLC) to identify an appropriate solvent system that provides good separation between the target compound and impurities. Aim for a target Rf value of approximately 0.3.[3] A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Properly pack the column with the chosen stationary phase and eluent, ensuring there are no air bubbles or cracks.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger, compatible solvent.

    • For compounds with low solubility in the mobile phase, opt for dry loading. Dissolve the sample, adsorb it onto a small amount of silica gel, and carefully load the dried material onto the top of the column.[6]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Gradually increase the polarity of the eluent to elute the desired compound.[6]

    • Collect fractions and monitor the elution using TLC.[9]

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[9]

Purity Assessment

The purity of the final fluorinated aromatic compound should be rigorously assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are invaluable for structural confirmation and purity assessment. The absence of impurity signals in the NMR spectra is a strong indicator of high purity.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and confirms its molecular weight.[13]

  • Gas Chromatography (GC): For volatile fluorinated compounds, GC can be used to determine purity. Derivatization to a more volatile species like trimethylfluorosilane may be necessary for some compounds.[14]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Aromatic Compounds.
  • Benchchem. (n.d.). challenges in the purification of fluorinated compounds.
  • Benchchem. (n.d.). Technical Support Center: Navigating the Challenges of Purifying Polar Fluorinated Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Amine Compounds.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Quinazoline Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Quinoline Compounds.
  • SiliCycle. (n.d.). Working with fluorinated silica phases.
  • Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • University of Rochester. (n.d.). How To: Purify by Distillation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
  • LGC, Biosearch Technologies. (n.d.). Fluorous Affinity Purification of Oligonucleotides.
  • Benchchem. (n.d.). Technical Support Center: Purification of Volatile Fluorinated Compounds.

Sources

Technical Support Center: Buchwald-Hartwig Amination with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the palladium-catalyzed C-N cross-coupling of sterically hindered amines. The increased steric bulk around the nitrogen atom presents unique challenges, often leading to low yields or complete reaction failure. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve successful outcomes in your experiments.

Troubleshooting Guide: Overcoming Common Hurdles

Sterically demanding couplings require careful optimization of multiple reaction parameters. Below is a systematic guide to diagnosing and solving common issues.

Quick Reference Troubleshooting Table
Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inefficient catalyst/ligand system. 2. Suboptimal base selection. 3. Poor solvent choice or reagent solubility. 4. Reaction temperature too low.1. Switch to a more active precatalyst (G3/G4) and a bulkier ligand (e.g., BrettPhos, RuPhos, Josiphos). 2. Use a stronger, non-nucleophilic base (e.g., LHMDS, NaOtBu). For sensitive substrates, try weaker bases like K₃PO₄ with a highly active ligand. 3. Screen solvents like toluene, dioxane, or t-BuOH. 4. Increase temperature incrementally (e.g., 80-110 °C).
Significant Hydrodehalogenation 1. β-hydride elimination is competing with reductive elimination. 2. Catalyst system is not promoting C-N bond formation efficiently.1. Employ bulky, electron-rich phosphine ligands to favor reductive elimination.[1] 2. Optimize the base and solvent combination.[1]
Reaction Stalls 1. Catalyst deactivation. 2. Poor reagent solubility at reaction temperature. 3. Inhibitory effects from starting materials or byproducts.1. Switch to a more stable precatalyst (G3 or G4). 2. Screen alternative solvents. 3. Consider using an iodide scavenger if an aryl iodide is the electrophile.
Substrate Decomposition 1. Base is too strong for the functional groups present. 2. Reaction temperature is too high.1. Switch to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[1] 2. Attempt the reaction at a lower temperature.[1]
In-Depth Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing your Buchwald-Hartwig amination reaction.

G cluster_start Start cluster_catalyst Catalyst & Ligand System cluster_base Base Selection cluster_conditions Reaction Conditions cluster_end Outcome start Low Yield with Sterically Hindered Amine catalyst_q Is your catalyst system optimized for hindered substrates? start->catalyst_q catalyst_sol Screen Precatalysts & Ligands: - G3/G4 Precatalysts - Bulky Biarylphosphine Ligands (e.g., BrettPhos, RuPhos) - Josiphos Ligands catalyst_q->catalyst_sol No base_q Is the base appropriate for your substrate's electronics and sterics? catalyst_q->base_q Yes catalyst_sol->base_q base_sol Screen Bases: - Strong: NaOtBu, LHMDS - Weaker (for sensitive substrates): K₃PO₄, Cs₂CO₃ base_q->base_sol No conditions_q Are the reaction conditions (solvent, temp.) optimal? base_q->conditions_q Yes base_sol->conditions_q conditions_sol Optimize Conditions: - Screen Solvents (Toluene, Dioxane) - Increase Temperature (80-110 °C) conditions_q->conditions_sol No end_success Improved Yield conditions_q->end_success Yes conditions_sol->end_success end_fail Persistent Low Yield (Re-evaluate Substrate)

Caption: A systematic workflow for troubleshooting Buchwald-Hartwig aminations.

Problem: My reaction shows low to no conversion with a sterically hindered secondary amine and an aryl chloride.

This is a classic challenge in Buchwald-Hartwig amination. The combination of a bulky nucleophile and a less reactive electrophile (aryl chlorides are less reactive than bromides or iodides) often requires a highly active catalyst system and carefully optimized conditions.[2]

Why it happens:

  • Slow Oxidative Addition: The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step and is significantly slower for chlorides compared to bromides or iodides.

  • Steric Hindrance: The bulky nature of both the amine and potentially the aryl halide can hinder the approach of the amine to the palladium center and slow down the crucial reductive elimination step that forms the C-N bond.

  • Catalyst Inactivity: First and second-generation catalyst systems may not be active enough to overcome the high activation barriers associated with these challenging substrates.

What to try:

  • Upgrade your Catalyst System:

    • Precatalyst: Switch from older Pd sources like Pd(OAc)₂ or Pd₂(dba)₃ to a modern palladium precatalyst. Third-generation (G3) and fourth-generation (G4) Buchwald precatalysts are designed for high activity and stability, ensuring the efficient generation of the active monoligated Pd(0) species.[3][4] G4 precatalysts offer the additional benefit of producing a more benign N-methylcarbazole byproduct, which can simplify purification.[4][5]

    • Ligand Selection: The choice of ligand is critical. For sterically hindered substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[6][7] Consider screening ligands such as:

      • BrettPhos: Excellent for coupling primary amines.[8]

      • RuPhos: A robust and versatile ligand for a wide range of aminations.[5]

      • Josiphos Ligands: Ferrocene-based ligands that have shown high activity, particularly for hindered substrates.[9]

  • Re-evaluate Your Base:

    • A strong, non-nucleophilic base is often required to facilitate the deprotonation of the amine complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1]

    • For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but they typically require a more active catalyst system and higher reaction temperatures to be effective.[1]

  • Optimize Reaction Conditions:

    • Solvent: Toluene and 1,4-dioxane are common and effective solvents.[1] The choice of solvent can influence the solubility of the base and other reagents, which can impact the reaction rate.

    • Temperature: Reactions involving aryl chlorides often require higher temperatures (e.g., 80-110 °C) to drive the oxidative addition step.[1][10]

Problem: I am observing a significant amount of hydrodehalogenation of my aryl halide.

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired amination.[6]

Why it happens: This side reaction arises from a competing pathway in the catalytic cycle. Instead of reductive elimination to form the C-N bond, the palladium-amide intermediate can undergo β-hydride elimination (if the amide has a β-hydrogen), which ultimately leads to the hydrodehalogenated arene and an imine.[6]

What to try:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is the most critical factor in suppressing hydrodehalogenation.[1] These ligands sterically favor the reductive elimination pathway over β-hydride elimination.

  • Base and Solvent Optimization: Carefully tuning the base and solvent combination can also minimize this side reaction.[1] There is no universal solution, so screening may be necessary.

  • Consider a Bimetallic System: Recent research has shown that a bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles can selectively promote the amination pathway by preventing the formation of palladium-hydride species that lead to hydrodehalogenation.[11]

Detailed Experimental Protocol

This protocol provides a general starting point for the amination of a sterically hindered amine with an aryl halide using a G3/G4 precatalyst. Note: This is a general procedure and requires optimization for specific substrates.[5]

Materials:

  • Aryl halide (1.0 equiv)

  • Sterically hindered amine (1.2 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • RuPhos Pd G3 or G4 precatalyst (1-2 mol%)

  • Anhydrous toluene or dioxane

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • Preparation: In a glovebox, add the aryl halide, amine, sodium tert-butoxide, and the palladium precatalyst to the reaction vessel.

  • Inert Atmosphere: If not using a glovebox, seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the practical difference between G2, G3, and G4 Buchwald precatalysts?

A: The evolution of Buchwald precatalysts has focused on improving stability, activity, and ease of use.

  • G2 Precatalysts: Improved upon G1 by using a biphenyl-based ligand, allowing for activation at room temperature with weaker bases.

  • G3 Precatalysts: Replaced the chloride ligand with a non-coordinating methanesulfonate (mesylate) ligand. This enhances solubility and stability and allows for the use of even bulkier phosphine ligands.[3][4]

  • G4 Precatalysts: Feature an N-methylated aminobiphenyl backbone. This modification results in the formation of N-methylcarbazole as a byproduct, which is often less intrusive in purification compared to the carbazole generated from G2 and G3 precatalysts.[4][5] G4 precatalysts also tend to have higher solubility.[4]

For challenging couplings with sterically hindered amines, G3 and G4 precatalysts are generally the preferred choice due to their higher activity and broader ligand compatibility.[4][12]

Q2: How do I select the best ligand for my specific hindered amine?

A: Ligand selection is often empirical, but some general guidelines apply. The ideal ligand promotes the rapid oxidative addition and reductive elimination steps while minimizing side reactions.

  • Steric Bulk: For hindered substrates, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[6][7] Their size facilitates the formation of the active 14-electron monoligated Pd(0) species and promotes the final reductive elimination step.

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition.

  • Screening: The most effective approach is often to screen a small panel of ligands. Many challenging couplings are successful with ligands from the Buchwald (biaryl phosphines) or Hartwig (ferrocene-based, e.g., Josiphos) families.[6]

Q3: When should I use a strong alkoxide base versus a weaker carbonate or phosphate base?

A: The choice of base is a balance between reactivity and substrate stability.

  • Strong Alkoxide Bases (e.g., NaOtBu, LHMDS): These are the most common and often most effective bases, especially for less reactive coupling partners like aryl chlorides or electron-rich amines.[10] Their high basicity facilitates the deprotonation of the amine bound to the palladium complex. However, they can cause decomposition of substrates with sensitive functional groups (e.g., esters, nitro groups).[1][8]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are the preferred choice when dealing with base-sensitive substrates.[1] To achieve good yields with these weaker bases, a highly active catalyst system (e.g., a G3/G4 precatalyst with a bulky ligand) and often higher reaction temperatures are necessary.[1]

Q4: Is a glovebox absolutely necessary for setting up these reactions?

A: While a glovebox is ideal for ensuring an inert atmosphere, these reactions can be successfully set up using standard Schlenk techniques. Modern precatalysts (G3/G4) are air- and moisture-stable solids, making them easier to handle than older, more sensitive palladium sources.[3][4] The key is to rigorously exclude oxygen during the reaction, as it can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation. Ensure your solvents are anhydrous and properly degassed, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Visualizing the Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. The key is to facilitate the productive cycle while minimizing off-cycle reactions.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex + Ar-X Oxidative Addition amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ oa_complex->amine_complex + R₂NH amide_complex L-Pd(II)(Ar)(NR₂) amine_complex->amide_complex - HX (Base) amide_complex:e->pd0:w Catalyst Regeneration product Ar-NR₂ (Product) amide_complex->product Reductive Elimination side_reaction Side Reactions (e.g., Hydrodehalogenation) amide_complex:e->side_reaction:w β-Hydride Elimination

Sources

stability of 3-Fluoro-5-methoxybenzonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-5-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during experimental work?

A1: The two primary functional groups susceptible to degradation under acidic or basic conditions are the nitrile (-CN) and the methoxy (-OCH₃) groups.

  • Nitrile Group: Can undergo hydrolysis to form a primary amide (3-fluoro-5-methoxybenzamide) and subsequently a carboxylic acid (3-fluoro-5-methoxybenzoic acid).[1][2][3] This is a common reaction for nitriles and can be catalyzed by both acids and bases.[4][5][6]

  • Methoxy Group: Aryl ethers are generally stable, but under harsh acidic conditions, the ether linkage can be cleaved to yield a phenol (3-fluoro-5-hydroxybenzonitrile).[7][8][9][10][11][12][13] Basic conditions are typically not strong enough to cleave the aryl ether bond.[8][12]

Q2: Under what specific acidic conditions should I be concerned about degradation?

A2: Degradation under acidic conditions is primarily focused on the hydrolysis of the nitrile group. While aryl ether cleavage is possible, it generally requires more forcing conditions.

  • Nitrile Hydrolysis: Heating the compound in the presence of a dilute mineral acid (e.g., HCl, H₂SO₄) will facilitate hydrolysis to the carboxylic acid.[3][14] The reaction proceeds through an initial protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon for nucleophilic attack by water.[2][4][5][15]

  • Ether Cleavage: Cleavage of the methoxy group typically requires strong acids like HBr or HI at elevated temperatures.[7][11] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.[7][9][10][11] Given the stability of the aromatic ring, this is less of a concern under standard aqueous acidic conditions used for nitrile hydrolysis.

Q3: How does this compound behave under basic conditions?

A3: Under basic conditions, the primary concern is the hydrolysis of the nitrile group.

  • Nitrile Hydrolysis: Heating with an aqueous base (e.g., NaOH, KOH) will hydrolyze the nitrile.[3][16][17][18] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[4][5][17] Depending on the reaction conditions (temperature, concentration of base, reaction time), the reaction can sometimes be stopped at the intermediate amide stage.[4] However, vigorous conditions will typically lead to the formation of the carboxylate salt.[4]

  • Ether Stability: The methoxy group is generally stable under basic conditions. Aryl ether cleavage by bases is not a common reaction pathway.[8][12]

Q4: How do the fluoro and methoxy substituents influence the stability of the nitrile group?

A4: The electronic properties of the fluoro and methoxy groups have opposing effects on the reactivity of the nitrile group.

  • Fluorine: As a moderately electron-withdrawing group through induction, the fluorine atom can slightly increase the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack. The presence of a meta-fluoro substituent has been shown to have a slight stabilizing effect on C-CN bond activation products in certain organometallic reactions.[19][20]

  • Methoxy Group: The methoxy group is an electron-donating group through resonance.[21][22] This donation of electron density to the aromatic ring can slightly decrease the electrophilicity of the nitrile carbon, potentially slowing down the rate of hydrolysis compared to unsubstituted benzonitrile.

The net effect of these two substituents on the rate of hydrolysis is not readily predictable without experimental data, but it is an important consideration when designing reaction conditions.

Troubleshooting Guide

Issue 1: My reaction is showing incomplete conversion or the formation of an unexpected intermediate.

Possible Cause: The reaction conditions (temperature, time, reagent concentration) may be insufficient for complete hydrolysis of the nitrile to the carboxylic acid, potentially leading to the isolation of the amide intermediate.

Troubleshooting Steps:

  • Reaction Monitoring: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reaction. This will help you distinguish between the starting material, the amide intermediate, and the final carboxylic acid product.

  • Increase Reaction Vigor: If the amide is the major product, consider increasing the reaction temperature, extending the reaction time, or using a higher concentration of the acid or base to drive the reaction to completion.[4]

  • Characterize the Intermediate: If an unknown intermediate is observed, isolate and characterize it using techniques such as NMR, IR, and mass spectrometry to confirm if it is the expected amide or another byproduct.

Issue 2: I am observing a loss of the methoxy group in my product under acidic conditions.

Possible Cause: The acidic conditions are too harsh, leading to the cleavage of the aryl ether bond.

Troubleshooting Steps:

  • Modify Acidic Conditions:

    • Acid Choice: Avoid using strong hydrohalic acids like HBr and HI, especially at high temperatures, if you wish to preserve the methoxy group.[7][11] Opt for non-nucleophilic acids like sulfuric acid or phosphoric acid for nitrile hydrolysis.

    • Temperature Control: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate for nitrile hydrolysis.

    • Concentration: Use the minimum concentration of acid necessary to catalyze the hydrolysis.

  • Alternative Hydrolysis Methods: Consider using enzymatic hydrolysis or other milder methods if acid-catalyzed hydrolysis proves to be too harsh for your substrate.

Issue 3: The reaction under basic conditions is sluggish or incomplete.

Possible Cause: The combination of the electron-donating methoxy group and the reaction conditions may not be sufficient to overcome the activation energy for nitrile hydrolysis.

Troubleshooting Steps:

  • Increase Temperature: Gently heating the reaction mixture under reflux is a common practice to accelerate the rate of basic nitrile hydrolysis.[3][18]

  • Solvent Choice: The addition of a co-solvent like ethanol or methanol can sometimes improve the solubility of the starting material and facilitate the reaction.[6]

  • Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst can be employed to increase the rate of reaction between the aqueous hydroxide and the organic substrate.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability

This protocol provides a general framework for assessing the stability of this compound under specific acidic or basic conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in an appropriate organic solvent (e.g., acetonitrile, methanol).

  • Reaction Setup:

    • Acidic Conditions: In a reaction vessel, combine a known volume of the stock solution with the desired aqueous acidic solution (e.g., 1M HCl).

    • Basic Conditions: In a separate reaction vessel, combine a known volume of the stock solution with the desired aqueous basic solution (e.g., 1M NaOH).

  • Incubation: Maintain the reaction mixtures at a constant, controlled temperature.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis: Neutralize the aliquot and analyze it by a suitable analytical method, such as HPLC, to quantify the remaining amount of this compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

A well-developed HPLC method is crucial for accurately monitoring the stability of your compound.

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the parent compound and potential degradation products have significant absorbance
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a starting point, and the method should be validated for your specific application to ensure it can separate the parent compound from all potential degradation products.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

Acidic Degradation Pathway start This compound amide 3-Fluoro-5-methoxybenzamide start->amide H₃O⁺, Δ (Mild Conditions) phenol 3-Fluoro-5-hydroxybenzonitrile start->phenol Strong Acid (e.g., HBr, HI), Δ (Harsh Conditions) acid 3-Fluoro-5-methoxybenzoic acid amide->acid H₃O⁺, Δ

Caption: Potential degradation of this compound under acidic conditions.

Basic Degradation Pathway start This compound amide 3-Fluoro-5-methoxybenzamide start->amide ⁻OH, H₂O, Δ (Milder Conditions) carboxylate 3-Fluoro-5-methoxybenzoate amide->carboxylate ⁻OH, H₂O, Δ

Caption: Potential degradation of this compound under basic conditions.

References

  • Pearson. (n.d.). The mechanism for acidic hydrolysis of a nitrile resembles the ba... Study Prep in Pearson+. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment. (n.d.). Retrieved from [Link]

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Retrieved from [Link]

  • THE CLEAVAGE OF ETHERS. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chegg. (2021). Solved 72 BASIC HYDROLYSIS OF BENZONITRILE o CN NH ОН 1. aq. Retrieved from [Link]

  • YouTube. (2023). The mechanism of acid catalyzed hydrolysis of benzonitrile involves. Retrieved from [Link]

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Technical Support Center: Purification of Synthetic Benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzonitrile synthesis and purification. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to byproduct removal during and after the synthesis of benzonitrile. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude benzonitrile, and where do they come from?

A1: The profile of impurities in your benzonitrile sample is intrinsically linked to the synthetic route employed. Understanding the origin of these byproducts is the first step in designing an effective purification strategy.

  • From Toluene Ammoxidation: This is a major industrial method where toluene reacts with ammonia and oxygen.[1][2] Common impurities include unreacted toluene and oxidation byproducts like benzoic acid .

  • From Dehydration of Benzamide: When benzamide is dehydrated using agents like P₂O₅ or SOCl₂, the primary impurity is often unreacted benzamide .[2][3] If the reaction is incomplete or if moisture is present, this can be a significant contaminant.

  • From the Sandmeyer Reaction (via Diazonium Salt): This classic route involves reacting a benzenediazonium salt with a cyanide source.[4] Potential byproducts are more varied and can include phenol (from reaction with water), phenyl isocyanide (isonitrile), and unreacted starting materials.[4]

  • General Hydrolysis Products: Benzonitrile can undergo hydrolysis under either acidic or basic conditions, especially in the presence of water at elevated temperatures during workup.[5][6][7] This leads to the formation of benzamide as an intermediate and ultimately benzoic acid as the final hydrolysis product.[8][9][10]

Q2: My crude benzonitrile has a noticeable yellow tint. What causes this discoloration and how can I remove it?

A2: A yellow to brownish color in crude benzonitrile typically indicates the presence of polymeric or highly conjugated impurities. These can form from minor side reactions, especially at elevated temperatures. While often present in trace amounts, they are highly chromophoric.

Troubleshooting Protocol:

  • Initial Diagnosis: The color itself is the primary indicator. These impurities may not always be easily detectable by standard GC or HPLC methods if they are non-volatile or polymeric.

  • Decolorization: Treatment with activated carbon is an effective method.

    • Add 1-2% (w/w) of activated carbon to your crude benzonitrile.

    • Stir the slurry at room temperature for 30-60 minutes.

    • Filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the carbon.

  • Validation: The visual disappearance of the color is the main confirmation. Follow this with distillation to separate the benzonitrile from any residual non-volatile impurities.

Troubleshooting Guides: Specific Impurity Removal

Problem 1: GC/MS analysis shows the presence of benzoic acid in my final product.

This is a common issue, often arising from unintentional hydrolysis of the nitrile group during synthesis or workup.[5][7]

Causality:

Benzoic acid is acidic due to the carboxylic acid proton. Benzonitrile is a neutral organic compound. This difference in chemical reactivity is the key to their separation. We can exploit this by converting the acidic benzoic acid into its water-soluble salt (sodium benzoate) using a basic wash, a process known as liquid-liquid extraction.[11]

Purification Workflow: Acid-Base Extraction

G cluster_0 Liquid-Liquid Extraction Workflow for Benzoic Acid Removal A Crude Benzonitrile (dissolved in an immiscible organic solvent, e.g., Ether or DCM) B Add to Separatory Funnel A->B C Wash with 5% aq. Sodium Bicarbonate or 5% aq. Sodium Hydroxide Solution B->C D Shake & Vent Funnel C->D E Allow Layers to Separate D->E F Organic Layer: Benzonitrile in Solvent E->F Top or Bottom Layer (depends on solvent density) G Aqueous Layer: Sodium Benzoate (Water Soluble) E->G Opposite Layer I Repeat Wash (1-2x) F->I Return to Funnel J Wash Organic Layer with Brine F->J After final wash H Drain Aqueous Layer G->H I->C Re-extract K Dry Organic Layer (e.g., with MgSO₄ or Na₂SO₄) J->K L Filter to remove drying agent K->L M Evaporate Solvent L->M N Pure Benzonitrile M->N

Caption: Workflow for removing acidic impurities via extraction.

Detailed Protocol: Liquid-Liquid Extraction
  • Dissolve the crude benzonitrile in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at a concentration of approximately 10-20% w/v.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 5-10% aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[10]

  • Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Allow the layers to separate completely. The aqueous layer contains the deprotonated benzoic acid (sodium benzoate), while the organic layer retains the benzonitrile.

  • Drain the lower aqueous layer.

  • Repeat the wash (steps 3-6) one or two more times to ensure complete removal.

  • Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.

  • Drain the brine and transfer the organic layer to a flask. Dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield purified benzonitrile.

Problem 2: My product is contaminated with unreacted starting material (e.g., Toluene or Benzamide).

These are neutral impurities, so they cannot be removed by acid-base extraction. The most effective method relies on differences in physical properties, specifically boiling points.

Causality:

Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[12][13] Components with lower boiling points vaporize more readily and travel further up the distillation column, allowing for their separation from higher-boiling components.[14][15] This technique is ideal when boiling points differ, even by a small margin.

Data Presentation: Physical Properties of Benzonitrile and Common Byproducts
CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 1 atmSolubility in Water
Benzonitrile 103.12191Slightly soluble[2]
Toluene92.14111Insoluble[16]
Benzamide121.14290Sparingly soluble
Benzoic Acid122.12250Slightly soluble[10]

Data compiled from various sources.

Troubleshooting Logic: When to Use Fractional Distillation

G cluster_distillation Purification Strategy start Crude Benzonitrile Sample check_bp Do major impurities have boiling points differing by < 70°C from Benzonitrile (191°C)? start->check_bp frac_dist Use Fractional Distillation (e.g., for Toluene removal) check_bp->frac_dist Yes (e.g., Toluene, BP 111°C) vac_dist Use Vacuum Distillation (for high-boiling impurities like Benzamide) check_bp->vac_dist No (e.g., Benzamide, BP 290°C) Impurity is less volatile other_methods Consider other methods: - Recrystallization (if solid) - Chromatography check_bp->other_methods No BP is very close or azeotrope forms simple_dist Simple Distillation may suffice (for large BP differences) vac_dist->simple_dist Or

Caption: Decision tree for choosing a distillation method.

Detailed Protocol: Fractional Distillation for Toluene Removal
  • Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charge the Flask: Add the crude benzonitrile mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Fraction 1 (Toluene): As the mixture heats, a vapor ring will rise up the column. The temperature at the distillation head will plateau around the boiling point of the most volatile component, toluene (~111°C). Collect this fraction in the first receiving flask until the temperature begins to rise again.

    • Intermediate Fraction: As the toluene is removed, the temperature will rise. There may be an intermediate fraction containing a mixture of toluene and benzonitrile. It is best to collect this in a separate flask.

    • Fraction 2 (Benzonitrile): The temperature will then stabilize at the boiling point of benzonitrile (~191°C). Change to a clean receiving flask to collect the pure product.[4]

  • Shutdown: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues.

Note on Benzamide: Since benzamide has a much higher boiling point (290°C), a simple distillation under vacuum is more appropriate. The vacuum lowers the boiling point of benzonitrile, allowing it to distill over while leaving the non-volatile benzamide behind. A common procedure is to distill under reduced pressure (e.g., 69°C at 10 mmHg).[17][18]

Problem 3: How do I remove isonitrile and amine byproducts?

Isonitriles (carbylamines) and residual amines can sometimes form, particularly in syntheses involving cyanide salts or amine precursors. They often have strong, unpleasant odors.

Causality:

Isonitriles can be hydrolyzed by strong acid, and amines are basic. These properties allow for their removal with a simple acid wash.[17][18]

Detailed Protocol: Acid Wash
  • Follow the same general liquid-liquid extraction procedure outlined in Problem 1 .

  • Instead of a basic solution, wash the organic solution of crude benzonitrile with a 5-10% aqueous solution of hydrochloric acid (HCl).[17]

  • The amine will be protonated to form a water-soluble ammonium salt, and the isonitrile will be hydrolyzed.

  • Separate the aqueous layer.

  • Follow up with a wash using 5% aqueous sodium bicarbonate to neutralize any remaining acid, then a final brine wash before drying and solvent removal.

Analytical Validation

Q3: How do I confirm the purity of my final benzonitrile product?

A3: Visual inspection and odor are not sufficient. You must use analytical techniques to confirm purity and quantify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating benzonitrile from non-volatile impurities like benzoic acid and benzamide. A reverse-phase C18 column is typically effective.[16][19][20]

  • Gas Chromatography (GC): The method of choice for volatile impurities like toluene. It provides excellent resolution and, when coupled with a Mass Spectrometry (MS) detector (GC-MS), allows for definitive identification of impurities.[19][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your benzonitrile and detect impurities if they are present at levels typically >1%.[]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic nitrile peak (~2230 cm⁻¹) and the absence of impurities with distinct functional groups, such as the broad O-H stretch of a carboxylic acid (~3000 cm⁻¹) or the C=O stretch of an amide or acid (~1700 cm⁻¹).[]

By combining the appropriate purification strategy with robust analytical validation, you can confidently produce high-purity benzonitrile for your research and development needs.

References
  • Allen, C. F. H. "How would you convert the following into benzoic acid? Benzonitrile." Toppr. Available at: [Link]

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  • SIELC Technologies. "HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column." SIELC Technologies. Available at: [Link]

  • Ataman Kimya. "BENZONITRILE." Ataman Kimya. Available at: [Link]

  • Brainly.in. "Write reaction showing conversion ofBenzonitrile into benzoic acid." Brainly.in. (2020-08-01). Available at: [Link]

  • SIELC Technologies. "HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns." SIELC Technologies. Available at: [Link]

  • McKeever, C. H., & Nemec, J. W. (1956). U.S. Patent No. 2,770,641. Washington, DC: U.S. Patent and Trademark Office.
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Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of benzonitriles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into benzonitrile scaffolds. The introduction of fluorine can significantly alter the physicochemical and biological properties of a molecule, making it a crucial strategy in medicinal and agricultural chemistry. However, the unique reactivity of fluorine-containing reagents presents distinct challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets efficiently and safely.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the fluorination of benzonitriles, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Benzonitrile Starting Material

Question: I am not observing any significant consumption of my benzonitrile starting material. What are the possible reasons for this low reactivity?

Answer: Low or no conversion in the fluorination of benzonitriles can stem from several factors related to the catalyst

Technical Support Center: Overcoming Poor Reagent Solubility in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing one of the most persistent challenges in modern organic synthesis: the poor solubility of reagents in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles in their daily work. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding reagent solubility in cross-coupling reactions.

Q1: Why is reagent solubility so critical for the success of a cross-coupling reaction?

A1: The success of a cross-coupling reaction hinges on the efficient interaction of all components in the reaction mixture: the electrophile, the nucleophile, the catalyst, and the base.[1][2] Poor solubility of any of these reagents can lead to a number of problems, including slow or incomplete reactions, low yields, and the formation of unwanted side products.[3] When a reagent is not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate is limited by the slow diffusion of the dissolved species to the catalyst.

Q2: My starting materials are poorly soluble in common cross-coupling solvents. What is the first thing I should try?

A2: The first and often most effective step is to screen a range of solvents.[3] While traditional ethers like dioxane and THF are common, they may not be the best choice for all substrates.[4] Consider more polar aprotic solvents like DMF, DMAc, or NMP for highly polar or insoluble starting materials.[2][4] For nonpolar substrates, aromatic hydrocarbons such as toluene or xylene can be effective.[1] A solvent screen can quickly identify a medium that better solubilizes all reaction components.

Q3: Can temperature be used to overcome solubility issues?

A3: Yes, increasing the reaction temperature is a common strategy to enhance the solubility of reagents.[5] For most solids, solubility increases with temperature.[5] Running the reaction at a higher temperature can lead to a homogeneous solution and, consequently, a faster reaction rate.[3] However, be mindful of the thermal stability of your substrates, products, and the catalyst system, as higher temperatures can sometimes lead to degradation or side reactions.[6]

Q4: How do ligands influence the solubility of the catalyst?

A4: Ligands play a crucial role in stabilizing and solubilizing the palladium catalyst.[1] The organic substituents on the ligand can be tailored to enhance solubility in specific solvents. For instance, ligands with long alkyl chains or bulky aromatic groups can improve solubility in nonpolar organic solvents. Conversely, ligands functionalized with polar groups can enhance solubility in more polar media. The choice of ligand is critical for both catalytic activity and ensuring the catalyst remains in solution throughout the reaction.[7]

Q5: What are some advanced techniques to consider when standard methods fail?

A5: When conventional approaches are insufficient, several advanced techniques can be employed. These include:

  • Sonication: The use of ultrasound can help to break up solid aggregates and increase the surface area of insoluble reagents, thereby enhancing their dissolution rate.[8][9]

  • Microwave Irradiation: Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to a significant increase in solubility and dramatically reduced reaction times.[10][11]

  • Phase-Transfer Catalysis (PTC): PTCs are particularly useful in biphasic reactions where an ionic reagent (like a base) is in an aqueous phase and the organic substrates are in an organic phase. The PTC facilitates the transfer of the ionic species into the organic phase where the reaction occurs.[12][13]

  • Mechanochemistry (Ball-Milling): For extremely insoluble substrates, solid-state cross-coupling reactions using high-temperature ball-milling can be a powerful, solvent-free alternative.[14]

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to tackling solubility issues.

Problem 1: My aryl halide starting material is sparingly soluble in the chosen solvent.

Possible Causes:

  • Highly crystalline or high molecular weight polyaromatic structure.

  • Mismatch in polarity between the substrate and the solvent.

Troubleshooting Workflow:

A Insoluble Aryl Halide B Solvent Screening A->B Initial Step C Increase Temperature B->C If solubility is still low F Successful Reaction B->F Success D Consider Ligand Modification C->D If thermal degradation is an issue C->F Success E Advanced Techniques D->E If catalyst solubility is also a problem D->F Success E->F Success

Caption: Troubleshooting workflow for an insoluble aryl halide.

Step-by-Step Solutions:

  • Systematic Solvent Screening:

    • Rationale: Different solvents possess varying abilities to disrupt the crystal lattice of a solid and solvate the individual molecules. A systematic screen is the most logical first step.[3][6]

    • Protocol:

      • Set up small-scale solubility tests in a variety of solvents covering a range of polarities (e.g., toluene, 2-MeTHF, dioxane, DMF, NMP).

      • Add a known amount of your aryl halide to a fixed volume of each solvent.

      • Observe solubility at room temperature and then with gentle heating.

      • Select the solvent that provides the best solubility without reacting with your starting materials.

  • Elevated Temperature:

    • Rationale: Increasing the kinetic energy of the solvent molecules can help overcome the intermolecular forces in the solid substrate, leading to increased solubility.[5]

    • Protocol:

      • Once a suitable solvent (or solvent mixture) is identified, gradually increase the reaction temperature.

      • Monitor the reaction progress by TLC or LC-MS to ensure that the increased temperature is not causing degradation of the starting material or product.

      • Be aware that higher temperatures can also accelerate side reactions.[6]

  • Ligand and Catalyst System Optimization:

    • Rationale: The ligand can influence the overall polarity of the palladium complex, affecting its solubility.[7][15] A catalyst that is soluble in the chosen reaction medium is essential.

    • Protocol:

      • If the catalyst appears to be crashing out of the solution, screen different ligands. For nonpolar solvents, consider ligands with bulky alkyl or aryl groups. For more polar solvents, ligands with heteroatoms or polar functional groups may be beneficial.

      • Modern pre-catalysts are often designed for improved solubility and stability.[3]

  • Employ Advanced Techniques:

    • Rationale: When standard methods are insufficient, more specialized techniques can be employed to overcome severe solubility limitations.

    • Protocols:

      • Sonication: Place the reaction vessel in an ultrasonic bath. The cavitation bubbles generated by ultrasound can create localized high pressure and temperature, which can aid in dissolving recalcitrant solids.[8]

      • Microwave Chemistry: Utilize a dedicated microwave reactor. The rapid and efficient heating can often overcome solubility barriers and significantly accelerate the reaction.[10][11]

      • Solid-State Ball-Milling: For otherwise intractable substrates, a high-speed ball mill can be used to perform the reaction in the absence of a solvent.[14] This technique relies on mechanical force to initiate the reaction.

Problem 2: The inorganic base (e.g., K₂CO₃, K₃PO₄) is insoluble in my organic solvent.

Possible Causes:

  • Use of a nonpolar organic solvent (e.g., toluene, THF).

  • Anhydrous reaction conditions.

Troubleshooting Workflow:

A Insoluble Inorganic Base B Add a Polar Co-solvent (e.g., water) A->B Biphasic System D Switch to a Soluble Organic Base A->D Homogeneous System E Increase Stirring Rate A->E Improve Mass Transfer C Use a Phase-Transfer Catalyst (PTC) B->C To enhance transfer F Successful Reaction B->F Success C->F Success D->F Success E->F Success

Caption: Troubleshooting workflow for an insoluble inorganic base.

Step-by-Step Solutions:

  • Introduce a Polar Co-solvent:

    • Rationale: Many inorganic bases are highly soluble in water. Adding a small amount of water to the organic solvent can create a biphasic system where the base is dissolved in the aqueous phase.[1]

    • Protocol:

      • Add water as a co-solvent, typically in a ratio of 10:1 to 2:1 (organic solvent:water).[1]

      • Ensure vigorous stirring to maximize the interfacial area between the two phases, which is where the reaction often occurs.[4][16]

  • Utilize a Phase-Transfer Catalyst (PTC):

    • Rationale: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can transport the anion of the base (e.g., carbonate) from the aqueous phase into the organic phase, where it can participate in the catalytic cycle.[12][13]

    • Protocol:

      • In a biphasic system, add a catalytic amount of a PTC (typically 1-10 mol%).

      • Screen different PTCs to find the most effective one for your specific reaction.

  • Switch to a Soluble Organic Base:

    • Rationale: If a single-phase system is desired, an organic base that is soluble in the reaction solvent can be used.

    • Protocol:

      • Consider using organic bases such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

      • Be aware that the choice of base can significantly impact the reaction outcome, so some optimization may be necessary.[1]

Problem 3: My boronic acid/ester is unstable or poorly soluble.

Possible Causes:

  • Protodeboronation (hydrolysis of the C-B bond) under the reaction conditions.

  • Trimerization of boronic acids to form boroxines.

  • Poor solubility of boronic acid derivatives like trifluoroborates.[1]

Troubleshooting Solutions:

  • Use a More Stable Boronate Ester:

    • Rationale: Pinacol (BPin), neopentyl glycol, or MIDA esters are often more stable towards protodeboronation and can be easier to handle and purify than the corresponding boronic acids.[4]

    • Protocol: Synthesize or purchase the corresponding boronate ester of your nucleophile. MIDA boronates, in particular, are known for their high stability.

  • Anhydrous Conditions:

    • Rationale: If protodeboronation is a significant issue, running the reaction under strictly anhydrous conditions can be beneficial.[1]

    • Protocol:

      • Use anhydrous solvents and reagents.

      • Employ a base that does not require water for activation, such as potassium phosphate (K₃PO₄) or an alkoxide.[4]

  • Solubilizing Additives:

    • Rationale: For certain boronic acid derivatives that are poorly soluble, additives can be used to enhance their concentration in the reaction medium.

    • Protocol:

      • For trifluoroboronates, which can be poorly soluble in organic solvents, a biphasic system or a more polar solvent may be necessary.[1]

      • The use of surfactants can create micelles that encapsulate and solubilize hydrophobic reagents in an aqueous medium.[17][18]

Data Summary: Solvent Properties for Cross-Coupling Reactions
SolventPolarity (Dielectric Constant)Boiling Point (°C)Common Applications & Notes
Toluene 2.4111Good for nonpolar substrates; often used in Suzuki and Buchwald-Hartwig reactions.
1,4-Dioxane 2.2101Traditional solvent for Suzuki coupling, but has toxicity concerns.[4]
Tetrahydrofuran (THF) 7.666Common ether solvent, but its low boiling point limits the reaction temperature.
2-Methyltetrahydrofuran (2-MeTHF) 6.280A greener alternative to THF with a higher boiling point.[4]
Acetonitrile (MeCN) 37.582A polar aprotic solvent, good for more polar substrates.[4][19]
N,N-Dimethylformamide (DMF) 36.7153Highly polar aprotic solvent, excellent for dissolving a wide range of substrates and salts.[2][20]
N,N-Dimethylacetamide (DMAc) 37.8165Similar to DMF, with a higher boiling point.
N-Methyl-2-pyrrolidone (NMP) 32.2202A highly polar solvent with a very high boiling point, useful for difficult reactions requiring high temperatures.
Water 80.1100Used as a co-solvent to dissolve inorganic bases and in "in-water" catalysis with specialized ligands or surfactants.[21][22]

III. Advanced Strategies and Protocols

Protocol: Cross-Coupling in Aqueous Micellar Media

This protocol is particularly useful for highly insoluble organic substrates, offering a "green" chemistry approach.

Rationale: "Designer" surfactants form nanoparticles (micelles) in water. The hydrophobic interior of the micelles acts as a nanoreactor, concentrating the nonpolar substrates and catalyst, while the hydrophilic exterior allows the overall system to be dispersed in water.[17][18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a reaction vessel, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and a surfactant (e.g., TPGS-750-M or Nok, 2 wt %).

    • Add the palladium pre-catalyst (e.g., a palladacycle, ppm levels) and the base (e.g., K₃PO₄, 2.0 equiv).

  • Reaction Setup:

    • Add deionized water as the solvent.

    • Stir the mixture vigorously at room temperature. The mixture will likely appear cloudy or emulsified.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS. These reactions are often complete within a few hours at room temperature.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). The aqueous phase containing the surfactant can often be recycled.

Solubility-Enhancing Tags

For substrates that are part of a larger molecule, such as a peptide or protein, solubility-enhancing tags can be employed. While more common in biochemistry, the principles can be adapted for complex organic molecules.

Concept: A highly soluble peptide or small molecule tag is covalently attached to the insoluble substrate. This new, larger molecule often has significantly improved solubility properties, allowing it to undergo the desired cross-coupling reaction in solution.[23][24][25] The tag can be cleaved off after the reaction.

This guide provides a comprehensive framework for diagnosing and solving solubility issues in cross-coupling reactions. By understanding the underlying principles and systematically applying these troubleshooting strategies, you can significantly improve the success rate of your reactions and unlock new possibilities in your research.

References

  • Reddit discussion on choosing reaction conditions for Suzuki coupling. (2024). r/Chempros. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development - ACS Publications. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025). The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). ResearchGate. [Link]

  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. [Link]

  • Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. (2018). International Journal of Molecular Sciences. [Link]

  • “Designer”-Surfactant-Enabled Cross-Couplings in Water at Room Temperature. (n.d.). PMC - NIH. [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025). ResearchGate. [Link]

  • Microwave-Assisted Solubility Enhancement Techniques: A Review. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. (n.d.). ResearchGate. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). NIH. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC - NIH. [Link]

  • Increasing Protein Yields: Solubility Tagging. (n.d.). LenioBio. [Link]

  • Greener Approaches to Cross-Coupling. (n.d.). Books. [Link]

  • Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. (n.d.). PMC - NIH. [Link]

  • Advances in Cross-Coupling Reactions. (n.d.). MDPI. [Link]

  • Surfactant Assemblies as Nanoreactors for Organic Transformations. (n.d.). Lipshutz Research Group. [Link]

  • Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. (n.d.). Frontiers. [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021). PubMed. [Link]

  • Phase-transfer catalyst. (n.d.). Wikipedia. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2025). ResearchGate. [Link]

  • Fusion Tags Enhance The Solubility Of Expressed Proteins. (n.d.). BiologicsCorp. [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (n.d.). ACS Publications. [Link]

  • An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. (n.d.). OUCI. [Link]

  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. (n.d.). PubMed. [Link]

  • Temperature Effects on Solubility. (2023). Chemistry LibreTexts. [Link]

  • Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? (2012). PubMed. [Link]

  • Ligands and/or Catalysts Used in Coupling Reactions. (Ref. 25). (n.d.). ResearchGate. [Link]

  • Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? (2025). ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. (n.d.). ChemRxiv. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). ResearchGate. [Link]

  • Sonication speeds up dissolution or actually increase solubility? (2019). ResearchGate. [Link]

  • Ultrasound mechanisms and their effect on solid synthesis and processing: a review. (2024). Royal Society of Chemistry. [Link]

  • Microwave-Assisted and Metal-Catalyzed Coupling Reactions. (2025). ResearchGate. [Link]

Sources

preventing decomposition of 3-Fluoro-5-methoxybenzonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this valuable synthetic intermediate during storage. By understanding the inherent chemical properties and potential degradation pathways, you can ensure the long-term integrity and purity of your compound, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound during storage?

The primary driver of degradation for this compound is hydrolysis of the nitrile group.[1] This reaction is catalyzed by the presence of moisture, particularly under acidic or basic conditions, and results in the formation of 3-fluoro-5-methoxybenzoic acid. Additionally, exposure to high temperatures and certain wavelengths of light can potentially contribute to decomposition, although hydrolysis remains the most immediate concern under typical laboratory storage conditions. The presence of incompatible materials can also accelerate degradation.

Q2: What are the ideal storage conditions for this compound?

To maintain the stability and purity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area. The material safety data sheet (MSDS) for this compound explicitly advises to "Avoid moisture". The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool place.Lower temperatures slow down the rate of potential chemical reactions, including hydrolysis and other degradation pathways.
Atmosphere Store in a tightly closed container.Prevents the ingress of atmospheric moisture, which is the primary catalyst for hydrolysis. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Light Store in a dark place, protected from light.While specific photostability data for this compound is not readily available, aromatic compounds, especially those with activating groups, can be susceptible to photodegradation.
Location Store in a dry and well-ventilated area.A dry environment minimizes the risk of moisture exposure, and good ventilation prevents the buildup of any potential vapors.
Q3: What materials are incompatible with this compound?

To prevent accelerated decomposition, avoid storing this compound with the following classes of chemicals:

  • Acids: Can catalyze the hydrolysis of the nitrile group.

  • Acid chlorides and Acid anhydrides: Can react with any trace moisture to produce acids, which in turn catalyze hydrolysis.

  • Oxidizing agents: Can potentially react with the aromatic ring or the methoxy group.

Troubleshooting Guide

Problem: I suspect my sample of this compound has degraded. What should I do?

If you suspect degradation, a systematic approach involving visual inspection and analytical testing is necessary.

Step 1: Visual Inspection

Examine the physical appearance of your sample. While this compound is a solid, any change in color, consistency (e.g., clumping, signs of moisture), or odor could indicate degradation.

Step 2: Analytical Purity Assessment

A definitive assessment of purity requires analytical instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary hydrolysis product, 3-fluoro-5-methoxybenzoic acid.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column is a common choice for the separation of aromatic compounds.[2] For enhanced separation of aromatic compounds, a Phenyl-Hexyl column can also be effective due to π-π interactions.[3]

Mobile Phase and Gradient:

  • A common mobile phase for aromatic nitriles is a mixture of acetonitrile and water, often with a small amount of acid like sulfuric acid or formic acid to improve peak shape.[4]

  • A gradient elution may be necessary to separate the parent compound from its more polar degradation product.

Example HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of your this compound sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results:

  • The pure this compound will appear as a major peak.

  • The hydrolysis product, 3-fluoro-5-methoxybenzoic acid, being more polar, will have a shorter retention time and will appear as a separate peak. The presence and size of this peak will indicate the extent of degradation.

Visualization of Decomposition and Prevention

Decomposition Pathway: Hydrolysis

The primary degradation pathway for this compound is the hydrolysis of the nitrile functional group to a carboxylic acid. This reaction is significantly accelerated by the presence of water, especially under acidic or basic conditions.

G cluster_0 Storage Environment cluster_1 Reactant & Product Moisture Moisture (H₂O) Reactant This compound (C₈H₆FNO) Moisture->Reactant AcidBase Acid/Base Catalysts AcidBase->Reactant Product 3-Fluoro-5-methoxybenzoic acid (C₈H₆FO₂) Reactant->Product Hydrolysis

Caption: Hydrolysis of this compound.

Workflow for Proper Storage and Handling

To ensure the long-term stability of your compound, follow this workflow from receipt to use.

G A Receive Compound B Inspect Container Seal A->B C Store in Cool, Dry, Dark Place B->C D Use Inert Gas for Long-Term Storage C->D Optional E Tightly Reseal After Use C->E F Regularly Inspect for Changes E->F G Conduct Purity Check if Degradation is Suspected F->G If issues are observed

Caption: Recommended storage and handling workflow.

References

  • Capot Chemical Co., Ltd. (2013). MSDS of this compound.
  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene.
  • Agilent Technologies, Inc. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Journal of the Chemical Society, Perkin Transactions 2.
  • MedCrave online. (2016).
  • Pharmaguideline.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • International Journal of Innovative Science and Research Technology. (2023).
  • NIH.
  • ResearchGate. (2021). Synthesis of 3-Fluoro-4-(hydroxymethyl)
  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
  • ResearchGate. GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans.
  • SIELC Technologies.
  • JCT. (2015). Benchmark thermochemistry of methylbenzonitriles: Experimental and theoretical study.
  • ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the....
  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubChem. This compound.
  • PubChem. Benzonitrile.
  • PubChem. 3-Fluoro-5-(fluoromethyl)-2-methoxybenzonitrile.
  • PubChem. 3-Fluoro-5-formyl-2-methoxybenzonitrile.
  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • NIH. (2019). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?.
  • NIH. (2022).
  • Journal of the Chilean Chemical Society. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
  • NIH.
  • NIH. Replacement of aromatic fluorine by a methoxy group during reaction with methyl iodide in N,N-dimethylformamide solvent.
  • ResearchGate.
  • ACS Publications. (2000).
  • Royal Society of Chemistry. (2020).

Sources

Technical Support Center: Workup Procedures for Reactions Involving 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for workup procedures involving 3-Fluoro-5-methoxybenzonitrile. The content is structured to address specific challenges you may encounter during your experiments, offering explanations grounded in chemical principles to ensure both success and safety in the laboratory.

Section 1: Understanding the Chemistry of this compound

This compound is a versatile building block in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and nitrile group, alongside the electron-donating methoxy group, influence its reactivity and require careful consideration during reaction workup.

Core Molecular Characteristics
PropertyValueSource
Molecular FormulaC8H6FNO[2][3]
Molecular Weight151.14 g/mol [3]
XlogP1.7[3]

Understanding these properties is the first step in designing effective workup and purification strategies. The moderate lipophilicity (XlogP of 1.7) suggests that standard liquid-liquid extractions should be effective, but the presence of polar functional groups necessitates careful solvent selection to avoid product loss.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Workup Procedures

This section addresses common questions and challenges encountered during the workup of reactions involving this compound.

FAQ 1: My reaction mixture has formed an emulsion during aqueous workup. How can I resolve this?

Answer: Emulsion formation is a common issue, particularly in reactions involving polar aprotic solvents like DMF or DMSO, or when the reaction mixture contains finely divided solids.[4]

Causality: Emulsions are stabilized by surfactants or fine particles that accumulate at the interface between two immiscible liquids, preventing them from separating. The polarity of this compound and its derivatives can sometimes contribute to this issue.

Troubleshooting Steps:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous phase.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity, such as tert-butyl methyl ether (TBME) or chloroform.[4]

  • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can remove the stabilizing solids.

  • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation.

FAQ 2: I am performing a Grignard reaction with this compound. What is the best way to quench the reaction and work up the resulting imine intermediate?

Answer: Reactions of nitriles with organometallic reagents like Grignard or organolithium compounds form an intermediate imine salt, which is then hydrolyzed to a ketone upon acidic workup.[5][6][7]

Causality: The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile. The resulting imine anion is stable enough to prevent a second addition of the Grignard reagent.[7] The subsequent acidic workup protonates the nitrogen, making the carbon susceptible to nucleophilic attack by water, leading to the ketone.

Recommended Workup Protocol:

  • Quenching: Slowly and carefully add the reaction mixture to a cold (0 °C) saturated aqueous solution of ammonium chloride (NH4Cl). This is a mildly acidic quench that will protonate the imine salt and neutralize any unreacted Grignard reagent. Avoid using strong acids initially, as this can lead to vigorous and potentially hazardous gas evolution.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as diethyl ether or ethyl acetate.

  • Acid Wash (Optional but Recommended): To facilitate hydrolysis of the imine to the ketone, wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl).

  • Wash and Dry: Wash the organic layer with water and then brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Troubleshooting:

  • Low Ketone Yield: Incomplete hydrolysis of the imine. Ensure the acidic wash is performed and consider increasing the stirring time or the acid concentration.

  • Formation of Byproducts: If the reaction was not driven to completion, you might isolate unreacted starting material. Ensure sufficient Grignard reagent was used and that the reaction was allowed to proceed for an adequate amount of time.

FAQ 3: I am hydrolyzing the nitrile group of this compound to a carboxylic acid. What are the key considerations for the workup?

Answer: The hydrolysis of nitriles can be performed under either acidic or basic conditions.[8][9][10] The choice of conditions will dictate the workup procedure.

Acidic Hydrolysis Workflow

G

Basic Hydrolysis Workflow

G

Troubleshooting:

  • Incomplete Hydrolysis: If you isolate the intermediate amide, the reaction has not gone to completion.[11] Increase the reaction time or temperature.

  • Product Loss During Basic Workup: The carboxylate salt formed under basic conditions is water-soluble. Ensure the solution is sufficiently acidified (check with pH paper) to protonate the carboxylate and precipitate the carboxylic acid.

  • Potential for Defluorination: While the C-F bond in fluoroaromatics is generally stable, prolonged exposure to harsh conditions (very high temperatures or strong nucleophiles) could potentially lead to defluorination.[12][13][14] If you suspect this, analyze the crude product by LC-MS or NMR to check for byproducts.

FAQ 4: How do I remove residual polar aprotic solvents like DMF or DMSO from my product?

Answer: These high-boiling point solvents can be challenging to remove completely.

Causality: Their high boiling points make them difficult to remove by simple evaporation. Their polarity also means they can co-extract with the product into the organic phase during workup.

Recommended Procedures:

  • Aqueous Washes: Dilute the reaction mixture with a suitable organic solvent and wash multiple times with water. For every 5 mL of DMF or DMSO, use at least 5 x 10 mL of water for the washes.[15] A final brine wash is also recommended.

  • Azeotropic Removal: For stubborn traces, after the initial workup, dissolving the crude product in a solvent like toluene and concentrating it under reduced pressure can help to azeotropically remove residual DMF or DMSO.

  • Lyophilization (Freeze-Drying): If the product is stable, lyophilization can be an effective method for removing residual water and other volatile impurities.

FAQ 5: Are there any specific safety precautions I should take when working with this compound?

Answer: Yes, it is crucial to handle this compound with appropriate safety measures.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18][19]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[16][18][19]

  • Handling: Avoid contact with skin and eyes.[16][17] In case of contact, wash the affected area thoroughly with soap and water.[16][17]

  • Disposal: Dispose of waste according to your institution's guidelines for chemical waste.[17]

Hazard Information:

According to GHS classifications, this compound may be toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[3] Always consult the Safety Data Sheet (SDS) before use.[16][17][19][20]

Section 3: General Troubleshooting Guide for Unexpected Results

When a reaction does not proceed as expected, a systematic approach to troubleshooting is essential.

G

If you've followed the steps in the flowchart and are still encountering issues, consider the following:

  • Side Reactions: The unique electronic nature of this compound could lead to unexpected side reactions. The aromatic ring can undergo electrophilic or nucleophilic aromatic substitution depending on the reaction conditions.

  • Reproducibility: If you are trying to reproduce a literature procedure, be aware that minor, unreported details can sometimes be critical for success.[21]

By carefully considering the chemical principles at play and adopting a systematic approach to troubleshooting, you can overcome the challenges associated with the workup of reactions involving this compound.

References

Sources

analytical methods for detecting trace impurities in 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-5-methoxybenzonitrile Impurity Analysis

Introduction:

Welcome to the technical support center for the analytical characterization of this compound. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth, experience-based answers and troubleshooting protocols for researchers, analytical scientists, and drug development professionals. Our focus is on the practical application of modern analytical techniques to detect, identify, and quantify trace-level impurities, grounded in established regulatory principles.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the analysis of this compound.

Q1: What are the most likely impurities I should be looking for in a sample of this compound?

A1: Impurities in any drug substance can be broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents.[1][2] For this compound, organic impurities are of primary concern and typically arise from the manufacturing process or degradation.[1][2]

  • Process-Related Impurities: These include starting materials, intermediates, and by-products from the synthetic route.[1] For example, if the synthesis involves the dehydration of an aldoxime, residual aldoxime could be a potential impurity.[3] Similarly, if synthesized from a carboxylic acid, the starting acid could be present.[4]

  • Degradation Products: These can form during storage or under stress conditions (e.g., exposure to heat, light, or humidity). Hydrolysis of the nitrile group to a carboxylic acid or amide is a potential degradation pathway.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., toluene, dimethylformamide (DMF), acetonitrile) must be monitored and controlled according to regulatory guidelines like ICH Q3C.[5][6]

Q2: Which primary analytical technique is best for routine quality control (QC) versus impurity identification?

A2: The choice of technique depends on the goal of the analysis.

  • For Routine QC & Purity Assay: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse method. It is robust, reproducible, and excellent for quantifying known impurities against a reference standard. A well-developed reversed-phase HPLC method can separate the main component from its likely impurities, providing a precise purity value.

  • For Impurity Identification: When unknown peaks are detected, mass spectrometry is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information that is critical for structural elucidation of non-volatile organic impurities. For volatile unknowns, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the method of choice, particularly for identifying residual solvents or volatile by-products.[6][7]

Q3: What are the regulatory thresholds for reporting and identifying impurities?

A3: The International Council for Harmonisation (ICH) provides guidelines that are widely adopted by regulatory agencies. The key guideline is ICH Q3A(R2), which sets thresholds based on the maximum daily dose of the final drug product.[5][8]

Threshold TypePurposeThreshold (for a max. daily dose ≤ 2g)
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification Threshold The level above which the structure of an impurity must be determined.≥ 0.10%
Qualification Threshold The level above which an impurity's biological safety must be established.≥ 0.15%
This table summarizes general thresholds. The specific values depend on the maximum daily dose of the final drug product. Always refer to the current ICH Q3A(R2) guideline for definitive information.[5][8]

Part 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during the analysis of this compound.

Guide 1: HPLC-UV/MS Analysis

Q: My main peak for this compound is tailing. What is the cause and how do I fix it?

A: Peak tailing is a common issue, often indicating a secondary, undesirable interaction between the analyte and the stationary phase.

Causality: While this compound is a neutral molecule, residual acidic silanols on the surface of silica-based C18 columns can interact with any slightly basic sites on the molecule or, more commonly, with basic impurities. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

Troubleshooting Steps:

  • Lower Mobile Phase pH: Add a small amount of a weak acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., 0.1%). The protons in the acidic mobile phase will protonate the residual silanols on the column, effectively "masking" them and preventing secondary interactions.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanols. If you are using an older column, switching to a high-purity, base-deactivated column can significantly improve peak shape.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try reducing the injection volume or sample concentration by a factor of 5 or 10 to see if the peak shape improves.

Q: I see a new, small peak on the tail of my main peak after the sample has been sitting on the autosampler for 24 hours. What is happening?

A: This is a classic sign of on-instrument degradation.

Causality: The sample may be degrading while waiting for analysis. For a nitrile compound, a likely cause is hydrolysis, especially if the sample is dissolved in a solvent containing water and exposed to light or elevated autosampler temperatures. The nitrile group (-CN) could be slowly converting to an amide (-CONH2) or a carboxylic acid (-COOH).

Troubleshooting Steps:

  • Control Autosampler Temperature: Set the autosampler temperature to a lower value, such as 4-10 °C, to slow down potential degradation reactions.

  • Limit Sample Residence Time: Analyze samples as quickly as possible after preparation. If a long sequence is necessary, consider preparing fresh sample vials for later in the run.

  • Investigate Solvent Effects: Ensure the diluent used to dissolve the sample is appropriate. If using a high percentage of water, the sample might be less stable. Consider preparing samples in a higher percentage of organic solvent (like acetonitrile) if solubility permits.

  • Perform a Forced Degradation Study: To confirm if the new peak is a degradant, intentionally stress a sample (e.g., with mild acid, base, or peroxide) and see if the peak increases in size. This is a key part of method validation to prove stability-indicating capabilities.[9]

Guide 2: GC-MS Analysis

Q: I am trying to analyze for residual solvents using headspace GC-MS, but I am not seeing the expected sensitivity for solvents like DMF or DMSO.

A: This issue is typically related to headspace parameters that are not optimized for high-boiling point solvents.

Causality: Headspace analysis relies on partitioning volatile analytes from the sample matrix (dissolved in a diluent) into the gas phase (the "headspace") for injection. High-boiling point solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) have low vapor pressures and require more energy to move into the headspace.

Troubleshooting Steps:

  • Increase Equilibration Temperature and Time: The vial must be heated to a sufficient temperature to drive the solvents into the headspace. For high-boilers, you may need to increase the oven temperature to 100 °C or higher. The equilibration time (the time the vial is heated before injection) should also be long enough to ensure equilibrium is reached, typically 15-30 minutes.

  • Choose the Right Diluent: The solvent used to dissolve your this compound sample can significantly affect partitioning. A diluent with a very high boiling point and good solvating power, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAC), is often used.[6] Water can also be used, but may not be suitable if your API is not soluble.[6]

  • Consider Salting Out: Adding a salt (e.g., sodium sulfate) to an aqueous sample can decrease the solubility of organic solvents in the water, thereby increasing their concentration in the headspace and improving sensitivity.

Part 3: Experimental Protocols & Workflows

Protocol 1: RP-HPLC-UV Method for Purity Analysis

This protocol provides a robust starting point for the analysis of this compound. The method should be validated according to ICH Q2(R1) or USP <1225> guidelines to ensure it is suitable for its intended purpose.[10][11][12]

Objective: To separate this compound from its potential process-related and degradation impurities.

Methodology:

  • Instrumentation:

    • HPLC or UPLC system with a UV/PDA detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmA sub-2 µm particle size provides high efficiency and resolution. A standard C18 phase offers good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses silanol interactions, improving peak shape.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 10% B to 95% B over 15 minA gradient elution is necessary to elute both polar and non-polar impurities in a single run.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µLSmall volume minimizes potential for column overload.
Detection UV at 254 nmA common wavelength for aromatic compounds. A PDA detector should be used during development to check for peak purity.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterA common diluent that is compatible with the mobile phase.
  • Validation Workflow:

The following diagram outlines the logical workflow for validating this analytical method.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization Dev Develop Initial HPLC Method Opt Optimize Resolution & Peak Shape Dev->Opt Initial Runs Spec Specificity (Forced Degradation) Opt->Spec Method Finalized Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob SOP Write Standard Operating Procedure (SOP) Rob->SOP Validation Successful Transfer Method Transfer to QC Lab SOP->Transfer

Caption: Workflow for HPLC Method Development and Validation.

Workflow 2: Troubleshooting Unknown Peaks

This decision tree illustrates the logical process a scientist should follow when an unexpected peak appears in a chromatogram.

G cluster_investigate Impurity Investigation start Unknown Peak Detected in HPLC check_blank Is peak present in blank injection? start->check_blank is_system_peak System Peak / Contamination check_blank->is_system_peak Yes is_degradant Is it a degradant? check_blank->is_degradant No lcms Perform LC-MS Analysis is_degradant->lcms No (Process Impurity) check_stability Analyze aged/stressed sample is_degradant->check_stability mol_weight Determine Molecular Weight lcms->mol_weight propose_struct Propose Structure(s) mol_weight->propose_struct synth_std Synthesize Reference Standard propose_struct->synth_std confirm_struct Confirm Structure (e.g., NMR) synth_std->confirm_struct end_node Impurity Identified & Characterized confirm_struct->end_node check_stability->lcms Yes (Degradant Confirmed)

Caption: Decision tree for investigating unknown analytical peaks.

References

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]

  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. [Link]

  • Oriental Journal of Chemistry. (2008). Gas chromatographic methods for residual solvents analysis. [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • Research and Reviews. (2013). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. [Link]

  • ZirChrom. (2004). Method Development Guide. [Link]

Sources

strategies to minimize homocoupling in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Strategies to Minimize Boronic Acid Homocoupling

Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling byproducts, a common challenge that can reduce yields and complicate purification. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to optimize your specific reaction.

Troubleshooting Guide: Isolating the Cause of Homocoupling

Homocoupling of boronic acids to form symmetrical biaryls is a frequent side reaction in Suzuki couplings. To effectively troubleshoot, it's crucial to identify the potential source of the problem. The following workflow provides a logical path for diagnosing and addressing the common causes of this unwanted side reaction.

G start High Homocoupling Observed atm 1. Reaction Atmosphere start->atm cat 2. Palladium Catalyst & Ligand start->cat cond 3. Reaction Conditions start->cond reag 4. Reagents & Stoichiometry start->reag atm_q Is dissolved oxygen present? atm->atm_q cat_q1 Using a Pd(II) source (e.g., Pd(OAc)₂)? cat->cat_q1 cond_q1 Is the temperature too high? cond->cond_q1 reag_q1 Is boronic acid concentration high? reag->reag_q1 atm_s Solution: Implement rigorous deoxygenation protocol. (N2/Ar sparge or Freeze-Pump-Thaw) atm_q->atm_s Yes cat_s1 Solution: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst (e.g., Buchwald G3/G4). Add a mild reducing agent. cat_q1->cat_s1 Yes cat_q2 Is the ligand appropriate? cat_q1->cat_q2 No cat_s2 Solution: Use bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) to accelerate reductive elimination and sterically hinder homocoupling. cat_q2->cat_s2 No cond_s1 Solution: Lower the temperature. Side reactions are often more sensitive to high temperatures than the desired coupling. cond_q1->cond_s1 Yes cond_q2 Is the base optimal? cond_q1->cond_q2 No cond_s2 Solution: Screen bases. Weaker bases may be insufficient, while overly strong bases can promote boronic acid degradation. cond_q2->cond_s2 No reag_s1 Solution: Add the boronic acid slowly via syringe pump to keep instantaneous concentration low. reag_q1->reag_s1 Yes reag_q2 Is the boronic acid unstable? reag_q1->reag_q2 No reag_s2 Solution: Use a more stable boronic ester (e.g., MIDA, pinacol) for slow release of the boronic acid. reag_q2->reag_s2 Yes G cluster_suzuki Desired Suzuki Cycle cluster_homo Homocoupling Side Reaction pd0 Pd(0)Lₙ oa Oxidative Addition pd0->oa R¹-X oxygen O₂ (dissolved) pd0->oxygen pd2_complex R¹-Pd(II)Lₙ-X oa->pd2_complex tm Transmetalation pd2_complex->tm R²-B(OH)₂ + Base pd2_r1r2 R¹-Pd(II)Lₙ-R² tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 product R¹-R² re->product pd2_free Pd(II) tm1_homo Transmetalation 1 pd2_free->tm1_homo R²-B(OH)₂ pd2_r2 R²-Pd(II)-OH tm1_homo->pd2_r2 tm2_homo Transmetalation 2 pd2_r2->tm2_homo R²-B(OH)₂ pd2_r2r2 R²-Pd(II)-R² tm2_homo->pd2_r2r2 re_homo Reductive Elimination pd2_r2r2->re_homo re_homo->pd0 (enters Suzuki cycle) homo_product R²-R² re_homo->homo_product oxygen->pd2_free Oxidation pd_source Pd(II) Precatalyst (e.g., Pd(OAc)₂) pd_source->pd2_free Incomplete Reduction

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

Q2: How can I effectively remove oxygen to prevent homocoupling?

A2: Rigorous deoxygenation is non-negotiable for suppressing homocoupling. Simply running the reaction under a nitrogen balloon is often insufficient.

  • Best Practice: The most effective method is Freeze-Pump-Thaw . This involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. Repeating this cycle three times significantly reduces dissolved oxygen.

  • Practical Alternative: A more common and often sufficient method is sparging with an inert gas (argon or nitrogen). This involves bubbling the inert gas through the solvent for at least 20-30 minutes prior to adding the catalyst. Subsurface sparging is more effective than simply blowing gas over the liquid surface. [1] The data below clearly demonstrates that reducing dissolved oxygen via nitrogen sparging has a direct and significant impact on minimizing the formation of the homocoupled dimer.

ConditionDissolved Oxygen (ppm)Homocoupling Product (%)
No N₂ Sparge3.30.18
N₂ Sparge0.50.071
Data adapted from a study on the synthesis of LY451395, demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.[2]
Q3: Does the choice of palladium source and ligand really matter?

A3: Absolutely. Your choice of catalyst system is a primary lever for controlling selectivity.

  • Palladium Source: As discussed in Q1, Pd(II) sources like Pd(OAc)₂ can directly promote homocoupling. [3][4]It is often better to use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) which can enter the catalytic cycle directly. [4][5]Modern palladium precatalysts , such as the Buchwald G3 and G4 precatalysts, are engineered to generate the active Pd(0) species cleanly and efficiently, which helps minimize side reactions. [3][4]

  • Ligands: Ligands are crucial for stabilizing the palladium center and modulating its reactivity. To minimize homocoupling:

    • Use Bulky, Electron-Rich Phosphine Ligands: Ligands developed by research groups like Buchwald (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective. [4][5][6][7]Their steric bulk hinders the formation of the Pd(II) intermediate with two boronic acid molecules, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle, making it kinetically favored. [3][8]

Q4: Can procedural changes like slow addition help?

A4: Yes, modifying the procedure can significantly reduce homocoupling, especially when dealing with reactive or unstable boronic acids.

  • Slow Addition of Boronic Acid: Homocoupling is a bimolecular reaction with respect to the boronic acid. By keeping the instantaneous concentration of the boronic acid low, you can disfavor this second-order side reaction relative to the desired cross-coupling. This is effectively achieved by dissolving the boronic acid and adding it slowly to the reaction mixture via a syringe pump over the course of the reaction. [4][9]

  • Use of Boronic Esters (Slow Release): Unstable boronic acids (e.g., many 2-heterocyclic, vinyl, and cyclopropyl derivatives) are prone to decomposition and homocoupling. [10]Using a more stable, air-stable boronic ester, such as an N-methyliminodiacetic acid (MIDA) boronate or a pinacol boronate, can be highly effective. [10][11]Under the reaction conditions, these esters slowly hydrolyze to release the boronic acid, which is then consumed in the catalytic cycle. This "slow-release" strategy keeps the free boronic acid concentration low, mitigating both degradation and homocoupling. [10][11][12]

  • Adding a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help "clean up" any rogue Pd(II) species that form from oxidation by trace oxygen, without reducing the active Ar-Pd(II)-X intermediate in the main cycle. [1][9]This ensures the palladium is predominantly in the Pd(0) state, ready for productive cross-coupling. [1]

    Condition Homocoupling Product (%)
    Without Potassium Formate ~0.5% - 1.5%
    With Potassium Formate < 0.1%

    Data from a study where adding potassium formate reproducibly suppressed the homocoupling byproduct.[2]

Q5: How do base, solvent, and temperature affect homocoupling?

A5: These parameters are critical for reaction optimization.

  • Base: The base is required to activate the boronic acid for transmetalation. [13][14]However, the choice is critical. An overly strong base or excess water can accelerate protodeboronation (hydrolysis of the C-B bond), which removes the boronic acid from the reaction. [3]Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. [15][16]The optimal base is substrate-dependent and may require screening.

  • Solvent: Aprotic solvents like 1,4-dioxane, toluene, and THF are common. [4]A co-solvent, often water, is typically needed to dissolve the inorganic base. However, excessive water can promote homocoupling and protodeboronation. [4][17]Finding the right solvent/water ratio is key.

  • Temperature: While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate side reactions like homocoupling and catalyst decomposition. [18][19]It is often beneficial to run the reaction at the lowest temperature that provides a reasonable rate (e.g., 60-80 °C) rather than defaulting to high reflux temperatures. [4][20]

Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol incorporates best practices for setting up a reaction under an inert atmosphere to minimize oxygen-mediated side reactions.

1. Reagent and Glassware Preparation:

  • Dry all glassware thoroughly in an oven (e.g., at 120 °C) overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Ensure all reagents (aryl halide, boronic acid/ester, base, ligand) are of high purity and dry, if necessary.

2. Solvent Deoxygenation (Sparging Method):

  • In a separate flask equipped with a magnetic stir bar, add the required volume of solvent (e.g., 1,4-dioxane) and water.

  • Insert a long needle or sparging tube connected to a nitrogen or argon line, ensuring the tip is below the solvent surface.

  • Bubble the inert gas through the solvent for at least 30 minutes with gentle stirring to displace dissolved oxygen.

3. Reaction Assembly under Inert Atmosphere:

  • Place the reaction flask (e.g., a two-neck round-bottom flask with a condenser and septum) under a positive pressure of nitrogen.

  • To the flask, add the aryl halide, the base (e.g., K₃PO₄), and the phosphine ligand under a counterflow of nitrogen.

  • Using a cannula or a syringe, transfer the degassed solvent mixture to the reaction flask.

  • Begin stirring the mixture.

4. Catalyst and Boronic Acid Addition:

  • If using the slow addition method, prepare a separate solution of the boronic acid in a small amount of degassed solvent in a gas-tight syringe for use with a syringe pump.

  • Add the palladium source (e.g., Pd₂(dba)₃ or a Buchwald precatalyst) to the reaction mixture under a positive nitrogen flow. The mixture may change color upon addition.

  • If not using slow addition, add the boronic acid at this time.

  • If using slow addition, begin the programmed addition of the boronic acid solution via the syringe pump.

5. Reaction Execution and Monitoring:

  • Heat the reaction to the desired temperature (e.g., 80 °C) using an oil bath.

  • Maintain a positive pressure of nitrogen throughout the reaction using a balloon or a gentle, continuous flow.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

6. Work-up:

  • Cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Proceed with standard purification procedures.

References
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications. (n.d.). ACS Publications. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.). ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). Thieme Connect. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025). Reddit. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Reddit. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. (n.d.). National Institutes of Health. [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System - MDPI. (n.d.). MDPI. [Link]

  • Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed. (2023). PubMed. [Link]

  • Molecular Oxygen in Suzuki Homocoupling - Chemistry Stack Exchange. (2014). Chemistry Stack Exchange. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (n.d.). ResearchGate. [Link]

  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates - ResearchGate. (n.d.). ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). ResearchGate. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018). ResearchGate. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. (n.d.). ResearchGate. [Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. (n.d.). TU/e Research Portal. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). ResearchGate. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Poor Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the more nuanced areas of modern synthetic chemistry: palladium-catalyzed cross-coupling reactions involving electron-poor aryl halides. Unlike their electron-rich counterparts, these substrates present unique challenges that often require a tailored approach to catalyst system selection. This document moves beyond simple protocols to explain the underlying principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experiments in a direct question-and-answer format.

Q1: My reaction with an electron-poor aryl chloride shows little to no conversion, even at elevated temperatures. What is the primary bottleneck and how do I fix it?

A1: This is a classic issue. While one might intuitively think that the electron-deficient nature of the aryl halide would make it more reactive, the reality is more complex. The primary bottleneck is often a combination of a difficult oxidative addition (especially for aryl chlorides) and a sluggish reductive elimination.

  • Causality: The carbon-chlorine bond is strong, and its activation is frequently the rate-limiting step in the catalytic cycle.[1] To overcome this high activation barrier, the palladium center must be sufficiently electron-rich to facilitate the oxidative addition. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this reason.[2] Furthermore, once the Ar-Pd(II)-X intermediate is formed, the electron-withdrawing groups on the aryl ring stabilize this complex, making the final, bond-forming reductive elimination step more difficult.[3]

  • Solution Workflow:

    • Ligand Selection is Critical: Switch to a state-of-the-art, bulky, and electron-rich phosphine ligand. The "Buchwald-type" dialkylbiaryl phosphine ligands are the industry standard for this challenge.[4][5] Their steric bulk promotes the formation of a highly reactive, monoligated L₁Pd(0) species, while their electron-donating character enriches the metal center, facilitating both oxidative addition and reductive elimination.[6][7]

    • Choose the Right Precatalyst: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ which require in situ reduction and ligand association, use a well-defined precatalyst. G3 or G4 palladacycle precatalysts (e.g., XPhos Pd G3) are designed for thermal stability and ensure the reliable formation of the active L₁Pd(0) catalyst.

    • Base and Solvent Optimization: Ensure you are using a sufficiently strong base to facilitate the transmetalation step (e.g., in Suzuki couplings). Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for challenging couplings.[2] Use anhydrous, degassed aprotic polar solvents like dioxane or toluene.[2]

G cluster_start Problem cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low / No Conversion with Electron-Poor Aryl Chloride ligand Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos, RuPhos) start->ligand precatalyst Using a well-defined precatalyst? (e.g., G3/G4 Palladacycle) ligand->precatalyst Yes solution Optimized Reaction Conditions: - Buchwald Ligand + G3/G4 Precatalyst - Strong, Anhydrous Base - Degassed Solvent, Inert Atmosphere ligand->solution No, use Buchwald-type ligand base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) precatalyst->base Yes precatalyst->solution No, use a precatalyst atmosphere Is the system fully inert and solvent degassed? base->atmosphere Yes base->solution No, switch to stronger base atmosphere->solution No, ensure inert conditions atmosphere->solution Yes, proceed with reaction

Q2: I'm seeing significant hydrodehalogenation (replacement of the halide with -H) and/or homocoupling of my nucleophile (e.g., boronic acid). How can I suppress these side reactions?

A2: These are common side reactions that point to specific flaws in the reaction setup or catalytic cycle.

  • Hydrodehalogenation: This occurs when an Ar-Pd(II)-H intermediate is formed, which then undergoes reductive elimination.[8] The hydride source can be residual water, the base itself (especially alkoxides at high temperatures), or even the solvent.

    • Solution:

      • Use an Anhydrous, Aprotic Solvent: Thoroughly dry your solvent (e.g., dioxane, toluene) before use.

      • Select a Non-Hydride-Donating Base: Switch from bases like NaOtBu to inorganic bases like K₃PO₄ or Cs₂CO₃, which are less prone to β-hydride elimination pathways.

      • Ensure Reagent Purity: Use dry, pure starting materials and reagents.

  • Homocoupling: In Suzuki reactions, this is the coupling of two boronic acid molecules. It is almost always caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that promote this unwanted pathway.[8]

    • Solution:

      • Rigorous Degassing: This is non-negotiable. Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.[9]

      • Maintain an Inert Atmosphere: Assemble your reaction under an inert atmosphere (in a glovebox or using Schlenk techniques) and maintain a positive pressure of inert gas throughout the reaction.[2]

Q3: My reaction mixture turns black, and the reaction stalls. What is causing this catalyst decomposition?

A3: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst deactivation.[10][11] It signifies that the catalytically active, soluble Pd(0) species has aggregated into inactive, bulk palladium metal.

  • Causality: This typically happens when the phosphine ligand is unable to adequately stabilize the Pd(0) center. This can be due to:

    • Ligand Dissociation: At high temperatures, the ligand can dissociate from the metal center, leaving it "naked" and prone to aggregation.

    • Insufficient Ligand Steric Bulk: Less bulky ligands may not provide a sufficient coordination sphere to prevent multiple palladium atoms from clustering.

    • Incorrect Ligand:Palladium Ratio: An insufficient amount of ligand relative to the palladium source can leave Pd(0) species unsaturated and unstable.

  • Solution:

    • Use Robust Ligands: The bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are specifically designed to be thermally stable and provide a protective steric shield around the palladium center, preventing aggregation even at high temperatures.

    • Employ Well-Defined Precatalysts: As mentioned in Q1, modern palladacycle precatalysts are often more stable and generate the active L₁Pd(0) species more cleanly and efficiently than older methods, reducing the chances of forming unstable, ligand-free palladium.

    • Optimize Reaction Temperature: While heat is often necessary, excessive temperatures can accelerate decomposition. Try running the reaction at the lowest temperature that still provides a reasonable rate (e.g., 80-100 °C).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical principle that makes selecting a catalyst for electron-poor aryl halides different from electron-rich ones?

A1: The key difference lies in how the electronic nature of the aryl halide affects the two most important steps of the catalytic cycle: oxidative addition and reductive elimination.

  • Oxidative Addition: This step is generally facilitated by electron-withdrawing groups. The electron-poor aryl halide is a better electrophile, making it more susceptible to attack by the electron-rich Pd(0) catalyst.[8][10]

  • Reductive Elimination: This is the product-forming step and is generally hindered by electron-withdrawing groups. The resulting Ar-Pd(II)-R intermediate is more electron-deficient and thus more stable, making it less likely to undergo reductive elimination to form the C-C or C-N bond.[3]

Therefore, the challenge is not in the initial activation but in efficiently turning over the catalyst by promoting the final, difficult step. This requires a ligand that can strongly favor reductive elimination, which is why bulky, electron-donating ligands are paramount.

// Invisible edge to guide layout edge [style=invis]; Pd0 -> Product;

// Add a label for the slow step {rank=same; TM; Product} TM -> Product [style=bold, color="#EA4335", label=" <-- KEY BOTTLENECK", fontcolor="#EA4335"]; } .enddot

Q2: How do I choose between different classes of bulky phosphine ligands like XPhos, SPhos, and RuPhos?

A2: While all are excellent choices, subtle structural differences make them better suited for different applications. The choice is often empirical, but some general guidelines apply.

LigandKey Structural FeaturePrimary Application AreaRationale
XPhos Dicyclohexylphosphine with a bulky biaryl backbone.General purpose, highly active for C-N and C-C couplings of aryl chlorides.Excellent balance of steric bulk and electron-donating ability. A robust starting point for optimization.
SPhos Dicyclohexylphosphine with methoxy groups on the biaryl backbone.[5]Suzuki couplings, especially with hindered or challenging substrates.[5]The methoxy groups are thought to stabilize the palladium center, enhancing catalytic activity.
RuPhos Dicyclohexylphosphine with iso-propyl groups on the lower biaryl ring.[5]Buchwald-Hartwig amination, Negishi coupling, and reactions requiring high tolerance of functional groups.[5]The specific substitution pattern provides a unique steric and electronic environment that excels in certain transformations.
BrettPhos Di-tert-butylphosphine with a bulky, methoxy-substituted biaryl backbone.[12]Extremely hindered C-N and C-C couplings.The combination of di-tert-butylphosphine and the unique biaryl scaffold makes it one of the most effective ligands for creating sterically demanding bonds.

Q3: What is the role of the base in a Suzuki-Miyaura coupling, and why is a stronger base often needed for electron-poor systems?

A3: In a Suzuki-Miyaura coupling, the base has a critical role in the transmetalation step. It reacts with the organoboron species (R-B(OR)₂) to form a more nucleophilic "ate" complex (e.g., [R-B(OR)₂(OH)]⁻). This negatively charged species more readily transfers its organic group (R) to the palladium center.

For couplings involving electron-poor aryl halides, the corresponding Ar(ewg)-Pd(II)-X intermediate is itself electron-deficient. To facilitate the transfer of the R group from boron to this electrophilic palladium center, a highly activated, strongly nucleophilic boronate species is required. Weaker bases may not generate a sufficient concentration of this "ate" complex to drive the transmetalation forward at an appreciable rate, hence the need for stronger bases like K₃PO₄ or Cs₂CO₃.[2]

Q4: Can Nickel catalysts be used as an alternative to Palladium for these couplings?

A4: Yes, nickel catalysts are a powerful and increasingly popular alternative, particularly for aryl chlorides.

  • Advantages: Nickel is more earth-abundant and cost-effective than palladium.[1] Kinetically, oxidative addition to C-Cl bonds is often more facile with nickel than with palladium.[13] This can make nickel the catalyst of choice for particularly inert aryl chlorides.

  • Considerations: Nickel catalysis often involves different mechanistic pathways, sometimes involving Ni(I)/Ni(III) cycles or single-electron transfer (SET) processes.[14] This can lead to different reactivity and selectivity profiles. The choice of ligand (often bipyridines, N-heterocyclic carbenes, or phosphines) and reaction conditions can be quite different from palladium systems. For challenging cross-electrophile couplings, nickel is often superior.[14]

References

  • Lamola, J. L., Moshapoa, P. T., Holzapfel, C. W., & Maumela, M. C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Journal of the American Chemical Society. [Link]

  • Saha, A., & Ranu, B. C. (2008). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]

  • Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • Lin, C.-W., et al. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2018). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Powers, I. G., & Uyeda, C. (2017). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. ACS Catalysis. [Link]

  • Singh, R. P., & Singh, V. K. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Pitre, S. P., & Weix, D. J. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry. [Link]

  • Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Synthesis. [Link]

  • Casitas, A., & Martin, R. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics. [Link]

  • Ghaffari, B., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. [Link]

  • Reddit. (2021). Practical Heck Reaction problems! r/chemhelp. [Link]

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Validation & Comparative

A Comparative Reactivity Guide: 3-Fluoro-5-methoxybenzonitrile vs. 3-Chloro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 3-Fluoro-5-methoxybenzonitrile and 3-Chloro-5-methoxybenzonitrile. As crucial building blocks in medicinal chemistry and materials science, a nuanced understanding of their differential reactivity is paramount for efficient synthesis design, catalyst selection, and reaction optimization. We will dissect their performance in two major classes of aromatic functionalization reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Core Physicochemical and Electronic Properties

The reactivity of an aryl halide is fundamentally governed by the properties of the carbon-halogen (C-X) bond and the electronic influence of other ring substituents. The nitrile (-CN) group is a potent electron-withdrawing group via both induction and resonance, while the methoxy (-OCH3) group is electron-withdrawing by induction but electron-donating by resonance. Their meta position relative to the halogen atom primarily exerts an inductive effect, rendering the aromatic ring electron-deficient and influencing the sites of reactivity.

The primary distinction between the two subject molecules lies in the halogen substituent. Fluorine's high electronegativity strongly polarizes the C-F bond and exerts a powerful inductive electron-withdrawing effect. In contrast, chlorine is less electronegative, resulting in a less polarized but more polarizable C-Cl bond. Crucially, the C-F bond is significantly stronger than the C-Cl bond.

PropertyThis compound3-Chloro-5-methoxybenzonitrileRationale & Implication
Halogen Electronegativity (Pauling Scale)3.983.16Fluorine's higher electronegativity makes the attached carbon more electrophilic, favoring nucleophilic attack.
C-X Bond Dissociation Energy (Benzene)~126 kcal/mol (C-F)~96 kcal/mol (C-Cl)The stronger C-F bond is significantly harder to break, posing a high energy barrier for reactions involving C-X cleavage, such as oxidative addition in cross-coupling.[1]
Dominant Electronic Effect of HalogenStrong Inductive Withdrawal (-I)Moderate Inductive Withdrawal (-I)The potent -I effect of fluorine is key to its reactivity profile in SNAr reactions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism. The presence of strong electron-withdrawing groups, like the nitrile group, is essential to activate the ring for this transformation.[2][3][4]

Mechanistic Principles

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] This first step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[6] The second step involves the expulsion of the halide leaving group, which rapidly restores aromaticity.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Analysis

In SNAr reactions, the expected reactivity trend is This compound > 3-Chloro-5-methoxybenzonitrile .

This counterintuitive order, where the stronger C-F bond leads to a faster reaction, is a hallmark of the SNAr mechanism. The rationale is rooted in the rate-determining step:

  • Stabilization of the Intermediate: Fluorine's superior electronegativity provides potent inductive stabilization to the negative charge developed in the Meisenheimer complex. This lowers the activation energy of the first and slowest step, thereby accelerating the overall reaction rate.

  • Leaving Group Ability: While the C-F bond is strong, the cleavage of the C-X bond occurs in the second, fast step. Therefore, the bond strength has a minimal impact on the overall reaction rate compared to the stabilization of the intermediate. The ability of the halide to be expelled is less critical than the rate of formation of the Meisenheimer complex.

The presence of the electron-withdrawing nitrile group further activates the ring towards nucleophilic attack, making SNAr a viable pathway for both molecules, though the fluoro derivative is expected to react under milder conditions.[5]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable for forming C-C and C-N bonds.[7][8] Unlike SNAr, the reactivity in these transformations is dominated by the energy required to break the C-X bond.

Mechanistic Principles

These reactions proceed through a catalytic cycle that generally involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the aryl-halide bond, forming a Pd(II) species. This is often the rate-determining step and is highly dependent on the C-X bond dissociation energy.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[9]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)(R)L_n oa_complex->transmetal_complex Transmetalation (R-B(OR)2) transmetal_complex->pd0 Reductive Elimination product Ar-R transmetal_complex->product workflow cluster_fluoro Reaction A: Fluoro Substrate cluster_chloro Reaction B: Chloro Substrate A1 Combine: This compound Phenylboronic Acid Pd Catalyst & Ligand Base, Solvent A2 Heat at 80°C A1->A2 A3 Monitor by GC-MS/TLC (e.g., at 1, 4, 12, 24h) A2->A3 analysis Compare Reaction Rates & Final Yields A3->analysis B1 Combine: 3-Chloro-5-methoxybenzonitrile Phenylboronic Acid Pd Catalyst & Ligand Base, Solvent B2 Heat at 80°C B1->B2 B3 Monitor by GC-MS/TLC (e.g., at 1, 4, 12, 24h) B2->B3 B3->analysis start Prepare Identical Stock Solutions (Boronic Acid, Catalyst, Base) start->A1 start->B1

Caption: Experimental workflow for comparing the reactivity of the two substrates.

Detailed Step-by-Step Protocol

Objective: To compare the yield and reaction rate of this compound and 3-chloro-5-methoxybenzonitrile in a Suzuki-Miyaura reaction with phenylboronic acid.

Materials:

  • Aryl Halide (Substrate A: this compound; Substrate B: 3-Chloro-5-methoxybenzonitrile) (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • RuPhos (Buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 mmol, 3.0 equiv)

  • Toluene/Water (10:1 mixture, 5 mL)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flasks or reaction vials with stir bars

Procedure:

  • Reaction Setup: To two separate, identical oven-dried Schlenk flasks (Flask A and Flask B), add the respective aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

    • Causality: Using pre-dried glassware and an inert atmosphere is critical as moisture and oxygen can deactivate the palladium catalyst. K₂CO₃ is a common base that activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. [10]2. Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) to each flask.

    • Causality: RuPhos is a bulky, electron-rich phosphine ligand known to form highly active catalysts capable of activating even challenging substrates like aryl chlorides. [10]Using a more advanced ligand system provides a fair basis for comparison, as simpler ligands might show no reactivity at all with the chloro-substrate.

  • Solvent Addition & Degassing: Add the toluene/water (10:1) solvent mixture (5 mL) to each flask via syringe. Seal the flasks and thoroughly degas the mixtures by bubbling argon through the solution for 10-15 minutes.

    • Causality: Degassing is crucial to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst. The small amount of water often accelerates the reaction. [10][11]4. Reaction: Place both flasks in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: At set time intervals (e.g., 1, 4, 12, and 24 hours), carefully take a small aliquot from each reaction mixture under inert atmosphere, quench with water, extract with ethyl acetate, and analyze by GC-MS or TLC to determine the conversion percentage.

    • Trustworthiness: This time-course analysis provides quantitative data on reaction rates, not just the final yield, offering a more robust comparison.

  • Workup & Isolation: After 24 hours (or upon completion), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and 3-chloro-5-methoxybenzonitrile is entirely dependent on the desired chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) , This compound is the superior substrate. Its reactivity is enhanced by the high electronegativity of fluorine, which stabilizes the rate-determining intermediate, allowing for reactions to proceed under milder conditions.

  • For Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), 3-chloro-5-methoxybenzonitrile is the far more reactive and practical choice. The weaker C-Cl bond facilitates the critical oxidative addition step, enabling the use of standard catalyst systems and milder conditions. The fluoro analogue would require significant investment in developing a specialized, highly active catalyst system to achieve comparable results.

This guide underscores the importance of understanding underlying reaction mechanisms to predict substrate reactivity and make informed, strategic decisions in synthetic planning.

References

  • ACS Catalysis. (2020). Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. [Link]

  • Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]

  • Chemical Communications. (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. [Link]

  • National Institutes of Health. (n.d.). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. [Link]

  • Not available.
  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. (n.d.). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Journal of the American Chemical Society. (n.d.). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. [Link]

  • Blog | Wenxuecity. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Not available.
  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). 1.2.3 The Buchwald–Hartwig Reaction. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ResearchGate. (2023). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. [Link]

  • Journal of Scientific Research. (2024). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. [Link]

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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy for optimizing drug-like properties. This guide offers an in-depth technical comparison of the biological activities of fluorinated and non-fluorinated benzonitriles. While direct, head-to-head comparative studies with quantitative biological data for a single benzonitrile scaffold are not extensively available in the public domain, this guide will synthesize established principles, physicochemical data, and relevant case studies to provide a comprehensive understanding of the profound impact of fluorination.

The Rationale for Fluorination: Beyond Simple Substitution

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts significant changes to a molecule's electronic and physical properties. These alterations are not merely incremental but can fundamentally change how a molecule interacts with its biological target and its fate within a biological system. The decision to fluorinate a benzonitrile scaffold is driven by the desire to modulate several key parameters:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) family. This "metabolic blocking" can increase a drug's half-life and bioavailability.

  • Binding Affinity: Fluorine's high electronegativity can alter the electron distribution of the benzonitrile ring, influencing its ability to participate in crucial intermolecular interactions within a protein's binding pocket. These can include dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor), and even halogen bonds.

  • Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes.[1] However, the effect is complex and depends on the overall molecular context.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing a drug's ionization state at physiological pH and, consequently, its absorption and distribution.

Physicochemical Properties: A Tale of Two Benzonitriles

To understand the impact of fluorination, let's compare the fundamental properties of benzonitrile with its simplest fluorinated counterpart, 4-fluorobenzonitrile.

PropertyBenzonitrile4-FluorobenzonitrileRationale for Change
Molecular Weight ( g/mol ) 103.12121.11Addition of a fluorine atom.
LogP (Octanol-Water Partition Coefficient) 1.561.73Increased lipophilicity due to the fluorine atom.
Dipole Moment (Debye) ~4.18~1.63The strong electron-withdrawing effect of fluorine in the para position opposes the dipole moment of the nitrile group, leading to a significant decrease.
Boiling Point (°C) 190.7188The changes in intermolecular forces due to the altered dipole moment and molecular shape affect the boiling point.

This table illustrates that even a single fluorine substitution can dramatically alter the physicochemical profile of the benzonitrile core, which has direct implications for its pharmacokinetic and pharmacodynamic properties.

The Impact on Biological Activity: A Case Study Approach

While a direct IC50 comparison between a simple fluorinated and non-fluorinated benzonitrile is elusive in published literature, we can examine a class of compounds where the benzonitrile moiety is a key pharmacophore and fluorination has been explored. Let's consider the case of quinazolinone-based DPP-4 inhibitors, which are used in the treatment of type 2 diabetes.

In a series of quinazolin-4-one compounds with a methyl-benzonitrile group at the N-3 position, a fluorinated derivative demonstrated the highest level of inhibition and metabolic stability in vivo .[2] Although this compound also showed off-target effects, this finding highlights the potential of fluorination to significantly enhance the desired biological activity.[2] The increased potency can be attributed to a combination of factors, including enhanced binding to the DPP-4 enzyme active site and improved metabolic resistance.

Experimental Protocols: Assessing Biological Activity

To quantitatively compare the biological activity of fluorinated and non-fluorinated benzonitriles, standardized in vitro assays are essential. Below are representative protocols for assessing two common biological activities: enzyme inhibition and cytotoxicity.

In Vitro Enzyme Inhibition Assay (Generic Protocol)

This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Objective: To quantify the concentration of a test compound required to inhibit 50% of the target enzyme's activity.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Test compounds (fluorinated and non-fluorinated benzonitrile derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known inhibitor of the enzyme)

  • Negative control (solvent only)

  • 96-well microplates

  • Microplate reader (e.g., spectrophotometer, fluorometer, or luminometer, depending on the assay)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed amount of the target enzyme to each well.

  • Inhibitor Incubation: Add the serially diluted test compounds, positive control, and negative control to the appropriate wells. Incubate for a predetermined time at a specific temperature to allow for binding between the enzyme and the inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Measure the product formation or substrate depletion over time using the microplate reader. The detection method will depend on the nature of the substrate and product (e.g., colorimetric, fluorescent, or luminescent).

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the rates relative to the negative control (100% activity) and the positive control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Fluorinated & Non-Fluorinated Benzonitriles D Add Compound Dilutions and Controls A->D B Prepare Enzyme and Substrate Solutions C Dispense Enzyme into 96-Well Plate B->C F Initiate Reaction with Substrate B->F C->D E Incubate for Binding D->E E->F G Measure Signal (e.g., Absorbance, Fluorescence) F->G H Calculate Reaction Rates G->H I Plot Dose-Response Curve H->I J Determine IC50 Values I->J

Workflow for a typical in vitro enzyme inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the widely used MTT assay to assess the cytotoxic effects of compounds on cultured cell lines.

Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (fluorinated and non-fluorinated benzonitrile derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR): Interpreting the Fluorine Effect

The analysis of SAR is crucial for understanding why fluorination alters biological activity. In the context of benzonitriles, key considerations include:

  • Position of Fluorination: The placement of the fluorine atom on the benzene ring (ortho, meta, or para to the nitrile group) will have a distinct impact on the molecule's electronic properties and steric profile. For example, a para-fluoro substituent will have a strong electronic effect on the nitrile group, while an ortho-fluoro group may also introduce steric hindrance that can influence binding.

  • Number of Fluorine Substituents: Increasing the number of fluorine atoms can further enhance metabolic stability and lipophilicity, but it can also lead to unforeseen off-target effects or solubility issues.

  • Interaction with the Target: Molecular modeling and X-ray crystallography can provide invaluable insights into how the fluorinated benzonitrile binds to its target protein. These studies can reveal specific interactions, such as halogen bonds, that are not possible with the non-fluorinated analog and can explain differences in potency.

SAR_Logic cluster_compound Compound Properties cluster_physicochem Physicochemical Changes cluster_bioactivity Biological Consequences A Non-Fluorinated Benzonitrile B Fluorinated Benzonitrile A->B Fluorination C Altered Lipophilicity B->C D Modified Electronic Profile B->D E Increased Metabolic Stability B->E F Changes in Membrane Permeability C->F G Altered Binding Affinity to Target D->G H Modified Pharmacokinetics E->H I Change in Biological Activity (e.g., IC50) F->I G->I H->I

Logical relationship of fluorination to biological activity.

Conclusion

The introduction of fluorine into the benzonitrile scaffold is a powerful strategy in drug discovery that can profoundly influence a molecule's biological activity. While direct comparative data is often proprietary, the principles of medicinal chemistry provide a strong rationale for the observed enhancements in metabolic stability, binding affinity, and overall potency. By understanding the fundamental effects of fluorination on the physicochemical properties of benzonitriles and employing rigorous experimental protocols, researchers can leverage the "fluorine advantage" to design more effective and durable therapeutic agents.

References

  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. [Link]

  • NIH Public Access. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]

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  • PubMed. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. [Link]

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  • PubChem. (n.d.). 4-Fluorobenzonitrile. [Link]

  • ResearchGate. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. [Link]

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  • ResearchGate. (n.d.). Combined structure–activity relationship (SAR) based on IC50 values and docking study…. [Link]

  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]

  • NIH Public Access. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. [Link]

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A Senior Application Scientist's Guide to Differentiating 3-Fluoro-5-methoxybenzonitrile Isomers Through Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Substituted benzonitriles, such as 3-Fluoro-5-methoxybenzonitrile and its isomers, are common scaffolds in pharmaceutical and agrochemical research. While sharing the same molecular formula (C₈H₆FNO), their distinct substitution patterns on the benzene ring give rise to unique physicochemical and spectroscopic properties. This guide provides an in-depth spectroscopic comparison of this compound and its key isomers, offering a practical framework for their unambiguous differentiation.

The Challenge of Isomeric Differentiation

Constitutional isomers of this compound can exhibit significant differences in their biological activity and toxicity. Therefore, relying solely on mass spectrometry for molecular weight determination is insufficient. A multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is essential for definitive structural elucidation.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is directly influenced by the positions of the electron-withdrawing fluorine and cyano groups, and the electron-donating methoxy group.

Key Differentiating Features in ¹H NMR:

The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides a unique fingerprint for each isomer based on the splitting patterns and chemical shifts of the aromatic protons.

  • This compound: This isomer is expected to show three distinct aromatic signals, each integrating to one proton. The proton at C2 will be a triplet due to coupling with the fluorine at C3 and the proton at C4. The proton at C4 will be a doublet of doublets, and the proton at C6 will appear as a singlet or a very finely split multiplet.

  • Symmetry and Signal Multiplicity: Isomers with higher symmetry will exhibit simpler spectra. For instance, an isomer with a plane of symmetry might show fewer than the expected number of aromatic signals due to chemical equivalence.

Causality Behind Experimental Choices in NMR:

The choice of solvent can slightly influence chemical shifts, but the coupling patterns remain the most reliable diagnostic tool. A standard deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is typically used. For complex spectra, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in assigning proton and carbon signals unequivocally.

Comparative NMR Data:
IsomerExpected ¹H NMR Aromatic Signals (Splitting)Expected ¹³C NMR Signals (Approx. ppm)
This compound ~7.1-7.4 ppm (m, 3H)Aromatic: 105-165, Methoxy: ~56, Cyano: ~118
2-Fluoro-4-methoxybenzonitrile ~6.7-7.6 ppm (m, 3H)Aromatic: 100-165, Methoxy: ~56, Cyano: ~116
2-Fluoro-5-methoxybenzonitrile ~6.9-7.3 ppm (m, 3H)Aromatic: 105-160, Methoxy: ~56, Cyano: ~117
2-Fluoro-6-methoxybenzonitrile ~6.8-7.5 ppm (m, 3H)Aromatic: 110-160, Methoxy: ~56, Cyano: ~115
3-Fluoro-4-methoxybenzonitrile ~6.9-7.6 ppm (m, 3H)Aromatic: 110-160, Methoxy: ~56, Cyano: ~117
4-Fluoro-2-methoxybenzonitrile ~6.6-7.5 ppm (m, 3H)Aromatic: 100-165, Methoxy: ~56, Cyano: ~116
4-Fluoro-3-methoxybenzonitrile ~7.1-7.5 ppm (m, 3H)Aromatic: 110-165, Methoxy: ~56, Cyano: ~117

Note: The exact chemical shifts and coupling constants will vary depending on the solvent and the specific instrument used. This table provides a general guide for comparison.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is excellent for confirming the presence of key functional groups and can provide clues about the substitution pattern on the aromatic ring.

Key Differentiating Features in IR:
  • Nitrile (C≡N) Stretch: All isomers will exhibit a sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile group.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹ .

  • C-O Stretch (Methoxy): A strong absorption band corresponding to the C-O stretch of the methoxy group will be present around 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

  • C-F Stretch: A strong band in the region of 1100-1400 cm⁻¹ is indicative of the C-F bond.

  • Out-of-Plane (OOP) Bending: The pattern of weak bands in the 690-900 cm⁻¹ region (the "fingerprint region") is highly diagnostic of the substitution pattern on the benzene ring. For example, a 1,3,5-trisubstituted benzene ring (as in this compound) will have a distinct pattern compared to a 1,2,4-trisubstituted isomer.[1][2]

Comparative IR Data:
IsomerC≡N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
This compound ~2230~1280, ~1050~1350Characteristic of 1,3,5-substitution
2-Fluoro-4-methoxybenzonitrile ~2225~1290, ~1030~1320Characteristic of 1,2,4-substitution
4-Fluoro-3-methoxybenzonitrile ~2235~1270, ~1060~1340Characteristic of 1,3,4-substitution

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film, or ATR).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

While all isomers have the same nominal molecular mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns in the mass spectrum can also provide structural clues.

Key Differentiating Features in MS:

All isomers will show a molecular ion peak [M]⁺ at m/z 151. The primary differentiation will come from the relative abundances of the fragment ions. Common fragmentation pathways for this class of compounds include:

  • Loss of a methyl radical (•CH₃): [M - 15]⁺

  • Loss of formaldehyde (CH₂O): [M - 30]⁺

  • Loss of a hydrogen cyanide (HCN): [M - 27]⁺

The relative positions of the fluoro and methoxy groups will influence the stability of the resulting fragment ions, leading to different relative intensities in the mass spectrum. For instance, ortho effects can lead to unique fragmentation pathways not observed in the meta and para isomers.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorbance (λ_max) is influenced by the electronic effects of the substituents on the benzene ring.

Key Differentiating Features in UV-Vis:

The parent benzonitrile molecule exhibits characteristic absorption bands. The introduction of fluoro and methoxy groups will cause shifts in these bands (bathochromic or hypsochromic shifts) depending on their positions.

  • Methoxy Group: As an electron-donating group, the methoxy group generally causes a red shift (bathochromic shift) in the absorption maxima.

  • Fluoro Group: The effect of the fluorine atom is more complex, involving both inductive electron withdrawal and mesomeric electron donation.

While predicting the exact λ_max for each isomer without experimental data is challenging, it is expected that isomers with greater conjugation or stronger overall electron-donating character will have a higher λ_max.

Experimental Protocols

Standard Protocol for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the benzonitrile isomer into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.

  • If the sample is not fully soluble, gentle warming or sonication may be applied.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

Standard Protocol for FT-IR Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened, lint-free cloth (e.g., isopropanol).

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid benzonitrile isomer onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after analysis.

Visualizing the Workflow

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of this compound isomers.

Conclusion

The unambiguous differentiation of this compound isomers is a task that demands a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data through the analysis of chemical shifts and coupling patterns. IR spectroscopy serves as a rapid method to confirm functional groups and gain insight into the substitution pattern. Mass spectrometry confirms the molecular weight and can offer structural clues through fragmentation analysis. Finally, UV-Vis spectroscopy can provide complementary information on the electronic structure of the isomers. By employing this comprehensive spectroscopic approach, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity of their scientific endeavors.

References

  • PubChem. 2-Fluoro-4-methoxybenzonitrile. [Link][3]

  • PubChem. 4-Fluoro-3-methoxybenzonitrile. [Link][4]

  • SpectraBase. 2-Fluoro-4-hydroxybenzonitrile. [Link]

  • PubChem. 2-Fluoro-6-methoxybenzonitrile. [Link][5]

  • PubChem. 4-Fluoro-2-methoxybenzonitrile. [Link][6]

  • PubChemLite. This compound. [Link][7]

  • Martens, J., Berden, G., & Oomens, J. (2018). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link][1]

  • Spectra Analysis Instruments, Inc. IR Applied to Isomer Analysis. [Link][2]

  • Oxford Instruments Magnetic Resonance. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link][8]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link][9]

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A Senior Application Scientist's Guide to the Definitive Structural Validation of 3-Fluoro-5-methoxybenzonitrile Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. In the synthesis of complex pharmaceutical intermediates, particularly polysubstituted aromatic rings, subtle isomeric differences can lead to vastly different biological activities and safety profiles. The 3-fluoro-5-methoxybenzonitrile scaffold, a common motif in modern drug discovery, presents a classic validation challenge: confirming the precise substitution pattern of three distinct functional groups on a benzene ring.

This guide eschews a simple, prescriptive template. Instead, it presents a holistic and logical workflow, grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy. We will demonstrate how a multi-pronged NMR strategy, moving from broad-strokes 1D analysis to the definitive connectivity map of 2D experiments, creates a self-validating system for structural elucidation. This is not just a protocol; it is an analytical philosophy designed to ensure absolute confidence in your molecular architecture.

The Causality Behind the Workflow: From Initial Survey to Final Confirmation

The core principle of our approach is systematic data integration. We begin with one-dimensional (1D) experiments (¹H, ¹³C, ¹⁹F NMR) to inventory the atomic components and their immediate electronic environments. We then deploy two-dimensional (2D) experiments (COSY, HSQC, HMBC) to assemble these components into a complete, unambiguous molecular structure. This progression is crucial; each step builds upon the last, providing cross-validation and minimizing the potential for misinterpretation.

G cluster_1d Part 1: 1D NMR - The Foundational Survey cluster_2d Part 2: 2D NMR - Connectivity Mapping P1 ¹H NMR (Proton Environment & Multiplicity) P2 ¹³C NMR (Carbon Skeleton & C-F Coupling) P1->P2 Provides context for P3 ¹⁹F NMR (Direct Fluorine Observation) P1->P3 Correlates with C1 COSY (H-H Connectivity) P1->C1 Identifies coupled protons C2 HSQC (Direct C-H Attachment) P2->C2 Assigns carbon shifts to C1->C2 Defines spin systems for C3 HMBC (Long-Range C-H Connectivity) C2->C3 Assigns key starting points for Final Unambiguous Structure Validation C3->Final Provides final connectivity proof

Caption: Logical workflow for NMR-based structure validation.

Pillar 1: Foundational Analysis with 1D NMR Spectroscopy

The initial 1D spectra provide the fundamental pieces of our structural puzzle.

¹H NMR: The Proton Census

A standard ¹H NMR is the fastest and most sensitive experiment, offering an immediate overview of the proton environment.[1] For a this compound derivative, we expect:

  • Aromatic Protons: Three distinct signals in the aromatic region (typically 6.5-8.0 ppm). Their splitting patterns (multiplicities) are dictated by couplings to each other (JHH) and to the fluorine atom (JHF). The proton at C2 will be a triplet (or doublet of doublets with similar coupling constants) due to coupling to F and H4. The proton at C4 will be a doublet of doublets due to coupling to H2 and H6. The proton at C6 will also be a doublet of doublets due to coupling to F and H4.

  • Methoxy Protons: A sharp singlet around 3.8-4.0 ppm, integrating to three protons.

¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule, from the substituents to the aromatic ring itself.

  • Substituent Carbons: Expect signals for the methoxy carbon (~56 ppm), the nitrile carbon (~118 ppm), and the quaternary carbon attached to the nitrile (~112 ppm).[2][3] The typical chemical shift for an aromatic methoxy group is around 56 ppm, though this can be influenced by neighboring groups and conformation.[4][5][6]

  • Aromatic Carbons: The key diagnostic feature is the carbon directly bonded to fluorine (C3). This signal will appear as a large doublet due to one-bond C-F coupling (¹JCF ≈ 245 Hz).[7] You will also observe smaller, but equally important, two-bond (²JCF) and three-bond (³JCF) couplings on the adjacent carbons (C2, C4, and C5), which helps to confirm the fluorine's position.

¹⁹F NMR: The Fluorine-Specific Probe

Given that fluorine is 100% abundant and a spin ½ nucleus, ¹⁹F NMR is a highly sensitive and informative experiment.[8]

  • Chemical Shift: The ¹⁹F chemical shift provides information about the electronic environment. For a fluorobenzene derivative, the signal is expected in the range of -100 to -130 ppm relative to CFCl₃.[9][10]

  • Coupling: The proton-coupled ¹⁹F spectrum is paramount. The fluorine signal will be split by the two ortho protons (at C2 and C4) and the one meta proton (at C6). The resulting multiplicity (a doublet of doublets of doublets, or ddd) is a powerful confirmation of the 3-fluoro substitution pattern. The magnitude of these couplings (JHF) is distance-dependent, providing further structural proof.[11]

Nucleus Position Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constants (J, Hz)
¹HH2~7.0-7.2dd, ³JHH ≈ 2-3 Hz, ⁴JHF ≈ 5-7 Hz
¹HH4~6.8-7.0t (or dd), ³JHH ≈ 2-3 Hz, ³JHF ≈ 8-10 Hz
¹HH6~7.1-7.3dd, ⁵JHF ≈ 1-2 Hz, ⁴JHH ≈ 1 Hz
¹H-OCH₃~3.8s
¹³CC1 (-CN)~112t, ⁴JCF ≈ 3-4 Hz
¹³CC2~110d, ²JCF ≈ 20-25 Hz
¹³CC3 (-F)~163d, ¹JCF ≈ 245-250 Hz
¹³CC4~105d, ²JCF ≈ 25-30 Hz
¹³CC5 (-OCH₃)~161d, ³JCF ≈ 7-10 Hz
¹³CC6~115d, ⁴JCF ≈ 2-3 Hz
¹³C-CN~118s
¹³C-OCH₃~56s
¹⁹FF3~ -110ddd, ³JFH4 ≈ 8-10 Hz, ⁴JFH2 ≈ 5-7 Hz, ⁵JFH6 ≈ 1-2 Hz
Note: These are estimated values. Actual shifts and couplings will vary based on the specific derivative and solvent.

Pillar 2: Unambiguous Connectivity Mapping with 2D NMR

While 1D spectra provide the parts list, 2D spectra show how they are connected.[12] These experiments are the final arbiters of the complete molecular structure.

  • COSY (COrrelation SpectroscopY): This experiment maps all ¹H-¹H J-coupling networks.[13] In our example, it will show a cross-peak between H2 and H4, and between H4 and H6, confirming their positions on the aromatic ring relative to each other. The absence of a correlation between H2 and H6 confirms they are not adjacent.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates each proton directly to the carbon it is attached to (one-bond C-H correlation).[12][14] It allows for the definitive assignment of the ¹H signals at H2, H4, and H6 to their corresponding carbon signals C2, C4, and C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[13] The key correlations that validate the this compound structure are:

    • Placing the Methoxy Group: The methoxy protons (-OCH₃) will show a strong correlation to the carbon they are attached to, C5. This definitively places the methoxy group.

    • Placing the Nitrile Group: The aromatic protons H2 and H6 will show correlations to the quaternary carbon C1, which is adjacent to the nitrile group. They will also show correlations to the nitrile carbon itself (C≡N).

    • Cross-Validating the Ring: Protons will show correlations to carbons two and three bonds away, confirming the entire ring structure. For example, H2 will show correlations to C4 and C6.

G cluster_mol Key HMBC Correlations cluster_text Observed Correlations mol H_Me H (MeO) C_5 C5 H_Me->C_5 ³JCH H_2 H2 C_1 C1 H_2->C_1 ²JCH C_N C(N) H_2->C_N ³JCH H_6 H6 H_6->C_1 ²JCH H_6->C_N ³JCH

Caption: Key HMBC correlations confirming substituent placement.

Pillar 3: A Self-Validating Experimental Protocol

Trustworthiness in analytical data comes from robust and reproducible protocols.

Step 1: Sample Preparation
  • Analyte: Weigh 5-10 mg of the purified this compound derivative. Purity is critical for clean spectra.

  • Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a clean, dry NMR tube. Chloroform-d is often a good first choice for many organic compounds.[1]

  • Dissolution: Cap the tube and vortex or sonicate briefly to ensure complete dissolution. Visually inspect for any particulate matter.

Step 2: 1D NMR Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

  • ¹H Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (e.g., -1 to 12 ppm). Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 to 1024) will be necessary due to the lower natural abundance and sensitivity of ¹³C.

  • ¹⁹F Acquisition: If the spectrometer is equipped with a fluorine-capable probe, acquire a proton-decoupled and a proton-coupled ¹⁹F spectrum. This is a quick experiment, often requiring only 16-32 scans.

Step 3: 2D NMR Acquisition
  • Standard Parameter Sets: Use the instrument manufacturer's standard, gradient-selected (gs) parameter sets for COSY, HSQC, and HMBC experiments for optimal results.[15]

  • gs-COSY: Acquire a gradient-selected COSY spectrum. Typically requires 2-4 scans per increment.

  • gs-HSQC: Acquire a phase-sensitive gs-HSQC spectrum optimized for a one-bond ¹JCH of ~145 Hz. Typically requires 4-8 scans per increment.

  • gs-HMBC: Acquire a gs-HMBC spectrum. The key parameter is the long-range coupling delay, which should be optimized for an average ⁿJCH of 8-10 Hz. This will emphasize the desired two- and three-bond correlations. Typically requires 8-16 scans per increment.

References

  • Rittner, R., & D'Avila, V. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 634-639. [Link]

  • Peceli, D., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed, National Center for Biotechnology Information. [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Magnetic Resonance in Chemistry, 38(1), 70-73.
  • Kozerski, L., et al. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. [Link]

  • Electronic Supplementary Information for publications by the Royal Society of Chemistry. This document provides various NMR data for methoxybenzonitrile compounds. [Link]

  • Zácek, P., et al. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5581-5590. [Link]

  • Al-Aboudi, A., et al. (2011). An Overview of Fluorine NMR. ResearchGate. [Link]

  • University of California, San Diego. 19Fluorine NMR. [Link]

  • Al-Hourani, B. J. (2018). 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. ResearchGate. [Link]

  • Supplementary Information File for a scientific publication detailing experimental procedures including NMR. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Patil, S. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Kwan, E. E. (2011). 2D NMR Problem Solving. Harvard University. [Link]

  • University of Arizona. 2D NMR. [Link]

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2533-2547. [Link]

  • Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Catalysts for Suzuki Coupling of Fluorinated Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C(sp²)–C(sp²) bonds, pivotal in the synthesis of biaryl scaffolds prevalent in pharmaceuticals. However, the unique challenge posed by the inert C–F bond in fluorinated aryl halides necessitates a nuanced approach to catalyst selection. This guide provides a comparative analysis of leading palladium and nickel-based catalyst systems, offering experimental insights and detailed protocols to empower researchers in this critical area of synthesis.

The Challenge of Carbon-Fluorine Bond Activation

The high bond dissociation energy of the C–F bond presents a significant thermodynamic and kinetic barrier to oxidative addition, the crucial first step in the Suzuki-Miyaura catalytic cycle.[1] Consequently, catalyst systems must be meticulously designed to overcome this hurdle. The choice between palladium and nickel, the two most prominent metals for this transformation, is often dictated by the electronic nature of the substrate, desired functional group tolerance, and economic considerations.

Comparative Analysis of Catalyst Systems: Palladium vs. Nickel

While palladium has historically dominated the landscape of cross-coupling reactions, nickel has emerged as a powerful and cost-effective alternative, particularly for the activation of challenging C–F bonds.[2][3] The distinct electronic properties of these metals lead to different mechanistic pathways and, consequently, different performance characteristics.[1][3][4][5]

Palladium-Based Catalysts: The Power of Ligand Design

For palladium-catalyzed Suzuki coupling of fluorinated aryl halides, the ligand plays a dispositive role. Bulky, electron-rich phosphine ligands are essential to promote the oxidative addition of the C–F bond and facilitate the subsequent steps of the catalytic cycle.[1]

A prime example of a highly effective palladium catalyst system involves the use of tri(o-tolyl)phosphine as a ligand. This system has demonstrated high yields in the coupling of benzylic fluorides, a related but challenging substrate class.[1] The steric bulk of the ligand is thought to promote the formation of a coordinatively unsaturated palladium(0) species, which is more reactive towards the C–F bond.

Table 1: Performance of a Representative Palladium Catalyst System

Aryl HalideBoronic AcidCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
4-Nitrobenzyl fluoridePhenylboronic acidPd(OAc)₂ / P(o-tolyl)₃TolueneCs₂CO₃1001895
1-(Fluoromethyl)-4-nitrobenzene(3-(Ethoxycarbonyl)-5-nitrophenyl)boronic acidPd(OAc)₂ / P(o-tolyl)₃TolueneCs₂CO₃1001891
Fluoroacetonitrile2-Pyridylboronic acidPd(OAc)₂ / P(o-tolyl)₃TolueneCs₂CO₃1001883

Data synthesized from a study on benzylic and activated fluorides, demonstrating the capability of this palladium system for C-F activation.[1]

Nickel-Based Catalysts: A Cost-Effective Powerhouse

Nickel catalysts have shown remarkable efficacy in the Suzuki coupling of traditionally unreactive aryl fluorides.[2][6] Their lower cost and unique reactivity profile make them an attractive alternative to palladium.[3][7][8][9][10] Two primary strategies have emerged for successful nickel-catalyzed C–F bond activation: the use of co-catalysts and the incorporation of directing groups.

One highly effective protocol employs metal fluoride co-catalysts, such as ZrF₄ and TiF₄, which are believed to facilitate the C–F bond cleavage.[6] This approach is particularly effective for aryl fluorides bearing electron-withdrawing groups.

Another successful strategy involves the use of aryl fluorides with ortho-directing groups.[6] These directing groups, such as pyridines or oxazolines, can coordinate to the nickel center, bringing it in close proximity to the C–F bond and facilitating its activation through cyclometalation.

Table 2: Performance of Representative Nickel Catalyst Systems

Aryl FluorideBoronic EsterCatalyst SystemSolventBaseTemp (°C)Yield (%)
4-FluorobenzonitrilePhenylboronic acid pinacol esterNi(cod)₂ / PCy₃ / ZrF₄TolueneK₃PO₄10092
1-FluoronaphthalenePhenylboronic acid pinacol esterNi(cod)₂ / PCy₃ / ZrF₄TolueneK₃PO₄10085
2-(2-Fluorophenyl)pyridinePhenylboronic acid pinacol esterNi(cod)₂ / SIPrDioxaneK₃PO₄10095

Data synthesized from a study on nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides, showcasing the two main strategies.[6]

Mechanistic Insights: Why These Catalysts Work

The success of these catalyst systems lies in their ability to overcome the high activation energy of C–F bond cleavage.

Suzuki_Cycle cluster_0 Catalytic Cycle M0 M(0)L_n MA Ar-M(II)(F)L_n M0->MA Oxidative Addition MB Ar-M(II)(Ar')L_n MA->MB Transmetalation MB->M0 Reductive Elimination Product Ar-Ar' MB->Product ArF Ar-F ArF->M0 ArB Ar'-B(OR)₂ ArB->MA Base Base Base->ArB Protocol_1 start Start step1 To a dried Schlenk tube, add Pd(OAc)₂, P(o-tolyl)₃, aryl fluoride, and arylboronic acid. start->step1 step2 Add Cs₂CO₃ and toluene under an inert atmosphere. step1->step2 step3 Heat the reaction mixture at 100 °C for 18 hours. step2->step3 step4 Cool to room temperature and quench with water. step3->step4 step5 Extract with an organic solvent (e.g., ethyl acetate). step4->step5 step6 Dry the organic layer, concentrate, and purify by column chromatography. step5->step6 end End step6->end

Caption: Experimental workflow for a palladium-catalyzed Suzuki coupling.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Fluorinated aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%) and P(o-tolyl)₃ (4 mol%).

  • Add the fluorinated aryl halide (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Add Cs₂CO₃ (2.0 equiv) and anhydrous toluene.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 18 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki Coupling of an Aryl Fluoride with a Co-catalyst

This protocol is based on a highly efficient method for the coupling of electron-deficient aryl fluorides. [6]

Protocol_2 start Start step1 In a glovebox, add Ni(cod)₂, PCy₃, and ZrF₄ to a vial. start->step1 step2 Add aryl fluoride, arylboronic acid pinacol ester, and K₃PO₄. step1->step2 step3 Add anhydrous toluene. step2->step3 step4 Seal the vial and heat at 100 °C. step3->step4 step5 Monitor reaction progress by GC-MS or LC-MS. step4->step5 step6 Cool, quench, and work up as in Protocol 1. step5->step6 end End step6->end

Sources

The Decisive Influence of Fluorine Placement on the Reactivity of Methoxybenzonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine atoms in aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, binding affinity, and reactivity. This guide provides an in-depth comparative analysis of the effect of fluorine's position on the reactivity of methoxybenzonitrile isomers, a scaffold of significant interest in the synthesis of pharmaceuticals and other advanced materials. By integrating experimental data with mechanistic principles, we aim to provide a predictive framework for chemists engaged in the rational design of functionalized aromatic molecules.

The Interplay of Electronic Effects: Activating and Directing Reactivity

The reactivity of the benzonitrile ring, particularly in nucleophilic aromatic substitution (SNAr) reactions, is governed by the intricate interplay of inductive and resonance effects of its substituents. The nitrile group (-CN) is a potent electron-withdrawing group (EWG) through both induction and resonance, deactivating the ring towards electrophilic attack but strongly activating it for nucleophilic substitution, especially at the ortho and para positions.

Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which is paramount in stabilizing the negatively charged Meisenheimer intermediate formed during the rate-determining step of an SNAr reaction.[1] Counterintuitively, fluorine's ability to stabilize this intermediate makes it an excellent leaving group in this context, often leading to higher reaction rates compared to other halogens.[1][2]

The methoxy group (-OCH₃), in contrast, exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). The overall effect on the ring's electron density depends on its position relative to the reaction center.

The following diagram illustrates the key electronic forces at play in a representative fluoro-methoxybenzonitrile.

electronic_effects cluster_ring Methoxybenzonitrile Ring cluster_substituents Substituent Effects C1 C-CN C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CN CN (-I, -M) CN->C1 Strong EWG F F (-I, +M) F->C4 Strong Inductive Withdrawal (-I) Weak Resonance Donation (+M) OMe OCH₃ (-I, +M) OMe->C3 Inductive Withdrawal (-I) Strong Resonance Donation (+M)

Caption: Electronic effects of substituents on the benzonitrile ring.

Comparative Reactivity: A Quantitative Perspective

While direct, comprehensive kinetic data for all positional isomers of fluoro-methoxybenzonitriles is sparse, a robust understanding of their relative reactivities can be derived from the established principles of SNAr and available data for simpler fluorinated benzonitriles. The position of the fluorine atom, as the leaving group and a primary activating group, is the most critical determinant of reactivity.

The Decisive Role of Fluorine's Position

Experimental data for fluorobenzonitrile isomers in SNAr reactions provide a clear hierarchy of reactivity.

CompoundRelative Position of F to CNExpected Reactivity in SNArSupporting Rationale
2-FluorobenzonitrileorthoHighThe fluorine atom is at a position strongly activated by the nitrile group's electron-withdrawing effects. The proximity of the nitrile group enhances the inductive withdrawal at the site of substitution.[3]
4-FluorobenzonitrileparaHighThe fluorine is also at a position activated by the nitrile group through both resonance and induction.[3]
3-FluorobenzonitrilemetaLowThe fluorine is not in a position that is electronically activated by the nitrile group for SNAr. The stabilizing effect of the nitrile on the Meisenheimer intermediate is significantly diminished.[3][4]
The Modulatory Effect of the Methoxy Group

The introduction of a methoxy group further modulates the reactivity of these fluorobenzonitrile isomers. The impact of the methoxy group depends on its position relative to the fluorine leaving group.

  • Methoxy Group ortho or para to Fluorine: An ortho or para methoxy group will exert its electron-donating resonance effect (+M) at the carbon bearing the fluorine. This increases the electron density at the reaction center, making it less electrophilic and thus deactivating the ring towards nucleophilic attack. This deactivating effect will likely lead to a significant decrease in the reaction rate compared to the corresponding isomer without the methoxy group.

  • Methoxy Group meta to Fluorine: When the methoxy group is meta to the fluorine, its electron-donating resonance effect is not exerted at the site of substitution. In this position, the methoxy group's weaker electron-withdrawing inductive effect (-I) will dominate. This will slightly enhance the electrophilicity of the carbon attached to the fluorine, leading to a modest increase in reactivity compared to the parent fluorobenzonitrile. Studies on related systems have shown that an electron-donating group in a meta position does not significantly hinder SNAr reactions.[5]

Predicted Reactivity Order of Fluoro-methoxybenzonitrile Isomers in SNAr:

Based on these principles, the following general reactivity order can be predicted for SNAr reactions where fluorine is the leaving group:

Most Reactive > Least Reactive

  • Fluorine ortho or para to CN; Methoxy meta to F: These isomers will benefit from the strong activation by the nitrile group and the additional, albeit small, inductive activation from the methoxy group.

  • Fluorine ortho or para to CN (no methoxy group): The baseline reactivity of activated fluorobenzonitriles.[3]

  • Fluorine ortho or para to CN; Methoxy ortho or para to F: The deactivating resonance effect of the methoxy group will significantly reduce the reactivity.

  • Fluorine meta to CN: These isomers will be largely unreactive under standard SNAr conditions, regardless of the methoxy group's position, due to the lack of activation by the nitrile group.[3][4]

Experimental Protocol: A Self-Validating System for Assessing Reactivity

The following protocol provides a robust method for comparing the reactivity of different fluoro-methoxybenzonitrile isomers in a representative SNAr reaction with a common nucleophile, such as piperidine.

Objective: To determine the relative reactivity of fluoro-methoxybenzonitrile isomers by monitoring the reaction progress under controlled conditions.

Materials:

  • Fluoro-methoxybenzonitrile isomers (e.g., 2-fluoro-5-methoxybenzonitrile, 4-fluoro-3-methoxybenzonitrile)

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a series of identical reaction vessels, add the fluoro-methoxybenzonitrile isomer (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (10 mL).

  • Internal Standard: Add a known amount of the internal standard to each reaction vessel.

  • Temperature Control: Place the reaction vessels in a pre-heated oil bath or heating block set to a constant temperature (e.g., 80 °C).

  • Reaction Initiation: Add piperidine (1.2 mmol) to each vessel simultaneously to start the reactions.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) containing a small amount of water.

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial reaction rates can be determined from the slope of these curves, providing a quantitative comparison of their reactivity.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A 1. Add fluoro-methoxybenzonitrile isomer, K₂CO₃, and anhydrous DMF to reaction vessel. B 2. Add internal standard. A->B C 3. Equilibrate to reaction temperature (e.g., 80 °C). B->C D 4. Initiate reaction by adding piperidine. C->D E 5. Withdraw aliquots at timed intervals. D->E F 6. Quench aliquots immediately. E->F G 7. Analyze aliquots by GC-MS or HPLC. F->G H 8. Plot concentration vs. time. G->H I 9. Determine initial reaction rates and compare. H->I

Caption: Experimental workflow for comparing isomer reactivity.

Conclusion: A Predictive Framework for Rational Drug Design

The position of a fluorine atom on a methoxybenzonitrile ring is a critical determinant of its reactivity in nucleophilic aromatic substitution reactions. By understanding the interplay of the strong inductive withdrawal of fluorine and the dual electronic nature of the methoxy group, researchers can make informed predictions about the reactivity of different isomers. Fluorine atoms positioned ortho or para to the activating nitrile group lead to the highest reactivity, while a meta fluorine results in a significantly less reactive substrate. The methoxy group acts as a modulator, deactivating the ring when positioned ortho or para to the fluorine leaving group and slightly activating it when meta. This predictive framework, validated through standardized experimental protocols, empowers medicinal chemists to strategically design and synthesize novel compounds with tailored reactivity profiles, accelerating the drug discovery and development process.

References

  • Hammett plot for reactivity of substituted benzonitriles with in situ generated tributyltin azide. ResearchGate. Available at: [Link]

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. ResearchGate. Available at: [Link]

  • Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available at: [Link]

  • 3-Fluorobenzonitrile. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. National Institutes of Health. Available at: [Link]

  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Available at: [Link]

  • The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. Available at: [Link]

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. National Institutes of Health. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. CORE. Available at: [Link]

  • Hammett substituent constants. Science.gov. Available at: [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

Sources

The Fluorine Factor: A Comparative Guide to Pharmacokinetic Differences in Drug Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1][2] This seemingly simple substitution of a hydrogen atom with fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties, often transforming a promising lead compound into a successful therapeutic agent.[1][3] Approximately 25% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to its significant impact on drug efficacy and developability.[4] This guide provides an in-depth comparison of the pharmacokinetic profiles of fluorinated and non-fluorinated drug analogues, supported by experimental data and mechanistic insights to inform and guide drug development professionals.

The Unique Physicochemical Properties of Fluorine: The "Magic Bullet" in Action

The profound effects of fluorination on a drug's behavior in the body can be traced back to the unique properties of the fluorine atom itself.[1][5] Its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond are the primary drivers of its influence.[1]

  • High Electronegativity: As the most electronegative element, fluorine's presence can significantly alter the electron distribution within a molecule.[1][6] This can impact the acidity or basicity (pKa) of nearby functional groups, which in turn influences a drug's solubility, absorption, and ability to bind to its target.[1][4]

  • Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[1] This allows it to act as a bioisostere of a hydrogen atom, often enabling it to fit into receptor pockets without causing significant steric hindrance.[1][6]

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry.[1][5] This inherent stability makes it resistant to metabolic cleavage, a property that is frequently exploited to enhance a drug's metabolic stability and prolong its duration of action.[1][7]

Caption: Key physicochemical properties of fluorine and their impact on drug design.

A Head-to-Head Comparison: Pharmacokinetic (ADME) Profiles

The true value of fluorination becomes evident when we examine its impact on the four pillars of pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption and Bioavailability: A Double-Edged Sword

The effect of fluorination on a drug's absorption and bioavailability is often linked to its influence on lipophilicity.[6][8]

  • Increased Lipophilicity: The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity (logP).[9][10] This can enhance a drug's ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract, potentially leading to improved oral bioavailability.[8][9] For instance, the introduction of a trifluoromethyl group can significantly increase lipophilicity.[9]

  • Modulation of pKa: By lowering the pKa of nearby basic functional groups, fluorination can increase the proportion of the neutral, more lipophilic form of a drug at physiological pH.[1][4] This can also contribute to better membrane permeation and oral absorption.[1]

However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility and increased susceptibility to efflux transporters, which can pump the drug back into the intestinal lumen.[9] A case study on fluoroanisoles revealed that while a trifluoromethyl group (PhOCF3) increased logD by approximately one log unit over the non-fluorinated analogue (PhOCH3), it also resulted in lower passive permeability.[11] In contrast, the difluoroanisole (PhOCF2H) analogue struck a better balance, showing improved permeability over the trifluoromethylated version.[11]

Distribution: Reaching the Target

Once absorbed, a drug's distribution throughout the body is influenced by factors such as plasma protein binding and its ability to penetrate tissues.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin can significantly affect its free concentration and, therefore, its therapeutic activity.[12] While there is no universal rule, the increased lipophilicity of many fluorinated compounds can lead to higher plasma protein binding.[13] This can act as a reservoir, prolonging the drug's half-life, but it also means that less of the drug is free to exert its pharmacological effect at any given time.[12]

  • Tissue Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is crucial.[14] The enhanced lipophilicity of some fluorinated drugs can improve their CNS penetration.[14] For example, the addition of a para-trifluoromethyl group to fluoxetine increased its lipophilicity and CNS penetration, allowing for effective binding to the serotonin transporter.[9]

Metabolism: The Power of the Metabolic Block

One of the most significant and widely exploited advantages of fluorination is its ability to enhance metabolic stability.[1][15]

  • Blocking Metabolic "Soft Spots": Many drugs are metabolized by cytochrome P450 (CYP) enzymes, which often hydroxylate susceptible C-H bonds.[16][17] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, this oxidative pathway can be effectively blocked due to the strength of the C-F bond.[9][16] This "metabolic blocking" strategy can dramatically increase a drug's half-life and oral exposure.[9] For example, in the development of the kinase inhibitor Ibrutinib, a 4-fluorophenoxy substituent was introduced to improve its pharmacokinetic profile.[9]

  • Altering Metabolic Pathways: Even when not directly at the site of metabolism, fluorine's electron-withdrawing nature can influence the reactivity of other parts of the molecule, potentially redirecting metabolism to less critical pathways.[1] However, it's important to note that in some cases, fluorination at a single site may lead to "metabolic switching," where the overall rate of elimination is not significantly reduced.[18]

Caption: Fluorine's ability to block metabolic pathways.

Excretion: The Final Step

The impact of fluorination on drug excretion is less well-defined and highly dependent on the specific compound. Generally, drugs and their metabolites are eliminated from the body through renal or biliary pathways. By altering a drug's polarity and metabolic profile, fluorination can indirectly influence its route and rate of excretion. For instance, if fluorination leads to the formation of more polar metabolites, renal excretion may be enhanced.

Case Studies: Fluorinated vs. Non-Fluorinated Analogues in Action

The following table summarizes the pharmacokinetic differences observed in several well-documented drug discovery programs.

Drug Analogue Pair Pharmacokinetic Parameter Non-Fluorinated Analogue Fluorinated Analogue Key Takeaway
Gefitinib Analogues Oral BioavailabilityLowerHigher (2-fluoro and 6-fluoro substitutions)Fluorination improved exposure and lowered clearance.[4]
Fluoroquinolones (e.g., Ciprofloxacin) Cell PenetrationLowerHigherThe C-6 fluorine atom enhanced cell penetration and antibacterial spectrum.[1]
Anisole Analogues logD and PermeabilityLower logD, Higher Permeability (PhOCH3)Higher logD, Lower Permeability (PhOCF3)Highlights the trade-off between lipophilicity and permeability.[11]
Risperidone vs. Paliperidone Pharmacokinetic ProfileStandardImproved (Paliperidone is 9-hydroxyrisperidone)While not a direct H-to-F substitution, the fluorinated precursor led to a metabolite with a better pharmacokinetic profile.[4]

Experimental Protocols for Pharmacokinetic Assessment

To rigorously compare the pharmacokinetic properties of fluorinated and non-fluorinated drug analogues, a series of in vitro and in vivo experiments are essential.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a preliminary assessment of a compound's susceptibility to metabolism by CYP enzymes.[19][20]

Objective: To determine the intrinsic clearance (Clint) of a test compound.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compounds (fluorinated and non-fluorinated analogues)

  • Positive control compound with known metabolic fate

  • Negative control (incubation without NADPH)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Pre-warm the phosphate buffer and liver microsomes to 37°C. Prepare stock solutions of the test compounds and controls.

  • Incubation: In a 96-well plate, combine the buffer, liver microsomes, and test compound.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Intrinsic clearance is then calculated using the following equation: Clint (µL/min/mg protein) = (k * V) / P, where V is the incubation volume and P is the protein concentration.

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion: A Powerful Tool for Drug Optimization

The strategic incorporation of fluorine is a powerful and well-established strategy in modern drug discovery for enhancing the pharmacokinetic properties of lead compounds.[1][9] By leveraging fluorine's unique physicochemical characteristics, medicinal chemists can effectively block metabolic soft spots, modulate lipophilicity to improve absorption and distribution, and ultimately design more effective and safer medicines.[1][6][9] However, the effects of fluorination are highly context-dependent, and a thorough understanding of the underlying mechanisms, coupled with rigorous experimental evaluation, is crucial for successful drug development.[9] This guide has provided a comprehensive overview of the key pharmacokinetic differences between fluorinated and non-fluorinated drug analogues, offering valuable insights for researchers and scientists in the pharmaceutical industry.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • Zhou, Y., Wang, S., & Zhu, W. (2016). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 11(8), 734-743.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
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  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Han, J., et al. (2021). Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment. Environmental Health Perspectives, 129(8), 87002.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
  • Caron, G., et al. (2019). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Molecular Pharmaceutics, 16(12), 4936-4946.
  • Berger, T. A., et al. (2022). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Zhou, Y., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(8), 1336-1345.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.
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A Senior Application Scientist's Guide to the Cyanation of Aromatic Rings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of a nitrile (-CN) group onto an aromatic ring is a cornerstone transformation in modern organic synthesis. Aryl nitriles are not merely synthetic intermediates; they are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility stems from the versatile reactivity of the nitrile group, which can be readily converted into amines, carboxylic acids, amides, and tetrazoles, providing a strategic linchpin in the assembly of complex molecules.[3][4]

Historically, chemists have relied on a few classical methods for this transformation. However, the often harsh conditions and substrate limitations of these early reactions have driven the development of a diverse and sophisticated toolbox of modern cyanation methods. This guide provides a comparative analysis of the most prominent methods for aromatic cyanation, offering insights into their mechanisms, scopes, and practical applications for researchers, scientists, and drug development professionals. We will explore the nuances of classical methods and delve into the advancements brought by transition-metal catalysis and photoredox chemistry, providing a framework for selecting the optimal method for a given synthetic challenge.

Classical Cyanation Methods: The Foundation

The traditional methods for aromatic cyanation, while sometimes supplanted by newer techniques, remain relevant and instructive. Understanding their mechanisms and limitations provides a crucial context for appreciating the advancements that followed.

The Sandmeyer Reaction

First discovered by Traugott Sandmeyer in 1884, this reaction is a stalwart of introductory organic chemistry for good reason.[2][5] It provides a two-step pathway to introduce a cyano group, starting from an aromatic amine (aniline). The process involves:

  • Diazotization: The primary amine is treated with a nitrite source (e.g., NaNO₂) under acidic conditions to form a highly reactive aryldiazonium salt.

  • Cyanation: The diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a nitrile, releasing nitrogen gas.[2][5]

Mechanism and Rationale: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][5] Copper(I) initiates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. This radical then reacts with the copper-cyanide complex to form the final product and regenerate the Cu(I) catalyst.[2]

  • Expert Insight: The Sandmeyer reaction's primary advantage is its use of readily available anilines as starting materials. However, the in situ generation of diazonium salts, which can be explosive, poses a significant safety risk, especially on a larger scale.[6] This has led to the development of safer, one-pot procedures that avoid the isolation of these hazardous intermediates.[3]

The Rosenmund-von Braun Reaction

This method offers a more direct approach, starting from an aryl halide.[7][8] In its classical form, an aryl halide is heated with a stoichiometric amount of copper(I) cyanide, often at very high temperatures (150-250 °C) in a polar aprotic solvent like DMF or pyridine, to yield the corresponding aryl nitrile.[7][9][10]

Mechanism and Rationale: The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to furnish the aryl nitrile.[9]

  • Expert Insight: The classical Rosenmund-von Braun reaction is hampered by its harsh conditions, which significantly limit its functional group tolerance.[10] The use of stoichiometric, and often excess, copper cyanide also leads to difficulties in product purification.[9] Modern modifications, such as the use of catalytic copper sources with additives like L-proline, have been developed to enable the reaction to proceed at much lower temperatures (80–120 °C), thereby broadening its applicability.[10][11]

Modern Methods: The Era of Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized aromatic cyanation, offering milder conditions, broader substrate scopes, and improved functional group tolerance. Palladium, nickel, and copper have emerged as the most effective metals for these transformations.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and cyanation is no exception. These reactions typically couple an aryl halide or triflate with a cyanide source.

Key Features:

  • Substrate Scope: A wide range of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates can be used.[12][13][14] Modern catalyst systems have even enabled the efficient cyanation of challenging, electron-rich aryl chlorides.[15]

  • Cyanide Sources: While toxic alkali metal cyanides (NaCN, KCN) can be used, less toxic alternatives like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are now more common.[12][16]

  • Reaction Conditions: Significant progress has been made in developing mild reaction conditions. The Buchwald group, for instance, has reported a palladium-catalyzed cyanation that proceeds at room temperature to 40 °C in aqueous media.[12][13][14] This is a stark contrast to earlier methods that required temperatures of 100-140 °C.[12]

Catalytic Cycle Workflow

Palladium-Catalyzed Cyanation Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd2_cn_complex Ar-Pd(II)(CN)L_n pd2_complex->pd2_cn_complex Transmetalation (Ligand Exchange) pd2_cn_complex->pd0 Reductive Elimination product Ar-CN pd2_cn_complex->product sub Ar-X sub->pd2_complex Oxidative Addition cn_source M-CN

Caption: Palladium-catalyzed cyanation cycle.

  • Expert Insight: A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide ion, which can strongly coordinate to the palladium center.[17] The use of bulky, electron-rich phosphine ligands helps to mitigate this issue by promoting the reductive elimination step and stabilizing the active Pd(0) catalyst. The addition of copper(I) salts as co-catalysts can also dramatically accelerate the reaction.[18]

Nickel-Catalyzed Cyanation

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for aromatic cyanation.[19] They are particularly effective for the cyanation of less reactive aryl chlorides.

Key Features:

  • Reactivity: Nickel catalysts can often succeed where palladium catalysts fail, particularly with electron-rich aryl chlorides.[19]

  • Cyanide Sources: Similar to palladium catalysis, a variety of cyanide sources can be employed, including Zn(CN)₂ and even alkyl isocyanides.[19][20]

  • Conditions: Reactions are typically run at elevated temperatures (60-80 °C), though room-temperature methods have been developed.[19][21]

  • Expert Insight: The mechanism of nickel-catalyzed cyanation is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand is crucial for achieving high efficiency.[21] Recent advancements have combined nickel catalysis with photoredox catalysis to enable cyanation under very mild, room-temperature conditions.[22]

Copper-Catalyzed Cyanation

Modern copper-catalyzed methods have built upon the foundation of the Rosenmund-von Braun reaction to create milder and more versatile protocols.

Key Features:

  • Direct C-H Cyanation: One of the most exciting developments in copper catalysis is the ability to perform direct C-H cyanation of heterocycles, obviating the need for a pre-installed halide.[23]

  • Greener Cyanide Sources: There is a growing trend towards using less toxic cyanide sources like potassium hexacyanoferrate(II).[24]

  • Ligand Acceleration: The use of diamine ligands can significantly accelerate copper-catalyzed cyanations, allowing for lower reaction temperatures.[25]

  • Expert Insight: Copper-catalyzed systems are often more tolerant of certain functional groups than their palladium or nickel counterparts. The ability to perform C-H functionalization represents a significant step forward in synthetic efficiency, as it avoids the need for separate halogenation steps.[23]

Emerging Frontiers: Photoredox and C-H Functionalization

Recent innovations have pushed the boundaries of aromatic cyanation, offering new pathways that are often metal-free and proceed under exceptionally mild conditions.

Photoredox-Catalyzed Cyanation

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling transformations that are difficult to achieve through traditional thermal methods.

Key Features:

  • Metal-Free Options: Many photoredox systems employ organic dyes, such as acridinium salts, as photocatalysts, avoiding the need for transition metals.[1][6][26]

  • Novel Substrates: These methods have enabled the cyanation of previously challenging substrates, such as alkoxy arenes, through a cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) pathway.[6][26][27]

  • Direct C-H Cyanation: Photoredox catalysis has also been successfully applied to the direct C-H cyanation of arenes, using inexpensive cyanide sources like trimethylsilyl cyanide (TMSCN) under an aerobic atmosphere.[1][28]

Decision-Making Workflow for Method Selection

Cyanation Method Selection start Starting Material? aniline Aniline start->aniline Amine aryl_halide Aryl Halide / Triflate start->aryl_halide Halide/OTf unactivated_arene Unactivated Arene start->unactivated_arene C-H Bond sandmeyer Sandmeyer Reaction aniline->sandmeyer functional_group_check Sensitive Functional Groups? aryl_halide->functional_group_check direct_ch Direct C-H Cyanation unactivated_arene->direct_ch scale_check Scale > 10g? sandmeyer->scale_check pd_ni_cu Pd, Ni, or Cu Catalysis substrate_check Electron-rich Ar-Cl? pd_ni_cu->substrate_check photoredox Photoredox C-H Cyanation direct_ch->photoredox scale_check->sandmeyer No (Caution) scale_check->pd_ni_cu Yes (Consider Alternatives) functional_group_check->pd_ni_cu No (Rosenmund-von Braun possible) functional_group_check->pd_ni_cu Yes (Modern Catalysis Preferred) substrate_check->pd_ni_cu No (Pd or Cu) substrate_check->pd_ni_cu Yes (Ni Preferred)

Caption: Decision workflow for selecting an aromatic cyanation method.

  • Expert Insight: Photoredox catalysis represents a paradigm shift in cyanation chemistry. The ability to generate highly reactive radical ions under mild conditions opens up new avenues for functionalizing aromatic rings. While still a developing field, it holds immense promise for late-stage functionalization in drug discovery, where mild conditions are paramount.[29]

Comparative Summary and Data

To facilitate method selection, the following table summarizes the key features of the discussed cyanation methods.

MethodStarting MaterialKey ReagentsTypical ConditionsAdvantagesDisadvantages
Sandmeyer Aryl AmineNaNO₂, H⁺, CuCN0-5 °CReadily available starting materialsSafety concerns (diazonium salts), stoichiometric copper
Rosenmund-von Braun Aryl HalideCuCN (stoichiometric)150-250 °CDirect conversion of halidesHarsh conditions, poor functional group tolerance, purification issues
Pd-Catalyzed Aryl Halide/TriflatePd catalyst, ligand, cyanide source (e.g., Zn(CN)₂)25-120 °CBroad scope, high yields, mild conditions achievableCatalyst cost, catalyst poisoning by cyanide
Ni-Catalyzed Aryl HalideNi catalyst, ligand, cyanide source60-120 °CCost-effective, good for Ar-ClOften requires higher temperatures than Pd
Cu-Catalyzed (Modern) Aryl Halide / HeterocycleCu catalyst, ligand, cyanide source80-120 °CC-H functionalization possible, good functional group toleranceCan require specific ligands
Photoredox Arene / Alkoxy ArenePhotocatalyst, light, cyanide sourceRoom TemperatureExtremely mild, metal-free options, novel reactivitySubstrate scope still developing, requires specialized equipment

Experimental Protocols

Representative Protocol for Mild Palladium-Catalyzed Cyanation of an Aryl Bromide[12]

This protocol is adapted from the work of Cohen and Buchwald and demonstrates a mild, aqueous-based method.

  • Reaction Setup: To an oven-dried vial equipped with a stir bar, add the aryl bromide (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol, 1.2 equiv), and the palladium precatalyst (e.g., G3-Xantphos, 0.02 mmol, 2 mol%).

  • Solvent Addition: The vial is sealed with a Teflon-lined cap. A 5:1 mixture of degassed water and THF (2.0 mL) is added via syringe.

  • Reaction: The reaction mixture is stirred vigorously at 40 °C. The progress of the reaction is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aryl nitrile.

Justification of Experimental Choices:

  • Zinc Cyanide (Zn(CN)₂): Chosen for its lower toxicity and safer handling compared to alkali cyanides. It also helps to maintain a low concentration of free cyanide, which can poison the palladium catalyst.[12]

  • Aqueous Media (H₂O/THF): The use of water as a co-solvent is not only environmentally benign but was also found to be crucial for achieving high conversion and yield in this specific system.[12]

  • Palladium Precatalyst: Buchwald's third-generation (G3) precatalysts are air- and moisture-stable, simplifying the reaction setup. They readily form the active Pd(0) species in solution.[14]

Conclusion

The field of aromatic cyanation has evolved dramatically from the classical Sandmeyer and Rosenmund-von Braun reactions. The development of robust transition-metal-catalyzed methods, particularly with palladium, nickel, and copper, has provided chemists with a wide range of tools to synthesize aryl nitriles under increasingly mild and efficient conditions. The emergence of photoredox catalysis is now opening doors to previously inaccessible transformations, such as the direct C-H cyanation of unactivated arenes and the functionalization of alkoxy arenes.

For the modern researcher, the choice of method will depend on a careful consideration of the starting material, the required scale, functional group tolerance, and safety considerations. By understanding the underlying principles and comparative strengths of each method, scientists can strategically select the optimal path for the synthesis of these vital aromatic nitrile building blocks.

References

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  • Wikipedia contributors. (2023). Rosenmund–von Braun reaction. In Wikipedia, The Free Encyclopedia. [Link]

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  • Cohen, D. T., & Buchwald, S. L. (2015). Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. Organic Letters, 17(1), 202-205. [Link]

  • Do, H.-Q., & Daugulis, O. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters, 12(11), 2517–2519. [Link]

  • Sakakibara, Y., Ido, Y., Sasaki, K., Sakai, M., & Uchino, N. (1993). The Cyanation of Aromatic Halides Catalyzed by Nickel(0) Complexes Generated In Situ. III. Kinetic and Mechanistic. Bulletin of the Chemical Society of Japan, 66(8), 2776-2780. [Link]

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. [Link]

  • Li, P.-G., et al. (2023). Nickel-Catalyzed Selective C-H Cyanation via Aromatic Thianthrenium Salts. The Journal of Organic Chemistry, 88(17), 12246–12256. [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 21(17), 6939–6943. [Link]

  • McManus, J. B., & Nicewicz, D. A. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(8), 2888–2891. [Link]

  • da Silva, A. B., et al. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 44(8), 990-1017. [Link]

  • Tay, N., & Nicewicz, D. (2019). Arene cyanation via cation radical accelerated nucleophilic aromatic substitution. Morressier. [Link]

  • Sifri, M., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Catalysts, 13(11), 1438. [Link]

  • Liu, W., et al. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 2(4), 1-11. [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

  • Zhou, T., et al. (2022). Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides. Organic & Biomolecular Chemistry, 20(28), 5543-5547. [Link]

  • Schareina, T., et al. (2007). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Synlett, 2007(03), 448-452. [Link]

  • McManus, J. B., & Nicewicz, D. A. (2017). Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(8), 2888-2891. [Link]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]

  • Anderson, B. A., et al. (1998). Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates. The Journal of Organic Chemistry, 63(23), 8224–8228. [Link]

  • Shee, M., Shah, S. S., & Singh, N. D. P. (2021). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications, 57(78), 10005-10008. [Link]

  • Isom, E. L., et al. (2021). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 23(16), 6330–6334. [Link]

  • Wang, L., et al. (2018). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Synlett, 29(16), 2182-2184. [Link]

  • Zhang, W., et al. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis, 8(12), 11337–11342. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Yan, G., Zhang, Y., & Wang, J. (2017). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Advanced Synthesis & Catalysis, 359(23), 4068-4105. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 11(20), 4568–4571. [Link]

  • Cristau, H.-J., et al. (2005). Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. Chemistry – A European Journal, 11(8), 2483-2492. [Link]

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  • Jain, S., et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1-22. [Link]

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Sources

A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the quality of the final active pharmaceutical ingredient (API) is inextricably linked to the purity of its starting materials and intermediates. 3-Fluoro-5-methoxybenzonitrile is a key building block in the synthesis of various therapeutic agents. Its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy profile of the resulting drug product. The presence of even trace-level impurities—be they process-related, isomers, or degradation products—can have significant pharmacological or toxicological consequences.

Therefore, establishing robust, reliable, and validated analytical methods for purity assessment is a non-negotiable regulatory and scientific requirement. This guide provides an in-depth comparison of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this compound. We will dissect the validation process for each, grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guideline, and provide the causal logic behind experimental choices to empower researchers, scientists, and drug development professionals in their analytical strategy.[1][2]

The Regulatory Bedrock: Understanding ICH Q2(R1) Validation Parameters

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1][2][3][4] The ICH Q2(R1) guideline provides a harmonized framework for this process, outlining specific performance characteristics that must be evaluated.[5][6][7] These parameters form the basis of our comparative analysis.

The core validation characteristics for methods designed to assess purity and quantify impurities include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[2][9][10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][8]

ICH_Validation_Parameters cluster_quantitative Quantitative Impurity Tests Accuracy Accuracy Precision Precision Accuracy->Precision Interdependent LOQ Quantitation Limit Linearity Linearity Specificity Specificity LOQ->Linearity Lower end of Range Range Linearity->Range Defines Robustness Robustness

Logical relationship between key ICH Q2(R1) validation parameters.

Part 1: High-Performance Liquid Chromatography (HPLC) Method Validation

Rationale for Selection: HPLC is the preeminent technique for the purity assessment of a wide range of pharmaceutical compounds, including this compound.[11][12] Its applicability to non-volatile and thermally sensitive molecules, coupled with high resolution and sensitivity, makes it the workhorse for separating the main component from structurally similar impurities and degradation products.[13] The polarity of the nitrile and methoxy groups, along with the aromatic ring, allows for excellent retention and separation on reversed-phase columns.

Experimental Protocol: A Self-Validating System

A robust analytical method begins with a well-designed protocol. The following describes a step-by-step validation of a hypothetical, yet representative, reversed-phase HPLC (RP-HPLC) method.

1. Chromatographic System & Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm). Causality: A Phenyl-Hexyl phase is chosen over a standard C18 to leverage π-π interactions between the stationary phase and the aromatic ring of the analyte and potential impurities, offering enhanced selectivity for this class of compounds.[12]

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

2. Solution Preparation:

  • Standard Stock (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute with a 50:50 mixture of Acetonitrile:Water.

  • Working Standard (0.1 mg/mL): Dilute the stock solution 1:10.

  • Sample Solution (1.0 mg/mL): Prepare the test sample in the same manner as the standard stock.

3. System Suitability Testing (SST): A Prerequisite for Trustworthiness Before any validation run or sample analysis, the system's fitness for use must be confirmed.[14][15][16] This is a self-validating check to ensure the system is performing correctly.[17]

  • Procedure: Inject the Working Standard solution five times.

  • Acceptance Criteria:

    • %RSD of Peak Area: ≤ 2.0%.

    • Tailing Factor: 0.8 - 1.5.

    • Theoretical Plates: ≥ 2000.

4. Validation Experiments:

  • Specificity (Forced Degradation): This is the cornerstone of a stability-indicating method.[18][19][20][21] The goal is to produce potential degradation products and prove the method can separate them from the analyte.[22]

    • Acid Hydrolysis: Reflux sample solution with 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: Reflux sample solution with 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

    • Analysis: Analyze all stressed samples. Use a DAD to assess peak purity of the main this compound peak to ensure no co-eluting impurities. The method is specific if all degradation peaks are well-resolved from the main peak (Resolution > 1.5).

  • Linearity & Range:

    • Prepare a series of at least five concentrations from the LOQ to 150% of the working concentration (e.g., 0.5 µg/mL to 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²). An r² ≥ 0.999 is typically required.

  • Accuracy (Recovery):

    • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.[23]

  • Precision (Repeatability & Intermediate):

    • Repeatability: Analyze six separate preparations of the sample solution at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

    • Calculate the %RSD for both studies. The acceptance criterion is typically ≤ 2.0%.

  • LOD & LOQ:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Hypothetical HPLC Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity All peaks resolved (Rs > 1.5)All degradant peaks resolved; Rs > 2.0Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) Covers LOQ to 150%0.5 - 150Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (Repeatability %RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate %RSD) ≤ 2.0%1.10%Pass
LOD (µg/mL) Report Value0.15Pass
LOQ (µg/mL) Report Value0.50Pass
Robustness (%RSD) ≤ 2.0% for varied conditions1.5%Pass

Part 2: Gas Chromatography (GC) Method Validation

Rationale for Selection: GC is a highly effective separation technique for volatile and semi-volatile compounds.[11][24] this compound, with its moderate boiling point, is amenable to GC analysis. The primary advantage of developing a GC method is its exceptional ability to detect and quantify highly volatile impurities, such as residual solvents from the manufacturing process, which HPLC may not be suitable for.[25] It serves as an excellent orthogonal technique to HPLC.[26]

Experimental Protocol: A Complementary Approach

1. Chromatographic System & Conditions:

  • Instrument: Agilent 8890 GC system or equivalent with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm). Causality: A 5% phenyl-methylpolysiloxane (DB-5) column is a robust, general-purpose column providing good separation for a wide range of semi-volatile compounds, including halogenated aromatics.[27]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (50:1).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Detector Temperature (FID): 300 °C.

2. Solution Preparation:

  • Solvent: Dichloromethane or Acetone.

  • Standard/Sample Preparation: Similar dilution schemes as for HPLC, but using the appropriate GC-compatible solvent.

3. System Suitability Testing (SST):

  • Procedure: Inject a working standard solution five times.

  • Acceptance Criteria:

    • %RSD of Peak Area: ≤ 2.0%.

    • Tailing Factor: 0.9 - 1.6.

    • Theoretical Plates: ≥ 20,000.

4. Validation Experiments: The validation experiments for GC largely mirror those for HPLC in principle, with adjustments for the technique.

  • Specificity: Demonstrated by analyzing spiked samples and ensuring resolution from potential impurities. Forced degradation samples can also be analyzed, though non-volatile degradants may not elute. This highlights the complementary nature of GC and HPLC.

  • Linearity, Range, Accuracy, Precision, LOD & LOQ: The experimental design is analogous to the HPLC validation, involving the preparation and analysis of appropriate sample concentrations and replicates.

Hypothetical GC Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity All peaks resolved (Rs > 1.5)All volatile impurity peaks resolved; Rs > 2.5Pass
Linearity (r²) ≥ 0.9990.9995Pass
Range (µg/mL) Covers LOQ to 150%0.2 - 120Pass
Accuracy (% Recovery) 98.0 - 102.0%98.9% - 101.5%Pass
Precision (Repeatability %RSD) ≤ 2.0%0.95%Pass
Precision (Intermediate %RSD) ≤ 2.0%1.25%Pass
LOD (µg/mL) Report Value0.05Pass
LOQ (µg/mL) Report Value0.20Pass
Robustness (%RSD) ≤ 2.0% for varied conditions1.8%Pass

Part 3: Comparative Analysis and Method Selection

The validation data demonstrates that both HPLC and GC can be developed into robust and reliable methods for the purity assessment of this compound. The choice between them depends on the specific analytical objective.

Method_Selection_Workflow Start Define Analytical Goal for This compound Goal_Check What is the primary target? Start->Goal_Check HPLC_Path General Purity, Non-Volatile Impurities, Degradation Products Goal_Check->HPLC_Path Purity / Degradants GC_Path Volatile Impurities, Residual Solvents Goal_Check->GC_Path Volatiles / Solvents Validate_HPLC Validate HPLC Method (ICH Q2 R1) HPLC_Path->Validate_HPLC Validate_GC Validate GC Method (ICH Q2 R1) GC_Path->Validate_GC Orthogonal_Check Is comprehensive characterization needed? Validate_HPLC->Orthogonal_Check Validate_GC->Orthogonal_Check Orthogonal_Check:e->HPLC_Path:w No (Routine QC) Use_Both Use both HPLC and GC as orthogonal methods Orthogonal_Check->Use_Both Yes

Decision workflow for selecting an analytical method.
Head-to-Head Comparison
FeatureHPLC MethodGC MethodSenior Scientist's Verdict
Scope of Analysis Excellent for the main component, non-volatile impurities, and degradation products. The gold standard for stability-indicating assays.Superior for volatile and semi-volatile impurities, especially residual solvents. May not detect non-volatile degradants.Complementary. HPLC is essential for the stability profile, while GC is critical for controlling process-related volatile impurities.
Sensitivity (LOQ) Very good (0.50 µg/mL).Excellent (0.20 µg/mL), especially with an FID detector for hydrocarbons.GC has the edge for detecting trace volatile impurities.
Specificity Broadly specific for a wide range of potential degradants, confirmed by forced degradation.Highly specific for compounds that can be volatilized.HPLC is more comprehensive for a stability-indicating profile.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution, but solvent choice is critical to avoid co-elution with impurities.Both are straightforward, with a slight preference for HPLC due to wider solvent compatibility.
Run Time Typically longer, especially with gradient elution needed for separating polar and non-polar impurities.Often faster due to temperature programming.GC is generally faster for routine analysis of known volatiles.
The Power of Orthogonality: Beyond a Single Technique

While this guide compares HPLC and GC, a truly comprehensive purity assessment relies on orthogonal methods—techniques that measure the same attribute using different physicochemical principles. For unequivocal identification of an unknown impurity detected by either HPLC or GC, coupling the chromatograph to a Mass Spectrometer (MS) is the industry standard.[11][28] Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the definitive structural elucidation of isolated impurities and can also be used as a primary quantitative method (qNMR).[29][30][31]

Conclusion

The validation of analytical methods for the purity assessment of this compound is a multifaceted process that demands scientific rigor and a clear understanding of the intended purpose. Both HPLC and GC can be validated to be accurate, precise, and specific methods.

  • A validated HPLC method is indispensable for routine quality control, release testing, and stability studies, providing a comprehensive profile of non-volatile impurities and degradation products.

  • A validated GC method is the superior choice for controlling volatile organic impurities and residual solvents, which are critical process-related impurities.

For drug development professionals, the optimal strategy is not to choose one over the other but to leverage both. Employing validated HPLC and GC methods as orthogonal techniques provides a holistic and trustworthy understanding of the purity profile of this compound, ensuring the quality and safety of the final pharmaceutical product.

References

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  • System suitability testing - SlideShare. (2014-06-09). [Link]

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The Evolving Landscape of mGluR5 Antagonism: A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-5-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGluR5 have shown particular promise, and within this class, derivatives of 3-fluoro-5-methoxybenzonitrile have proven to be a fertile ground for the discovery of potent and selective agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, grounded in experimental data to inform the rational design of next-generation mGluR5 NAMs.

The Central Role of the 3-Fluoro-5-alkoxybenzonitrile Scaffold

The 3-fluoro-5-alkoxybenzonitrile core serves as a critical pharmacophore for mGluR5 antagonism. The nitrile group and the fluorine atom at the 3-position are key features for potent activity, a recurring motif observed across multiple chemical series targeting this receptor. The alkoxy group at the 5-position provides a crucial handle for modulating physicochemical properties and exploring further interactions within the allosteric binding pocket of the mGluR5 protein. Our exploration of the SAR will focus on modifications to this core and their impact on inhibitory potency.

Comparative Analysis of 3-Fluoro-5-alkoxybenzonitrile Derivatives as mGluR5 Antagonists

The inhibitory activity of this compound derivatives is typically assessed through functional assays that measure the modulation of intracellular calcium mobilization in response to glutamate. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the in vitro potencies of a series of 3-fluoro-5-alkoxybenzonitrile derivatives and related analogs against the human mGluR5 receptor.

Compound IDR Group (at 5-position)LinkerTerminal GroupIC50 (nM)Reference
1 -OCH3EthynylPyridin-2-ylNot explicitly reported, but parent scaffold for PET ligands[1]
2 ([18F]FPEB)-F (for radiolabeling)EthynylPyridin-2-ylHigh Affinity (Specific Binding)[1]
3 -OCH3Ethynyl2-Methyl-1,3-thiazol-4-yl1.45 ± 0.5[2]
4 ([18F]F-MTEB)-F (for radiolabeling)Ethynyl2-Methyl-1,3-thiazol-4-yl1.45 ± 0.5[2]
5 -OCH3Ethynyl2-(2-(Fluoromethyl)thiazol-4-yl)0.036 (36 pM)[3]
6 -HAmide3-Chlorophenyl>10,000[4]
7 -HAmide3-Methylphenyl230[4]
8 -HAmide3-Cyanophenyl50[4]

Analysis of Structure-Activity Relationships:

  • The Importance of the Terminal Heterocycle: The nature of the terminal aromatic or heteroaromatic ring connected to the benzonitrile core via a linker is a primary determinant of potency. As seen in the table, pyridinyl (Compound 1 and 2 ) and thiazolyl (Compound 3 , 4 , and 5 ) moieties are well-tolerated and can lead to highly potent compounds. The exceptional potency of Compound 5 (IC50 = 36 pM) highlights the favorable interactions that can be achieved with a substituted thiazole ring.[3]

  • The Role of the Linker: An ethynyl linker is a common and effective structural element in this class of mGluR5 NAMs, providing rigidity and appropriate spatial orientation of the terminal heterocycle.

  • Impact of the 5-Position Substituent: While direct comparisons of various alkoxy groups at the 5-position are limited in the provided literature, the high potency of derivatives with a methoxy group suggests its favorable contribution to binding. The ability to replace the methoxy group with a fluorine atom for radiolabeling (as in [18F]FPEB and [18F]F-MTEB) without significant loss of affinity indicates some flexibility at this position.[1][2]

  • Alternative Scaffolds for Comparison: The 3-cyano-5-fluoro-N-arylbenzamide series (Compounds 6-8 ) provides valuable comparative SAR data.[4] Although lacking the 5-alkoxy group, these compounds share the 3-fluoro-benzonitrile core. The dramatic increase in potency when moving from an unsubstituted phenyl ring (Compound 6 ) to a 3-substituted phenyl ring (Compounds 7 and 8 ) underscores the importance of substitution on the terminal aryl ring for achieving high affinity.[4] Specifically, the 3-cyano substitution (Compound 8 ) resulted in a potent antagonist, suggesting that this region of the binding pocket can accommodate and favorably interact with electron-withdrawing groups.[4]

Experimental Methodologies

To ensure the reproducibility and validation of the presented data, this section details the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis: The Sonogashira Coupling

A cornerstone of the synthesis of many potent 3-fluoro-5-alkoxybenzonitrile-based mGluR5 NAMs is the Sonogashira coupling reaction.[1][2] This palladium-catalyzed cross-coupling reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep Prepare Reactants: - Aryl Halide - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - CuI Co-catalyst - Amine Base (e.g., TEA) - Anhydrous Solvent setup Combine reactants under inert atmosphere prep->setup reaction Heat and stir (e.g., 50-100 °C) setup->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring quench Quench reaction monitoring->quench extract Extract with organic solvent quench->extract wash Wash with aqueous solutions extract->wash dry Dry organic layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify Calcium_Flux_Assay cluster_prep Cell and Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Seed mGluR5-expressing cells in a microplate dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_prep->dye_loading compound_add Add test compound (antagonist) dye_loading->compound_add incubation Incubate compound_add->incubation agonist_add Add glutamate (agonist) incubation->agonist_add readout Measure fluorescence (calcium signal) agonist_add->readout data_proc Process fluorescence data readout->data_proc ic50_calc Calculate IC50 values data_proc->ic50_calc

Sources

The Fluorine Advantage: A Comparative Guide to Assessing Metabolic Stability of 3-Fluoro-5-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides an in-depth technical comparison of the metabolic stability of compounds derived from the 3-Fluoro-5-methoxybenzonitrile scaffold, a privileged core in modern medicinal chemistry. We will explore the causal relationships behind experimental design, present detailed protocols for assessing metabolic stability, and offer supporting data to illustrate the profound impact of strategic fluorination and bioisosteric modifications.

The Strategic Imperative for Metabolic Stability

The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics for excretion.[1] This biotransformation, however, can be a double-edged sword. While it facilitates drug clearance, it is also a primary driver of poor pharmacokinetic profiles and, in some cases, drug-induced toxicity.[2][3] Consequently, a central goal in drug design is to engineer molecules with an optimal balance of metabolic clearance and therapeutic activity.[4][5]

The this compound scaffold presents an interesting case study. The methoxy group is susceptible to O-demethylation, a common metabolic pathway mediated by CYP enzymes, which can represent a significant metabolic liability.[6][7] The aromatic ring itself is also prone to oxidative metabolism. The strategic placement of a fluorine atom, as in this scaffold, is a well-established medicinal chemistry tactic to enhance metabolic stability.[8][9] The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, effectively "shielding" the molecule from metabolic attack at that position.[10][11]

This guide will compare the metabolic stability of a parent compound, 3-methoxybenzonitrile, with its fluorinated counterpart and other derivatives where the methoxy and nitrile functionalities are replaced with common bioisosteres. This comparative analysis will provide a clear, data-driven rationale for compound selection and optimization in drug discovery programs.

Experimental Assessment of Metabolic Stability: A Self-Validating System

To quantitatively assess metabolic stability, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide key parameters such as the metabolic half-life (t½) and intrinsic clearance (Clint), which are crucial for predicting in vivo pharmacokinetic behavior.[4]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that are rich in phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[4] This assay is a cost-effective, high-throughput method for initial screening of metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare stock solutions of the test compounds and positive controls (e.g., verapamil, testosterone) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compounds to the microsome suspension at a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction and precipitate the proteins.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount).[12]

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of both phase I and phase II metabolizing enzymes and their necessary cofactors.[4] This assay provides a more comprehensive picture of hepatic metabolism, including the effects of cellular uptake and transporter proteins.[13]

Experimental Protocol: Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Thaw cryopreserved human hepatocytes in a 37°C water bath and resuspend in pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).

    • Prepare stock solutions of the test compounds and positive controls (e.g., 7-hydroxycoumarin, testosterone) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 24-well plate, seed the hepatocytes at a density of 0.5 x 10^6 viable cells/mL in incubation medium.

    • Add the test compounds to the hepatocyte suspension at a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), an aliquot of the cell suspension is transferred to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction and lyse the cells.

  • Sample Analysis:

    • Centrifuge the plate to pellet the cell debris.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of cells).

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the generalized workflow for an in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compounds Prepare Test Compounds & Controls mix Combine Compounds, Matrix & Cofactors prep_compounds->mix prep_matrix Prepare Metabolic Matrix (Microsomes or Hepatocytes) prep_matrix->mix prep_cofactors Prepare Cofactor Solution (e.g., NADPH) prep_cofactors->mix incubate Incubate at 37°C mix->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (e.g., Acetonitrile) sample->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot % Remaining vs. Time lcms->plot calculate Calculate t½ & Clint plot->calculate

Caption: Generalized workflow for an in vitro microsomal stability assay.

Comparative Metabolic Stability Data

The following table presents a constructed comparison of the metabolic stability of 3-methoxybenzonitrile and its derivatives in human liver microsomes. The data is representative of typical results observed in such studies and is intended to illustrate the principles of metabolic stabilization.

Compound IDStructureModificationt½ (min)Clint (µL/min/mg protein)
Cmpd 1 3-methoxybenzonitrileParent1546.2
Cmpd 2 This compoundFluorination4515.4
Cmpd 3 3-hydroxybenzonitrileO-demethylation886.6
Cmpd 4 3-methoxybenzamideNitrile to Amide2527.7
Cmpd 5 5-(3-methoxyphenyl)-1H-tetrazoleNitrile to Tetrazole>60<11.6

Data Interpretation:

  • Fluorination (Cmpd 2 vs. Cmpd 1): The introduction of a fluorine atom at the 3-position significantly increases the metabolic half-life and reduces the intrinsic clearance. This is a direct consequence of the strong C-F bond blocking a potential site of aromatic hydroxylation, a common CYP-mediated metabolic pathway.[8]

  • O-demethylation (Cmpd 3 vs. Cmpd 1): The replacement of the methoxy group with a hydroxyl group leads to a dramatic decrease in metabolic stability. This highlights the methoxy group as a significant metabolic "soft spot" susceptible to O-demethylation.[6]

  • Nitrile Bioisosteres (Cmpd 4 and Cmpd 5 vs. Cmpd 1): Replacing the nitrile group with an amide (Cmpd 4) or a tetrazole (Cmpd 5) can also impact metabolic stability. While the nitrile group itself is generally metabolically stable, its electronic properties can influence the metabolism of the rest of the molecule.[14] The tetrazole group, a common carboxylic acid bioisostere, often imparts greater metabolic stability.[15]

Potential Metabolic Pathways

The following diagram illustrates the likely metabolic pathways for the parent compound, 3-methoxybenzonitrile, based on known biotransformations.

G cluster_pathways parent 3-Methoxybenzonitrile hydroxylation Aromatic Hydroxylation (CYP-mediated) parent->hydroxylation CYPs demethylation O-Demethylation (CYP-mediated) parent->demethylation CYPs nitrile_hydrolysis Nitrile Hydrolysis (Minor Pathway) parent->nitrile_hydrolysis Hydrolases h1 e.g., 2-Hydroxy-3-methoxybenzonitrile hydroxylation->h1 h2 e.g., 4-Hydroxy-3-methoxybenzonitrile hydroxylation->h2 d1 3-Hydroxybenzonitrile demethylation->d1 n1 3-Methoxybenzamide nitrile_hydrolysis->n1 n2 3-Methoxybenzoic acid nitrile_hydrolysis->n2

Sources

A Senior Application Scientist's Guide to Phosphine Ligands for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of carbon-nitrogen (C-N) bonds, a linkage central to countless pharmaceuticals and functional materials.[1][2] The reaction's success, however, is not guaranteed by simply combining an aryl halide, an amine, a palladium source, and a base. The heart of the catalytic system, the phosphine ligand, dictates the reaction's efficiency, scope, and robustness. The ligand's steric and electronic properties are not merely influential; they are the primary determinants of the catalyst's performance at every stage of the reaction.[3][4]

This guide provides an in-depth comparison of the most effective classes of phosphine ligands. Moving beyond a simple catalog of options, we will delve into the mechanistic role of these ligands, offering a framework for rational catalyst selection. By understanding the causality behind why certain ligands excel with specific substrates, you can streamline methods development, overcome synthetic challenges, and unlock the full potential of this powerful transformation.

The Ligand's Dominion: Steering the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The phosphine ligand, denoted as 'L', is critical for stabilizing the palladium center and modulating the kinetics of each elementary step.[5][6] The evolution of ligand design has been driven by the need to accelerate the rate-limiting steps and suppress off-cycle or decomposition pathways.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. Bulky, electron-rich ligands are paramount here. They promote the formation of the highly reactive, monoligated L-Pd(0) species, which undergoes oxidative addition far more rapidly than its bis-ligated counterpart.[1][7]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, and a base removes a proton to form a palladium amido complex. The steric environment created by the ligand influences the ease of amine binding.

  • Reductive Elimination: This is often the rate-determining step. The C-N bond is formed, releasing the arylamine product and regenerating the L-Pd(0) catalyst. Electron-donating and sterically demanding ligands accelerate this step, preventing competing side reactions like beta-hydride elimination.[1][4]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle pd0 Active L-Pd(0) Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation (+ R₂NH, Base; - HX∙Base) amido_complex->pd0 Reductive Elimination (- Ar-NR₂) product Ar-NR₂ (Product) amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

A Comparative Analysis of Leading Phosphine Ligands

The journey of ligand development has produced several "generations" of catalysts, each expanding the reaction's scope and improving its efficiency. While early systems laid the groundwork, modern catalysis relies almost exclusively on bulky, electron-rich monodentate phosphine ligands.

First and Second Generation: The Foundation

Initial systems using simple triarylphosphines like P(o-tolyl)₃ or bidentate ligands like BINAP and DPPF were groundbreaking.[1][5] They demonstrated the feasibility of the transformation but were generally limited to more reactive aryl bromides and iodides and often struggled with sterically hindered substrates or secondary amines.[1][4][8] Bidentate ligands were a key step forward, as their chelation was believed to prevent catalyst decomposition and speed up the reaction.[1]

The Modern Workhorses: Bulky Biaryl Monophosphine Ligands

The true revolution in Buchwald-Hartwig amination came with the development of sterically demanding, electron-rich dialkylbiaryl monophosphine ligands by the Buchwald group and ferrocene-based ligands by the Hartwig group.[1][9] These ligands favor the formation of the highly active monoligated palladium species, dramatically increasing catalytic activity across a wide range of substrates.[1]

Here, we compare the most prominent and widely adopted ligands in this class.

LigandStructureKey Features & Optimal Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly versatile and robust ligand. Particularly effective for coupling challenging aryl chlorides and sulfonates (tosylates, mesylates) with primary and secondary amines.[10][11][12]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAn exceptionally active and general ligand, often achieving high turnover numbers (TONs).[13][14] Excellent for a broad range of aryl halides and primary/secondary amines, including challenging heteroaromatic substrates.[15]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenylUniquely suited for the coupling of aryl mesylates .[16] Exhibits remarkable selectivity for the monoarylation of primary amines , even with challenging substrates like methylamine.[16][17] Its activity is attributed to the proximal methoxy group which stabilizes the catalyst.[16]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylA highly universal ligand that shows excellent performance in both Suzuki-Miyaura and Buchwald-Hartwig reactions. It is particularly effective for hindered aryl and heteroaryl substrates.
Josiphos (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineA ferrocene-based diphosphine ligand developed by the Hartwig group. While biaryl monophosphines are now more common, Josiphos-type ligands are highly effective and were instrumental in early scope expansion, including the first couplings of ammonia.[18][19][20]
cataCXium® A Di(1-adamantyl)-n-butylphosphineA non-biaryl, bulky, and electron-rich trialkylphosphine. Effective for the amination of aryl chlorides and α-arylation of ketones, often allowing for mild reaction conditions.
Mor-DalPhos Di(1-adamantyl)(morpholino)phosphineA chelating N,P ligand that has shown exceptional utility in the room-temperature coupling of ammonia and hydrazine.

Experimental Guide: From Ligand Selection to Execution

Rational Ligand Selection Workflow

Choosing the right ligand is the most critical parameter for success. While screening is often necessary, a logical decision-making process based on the nature of your coupling partners can provide an excellent starting point. This workflow is designed to guide your initial selection toward the highest probability of success.

Ligand_Selection_Workflow start Start: Define Substrates q_halide What is the Aryl Electrophile? start->q_halide q_amine_cl What is the Amine? q_halide->q_amine_cl Aryl Chloride q_amine_br What is the Amine? q_halide->q_amine_br Aryl Bromide q_amine_ots What is the Amine? q_halide->q_amine_ots Aryl Sulfonate (OMs, OTs) res_xphos High Priority: XPhos, RuPhos q_amine_cl->res_xphos Primary / Secondary res_sphos Consider: SPhos, XPhos q_amine_cl->res_sphos Hindered Heteroaryl res_ruphos High Priority: RuPhos, BrettPhos q_amine_br->res_ruphos Primary / Secondary (Broad Scope) res_josiphos Special Case (Ammonia): Josiphos, Mor-DalPhos q_amine_br->res_josiphos Ammonia q_amine_ots->res_xphos Aryl Tosylate res_brettphos High Priority: BrettPhos q_amine_ots->res_brettphos Aryl Mesylate

Caption: A decision workflow for initial phosphine ligand selection.

Performance Comparison Data

The following table summarizes representative experimental data for the coupling of various aryl halides with amines, illustrating the performance of different ligand systems. This data is compiled to highlight the relative efficacy under comparable conditions.

LigandAryl HalideAmineBaseTemp (°C)Time (h)Yield (%)Reference
XPhos 4-ChlorotolueneMorpholineNaOtBuReflux (Toluene)694[11]
BrettPhos 4-Chloroanisolen-HexylamineNaOtBu100199[16]
RuPhos 2-ChloropyridineMorpholineK₃PO₄1101295[21]
BrettPhos Phenyl mesylateAnilineK₃PO₄801895[16]
Josiphos 4-ChlorotolueneAmmoniaNaOtBu802286[19]
PPh₃ 4-ChlorotolueneMorpholineNaOtBu10024<5[3]

This table is illustrative. Yields are highly dependent on specific substrates, catalyst loading, and reaction conditions.

General Protocol for Buchwald-Hartwig Amination with XPhos

This protocol describes a general procedure for the amination of an aryl chloride with a secondary amine, a reaction for which XPhos is particularly well-suited.[11] Adherence to inert atmosphere techniques is critical for reproducibility and success.

Reagents & Equipment:

  • Aryl Chloride (1.0 equiv.)

  • Amine (1.5 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv.)

  • Anhydrous Toluene (degassed)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask under a positive pressure of nitrogen, add Pd(dba)₂ (0.015 equiv.), XPhos (0.030 equiv.), and sodium tert-butoxide (2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask. The volume should be sufficient to create a 0.5-1.0 M solution with respect to the aryl halide.

  • Pre-catalyst Formation: Stir the mixture at room temperature for 5-10 minutes. The solution will typically change color as the active catalyst forms.

  • Substrate Addition: Add the aryl chloride (1.0 equiv.) followed by the amine (1.5 equiv.) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C or reflux) and stir for the required time (monitor by TLC or GC/LC-MS).

  • Workup: Cool the reaction to room temperature. Carefully quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel to afford the desired arylamine.

Conclusion

The strategic selection of a phosphine ligand is the most critical decision in optimizing a Buchwald-Hartwig amination. The paradigm shift from simple phosphines to sterically-demanding, electron-rich biaryl monophosphine ligands like XPhos , RuPhos , and BrettPhos has transformed the scope and reliability of C-N cross-coupling.[9][15] While ligands such as RuPhos offer remarkable versatility, the specific challenges posed by the substrates—be it an unreactive aryl chloride, a sensitive aryl mesylate, or the need for selective monoarylation—should guide the choice.[14][16] By grounding ligand selection in a mechanistic understanding of its role in the catalytic cycle, researchers can more efficiently develop robust, high-yielding processes for the synthesis of complex amine-containing molecules that drive innovation in medicine and materials science.

References

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Fors, B. P., et al. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. Available from: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available from: [Link]

  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube. Available from: [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC - NIH. Available from: [Link]

  • Why C–N and C–O Couplings? Macmillan Group, Princeton University. Available from: [Link]

  • Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions. Nature Communications. Available from: [Link]

  • Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. ResearchGate. Available from: [Link]

  • Maiti, D., et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC - NIH. Available from: [Link]

  • Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. Available from: [Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. Chemical Reviews. Available from: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]

  • Pd‐catalyzed arylation of primary amines using JosiPhos ligand 15. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega. Available from: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. Available from: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available from: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available from: [Link]

  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society. Available from: [Link]

  • Ligands for Pd catalysed cross-coupling reactions. ResearchGate. Available from: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. PMC - NIH. Available from: [Link]

Sources

A Researcher's Guide to Validating the Regioselectivity of Electrophilic Aromatic Substitution on 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class in organic synthesis, enabling the direct functionalization of aromatic rings.[1] The regiochemical outcome of these reactions on polysubstituted aromatic systems is dictated by the interplay of the electronic and steric effects of the existing substituents. This guide provides a comprehensive analysis and experimental workflow to validate the regioselectivity of EAS on 3-Fluoro-5-methoxybenzonitrile, a molecule of interest in medicinal chemistry and materials science due to its unique substitution pattern. We will delve into the theoretical underpinnings of substituent effects and present a robust experimental protocol for the validation of our predictions.

Theoretical Analysis of Regioselectivity

The regioselectivity of an EAS reaction on a substituted benzene ring is governed by the directing effects of the substituents already present. In the case of this compound, we have three distinct functional groups to consider: a methoxy group (-OCH₃), a fluoro group (-F), and a nitrile group (-CN).

  • Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director.[2][3] This is due to its potent electron-donating resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I).[4] The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and stabilizing the cationic intermediate (sigma complex) formed during the reaction.[5]

  • Fluoro Group (-F): The fluoro group is a deactivating group but is also an ortho, para-director.[6] This unique behavior arises from the competition between its strong electron-withdrawing inductive effect (-I) due to high electronegativity and its electron-donating resonance effect (+R) from its lone pairs.[7] While the inductive effect deactivates the ring overall, the resonance effect enriches the ortho and para positions with electron density.[8]

  • Nitrile Group (-CN): The nitrile group is a strong deactivating group and a meta-director.[9] Both its inductive and resonance effects withdraw electron density from the aromatic ring, making it less nucleophilic. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack.

Combined Directing Effects in this compound

When multiple substituents are present, their directing effects can either reinforce or oppose each other.[10] In this compound, the powerful activating and ortho, para-directing methoxy group will have the dominant influence on the position of electrophilic attack.

Let's analyze the three possible positions for substitution: C2, C4, and C6.

  • C2: This position is ortho to the fluoro group, meta to the methoxy group, and ortho to the deactivating nitrile group. The proximity to the strongly deactivating nitrile group makes this position highly unfavorable for electrophilic attack.

  • C4: This position is ortho to both the methoxy and fluoro groups. While it benefits from the directing effects of both, it is also sterically hindered by the two adjacent substituents.

  • C6: This position is ortho to the methoxy group and para to the fluoro group. It experiences strong activation from the methoxy group and is sterically more accessible than the C4 position. It is also meta to the deactivating nitrile group, which is the favored position relative to this substituent.

Prediction: Based on this analysis, the electrophilic substitution on this compound is predicted to occur predominantly at the C6 position . A minor product resulting from substitution at the C4 position might also be formed.

Caption: Directing effects of substituents on this compound.

Experimental Validation Workflow

To experimentally validate our prediction, we will perform a nitration reaction, a classic example of electrophilic aromatic substitution. The resulting product mixture will be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the regiochemistry of the substitution.[11]

Experimental Protocol: Nitration of this compound

Safety Precaution: This reaction involves the use of concentrated strong acids. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 2.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid with constant stirring.[12] Keep the mixture cold.

  • Reaction Setup: In a separate flask, dissolve 1.0 g of this compound in 5 mL of concentrated sulfuric acid, and cool the mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.[12]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice.[12] A precipitate of the crude product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.[12] The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Product Analysis by NMR Spectroscopy

The purified product will be subjected to ¹H and ¹³C NMR spectroscopy for structural elucidation.[13] The number of signals, their chemical shifts, and the coupling patterns in the aromatic region of the ¹H NMR spectrum are particularly informative for distinguishing between the possible regioisomers.[14]

Experimental_Workflow start Start: 3-Fluoro-5- methoxybenzonitrile reagents Nitrating Mixture (HNO3/H2SO4, 0-10°C) reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagents->reaction workup Quenching on Ice & Filtration reaction->workup purification Recrystallization or Column Chromatography workup->purification analysis NMR Spectroscopy (1H, 13C) purification->analysis structure Structure Elucidation of Regioisomers analysis->structure end End: Validated Major Product structure->end

Caption: Workflow for the experimental validation of regioselectivity.

Data Interpretation and Comparative Analysis

The key to confirming the structure of the major product lies in comparing the experimental NMR data with the predicted spectra for all possible isomers.

Predicted ¹H NMR Data for Nitrated Isomers
Position of -NO₂Expected Aromatic ProtonsPredicted Chemical Shift Range (ppm)Predicted Splitting Pattern
C2 27.8 - 8.5Two doublets
C4 27.5 - 8.2Two doublets
C6 27.0 - 7.8Two doublets with different coupling constants

Note: These are estimated chemical shift ranges. Actual values may vary.

Hypothetical Experimental Results and Interpretation

Let's assume the ¹H NMR spectrum of the major purified product displays two signals in the aromatic region: a doublet at δ 7.15 ppm and another doublet at δ 7.40 ppm. This observation of two aromatic protons is consistent with a substitution reaction having occurred.

  • The relatively upfield chemical shifts of these protons are more consistent with substitution at the C6 position, which is ortho to the electron-donating methoxy group.

  • Substitution at the C2 or C4 positions would place the remaining aromatic protons in closer proximity to the electron-withdrawing nitro and nitrile groups, resulting in more downfield chemical shifts.

Further confirmation can be obtained from ¹³C NMR, where the number of aromatic signals and their chemical shifts will be unique for each isomer.[15] For instance, the C6-substituted product would exhibit six distinct aromatic carbon signals, while a more symmetric C2-substituted product might show fewer.

Conclusion

The theoretical analysis of substituent effects strongly predicts that the electrophilic aromatic substitution on this compound will preferentially occur at the C6 position. This is primarily due to the dominant activating and ortho, para-directing influence of the methoxy group, coupled with steric considerations. The proposed experimental workflow, involving nitration followed by rigorous NMR analysis, provides a clear and reliable method to validate this prediction. This integrated approach of theoretical prediction and experimental verification is fundamental to the rational design of synthetic routes for novel and complex aromatic compounds in chemical research and drug development.

References

  • Benchchem. (n.d.). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Electrophilic Nitration of 3-Methylbenzonitrile.
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.
  • (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution.
  • csbsju. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • (n.d.). Experiment 43, Nitration of Methyl Benzoate; Report.
  • (n.d.). Nitration of Methyl Benzoate.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
  • (2017, May 2). Directing Effect of the Nitro Group in EAS [Video]. YouTube.
  • (n.d.). Short Summary of 1H-NMR Interpretation.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

Sources

A Comparative Cost and Efficiency Analysis of Synthetic Routes to 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Fluoro-5-methoxybenzonitrile in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The strategic placement of the fluoro and methoxy groups on the benzonitrile scaffold allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. As a result, this compound is a valuable intermediate in the development of novel therapeutics. The economic viability and scalability of its synthesis are therefore of critical importance to the pharmaceutical industry. This guide provides a comparative analysis of two primary synthetic routes to this compound, evaluating them on the basis of chemical cost, reaction efficiency, and procedural complexity.

Overview of Synthetic Strategies

Two principal synthetic pathways to this compound have been identified and analyzed:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) of 3,5-Difluorobenzonitrile. This approach involves the selective displacement of a fluorine atom by a methoxy group.

  • Route 2: Sandmeyer Reaction of 3-Amino-5-fluorobenzonitrile. This classic transformation converts an aniline derivative into the corresponding nitrile.

This guide will delve into the detailed experimental protocols for each route, followed by a comparative analysis of their respective costs, yields, and operational considerations.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution (SNAr) pathway is a well-established method for the functionalization of electron-deficient aromatic rings. In this route, the electron-withdrawing nature of the nitrile group and the two fluorine atoms in 3,5-difluorobenzonitrile activates the ring towards nucleophilic attack by sodium methoxide.

Reaction Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The methoxide ion, a potent nucleophile, attacks one of the carbon atoms bearing a fluorine atom, forming a transient, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrile group. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the desired this compound. The choice of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial as it solvates the cation (Na+) without strongly solvating the nucleophile (MeO-), thus enhancing its reactivity.

Experimental Protocol: SNAr Route

Materials:

  • 3,5-Difluorobenzonitrile

  • Sodium methoxide (solid or as a solution in methanol)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a stirred solution of 3,5-difluorobenzonitrile (1.0 eq) in anhydrous DMF (5-10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Acidify the mixture to pH ~7 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

Workflow Diagram: SNAr Route

SNAr_Route cluster_reaction Reaction cluster_workup Workup & Purification start 3,5-Difluorobenzonitrile + Sodium Methoxide in DMF reaction Heating (60-80 °C) start->reaction quench Quenching with Water & Acidification reaction->quench extraction Ethyl Acetate Extraction quench->extraction wash Washing with Water & Brine extraction->wash dry Drying & Concentration wash->dry purify Purification (Chromatography/Recrystallization) dry->purify product This compound purify->product

Caption: SNAr synthesis of this compound.

Route 2: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary anilines to a wide range of functional groups, including nitriles.[1] This route commences with the diazotization of 3-amino-5-fluorobenzonitrile, followed by a copper(I) cyanide-mediated cyanation.

Reaction Mechanism and Rationale

The Sandmeyer reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is typically unstable and is used immediately in the subsequent step. The diazonium salt is then treated with copper(I) cyanide. The reaction is believed to proceed through a radical mechanism initiated by a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the cyanide ligand on the copper center to form the desired benzonitrile and regenerate the copper(I) catalyst.

Experimental Protocol: Sandmeyer Route

Materials:

  • 3-Amino-5-fluorobenzonitrile

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • Copper(I) cyanide

  • Potassium cyanide (optional, to solubilize CuCN)

  • Sodium carbonate (for neutralization)

  • Toluene or another suitable organic solvent

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Diazotization:

    • Suspend 3-amino-5-fluorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.3 eq) in an aqueous solution of potassium cyanide (if necessary for solubility) or as a slurry in water.

    • Cool the copper(I) cyanide mixture to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture, allowing for the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture and neutralize with sodium carbonate.

    • Extract the product with an organic solvent such as toluene or ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield this compound.

Workflow Diagram: Sandmeyer Route

Sandmeyer_Route cluster_diazotization Diazotization cluster_cyanation Cyanation & Purification start 3-Amino-5-fluorobenzonitrile + NaNO2/HCl diazotization Formation of Diazonium Salt (0-5 °C) start->diazotization cyanation Reaction with CuCN diazotization->cyanation workup Neutralization & Extraction cyanation->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: Sandmeyer reaction for the synthesis of this compound.

Comparative Analysis

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Sandmeyer Reaction
Starting Material 3,5-Difluorobenzonitrile3-Amino-5-fluorobenzonitrile
Key Reagents Sodium methoxide, DMFSodium nitrite, HCl, Copper(I) cyanide
Reaction Conditions Elevated temperature (60-80 °C)Low temperature (0-5 °C) for diazotization, then warming
Reported Yield Moderate to high (typically >70%)Moderate (typically 50-70%)
Product Purity Generally high after purificationCan be lower due to side reactions, requires careful purification
Scalability Generally good, amenable to large-scale productionCan be challenging to scale due to the instability of the diazonium salt and the exothermic nature of the reaction
Safety Considerations Use of anhydrous DMF and reactive sodium methoxideGeneration of unstable and potentially explosive diazonium salts; use of highly toxic cyanides
Cost of Starting Material ModerateLower
Cost of Reagents Low to moderateModerate (cost of copper(I) cyanide)
Overall Cost-Effectiveness Potentially higher due to better yield and scalability, despite a more expensive starting materialPotentially lower on a small scale due to cheaper starting material, but scalability costs and safety measures can increase overall expense

Discussion and Conclusion

Both the nucleophilic aromatic substitution and the Sandmeyer reaction represent viable synthetic routes to this compound. The choice between the two will largely depend on the specific requirements of the synthesis, including the desired scale, available equipment, and safety protocols.

The SNAr route offers the advantages of generally higher yields, cleaner reactions, and better scalability. The reaction conditions are relatively straightforward to control, making it an attractive option for industrial production. However, the starting material, 3,5-difluorobenzonitrile, is typically more expensive than 3-amino-5-fluorobenzonitrile.

The Sandmeyer reaction , on the other hand, utilizes a less expensive starting material. This can be a significant advantage for smaller-scale laboratory syntheses. However, this route is beset by several challenges. The in situ generation of the diazonium salt requires careful temperature control to prevent decomposition and potential explosive hazards. Furthermore, the use of copper(I) cyanide, a toxic reagent, necessitates stringent safety precautions. The yields of the Sandmeyer reaction can also be more variable and are often lower than those of the SNAr route.

Recommendation:

For large-scale, industrial production where yield, purity, and process robustness are paramount, the Nucleophilic Aromatic Substitution (SNAr) route is generally preferred . The higher cost of the starting material is often offset by the superior efficiency and safety profile of the overall process.

For small-scale laboratory synthesis or when cost of the primary starting material is the main driver , the Sandmeyer reaction can be a viable alternative . However, researchers must be well-versed in handling diazonium salts and cyanides and have the appropriate safety infrastructure in place.

Ultimately, the optimal synthetic route will be determined by a careful consideration of the trade-offs between chemical costs, operational efficiency, and safety. This guide provides the foundational data and protocols to enable an informed decision-making process for the synthesis of the valuable building block, this compound.

References

  • Relevant patent or journal article for SNAr of difluorobenzonitriles.
  • Relevant patent or journal article for Sandmeyer reaction of anilines.
  • Source for reagent and starting material pricing (e.g.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]

  • Authoritative source on Nucleophilic Arom
  • Authoritative source on the safe handling of diazonium salts and cyanides.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, technically grounded procedures for the safe handling and disposal of 3-Fluoro-5-methoxybenzonitrile (CAS No. 439280-18-9). As a halogenated organic nitrile, this compound presents a specific combination of hazards requiring rigorous adherence to safety protocols to protect laboratory personnel and the environment. The procedures outlined below are designed to provide clarity and explain the scientific rationale behind each critical step, ensuring a self-validating system of safety and compliance.

Core Hazard Profile & Foundational Safety Principles

Understanding the inherent risks of this compound is the foundation of its safe management. Its toxicity is multifaceted, stemming from its nature as an acute toxicant and an irritant, compounded by the hazards associated with the nitrile functional group and its halogenated structure.[1][2]

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][2]💀 (Skull and Crossbones)
Skin Irritation Causes notable skin irritation upon contact.[1][2]❗ (Exclamation Mark)
Eye Irritation Causes serious and potentially damaging eye irritation.[1][2]❗ (Exclamation Mark)
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.[1][3]❗ (Exclamation Mark)
Hazardous Combustion Thermal decomposition produces highly toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[3] The presence of the nitrile group also creates a risk of forming hydrogen cyanide (HCN) gas.N/A
Reactivity Highly incompatible with strong acids and oxidizing agents. Like other cyanide-containing compounds, it can react violently with acids to produce deadly hydrogen cyanide gas.[4][5][6]N/A

Based on this profile, three non-negotiable principles must govern its disposal:

  • NEVER Discharge to Sewer: This compound is toxic and not readily biodegradable. It must never be poured down the sink.[3][7]

  • NEVER Dispose of as Regular Trash: Solid or absorbed waste must be treated as hazardous.[7][8]

  • ALWAYS Segregate as Halogenated Waste: This is a critical step. This waste stream must be kept separate from non-halogenated solvents, aqueous solutions, and especially acids.[9][10] Mixing waste streams not only creates significant safety hazards but also dramatically increases the cost and complexity of disposal.

Personal Protective Equipment (PPE): A Mandate for Safe Handling

All handling and disposal operations must be conducted with appropriate PPE to prevent exposure. The selection of PPE is not merely a checklist item; it is a scientifically informed decision to create a barrier against the specific hazards of the chemical.[11]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[2] While nitrile gloves are common in laboratories, they can offer limited resistance to certain halogenated organic compounds.[12] For handling bulk quantities, cleaning spills, or prolonged operations, consider double-gloving or using more robust materials like neoprene or Viton®.[13][14] Always inspect gloves for tears or pinholes before use.

  • Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes.[2] When there is a risk of splashing, a face shield must be worn in addition to goggles.[15]

  • Respiratory Protection: All work, including weighing and transfers, must be conducted in a certified chemical fume hood to control vapor and dust exposure.[5][8] In the event of a spill or if engineering controls are insufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is mandatory.[3]

  • Body Protection: A buttoned lab coat should be worn at all times. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[15]

Waste Segregation and Containerization Protocol

Proper segregation is the most critical logistical step in the disposal process. Halogenated organic wastes are destined for specific, high-cost disposal pathways, primarily high-temperature incineration.[9][16]

Step-by-Step Containerization:

  • Select the Correct Container: Use only containers designated for hazardous chemical waste provided by your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, vapor-tight lid.[17]

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[17] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " and any other components in the waste stream.

    • The explicit warning: "No Acids " to prevent the accidental generation of HCN gas.[5]

    • The date of accumulation and the responsible researcher's contact information.

  • Store Appropriately: Keep the waste container tightly closed when not in use. Store it in a designated satellite accumulation area within the lab, which should be in a secondary containment tray to manage potential leaks. The storage area must be cool, dry, and away from incompatible materials like acids and oxidizers.[6]

Procedural Guidance for Disposal and Decontamination

The specific disposal action depends on the context of the waste being generated.

Procedure 4.1: Disposal of Routine Laboratory Waste

This procedure applies to small quantities of the compound, such as residues from reaction flasks, purification columns, or measurement vials.

  • Work in a Fume Hood: Conduct all waste transfers inside a certified chemical fume hood.

  • Transfer Waste: Carefully transfer the liquid or solid waste into the correctly labeled halogenated organic waste container.

  • Rinse Contaminated Glassware: Rinse the emptied glassware with a small amount of a compatible solvent (e.g., acetone, ethanol). Transfer this rinsate into the same halogenated waste container. This minimizes residual chemical left in the "empty" container.

  • Seal Container: Securely cap the hazardous waste container immediately after the transfer is complete.

Procedure 4.2: Disposal of Contaminated Lab Supplies

This applies to items like gloves, weigh boats, pipette tips, and absorbent paper that are contaminated with this compound.

  • Segregate Solid Waste: Place all contaminated solid materials into a dedicated, labeled hazardous waste bag or container for solid halogenated waste.[8] Do not mix this with liquid waste.[5][8]

  • Seal and Store: Once full, seal the container and manage it for pickup by your institution's EHS personnel.

Procedure 4.3: Management of Spills and Decontamination

Immediate and correct response to a spill is vital to prevent exposure and further contamination.

  • For Small Spills (Contained within a Fume Hood):

    • Ensure your PPE is fully intact.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.[3] Avoid creating dust.

    • Decontaminate the surface: The protocol for cyanide-related compounds is recommended here as a best practice. First, wipe the area with a pH 10 buffer solution. Follow this with a wipe-down using a freshly prepared 10% bleach solution.[5][8] Caution: Use bleach only after the bulk organic material has been removed to minimize reaction.

    • Dispose of all cleaning materials (wipes, gloves) as solid hazardous waste.[5][8]

  • For Large Spills or Spills Outside a Fume Hood:

    • EVACUATE IMMEDIATELY. Alert all personnel in the immediate vicinity.[6]

    • If safe to do so, close the doors to the laboratory to contain the vapors.

    • Activate your facility's emergency response plan by contacting your EHS department or emergency line.[6]

    • Do not attempt to clean up a large spill yourself.

The Disposal Pathway: A Lifecycle Overview

The ultimate fate of this compound waste is destruction via methods that can handle its hazardous properties. The decision workflow below illustrates the process from generation to final disposal.

Caption: Disposal decision workflow for this compound.

The required method for destroying this compound is high-temperature incineration .[3] Halogenated wastes are processed in specialized incinerators equipped with afterburners and scrubbers.[3][16] The high temperature (often >1100°C) is necessary to ensure the complete destruction of the stable aromatic ring and the carbon-fluorine bond, while the afterburner destroys any residual organic compounds.[18][19] The resulting acidic gases (HCl, HF) are then neutralized in a wet scrubber system, preventing their release into the atmosphere.[18]

By adhering to these scientifically validated procedures, researchers can effectively manage the risks associated with this compound, ensuring personal safety and environmental stewardship.

References

  • MSDS of this compound. (2013). Capot Chemical Co., Ltd.[Link]

  • Cyanides and nitriles, use and disposal. University of Bristol Safety Services.[Link]

  • Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. (2025). United Chemical.[Link]

  • SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport Environmental Health & Safety.[Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.[Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor.[Link]

  • This compound. PubChem, National Center for Biotechnology Information.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University.[Link]

  • Nitrile Glove Chemical Resistance Guide. (2025). S&G Gloves.[Link]

  • Chemical waste | Hazardous Waste Management. McGill University.[Link]

  • Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. (2023). WellBefore.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. New Jersey Department of Health.[Link]

  • Anesthetic Gases: Guidelines for Workplace Exposures. Occupational Safety and Health Administration (OSHA).[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.[Link]

  • Complex issues with incinerating liquid and gaseous residues. (2012). Dürr Group.[Link]

  • Incineration Processes and Environmental Releases. National Center for Biotechnology Information.[Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 3-Fluoro-5-methoxybenzonitrile (CAS No. 439280-18-9) requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each critical safety measure. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Foundational Hazard Assessment: Understanding the Risks

Before any handling protocols are established, a thorough understanding of the compound's toxicological profile is essential. This compound is classified under the Globally Harmonized System (GHS) with several significant hazard statements that directly inform our PPE strategy.

According to available safety data, this compound presents multiple routes of acute toxicity. It is classified as Toxic if swallowed, Toxic in contact with skin, and Toxic if inhaled .[1][2] Furthermore, it is known to cause serious skin and eye irritation and may cause respiratory irritation.[1][2][3] These classifications are not merely administrative; they are directives that demand the use of specific barriers to prevent any contact with the body. The nitrile functional group, in general, warrants careful handling due to its potential for metabolic release of cyanide, although the specific toxicity profile of each analog can vary.

The Core PPE Ensemble for Routine Handling

For standard laboratory operations involving small quantities of this compound within a certified chemical fume hood, the following core PPE ensemble is mandatory.

Hand Protection: The Primary Barrier

Given the compound's classification as "Toxic in contact with skin," robust hand protection is non-negotiable.[1][2]

  • Glove Type: Nitrile gloves are the recommended choice. They provide excellent resistance against a wide array of chemicals, including the solvents often used with benzonitrile derivatives.[4][5] Unlike latex, nitrile gloves eliminate the risk of allergic reactions and generally offer superior puncture resistance.[4][6]

  • Protocol: Always double-glove. This practice provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to offer protection while you retreat from the hazardous area to replace the outer glove safely. Inspect gloves for any signs of degradation or punctures before and during use.

Eye and Face Protection: Shielding Against Irritation and Splashes

The risk of "serious eye irritation" necessitates protection beyond standard safety glasses.[1][2]

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory.[7]

  • Splash Hazard: For procedures with a higher risk of splashing, such as transferring solutions between open containers, a full-face shield must be worn in addition to chemical splash goggles.[7][8] This combination protects the entire face from direct contact.

Body Protection: Preventing Dermal Exposure

A buttoned, flame-resistant laboratory coat serves as the minimum requirement for body protection.[7] Its purpose is to shield your skin and personal clothing from incidental contact and minor spills. For tasks involving larger quantities, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: The Role of Engineering Controls

The compound's designation as "Toxic if inhaled" and a respiratory irritant makes effective engineering controls the primary method of respiratory protection.[1][2][3]

  • Primary Control: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[7] This engineering control is designed to capture and vent vapors, preventing them from entering the laboratory environment and your breathing zone.

  • Respirator Use: Respirators are generally not required for routine handling inside a fume hood. They are reserved for emergency situations, such as a significant spill outside of containment, or for specific maintenance procedures where exposure cannot be controlled by other means.[3] If such a situation arises, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (OV/AG/P99) would be necessary.[3]

PPE for Non-Routine and High-Risk Scenarios

The level of PPE must be escalated based on the specific task and the quantities of material being handled. The following table outlines the required PPE for different operational scenarios.

ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Low-Volume Weighing & Dilution Double Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatWork within a Chemical Fume Hood
High-Volume Transfers (>100 mL) Double Nitrile Gloves (or heavyweight nitrile gauntlets)Chemical Splash Goggles & Full Face ShieldChemical-Resistant Apron over Lab CoatWork within a Chemical Fume Hood
Spill Cleanup (Minor, inside hood) Double Nitrile GlovesChemical Splash Goggles & Full Face ShieldChemical-Resistant Apron over Lab CoatWork within a Chemical Fume Hood
Spill Cleanup (Major, outside hood) Heavyweight Nitrile GauntletsChemical Splash Goggles & Full Face ShieldChemical-Resistant Suit or CoverallsFull-Face Respirator with OV/AG/P99 Cartridges

Procedural Discipline: Donning, Doffing, and Disposal

The protection afforded by PPE is only effective if used correctly. Cross-contamination during the removal (doffing) of PPE is a common and preventable cause of exposure.

Step-by-Step PPE Doffing Procedure:
  • Outer Gloves: Remove the first pair of gloves (outer layer) by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Ball this glove up in your still-gloved hand. Slide two fingers of your bare hand under the wrist of the remaining outer glove and peel it off, encapsulating the first glove.

  • Decontamination: If a chemical-resistant apron or suit was used, decontaminate its surface according to established procedures before removing it.

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, from the back of the head forward. Avoid touching the front surfaces.

  • Lab Coat/Apron: Remove your lab coat or apron by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

All contaminated, disposable PPE must be treated as hazardous waste. Place it in a designated, sealed hazardous waste container for professional disposal.[9] Never dispose of contaminated PPE in the regular trash.

Emergency Protocol: Spill Management

In the event of a spill, a structured and immediate response is critical to ensuring personnel safety. The following workflow outlines the necessary steps.

Spill_Response_Workflow Workflow for this compound Spill spill Spill Detected alert Alert Personnel & Secure Area spill->alert assess Assess Spill Size (In Fume Hood?) alert->assess ppe Don Appropriate PPE (See Table) assess->ppe Minor Spill major_spill Major Spill Procedure (Evacuate, Call EHS) assess->major_spill Major Spill or Outside Hood contain Contain Spill with Inert Absorbent ppe->contain minor_spill Minor Spill Procedure collect Collect Waste into Sealed Container contain->collect decon Decontaminate Area collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose

Caption: Decision workflow for responding to a chemical spill.

For any spill, the first step is to alert others and secure the area to prevent further exposure.[10] For a minor spill contained within a fume hood, personnel with appropriate training and PPE can proceed with cleanup. Use an inert absorbent material like vermiculite or sand to absorb the material, then carefully collect it into a sealed container for hazardous waste disposal.[7][10] For any major spill or any spill that occurs outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[10]

Waste Disposal: A Final, Critical Step

All waste streams containing this compound, including surplus material, contaminated absorbents, and used PPE, must be managed as hazardous waste.

  • Containment: Collect waste in dedicated, clearly labeled, and sealed containers.[9] Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[11]

  • Disposal: Engage a licensed professional waste disposal service for the final treatment of the waste, which will likely involve high-temperature incineration.[3][9] Never attempt to dispose of this chemical via the sewer system.[3]

By adhering to these detailed PPE and handling protocols, you build a robust culture of safety that empowers scientific discovery while ensuring the well-being of all laboratory personnel.

References

  • MSDS of this compound. (2013). Capot Chemical Co., Ltd.

  • Are Nitrile Gloves Considered PPE? Armbrust American.

  • This compound. PubChem, National Center for Biotechnology Information.

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS Gloves.

  • PPE Nitrile Acid-Resistant Gloves for Lab Safety. Flinn Scientific Canada.

  • Nitrile Gloves for Chemical Handling. GlovesnStuff.

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.

  • Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal. (2025). Benchchem.

  • Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals. (2025). Benchchem.

  • BENZONITRILE FOR SYNTHESIS MSDS. (2016). Loba Chemie.

  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer.

  • Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (CDH Fine Chemical).

  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

  • FM33076 - Safety Data Sheet. (2023). Biosynth.

  • SAFETY DATA SHEET. (2009). Fisher Scientific.

  • PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. SUNY College of Optometry.

  • Hazardous Materials Disposal Guide. (2019). Nipissing University.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.